1-(2,4-Dimethoxyphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-3-4-11(12(9-10)16-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXCBTBAADXWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371201 | |
| Record name | 1-(2,4-dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-75-1 | |
| Record name | 1-(2,4-dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16015-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethoxyphenyl)piperazine
This guide provides a comprehensive overview of the synthetic protocols for 1-(2,4-dimethoxyphenyl)piperazine, a key intermediate in the development of pharmacologically active compounds. Designed for researchers, chemists, and professionals in drug development, this document delves into the core synthetic strategies, offering not just procedural steps but also the underlying scientific principles that govern these transformations.
Introduction: The Significance of the Arylpiperazine Moiety
The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1] this compound serves as a crucial building block for several of these complex molecules. Its synthesis is therefore a critical step in the research and development of new chemical entities. This guide will focus on the most prevalent and efficient methods for its preparation: the Buchwald-Hartwig amination and reductive amination.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound is predominantly achieved through two robust and versatile chemical reactions. The choice between these pathways often depends on the availability of starting materials, scalability, and desired purity profile.
Method 1: The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[2][3] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods.[2]
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[1]
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. These are reduced in situ to the active Pd(0) species.
-
Ligand: Sterically hindered and electron-rich phosphine ligands are crucial for high yields.[1] Ligands like XantPhos, BINAP, or RuPhos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[1]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the catalyst and base.[1]
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination protocol.
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Reaction Setup
-
To an oven-dried Schlenk tube, add 1-bromo-2,4-dimethoxybenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 equiv) and XantPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate.
Step 4: Deprotection
-
Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, purify by crystallization or chromatography to yield this compound.
| Parameter | Value |
| Starting Material | 1-bromo-2,4-dimethoxybenzene |
| Reagents | N-Boc-piperazine, NaOt-Bu |
| Catalyst System | Pd₂(dba)₃ / XantPhos |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 66% (after deprotection)[4] |
Method 2: The Reductive Amination Pathway
Reductive amination is another cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[5][6] This one-pot procedure is highly efficient and atom-economical.[7]
Causality Behind Experimental Choices:
-
Carbonyl Source: 2,4-Dimethoxybenzaldehyde is the logical starting material.
-
Amine Source: Piperazine is used in excess to favor the formation of the mono-arylated product.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are mild enough not to reduce the starting aldehyde but will readily reduce the in situ formed iminium ion.[5]
-
Solvent: Dichloromethane (DCM) or methanol are common solvents for this transformation.
Visualizing the Workflow: Reductive Amination
Caption: Streamlined workflow for the reductive amination synthesis.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation and Reduction
-
To a solution of 2,4-dimethoxybenzaldehyde (1.0 equiv) and piperazine (2.0 equiv) in methanol, stir at room temperature for 30 minutes.[8]
-
Slowly add sodium cyanoborohydride (1.5 equiv) to the mixture and continue to stir at room temperature.[8]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
Step 2: Work-up and Purification
-
Quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3 x 30 mL).[8]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.[8]
-
Purify the crude product by flash column chromatography or crystallization to yield this compound.
| Parameter | Value |
| Starting Material | 2,4-Dimethoxybenzaldehyde |
| Reagents | Piperazine, NaBH₃CN |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Typical Yield | Good to excellent |
Safety and Handling
Piperazine:
-
Hazards: Flammable solid, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10] Suspected of damaging fertility or the unborn child.[9]
-
Precautions: Obtain special instructions before use.[9] Do not handle until all safety precautions have been read and understood.[9] Keep away from heat, sparks, open flames, and hot surfaces.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[9] In case of inadequate ventilation, wear respiratory protection.[9]
-
Storage: Keep in a dry, cool, and well-ventilated place.[11] Keep container tightly closed and away from heat and sources of ignition.[9]
This compound:
-
Hazards: While specific data for this compound is limited, it should be handled as a potentially hazardous chemical. Assume it may cause skin and eye irritation.[12]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated fume hood.[13]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the dimethoxyphenyl group, the methoxy groups, and the methylene protons of the piperazine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Conclusion
The synthesis of this compound is a well-established process that can be reliably achieved through either Buchwald-Hartwig amination or reductive amination. The choice of method will depend on the specific needs of the laboratory, including starting material availability, scale, and equipment. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can efficiently produce this valuable intermediate for the advancement of drug discovery and development.
References
- Thermo Fisher Scientific. (2018).
- Sigma-Aldrich. (2025).
- Manchala, P. (2015).
- Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.
- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Wikipedia. (2023).
- ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- TCI Chemicals. (2025).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- CymitQuimica. (2024). Safety Data Sheet: 2-(2-methoxyphenyl)piperazine.
- The Royal Society of Chemistry. (n.d.).
- Master Organic Chemistry. (2017).
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.
- Lentini, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Journal of Organic and Pharmaceutical Chemistry. (2024).
- The Organic Chemistry Tutor. (2025).
- European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - EP 3414231 B1.
- ChemicalBook. (n.d.). Synthesis of 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- SpectraBase. (n.d.). 1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)
- ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. etd.auburn.edu [etd.auburn.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Introduction: Unveiling a Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)piperazine (CAS 16015-75-1)
This compound is a substituted aromatic piperazine that serves as a crucial building block in the landscape of modern medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold found in numerous approved therapeutic agents.[1][2] Its unique physicochemical properties allow it to influence the solubility, basicity, and receptor-binding profile of a molecule. The addition of the 2,4-dimethoxyphenyl group to this core structure creates a specific synthon, CAS 16015-75-1, which is frequently utilized as a key intermediate in the synthesis of complex molecules targeting the central nervous system (CNS), among other therapeutic areas.[2][3] This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications, offering a technical resource for professionals engaged in drug discovery and development.
Part 1: Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in its effective application. These characteristics dictate its behavior in chemical reactions, its formulation possibilities, and its analytical detection.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16015-75-1 | [4] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | N/A |
| Molecular Weight | 222.28 g/mol | N/A |
| Appearance | Varies; often a solid at room temperature | N/A |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | N/A |
| Rotatable Bond Count | 3 | N/A |
| XLogP3 | 1.2 | [5] |
Note: Properties like melting point and boiling point can vary based on purity and form (e.g., free base vs. salt). Data for this specific isomer is not as readily available as for more common isomers like the 1-(2-methoxyphenyl) or 1-(4-methoxyphenyl) derivatives.
Caption: Structure of this compound.
Part 2: Synthesis and Purification Strategies
The synthesis of N-arylpiperazines is a well-established field in organic chemistry. The most common strategies involve the formation of the crucial carbon-nitrogen bond between the piperazine ring and the aromatic system.
Core Synthetic Approach: N-Arylation
The primary method for synthesizing this compound is through the N-arylation of piperazine. This can be achieved via several robust catalytic and non-catalytic methods.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1] It involves reacting an aryl halide (e.g., 1-bromo-2,4-dimethoxybenzene or 1-chloro-2,4-dimethoxybenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide and subsequent reductive elimination to form the desired product. The phosphine ligand stabilizes the palladium complex and modulates its reactivity. The base is crucial for deprotonating the piperazine nitrogen, making it a more effective nucleophile.[1]
-
-
Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (e.g., activated by strong electron-withdrawing groups), direct substitution of a leaving group (like fluorine or chlorine) by piperazine can occur without a metal catalyst.[1] However, for an electron-rich system like 2,4-dimethoxybenzene, this method is generally less efficient and requires harsh conditions.
Illustrative Synthesis Workflow
Caption: Buchwald-Hartwig synthesis workflow.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[6][7]
-
Setup: To a dry, oven-baked flask, add 1-bromo-2,4-dimethoxybenzene (1.0 eq), piperazine (1.2-2.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like BINAP (0.02-0.10 eq), and a strong base like sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Workup: Cool the mixture to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using silica gel column chromatography to yield the pure this compound.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons (with characteristic splitting for the 1,2,4-substitution pattern), methoxy group singlets (~3.8 ppm), and piperazine ring protons (broad signals in the 2.5-3.5 ppm range).[8][9] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for aromatic carbons (including two attached to oxygen), methoxy carbons (~55 ppm), and piperazine carbons. |
| LC-MS | Purity & Mass Verification | A primary peak in the chromatogram indicating purity. The mass spectrum should show the protonated molecular ion [M+H]⁺ at m/z 223.14.[10][11] |
| FTIR | Functional Group ID | C-H stretching (aromatic and aliphatic), C-O stretching for the methoxy groups, and C-N stretching bands.[12] |
Workflow for Analytical Quality Control
Caption: Standard analytical quality control process.
Protocol: HPLC Method for Purity Analysis
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of arylpiperazine compounds.[13]
-
System: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from ~10% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Part 4: Applications in Research and Development
This compound is not typically an end-product but rather a valuable intermediate. Its structure is incorporated into larger molecules to modulate their pharmacological activity.
-
CNS Drug Discovery: The arylpiperazine motif is a cornerstone of many drugs targeting the central nervous system. These compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[3][14] Derivatives of this compound are investigated for potential antidepressant, antipsychotic, and anxiolytic properties.[1][3] For example, the related compound Vortioxetine, a multimodal antidepressant, features a 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine core, highlighting the utility of substituted phenylpiperazines in this therapeutic area.[1]
-
Receptor Ligands: In academic and industrial research, this compound serves as a starting point for creating novel ligands to probe the structure and function of G-protein coupled receptors (GPCRs). The dimethoxy substitution pattern provides specific steric and electronic properties that can be fine-tuned to achieve desired receptor affinity and selectivity.
-
Chemical Libraries: It is a common building block in the generation of combinatorial libraries for high-throughput screening, enabling the rapid discovery of new bioactive compounds.[2]
Part 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. Information is derived from safety data sheets (SDS) for this compound and its close structural analogs.[15][16][17][18]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[15][16]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[15]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Call a physician immediately.[15]
-
Conclusion
This compound, CAS 16015-75-1, represents more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable and versatile intermediate. For researchers and scientists, a thorough understanding of this molecule's technical aspects is paramount for leveraging its full potential in the development of next-generation therapeutics, particularly those aimed at treating complex CNS disorders.
References
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - this compound.
- TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(4-Methoxyphenyl)piperazine dihydrochloride.
- CymitQuimica. (2024). Safety Data Sheet - 2-(2-methoxyphenyl)piperazine.
- N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine. (n.d.). PubChem.
- MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride - SDS.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
- PubChem. (n.d.). 1-[3-(2,4-Dimethoxyphenyl)propyl]piperazine.
- Guidechem. (n.d.). Piperazine,1-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.
- ResearchGate. (2021).
- de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- United Nations Office on Drugs and Crime. (n.d.).
- RSC Publishing. (n.d.). Analytical Methods - Analysis of piperazines.
- What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. (n.d.). MedChemExpress.
- ResearchGate. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph.
- SpectraBase. (n.d.). 1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)
- ChemicalBook. (n.d.). 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1 H NMR.
- Echemi. (n.d.). 1-(2,4-dichlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine.
- Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
- ACS Chemical Neuroscience. (n.d.).
- Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- SpectraBase. (n.d.). 1-(4-Methoxyphenyl) piperazine - Optional[MS (LC)] - Spectrum.
- A2B Chem. (n.d.). 1-(4-Methoxyphenyl)piperazine.
- National Institutes of Health. (n.d.). Crystal structure of 4-(2-methoxyphenyl)
- ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.
- PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- National Institutes of Health. (n.d.). 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. PMC.
- Santa Cruz Biotechnology. (n.d.). 1-(2,4-Dimethoxy-benzyl)-piperazine.
- ResearchGate. (n.d.). 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine.
- GOV.UK. (2025).
- National Institutes of Health. (n.d.). Basic Blue 75. PubChem.
- Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro-6-methyl- (CAS 16015-11-5).
- ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)piperazine.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. a2bchem.com [a2bchem.com]
- 6. Page loading... [guidechem.com]
- 7. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of 1-(2,4-Dimethoxyphenyl)piperazine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 1-(2,4-dimethoxyphenyl)piperazine (2,4-DMPP), a core chemical scaffold found in numerous centrally active pharmacological agents. Synthesizing data from a wide range of arylpiperazine derivatives, this document elucidates the multi-receptor engagement profile of 2,4-DMPP, focusing on its interactions with dopaminergic, serotonergic, and adrenergic systems. We will delve into the specific receptor subtypes implicated, the nature of the functional activity at these targets, and the resultant downstream intracellular signaling cascades. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro characterization of compounds with this scaffold, ensuring scientific integrity and reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance comprehension.
Introduction: The Prominence of the Arylpiperazine Scaffold
The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of G-protein coupled receptors (GPCRs). This versatility has led to its incorporation into a diverse array of clinically significant drugs, including antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern on the phenyl ring and the nature of the substituent on the second piperazine nitrogen are critical determinants of the pharmacological profile.
This guide focuses on the foundational structure, this compound (2,4-DMPP). Understanding the intrinsic pharmacological properties of this core is paramount for the rational design of novel therapeutics with improved efficacy and selectivity. The 2,4-dimethoxy substitution on the phenyl ring is a key feature that influences the electronic and steric properties of the molecule, thereby modulating its interaction with target receptors.
The Multi-Target Receptor Profile of this compound
Based on extensive research on closely related arylpiperazine derivatives, 2,4-DMPP is predicted to exhibit a complex pharmacological profile characterized by significant affinity for several key neurotransmitter receptors.[1][2] The primary targets are within the dopamine, serotonin, and adrenergic receptor families.
Dopamine D2 Receptor Interaction: A Modulatory Role
Arylpiperazines are well-established ligands for dopamine D2 receptors.[3][4][5] Compounds sharing the 2,4-DMPP core often exhibit partial agonist activity at the D2 receptor.[6] This is a crucial characteristic of newer generation antipsychotics, which are theorized to exert a stabilizing effect on dopaminergic neurotransmission.[7] In states of hyperdopaminergic activity, a partial agonist will compete with the endogenous full agonist, dopamine, thereby reducing receptor stimulation. Conversely, in a hypodopaminergic state, the partial agonist provides a basal level of receptor activation.[8]
Serotonin 5-HT1A Receptor Engagement: Anxiolytic and Antidepressant Implications
The 1-arylpiperazine scaffold is a classic pharmacophore for high-affinity 5-HT1A receptor ligands.[7][9] Derivatives with substitutions on the phenyl ring, such as the methoxy groups in 2,4-DMPP, are known to interact potently with this receptor, often as agonists or partial agonists.[10] Activation of 5-HT1A receptors, particularly postsynaptic receptors in limbic and cortical regions, is strongly associated with anxiolytic and antidepressant effects.[11][12] Presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei are also targeted, where agonism leads to a reduction in serotonin release.[12][13]
Alpha-1 Adrenergic Receptor Antagonism: Cardiovascular and CNS Effects
A significant number of arylpiperazine derivatives demonstrate high affinity for α1-adrenergic receptors, typically as antagonists.[2][14][15] This interaction is a notable aspect of the pharmacology of many atypical antipsychotics and some antidepressants. Blockade of α1-adrenergic receptors in the periphery can lead to vasodilation and a decrease in blood pressure, which can be a side effect.[16] Centrally, α1-adrenergic antagonism can contribute to the overall therapeutic profile of a drug.
Quantitative Pharmacodynamic Profile
| Receptor Target | Predicted Functional Activity | Predicted Affinity (Ki) | Predicted Potency (EC50/IC50) |
| Dopamine D2 | Partial Agonist | 1 - 50 nM | 10 - 200 nM |
| Serotonin 5-HT1A | Agonist / Partial Agonist | 0.5 - 20 nM | 1 - 100 nM |
| Alpha-1 Adrenergic | Antagonist | 1 - 100 nM | 5 - 500 nM |
Note: The values presented are estimations derived from published data on structurally analogous compounds and are intended for guidance in initial experimental design.
Downstream Signaling Pathways
The interaction of 2,4-DMPP with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects.
Dopamine D2 Receptor Signaling
The D2 receptor is a Gi/o-coupled GPCR. As a partial agonist, 2,4-DMPP would elicit a submaximal inhibition of adenylyl cyclase, leading to a moderated decrease in intracellular cyclic adenosine monophosphate (cAMP) levels compared to the full agonist dopamine.[17] This, in turn, modulates the activity of Protein Kinase A (PKA) and the phosphorylation of downstream targets such as the CREB transcription factor.[17] Furthermore, D2 receptor activation can influence ion channel activity and other signaling pathways through the βγ subunits of the G-protein.
D2 Receptor Partial Agonist Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor is primarily coupled to Gi/o proteins.[13] Agonism at this receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[11] This action results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing rate.[18] Additionally, 5-HT1A receptor activation can stimulate the MAPK/ERK and PI3K/Akt signaling pathways, which are implicated in neurogenesis and cell survival.[18][19]
5-HT1A Receptor Agonist Signaling Pathways.
Alpha-1 Adrenergic Receptor Signaling
The α1-adrenergic receptors are coupled to Gq/11 proteins.[20][21] Antagonism by 2,4-DMPP would block the binding of endogenous catecholamines like norepinephrine and epinephrine. This prevents the activation of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[21] Consequently, the downstream release of intracellular calcium and the activation of Protein Kinase C (PKC) are inhibited.
Alpha-1 Adrenergic Receptor Antagonist Action.
Key Experimental Methodologies
To empirically determine the pharmacodynamic profile of this compound and its analogs, a suite of in-vitro assays is essential. The following protocols are standard in the field for characterizing GPCR ligands.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.[12][18][22][23][24]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A, or α1-adrenergic).
-
Harvest the cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Prazosin for α1), and varying concentrations of the unlabeled test compound (2,4-DMPP).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay.
Functional Assays: Determining Agonist/Antagonist Activity
This assay measures changes in intracellular cAMP levels to determine if a compound acts as an agonist or antagonist at Gi or Gs-coupled receptors.[3][11][25]
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells expressing the receptor of interest (e.g., D2 or 5-HT1A) and a cAMP-responsive biosensor (e.g., GloSensor™) into a 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure (for Gi-coupled receptors):
-
Equilibrate the cells with the biosensor substrate.
-
Add varying concentrations of the test compound (2,4-DMPP).
-
To measure antagonism, pre-incubate with the test compound before adding a known agonist.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable cAMP signal.
-
Measure the luminescence, which is inversely proportional to cAMP levels for some biosensors or directly proportional for others.
-
-
Data Analysis:
-
For agonism, plot the change in signal against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (efficacy).
-
For antagonism, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
This assay measures changes in intracellular calcium concentrations to assess the activity of compounds at Gq-coupled receptors like the α1-adrenergic receptor.[4][8][19][26][27]
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells expressing the α1-adrenergic receptor in a 96-well plate and allow them to grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Incubate to allow for de-esterification of the dye within the cells.
-
-
Assay Execution:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
To measure agonism, add varying concentrations of the test compound and monitor the change in fluorescence over time.
-
To measure antagonism, pre-incubate the cells with the test compound before adding a known α1-adrenergic agonist (e.g., phenylephrine) and monitor the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium.
-
For agonism, determine the EC50 from the dose-response curve.
-
For antagonism, determine the IC50 from the inhibition of the agonist-induced calcium flux.
-
Conclusion
This compound serves as a prototypical arylpiperazine scaffold with a complex, multi-target mechanism of action. Its predicted interactions as a partial agonist at dopamine D2 receptors, an agonist at serotonin 5-HT1A receptors, and an antagonist at alpha-1 adrenergic receptors provide a rich pharmacological profile. This polypharmacology is the foundation for the therapeutic effects of many clinically used drugs derived from this core structure. The downstream signaling consequences of these receptor interactions involve the modulation of key intracellular pathways, including those mediated by cAMP, calcium, and various protein kinases. The experimental protocols detailed herein provide a robust framework for the precise characterization of 2,4-DMPP and its derivatives, facilitating the continued development of novel and improved therapeutics for a range of central nervous system disorders.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aripiprazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cAMP-Glo™ Assay Protocol [promega.ca]
- 10. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. multispaninc.com [multispaninc.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. GloSensor™ cAMP Assay Protocol [promega.kr]
- 25. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 26. bu.edu [bu.edu]
- 27. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 1-(2,4-Dimethoxyphenyl)piperazine
An In-depth Technical Guide to the Biological Activity of 1-(2,4-Dimethoxyphenyl)piperazine and its Analogs
Abstract
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2][3] This guide provides a detailed exploration of the , a member of the arylpiperazine class. Due to the nascent stage of research on this specific molecule, this whitepaper synthesizes data from its closest structural and pharmacological analogs—primarily 1-(2-methoxyphenyl)piperazine and 1-(2,3-dichlorophenyl)piperazine—to construct a predictive pharmacological profile. We delve into the synthesis, multi-receptor binding profile, mechanisms of action, and potential therapeutic applications, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction: The Arylpiperazine Pharmacophore
Arylpiperazine derivatives are integral to neuropharmacology, largely due to their ability to interact with multiple neurotransmitter receptors simultaneously. This "multi-target" profile is a hallmark of many atypical antipsychotics and multimodal antidepressants, offering the potential for enhanced efficacy and improved side-effect profiles compared to highly selective agents.[4][5] The substitution pattern on the phenyl ring dictates the affinity and selectivity for various receptors, particularly dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) subtypes.[6][7][8][9][10] Understanding the biological activity of specific analogs like this compound is crucial for designing next-generation CNS therapeutics.
Synthesis and Chemical Properties
The synthesis of N-arylpiperazines is a well-established process in medicinal chemistry. The most common and scalable methods include palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SₙAr) on electron-deficient aromatic rings.[11]
Representative Synthesis Workflow
The synthesis of this compound can be achieved via a palladium-catalyzed cross-coupling reaction between 1-bromo-2,4-dimethoxybenzene and piperazine.
Caption: Buchwald-Hartwig amination for 1-Arylpiperazine synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for arylpiperazine synthesis.[12]
-
Vessel Preparation: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 1-bromo-2,4-dimethoxybenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst and phosphine ligand, which would deactivate them. Excess piperazine is used to drive the reaction to completion and minimize diarylation byproducts. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.
-
-
Catalyst Addition: Add the palladium pre-catalyst Pd₂(dba)₃ (0.01 eq) and the phosphine ligand RuPhos (0.02 eq).
-
Causality: The Pd₂(dba)₃/RuPhos system is highly efficient for coupling electron-rich aryl halides with amines, ensuring a good yield even with potentially challenging substrates. The ligand stabilizes the palladium center and facilitates the reductive elimination step.
-
-
Solvent and Reflux: Add anhydrous dioxane as the solvent. Heat the reaction mixture to 100°C and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Causality: Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both organic and inorganic reagents. Elevated temperature is necessary to overcome the activation energy of the oxidative addition step.
-
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and salts. Brine wash helps to break any emulsions and further dry the organic layer.
-
-
Final Product: Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.
Pharmacological Profile and Mechanism of Action
The defining characteristic of arylpiperazines is their promiscuous binding to multiple G-protein coupled receptors (GPCRs) within the dopaminergic and serotonergic systems. The dimethoxy substitution at the 2 and 4 positions is expected to confer a unique affinity and selectivity profile compared to more studied analogs.
Predicted Receptor Binding Profile
Based on extensive data from structural analogs, this compound is predicted to exhibit significant affinity for the following receptors. The table below summarizes experimental Ki values for key comparators.
| Receptor Target | 1-(2-Methoxyphenyl)piperazine Analogues (Ki, nM) | 1-(2,3-Dichlorophenyl)piperazine Analogues (Ki, nM) | Predicted Activity of 2,4-Dimethoxy Analog |
| Dopamine D₂ | 54 - 76.4[5][8] | ~10-20[10] | Antagonist/Partial Agonist |
| Dopamine D₃ | 0.5 - 5[8][9] | 0.5 - 1.5[9][10] | High-Affinity Antagonist |
| Serotonin 5-HT₁ₐ | 0.4 - 25[6][7] | ~20-50 | Agonist/Partial Agonist |
| Serotonin 5-HT₂ₐ | 5 - 50[6] | ~10-100 | Antagonist |
| Serotonin 5-HT₇ | 2.6[13] | Data not prevalent | Antagonist |
| Adrenergic α₁ | 0.8 - 15[6][7] | Data not prevalent | Antagonist (Off-Target) |
Note: Ki values are compiled from various derivatives and assays and should be interpreted as representative affinities for the pharmacophore.
Mechanism of Action: A Multi-Target Hypothesis
The collective biological effect of this compound would arise from the simultaneous modulation of these targets.
-
D₂/D₃ Receptor Antagonism: High affinity for D₂ and particularly D₃ receptors is a cornerstone of antipsychotic action.[6][8][9] D₂ receptor blockade in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia. High D₃ affinity may contribute to pro-cognitive effects and efficacy against negative symptoms.[14]
-
5-HT₁ₐ Receptor Agonism/Partial Agonism: This activity is strongly linked to anxiolytic and antidepressant effects.[15] Activation of presynaptic 5-HT₁ₐ autoreceptors reduces serotonin firing, while postsynaptic agonism can also contribute to the therapeutic effect.[7]
-
5-HT₂ₐ Receptor Antagonism: The combination of D₂ antagonism and 5-HT₂ₐ antagonism is the defining feature of "atypical" antipsychotics.[4] This dual action is believed to reduce the risk of extrapyramidal side effects (motor disturbances) and may improve efficacy against negative symptoms and cognitive deficits.[6]
-
5-HT₇ Receptor Antagonism: Blockade of the 5-HT₇ receptor is an emerging mechanism in the treatment of depression and cognitive disorders.[13]
Caption: Predicted multi-target mechanism of action for 1-Arylpiperazines.
In Vitro Biological Evaluation: Receptor Binding Assay
To validate the predicted binding profile, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for determining the affinity (Ki) of a test compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., HEK-293 cells transfected with human D₂ receptors) in a cold buffer solution. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in the assay buffer.
-
Trustworthiness: Using a well-characterized, recombinant cell line ensures a high and specific concentration of the target receptor, minimizing noise from other receptor subtypes.
-
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a fixed concentration near its Kd value, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with cold buffer to remove non-specific binding.
-
Causality: Rapid filtration is essential to prevent the dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.
-
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Potential Therapeutic Applications
The predicted multi-target profile suggests that this compound could be a promising lead compound for several CNS disorders.
-
Major Depressive Disorder (MDD): The combination of 5-HT₁ₐ agonism and 5-HT₇ antagonism resembles the profile of multimodal antidepressants like vortioxetine.[16][17] This profile may offer broad efficacy, including potential benefits for cognitive symptoms associated with depression.[17]
-
Schizophrenia: The classic D₂/5-HT₂ₐ antagonism profile is the foundation of atypical antipsychotics used to treat schizophrenia.[4] The high affinity for the D₃ receptor could further enhance efficacy against negative and cognitive symptoms, which remain a significant unmet need.[9]
-
Anxiety Disorders: Strong 5-HT₁ₐ receptor activity is a well-validated mechanism for anxiolysis, suggesting potential utility in generalized anxiety disorder or other related conditions.[15]
Conclusion and Future Directions
While direct biological data for this compound is limited, a robust pharmacological profile can be predicted based on a wealth of structure-activity relationship data from its close chemical analogs. The compound is hypothesized to be a multi-target ligand with high affinity for dopamine D₂/D₃ and serotonin 5-HT₁ₐ/5-HT₂ₐ/5-HT₇ receptors. This profile is highly desirable for the development of novel antidepressants and atypical antipsychotics.
Future research should focus on the empirical validation of this profile through comprehensive in vitro binding and functional assays. Subsequent in vivo studies in established animal models of depression, psychosis, and anxiety are warranted to determine its therapeutic potential and preclinical safety profile. Further exploration of substitutions on the phenyl and piperazine rings will continue to refine the selectivity and optimize the drug-like properties of this versatile chemical scaffold.
References
- Vertex AI Search. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand.
- Arch Pharm (Weinheim). (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed.
- PubMed. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain.
- PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.
- N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine.
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- ResearchGate. (2015). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- PubMed. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Wikipedia. Piperazine.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- PubMed Central. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.
- Organic Chemistry Portal. Synthesis of piperazines.
- Journal of Medicinal Chemistry. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ACS Publications.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).
- PubMed. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder.
- What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?.
- PubMed. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation.
- PubMed. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor.
- Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications.
- ResearchGate. (2025). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder | Request PDF.
- MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.
- ResearchGate. (2008). Pharmacological evaluation of 5-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-1, 3-dihydro-benzimidazole-2-thione as a potential atypical antipsychotic agent.
- Wikipedia. Aripiprazole.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-(2,4-Dimethoxyphenyl)piperazine: An In-depth Technical Guide
Introduction
1-(2,4-Dimethoxyphenyl)piperazine is a chemical intermediate of significant interest in medicinal chemistry and drug development. As a substituted phenylpiperazine, it serves as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. Accurate and comprehensive structural elucidation is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and stability of the target molecule. This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical, in-depth understanding of the spectral features of this molecule, the rationale behind the experimental methodologies, and the logic underpinning the spectral interpretation.
Disclaimer: As of the last update, a complete, verified experimental dataset for this compound was not available in major public spectral databases. The data presented herein is a composite of expected values derived from established spectroscopic principles and data from closely related structural analogs. This guide is intended for educational and illustrative purposes to aid researchers in the analysis of this and similar molecules.
Molecular Structure and Atom Labeling
A clear and systematic labeling of the atoms is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Figure 2. Key proposed fragmentation pathways for this compound in EI-MS.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS) Acquisition
-
Sample Introduction: The sample, dissolved in a volatile solvent like methanol or dichloromethane, is introduced into the mass spectrometer, often via a direct insertion probe or the output of a Gas Chromatography (GC) column.
-
Volatilization: The sample is heated under high vacuum to ensure it is in the gas phase. [1]3. Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺˙). [2][3][4]4. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy definitively map the C-H framework and confirm the substitution pattern. IR spectroscopy provides rapid confirmation of the key functional groups—the secondary amine, aromatic ring, and ether linkages. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide the rigorous analytical data required by researchers, scientists, and drug development professionals to confirm the identity and purity of this important chemical building block.
References
- Emory University.
- LCGC International.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
- UCLA Chemistry.
- Specac. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. [Link]
- SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
- Wikipedia.
- University of Leicester, Department of Chemistry.
- AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? [Link]
- YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]
- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
- Iowa State University, Chemical Instrumentation Facility.
- The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]
- Wikipedia.
- re3data.org.
- AIST.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]
- Scribd. 1H-NMR Organic Structure Guide. [Link]
- PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- SpectraBase. 1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)
- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
- ResearchGate.
- PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]
- Chemguide. interpreting C-13 NMR spectra. [Link]
- NIST WebBook. Piperazine, 1-methyl-. [Link]
- NIST WebBook. Piperazine. [Link]
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- ChemRxiv.
- ResearchGate. FT-IR spectra of: a dimethoxy-triazine ligand before and after.... [Link]
- ATB. Piperazine | C4H10N2 | MD Topology | NMR | X-Ray. [Link]
- NIST WebBook. Piperazine, 1,2,4-trimethyl-. [Link]
- SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
- SpectraBase. 1-(4-Methoxyphenyl)piperazine but. [Link]
Sources
1-(2,4-Dimethoxyphenyl)piperazine: A Core Intermediate for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract: The arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous clinically significant therapeutics, particularly those targeting the central nervous system.[1][2][3] Within this privileged class of structures, 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) emerges as a highly versatile and valuable intermediate. The specific substitution pattern of the dimethoxy groups on the phenyl ring imparts unique electronic and conformational properties, which can be leveraged to fine-tune the pharmacological profiles of derivative compounds. This guide provides an in-depth examination of DMPP, covering its synthesis, chemical reactivity, and strategic application as a foundational building block in the development of novel research chemicals and drug candidates. We present detailed, field-tested protocols, explain the causal reasoning behind experimental choices, and offer a forward-looking perspective on its utility for researchers, chemists, and drug development professionals.
Core Concepts: The Strategic Value of the Arylpiperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] Its prevalence in drug design is not accidental; the scaffold offers a powerful combination of properties:
-
Physicochemical Advantages: The two nitrogen atoms provide hydrogen bond acceptors and can be protonated at physiological pH, often enhancing aqueous solubility and oral bioavailability—critical parameters in drug development.[3][4]
-
Structural Rigidity and Vectorial Control: The chair conformation of the piperazine ring acts as a rigid spacer, allowing chemists to project appended pharmacophores into three-dimensional space with high precision. This control is essential for optimizing interactions with specific biological targets like receptors or enzymes.
-
Synthetic Tractability: The differential reactivity of the nitrogen atoms (one aromatic, one aliphatic in DMPP) allows for selective and sequential functionalization, making it an ideal platform for building molecular complexity.[5]
The 2,4-dimethoxy substitution on the phenyl ring of DMPP further refines these attributes. The methoxy groups are electron-donating, which modulates the basicity of the anilinic nitrogen (N1) and influences the overall electronic character of the molecule. This, in turn, can have profound effects on target binding affinity and selectivity.
Physicochemical & Analytical Profile
Accurate characterization of the starting intermediate is a prerequisite for any successful synthetic campaign. The identity and purity of DMPP must be unequivocally established before its use in subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16015-75-1 | [6][7] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [6][7] |
| Molecular Weight | 222.28 g/mol | [6] |
| Boiling Point | 381.7°C at 760 mmHg | [6] |
| Density | 1.08 g/cm³ | [6] |
| Appearance | Typically an off-white to yellow solid or oil |
| Purity (Typical) | >95% |[6] |
Self-Validating Analytical Workflow
A robust analytical protocol ensures the integrity of the intermediate. The following combination of techniques provides a comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key diagnostic signals in ¹H NMR include the aromatic protons (with distinct splitting patterns due to the 2,4-substitution), the methoxy singlets, and the two sets of piperazine protons.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) is typically used, which will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.29.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is standard. Purity should be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).
Synthesis of the Core Intermediate
While several routes to N-arylpiperazines exist, the palladium-catalyzed Buchwald-Hartwig amination has become a preferred method due to its high efficiency, functional group tolerance, and broad substrate scope. This approach is superior to older methods like direct nucleophilic aromatic substitution, which often require harsh conditions and are limited to highly electron-deficient aryl halides.
Experimental Protocol 1: Buchwald-Hartwig Synthesis of DMPP
This protocol describes the coupling of 1-bromo-2,4-dimethoxybenzene with piperazine. The use of a slight excess of piperazine can help minimize double arylation, though using a protected piperazine (e.g., N-Boc-piperazine) followed by deprotection is an alternative strategy for achieving mono-arylation.
Causality: The choice of a palladium catalyst combined with a specialized phosphine ligand (like XPhos) is critical. This catalytic system facilitates the challenging carbon-nitrogen bond formation between an electron-rich aryl halide and the amine. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the piperazine, enabling its entry into the catalytic cycle.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 1-bromo-2,4-dimethoxybenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 3-5 mol%).
-
Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield pure this compound.
Reactivity and Key Downstream Transformations
The synthetic value of DMPP lies in the reactivity of its secondary amine (N4). This nitrogen is a potent nucleophile, providing a handle for introducing a vast array of chemical functionalities.
Experimental Protocol 2: N-Alkylation via Nucleophilic Substitution
This reaction attaches an alkyl group to the N4 position, a common step in synthesizing many CNS-active compounds.[5]
Causality: A non-nucleophilic base like potassium carbonate is used to scavenge the acid (HBr) produced during the reaction, driving it to completion. A polar aprotic solvent like acetonitrile facilitates the SN2 reaction. Adding a catalytic amount of sodium iodide can accelerate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
Step-by-Step Methodology:
-
Setup: Dissolve DMPP (1.0 eq) in acetonitrile.
-
Reagents: Add potassium carbonate (2.0-3.0 eq) and the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate), wash with water, dry, and purify by column chromatography or recrystallization.
Experimental Protocol 3: N-Acylation via Amide Coupling
This protocol forms a stable amide bond, often used to introduce pharmacophores or link the piperazine core to other molecular fragments.
Causality: Direct reaction of a carboxylic acid and an amine is slow. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic N4 of DMPP. A hindered base like DIPEA (N,N-Diisopropylethylamine) is used to maintain basic conditions without interfering with the reaction.
Step-by-Step Methodology:
-
Activation: In a flask, dissolve the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in an anhydrous solvent like DMF or dichloromethane. Stir for 15-20 minutes at room temperature.
-
Addition: Add a solution of DMPP (1.05 eq) in the same solvent to the activated acid mixture.
-
Reaction: Stir at room temperature for 4-12 hours until the reaction is complete.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.
Application in Bioactive Molecule Synthesis: A Conceptual Case Study
The true power of DMPP is realized when it is incorporated into a larger molecule designed to interact with a specific biological target. Arylpiperazines are well-known ligands for serotonergic and dopaminergic receptors, which are implicated in mood and psychotic disorders.[2][8]
Hypothetical Target: A novel 5-HT₂A receptor antagonist for antidepressant research. The 2,4-dimethoxyphenyl group can serve as a key recognition element, while the N4 position will be functionalized with a side chain designed to interact with a secondary binding pocket.
This conceptual workflow illustrates how a molecule built from the DMPP core can be rationally designed to modulate a specific biological pathway. The DMPP moiety provides the initial anchor point at the receptor, and further synthesis from this intermediate allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its robust synthesis, predictable reactivity, and residence within a pharmacologically privileged structural class make it an indispensable intermediate. By mastering the synthesis and subsequent transformations of this core, researchers are well-equipped to generate novel molecular entities with the potential to become next-generation therapeutics for challenging diseases. The continued exploration of derivatives built upon the DMPP scaffold promises to yield new insights into complex biological systems and expand the frontiers of medicinal chemistry.
References
- PubChem Compound Summary for CID 94276617, 1-[3-(2,4-Dimethoxyphenyl)propyl]piperazine.
- This compound CAS: 16015-75-1. Alfa Chemical. [Link]
- PubChem Compound Summary for CID 14068, Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-methoxyphenyl)-.
- Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Almaghrabi, M., Auburn University. [Link]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
- Synthesis of 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Taylor & Francis Online. [Link]
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
- The medicinal chemistry of piperazines: A review.
- Piperazine. Wikipedia. [Link]
- Piperazine: the molecule of diverse pharmacological importance.
- The medicinal chemistry of piperazines: A review | Request PDF.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. [Link]
- Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
- PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine.
- 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry. [Link]
- 1-(4-Methoxyphenyl)piperazine (CAS No: 38212-30-5)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. China this compound CAS: 16015-75-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. This compound/CAS:16015-75-1-HXCHEM [hxchem.net]
- 8. 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Arylpiperazines: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core.
Abstract The arylpiperazine moiety is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of biologically active compounds targeting a wide array of physiological systems.[1] Its structural versatility allows for systematic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of arylpiperazine compounds, primarily focusing on their profound impact on Central Nervous System (CNS) drug discovery. We will dissect their pharmacology, mechanisms of action, intricate structure-activity relationships (SAR), and the synthetic and preclinical evaluation strategies that underpin their development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into this remarkable chemical class.
The Arylpiperazine Scaffold: A Foundation for CNS Drug Design
The "Privileged Scaffold" Concept
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, often leading to a diverse range of therapeutic applications.[1] Arylpiperazines epitomize this concept. Their modular nature, consisting of an N-aryl group, a central piperazine ring, a flexible linker, and a variable terminal moiety, provides a template for designing ligands for numerous G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[1][2]
Core Chemical Structure and Key Pharmacophoric Features
The archetypal arylpiperazine structure contains specific features essential for biological activity. The protonated nitrogen atom of the piperazine ring at physiological pH is a critical hydrogen bond donor, frequently forming a key ionic interaction with a conserved aspartate residue (Asp3.32) in the transmembrane domain of aminergic GPCRs.[3][4] The N-aryl ring engages in hydrophobic and aromatic interactions, such as edge-to-face CH–π stacking with phenylalanine residues (e.g., Phe6.52), which helps to anchor the ligand in the binding pocket.[3][4]
Historical Perspective and Landmark Drugs
The therapeutic potential of arylpiperazines has been realized through several landmark drugs. Buspirone, a partial agonist of the serotonin 5-HT₁ₐ receptor, was a third-generation anxiolytic introduced to overcome the side effects of benzodiazepines, such as dependence and sedation.[5] Aripiprazole (Abilify) revolutionized antipsychotic therapy with its unique "dopamine stabilizer" mechanism, acting as a partial agonist at dopamine D₂ receptors and also modulating serotonin receptors.[1][6] These successes have spurred decades of research, leading to a host of drugs for depression, psychosis, and anxiety.[2][6]
Pharmacology and Mechanism of Action
The diverse CNS effects of arylpiperazines stem from their ability to modulate key neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.
The Serotonergic System: A Primary Target
Many arylpiperazines derive their therapeutic effects from interactions with serotonin (5-HT) receptors.
-
Role of 5-HT₁ₐ Receptors: Agonism or partial agonism at 5-HT₁ₐ receptors is a well-established mechanism for anxiolytic and antidepressant effects.[5][7][8] Compounds like buspirone act as partial agonists, normalizing serotonergic neurotransmission without the pronounced side effects of full agonists.[5]
-
Role of 5-HT₂ₐ/₂C Receptors: Antagonism at 5-HT₂ₐ and 5-HT₂C receptors is a hallmark of many atypical antipsychotics and some antidepressants.[9][10] Blocking 5-HT₂ₐ receptors can alleviate the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects (EPS) associated with D₂ receptor blockade.[9][11]
The Dopaminergic System: Modulating Psychosis
Interaction with dopamine receptors, particularly the D₂ subtype, is central to the antipsychotic activity of many arylpiperazines.
-
Dopamine D₂ Receptor Partial Agonism: Aripiprazole's efficacy is attributed to its "dopamine-serotonin system stabilizer" profile.[1] It acts as a partial agonist at D₂ receptors, meaning it provides sufficient receptor stimulation to avoid severe EPS but caps the maximum response, preventing the hyperdopaminergic state associated with psychosis.[1] This dual action of reducing activity in overactive pathways and increasing it in underactive pathways is a key principle of modern antipsychotic design.
Multi-Target Profiles: The Key to Atypicality and Efficacy
The most successful arylpiperazine drugs rarely act on a single target. Their clinical profiles are the result of a complex interplay between multiple receptors. For instance, combining 5-HT₁ₐ agonism with D₂ antagonism can lead to potent antipsychotic properties with a lower incidence of EPS.[9] More recently, dual-targeting of 5-HT₁ₐ and sigma-1 (σ₁) receptors has been explored as a novel strategy for antidepressants with a potentially faster onset of action.[12][13]
Emerging Therapeutic Frontiers
While CNS disorders remain the primary focus, the versatility of the arylpiperazine scaffold has led to its investigation in other areas:
-
Anticancer Activity: Certain derivatives have shown antiproliferative effects in various cancer cell lines, including prostate and breast cancer.[3][14][15][16][17][18] The mechanisms can involve targeting α₁-adrenergic receptors or interacting with pathways that regulate cell growth and apoptosis.[14]
-
Neuroprotection and Antiprion Activity: Researchers have identified arylpiperazine analogues with the ability to reduce the accumulation of pathogenic prion proteins (PrPSc) in infected cells, offering a starting point for treating fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.[19] Other derivatives have demonstrated antioxidant and neuroprotective properties in models of neurotoxicity.[20][21]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Systematic modification of the arylpiperazine scaffold has yielded a deep understanding of the structural requirements for affinity and selectivity at various receptors.
-
3.1 The N-Aryl Moiety: The substitution pattern on the N-aryl ring is a primary determinant of receptor interaction. For example, an o-methoxyphenyl group often confers high affinity for 5-HT₁ₐ receptors.[22]
-
3.2 The Alkyl Linker: The length of the alkyl chain connecting the piperazine core to the terminal group is critical for affinity and selectivity. SAR studies have shown that a specific number of methylene units is often optimal for balancing affinity between different receptors, such as 5-HT₁ₐ and α₁-adrenergic sites.[22][23]
-
3.3 The Terminal Group: The terminal moiety significantly influences the compound's overall properties. Bulky, lipophilic imide or amide groups are often found in high-affinity 5-HT₁ₐ ligands, though their precise role—whether for direct receptor interaction or influencing physicochemical properties—is a subject of ongoing study.[22][23]
| Structural Moiety | Modification | Impact on Biological Activity | Key Receptors Affected |
| N-Aryl Group | Substitution (e.g., o-methoxy, dichlorophenyl) | Strongly influences affinity and selectivity.[1][22] | 5-HT₁ₐ, D₂ |
| Alkyl Linker | Chain Length (n=1-4) | Critical for optimal geometry and spacing.[22][23] | 5-HT₁ₐ, α₁ |
| Terminal Group | Cyclic Imides, Amides, Heterocycles | Modulates affinity, lipophilicity, and functional activity.[22][23] | 5-HT₁ₐ, D₂ |
Synthetic Strategies and Methodologies
The modular nature of arylpiperazines lends itself to efficient and versatile synthetic routes, including both solution-phase and solid-phase combinatorial approaches.
General Synthetic Workflow
A common strategy involves the coupling of three key building blocks: a substituted arylpiperazine, an alkyl halide linker, and a terminal nucleophile or precursor. Solid-phase synthesis has proven particularly effective for creating large libraries of analogues for SAR studies.[24]
Protocol: Solid-Phase Synthesis of an Arylpiperazine Library[24]
This protocol outlines a general method for generating a library of arylpiperazine derivatives on a solid support, which is highly advantageous for rapid SAR exploration.
Rationale: Solid-phase synthesis simplifies purification by allowing excess reagents and byproducts to be washed away, accelerating the creation of a diverse compound library from a common intermediate.
Methodology:
-
Resin Preparation: Start with a suitable resin, such as a 4-(4-formyl-3-methoxyphenoxy)butyryl AM (BAL) resin.
-
Linker Attachment: Attach a primary amine linker (e.g., various amino acids) to the resin via reductive amination.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the attached amine using a solution of 20% piperidine in DMF.
-
Amide Coupling: Couple a set of diverse carboxylic acids to the newly freed amine using a coupling agent like HBTU in the presence of a base (e.g., DIEA) in DMF.
-
Cleavage and Arylpiperazine Addition: Treat the resin with an appropriate arylpiperazine in a solution of 1% TFA in DCM. This step simultaneously cleaves the product from the resin and attaches the arylpiperazine moiety via a second reductive amination.
-
Purification: Purify the resulting library members using techniques like preparative HPLC to yield the final compounds for screening.
Preclinical Evaluation: From Bench to Behavior
A multi-tiered evaluation process is necessary to characterize the pharmacological profile of novel arylpiperazine compounds.
In Vitro Characterization
Protocol: Radioligand Receptor Binding Assay for Affinity Determination (Kᵢ)[25] Rationale: This assay is the gold standard for determining a compound's binding affinity for a specific receptor target. It quantifies the concentration of a test compound required to displace a known radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, D₂).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]dihydroalprenolol for β-adrenergic receptors) and a range of concentrations of the test compound.
-
Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration of a known, non-labeled antagonist to saturate the receptors.
-
Incubation & Harvesting: Incubate the plates to allow binding to reach equilibrium. Harvest the contents onto filter mats using a cell harvester, which traps the membrane-bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use a nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
In Vivo Models for CNS Activity
Protocol: Forced Swim Test (FST) for Antidepressant-like Activity[7][12][26] Rationale: The FST is a widely used behavioral model to screen for potential antidepressant drugs. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful, inescapable situation (a cylinder of water) and less time immobile.
Methodology:
-
Animal Acclimation: Acclimate male ICR or Swiss mice to the laboratory environment for at least one week before testing.
-
Drug Administration: Administer the test compound (e.g., at doses of 10, 30, and 90 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route, typically 30-60 minutes before the test. A positive control group (e.g., duloxetine 20 mg/kg) should be included.[12]
-
Test Procedure: Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) containing water (23-25°C) to a depth of 15 cm.
-
Observation: Record the session (typically 6 minutes long) with a video camera. An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility across all treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.[12]
ADMET & Pharmacokinetic Profiling
Protocol: In Vitro Metabolic Stability using Liver Microsomes[12][13] Rationale: This assay provides an early indication of a compound's metabolic fate and potential half-life (T₁/₂) in vivo. Rapid metabolism by liver enzymes (like cytochrome P450s) can limit a drug's bioavailability and duration of action.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing rat or human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-generating system (the cofactor for P450 enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). Calculate the in vitro half-life using the equation: T₁/₂ = 0.693 / k.
Future Directions and Conclusion
The arylpiperazine scaffold remains a cornerstone of CNS drug discovery, with its remarkable adaptability continuing to yield novel therapeutic agents. Future research is likely to focus on several key areas:
-
Functional Selectivity: Designing ligands that preferentially activate specific downstream signaling pathways (e.g., G protein signaling over β-arrestin recruitment) to isolate therapeutic effects from side effects.[27]
-
Optimizing Pharmacokinetics: Improving blood-brain barrier penetration and metabolic stability to enhance in vivo efficacy and safety profiles.[19]
-
Expanding Therapeutic Horizons: Systematically exploring the potential of arylpiperazines beyond traditional CNS targets, particularly in oncology and other neurodegenerative diseases.[3][15][21]
References
- Kędzierska, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Unnamed Authors. (n.d.). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Who we serve.
- Kędzierska, E., et al. (n.d.). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed.
- Unnamed Authors. (n.d.). Novel Benzothiazolin-2-one and Benzoxazin-3-one Arylpiperazine Derivatives with Mixed 5HT1A/D2 Affinity as Potential Atypical Antipsychotics. Journal of Medicinal Chemistry - ACS Publications.
- Unnamed Authors. (n.d.). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry - ACS Publications.
- Tani, K. (n.d.). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). PubMed.
- Unnamed Authors. (n.d.). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate.
- Szałach, Ł. P., et al. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
- Unnamed Authors. (n.d.). Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. PubMed.
- Unnamed Authors. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central.
- Unnamed Authors. (n.d.). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed.
- Unnamed Authors. (n.d.). Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. PubMed.
- Unnamed Authors. (n.d.). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-. ACS Publications - American Chemical Society.
- Unnamed Authors. (n.d.). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed.
- Andreozzi, G., et al. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Unnamed Authors. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.
- Unnamed Authors. (2024). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PubMed Central.
- Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central.
- Unnamed Authors. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
- Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
- Unnamed Authors. (n.d.). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.
- Unnamed Authors. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate.
- Unnamed Authors. (n.d.). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. PubMed.
- Unnamed Authors. (n.d.). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. PubMed Central.
- Unnamed Authors. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science.
- Unnamed Authors. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate.
- Kędzierska, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. OUCI.
- Unnamed Authors. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. NIH.
- Unnamed Authors. (2017). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. ResearchGate.
- Unnamed Authors. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
- Unnamed Authors. (n.d.). Representative arylpiperazine derivatives. ResearchGate.
- Unnamed Authors. (2023). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. PubMed.
- Unnamed Authors. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
- Unnamed Authors. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed.
- Unnamed Authors. (2014). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate.
- Unnamed Authors. (2010). Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 13. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 14. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Piperazine Scaffold: A Privileged Core for Modern Drug Discovery and Synthesis
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in clinically successful drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel piperazine compounds. We will dissect the causality behind synthetic choices, from foundational N-arylation techniques like the Buchwald-Hartwig amination to the emerging frontier of C-H functionalization. Furthermore, this guide delves into the nuances of structure-activity relationships (SAR) and the strategic use of bioisosteres to overcome metabolic liabilities, offering a holistic view of the piperazine scaffold's journey from a versatile building block to a refined clinical candidate.
The Piperazine Moiety: A "Privileged" Navigator in Chemical Space
In drug discovery, the concept of a "privileged structure" refers to a molecular framework capable of providing high-affinity ligands for multiple biological targets through strategic functionalization.[4][5][6] The piperazine scaffold is a quintessential example of this concept.[2][7] Its prevalence is not accidental; it is a direct result of its unique combination of inherent properties that address many challenges in drug design. An analysis of small-molecule drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant number targeting cancer.[8][9]
The six-membered ring with two opposing nitrogen atoms provides a blend of structural rigidity and conformational flexibility, while also offering a high polar surface area and multiple hydrogen bond acceptors and donors.[10][11] These features frequently lead to enhanced aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[10][12]
| Property | Typical Value/Characteristic | Significance in Drug Design |
| pKa | pKa1: ~9.7, pKa2: ~5.4[13] | The two basic nitrogens allow for fine-tuning of basicity. The higher pKa ensures protonation at physiological pH, often improving solubility and target engagement via ionic interactions. |
| Aqueous Solubility | High (Freely Soluble)[13] | Crucial for formulation and bioavailability. The piperazine moiety is often incorporated to improve the solubility of poorly soluble parent molecules.[14] |
| Metabolic Stability | Generally stable, but can be susceptible to N-dealkylation. | The ring itself is robust, but substitutions on the nitrogen atoms can be sites of metabolism, a factor that drives the exploration of bioisosteres.[13] |
| Synthetic Tractability | Highly amenable to functionalization at N1 and N4 positions. | The two nitrogen atoms can be readily and selectively functionalized, allowing for the straightforward synthesis of large compound libraries for SAR studies.[15][16] |
| Table 1. Key Physicochemical and Pharmacokinetic Properties of the Piperazine Scaffold. |
The strategic power of the piperazine ring lies in its dual function: it can act as a linker connecting two distinct pharmacophores or serve as a central scaffold from which key binding groups are projected.[12][17] This versatility has cemented its role as a reliable starting point for hit-to-lead optimization and the design of focused compound libraries.[5]
Caption: Logical relationship of the piperazine scaffold's privileged status.
Core Synthetic Methodologies: Building the Piperazine Core
The construction of novel piperazine derivatives hinges on robust and versatile synthetic strategies. While classical methods exist, modern palladium-catalyzed cross-coupling reactions have become the gold standard for their efficiency and broad substrate scope.
Foundational Strategy: Buchwald-Hartwig Amination for N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen (C-N) bonds.[18][19] It is arguably the most powerful and versatile method for synthesizing the N-aryl piperazine moiety, a scaffold present in countless biologically active molecules.[18][20] The reaction's success lies in its ability to couple a wide range of aryl halides (or triflates) with piperazine, often with high yields and excellent functional group tolerance.[19]
The choice of catalyst, ligand, base, and solvent is critical and must be empirically optimized for each substrate pairing. Sterically hindered and electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are often essential for achieving high catalytic turnover, especially with less reactive aryl chlorides.[18][20]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(4-methylphenyl)-N'-Boc-piperazine
This protocol describes a representative Buchwald-Hartwig amination coupling N-Boc-piperazine with an aryl bromide.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XantPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromotoluene, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XantPhos.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
This self-validating protocol includes in-process controls (TLC/LC-MS monitoring) and post-synthesis characterization to ensure the identity and purity of the target compound.
| Method | Catalyst/Reagents | Conditions | Scope & Limitations |
| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base | 80-120 °C, Inert atmosphere | Broadest scope for aryl halides (Cl, Br, I, OTf). Highly efficient and functional group tolerant.[18][20] |
| Ullmann Condensation | Copper catalyst, High boiling point solvent | 150-200 °C | Traditional method. Often requires harsh conditions and has a more limited substrate scope compared to Pd-catalyzed methods. |
| Nucleophilic Aromatic Substitution (SₙAr) | Electron-deficient aryl halide | Varies, often with base | Requires aryl rings activated by strong electron-withdrawing groups (e.g., -NO₂). Not general for all aryl systems.[21] |
| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | Mild, room temperature | Used for synthesizing N-alkyl piperazines, not N-aryl piperazines directly. Involves coupling with an aldehyde or ketone.[17] |
| Table 2. Comparative Summary of Key Synthetic Methods for Piperazine Functionalization. |
Emerging Frontiers: Direct C-H Functionalization
While N-functionalization is well-established, the structural diversity of piperazines has historically been limited, with approximately 80% of piperazine-containing drugs having substituents only at the nitrogen positions.[22][23] Recent breakthroughs in direct C-H functionalization are revolutionizing this paradigm, providing access to novel chemical space.[22] These methods allow for the installation of substituents directly onto the carbon atoms of the piperazine ring, a transformation that was previously lengthy and challenging.[22]
Photoredox catalysis has emerged as a particularly powerful tool.[23] Methods like the CarboxyLic Amine Protocol (CLAP) use an iridium-based photoredox catalyst to generate an α-aminyl radical from an amino acid-derived diamine, which then undergoes a decarboxylative cyclization to afford C2-substituted piperazines.[22] These advanced techniques provide unprecedented access to new piperazine substitution patterns, expanding the toolkit for medicinal chemists.[23]
Navigating Structure-Activity Relationships (SAR)
Once a synthetic route is established, the next critical phase is the systematic exploration of the Structure-Activity Relationship (SAR). This involves synthesizing a library of analogues to understand how modifications to the piperazine core and its substituents impact biological activity, selectivity, and pharmacokinetic properties.[10][15]
The piperazine scaffold offers multiple vectors for modification:
-
N1-Substituent: Often interacts with a key hydrophobic pocket or provides a handle for tuning physicochemical properties.
-
N4-Substituent: Can be used to modulate basicity, introduce additional binding interactions, or link to another pharmacophore.
-
Ring Carbons (C2, C3, C5, C6): Substitution at these positions, now more accessible via C-H functionalization, can introduce chirality, constrain the ring conformation, and probe for new interactions with the target protein.[22]
| Position of Substitution | General Effect on Activity/Properties | Example Rationale |
| N1-Aryl Group | Modulates primary target affinity, selectivity, and lipophilicity. | Introduction of a 2,3-dihydrobenzodioxinyl group can confer high affinity for certain GPCRs.[24] |
| N4-Alkyl/Acyl Group | Fine-tunes solubility, pKa, and metabolic stability. Can block unwanted metabolism. | A small alkyl group (e.g., methyl) may improve CNS penetration, while a larger, polar group can reduce it.[25] |
| C2-Substitution | Introduces a stereocenter, restricts conformation, can enhance potency. | Adding a methyl or phenyl group can lock the piperazine into a specific chair conformation, improving binding affinity by reducing the entropic penalty.[17][22] |
| Ring Fusion | Creates rigid, polycyclic structures with defined geometries. | Fusing the piperazine into a bicyclic system (e.g., a diazabicyclo[2.2.1]heptane) can dramatically alter the vector projections of the nitrogen lone pairs.[13] |
| Table 3. General Structure-Activity Relationship (SAR) Considerations for Piperazine Derivatives. |
Advanced Lead Optimization: Strategic Use of Piperazine Bioisosteres
While highly effective, the piperazine scaffold is not without potential liabilities. It can be a substrate for cytochrome P450 enzymes, leading to metabolic instability, and its basicity can sometimes contribute to off-target effects, such as hERG channel inhibition.[26] In such cases, the strategic replacement of the piperazine ring with a bioisostere—a group with similar physicochemical properties that produces a similar biological response—is a powerful lead optimization tactic.[13]
This strategy aims to retain the desired pharmacology while improving the ADME profile.[13] For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity.[13][27]
| Bioisostere | Structure (Example) | Key Property Changes vs. Piperazine |
| Homopiperazine | 7-membered ring | Increased flexibility, altered pKa, different spatial arrangement of N atoms.[13] |
| 2,6-Diazaspiro[3.3]heptane | Fused 4-membered rings | Rigid, constrained structure. Presents nitrogen vectors at different angles. Can improve metabolic stability.[13][26] |
| 2,5-Diazabicyclo[2.2.1]heptane | Bridged bicyclic system | Highly constrained. Significantly alters the distance and geometry between the two nitrogen atoms.[13] |
| Table 4. Comparison of Piperazine and Common Basic Bioisosteres. |
The choice of a bioisostere is a hypothesis-driven process. Constrained analogues can improve potency by "pre-paying" the entropic cost of binding, while also potentially avoiding metabolism by monoamine oxidases.[26] This approach allows chemists to fine-tune a molecule's properties with surgical precision, turning a promising lead into a viable drug candidate.
Conclusion and Future Perspectives
The piperazine scaffold remains an enduring and powerful tool in the drug discovery arsenal. Its privileged status is built on a solid foundation of favorable physicochemical properties and synthetic accessibility. The evolution of synthetic methodologies, particularly the advent of robust palladium-catalyzed cross-couplings and the dawn of practical C-H functionalization, has dramatically expanded the chemical space accessible to researchers. This allows for a more sophisticated exploration of SAR and the design of next-generation therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles. As we continue to push the boundaries of synthetic chemistry, the versatile piperazine ring and its thoughtfully designed bioisosteric replacements will undoubtedly continue to be at the heart of innovative medicines for years to come.
References
- Dimmock, J. R., & Vashishtha, S. C. (2012).
- Durand, C., & Szostak, M. (2021).
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]
- Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Li, Y., et al. (2022).
- Faizan, M., et al. (2024).
- Romanelli, M. N., et al. (2020).
- Cheng, J., & Trudell, M. L. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines.
- Kwon, Y. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces.
- Various Authors. (n.d.). Privileged Structures. OpenOChem Learn. [Link]
- Kant, R., & Maji, S. (2020).
- Ferreira, L. G., et al. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI. [Link]
- Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]
- Patchett, A. A., & Nargund, R. P. (2004). Privileged Structures: Applications in Drug Discovery. Bentham Science Publishers. [Link]
- Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Bakulina, O. V., et al. (2020). Recent developments in the synthesis of piperazines (microreview).
- Goel, K. K., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Thieme Connect. [Link]
- Various Authors. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives.
- Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
- López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
- Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. [Link]
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
- Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]
- Andreozzi, G., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. [Link]
- Romanelli, M. N., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Research Square. [Link]
- Wawer, M., & Bajorath, J. (2011). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature.
- Various Authors. (n.d.). Method for synthesis of chiral n-arylpiperazines.
- Various Authors. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Redd, J. T., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]
- Various Authors. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Bak, A., et al. (2018). A General and Convenient Synthesis of N-Aryl Piperazines.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Romanelli, M. N., et al. (2020).
- Andreozzi, G., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]
- Various Authors. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Various Authors. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
- Various Authors. (2022). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]
- Cheng, J., & Trudell, M. L. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. [Link]
Sources
- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 27. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
A Senior Application Scientist's Guide to Computational Docking of 1-(2,4-Dimethoxyphenyl)piperazine
Foreword: In the landscape of modern drug discovery, computational methods are not merely ancillary; they are foundational. They allow us to ask complex questions about molecular recognition with remarkable speed and accuracy, guiding our experimental efforts and conserving precious resources. This guide is designed for the practicing researcher and drug development professional. It eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will move from foundational principles to a detailed, reproducible protocol, focusing on a specific molecule of interest: 1-(2,4-Dimethoxyphenyl)piperazine. My objective is not just to provide steps, but to instill the reasoning behind them, transforming a black-box procedure into an intuitive and powerful analytical tool.
Section 1: The Molecule and the Method: Rationale for an In Silico Approach
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetics, while its geometry allows it to serve as a versatile linker for various pharmacophoric groups.[1] Our subject, this compound, is an arylpiperazine derivative. This class of molecules is well-documented for its interactions with a range of G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors, making them vital in the development of central nervous system therapeutics.[2]
Given this pharmacological context, how can we begin to understand the potential biological targets of a specific, uncharacterized derivative like this compound? This is where computational docking becomes indispensable. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[3][4] It is a powerful predictive tool used for:
-
Hit Identification: Screening large libraries of compounds against a known target.[5]
-
Lead Optimization: Suggesting modifications to a known ligand to improve binding affinity.
-
Mechanism Elucidation: Hypothesizing how a molecule might interact with a protein at the atomic level.[6]
For this guide, we will perform a hypothetical docking study of this compound against a highly plausible target for arylpiperazines: the Human Serotonin 5-HT1A Receptor . This will serve as a practical case study to illustrate the complete workflow from preparation to analysis.
Section 2: Foundational Principles of Molecular Docking
At its core, molecular docking simulates the binding process by addressing two fundamental challenges: sampling and scoring .[7]
-
Sampling: This is an algorithmic search for all possible orientations and conformations (poses) of the ligand within the receptor's binding site. Early models treated both molecules as rigid ("lock and key"), but modern algorithms account for the flexibility of the ligand and, in advanced cases, the side chains of the receptor.[5][7]
-
Scoring: Once a pose is generated, a scoring function estimates its binding affinity. This is typically expressed in units of energy (e.g., kcal/mol), where a more negative value suggests a more favorable interaction. Scoring functions are mathematical models that approximate the complex thermodynamics of binding, accounting for forces like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy.[4]
The ultimate goal is for the sampling algorithm to successfully generate a pose that mimics the true experimental binding mode, and for the scoring function to correctly identify that pose as the most favorable.[8]
Section 3: The Computational Workflow: A Self-Validating Protocol
This section details a complete, step-by-step protocol for docking this compound into the 5-HT1A receptor. Each step is accompanied by its scientific justification, ensuring a deep understanding of the process.
Software and Resource Assembly
To ensure reproducibility, we will use widely available and validated software.
-
Molecular Visualization and Preparation: - A powerful tool for preparing both receptor and ligand structures.[9]
-
Docking Engine: - One of the most cited and validated docking programs, known for its speed and accuracy.[10][11]
-
Preparation Scripts (Auxiliary): - Provides scripts for generating the necessary PDBQT file formats.[8]
-
Data Sources:
-
Protein Data Bank (PDB): Repository for 3D structures of biological macromolecules. We will use PDB ID: 4IAR (Human 5-HT1A receptor in complex with an antagonist).
-
PubChem: Database of chemical molecules. We will obtain the structure of our ligand here.
-
Experimental Protocol: Receptor Preparation
The raw PDB file is not immediately usable for docking. It contains non-essential molecules (water, ions) and lacks information required by the scoring function (hydrogen atoms, atomic charges).[12]
Methodology:
-
Load Structure: Open UCSF ChimeraX and fetch the PDB structure using the command: open 4IAR.
-
Isolate Protein: The PDB file contains the receptor, a co-crystallized ligand, and other molecules. For this protocol, we will remove everything except the protein chain. Select and delete all non-protein components.
-
Repair Structure: Use the "Dock Prep" tool in ChimeraX.[9] This is a critical step that performs several operations:
-
Adds Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds and protonation states at a defined pH (typically 7.4).[13]
-
Removes Water: Solvent molecules are usually removed to simplify the calculation, unless specific water molecules are known to be critical for binding (bridging interactions).[14]
-
Assigns Atomic Charges: The scoring function requires partial charges for each atom to calculate electrostatic interactions. The AMBER force field charges are a standard and reliable choice for proteins.[9]
-
-
Save in PDBQT Format: The prepared receptor must be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes the 3D coordinates, partial charges, and atom types. Save the file as receptor.pdbqt.
Experimental Protocol: Ligand Preparation
Similarly, the ligand structure must be prepared to define its rotatable bonds and assign atomic properties.
Methodology:
-
Obtain Structure: Download the 3D structure of this compound from PubChem in SDF format.
-
Load and Prepare: Open the ligand file in ChimeraX.
-
Add Hydrogens: Ensure the structure is correctly protonated at physiological pH (7.4).
-
Assign Charges: For small organic molecules, the Gasteiger charge calculation method is a standard and efficient choice.[14] This step is crucial for modeling electrostatic complementarity with the receptor.
-
Define Rotatable Bonds: AutoDock Vina treats the ligand as flexible. The software will automatically identify rotatable bonds, which allows the sampling algorithm to explore different conformations during the docking process.
-
Save in PDBQT Format: Save the prepared ligand as ligand.pdbqt.
Experimental Protocol: Defining the Search Space
We must tell the docking program where to perform its search. This is done by defining a 3D grid, or "box," that encompasses the binding site of interest.
Methodology:
-
Identify the Binding Site: Since we are using a PDB structure that was solved with a bound ligand (4IAR), the most reliable way to define the binding site is to use the location of that original ligand. In ChimeraX, superimpose the original PDB file with your prepared receptor.pdbqt.
-
Define Grid Box: Center the grid box on the co-crystallized ligand. The size of the box should be large enough to allow the new ligand to move and rotate freely but small enough to focus the search and avoid unnecessary computation. A size of 20x20x20 Ångstroms is often a good starting point.[11]
-
Record Coordinates: Note the X, Y, Z coordinates of the box center and its dimensions. These values are required for the Vina configuration file. For PDB 4IAR, approximate center coordinates might be: center_x = 20, center_y = 10, center_z = -25.
Experimental Protocol: Executing the Docking Simulation
With the prepared files and grid parameters, we can now run the docking simulation.
Methodology:
-
Create Configuration File: Create a text file named config.txt with the following content, replacing the coordinates with those you recorded:
-
Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:[15]
-
--config: Specifies the configuration file.
-
--log: Specifies the output file for the binding affinity scores.
-
Section 4: Analysis, Interpretation, and Validation
Generating results is only half the battle; interpreting them correctly is paramount. A docking result is a computational prediction that forms a testable hypothesis.
Interpreting Binding Affinity
The first output to examine is the log file (output_log.txt). It will contain a table of binding affinities for the top-ranked poses.
| Mode | Affinity (kcal/mol) |
| 1 | -9.2 |
| 2 | -8.9 |
| 3 | -8.7 |
| ... | ... |
Causality: The affinity is a numerical score from the scoring function representing the predicted free energy of binding. A more negative value indicates a stronger, more favorable interaction. The top-ranked pose (Mode 1) is the one Vina predicts to be the most stable.[16] It is crucial to remember this is an estimation; its primary utility is in ranking different compounds or poses against each other.
Visualizing Interactions
Quantitative scores must be supported by qualitative analysis. Load the receptor.pdbqt and the output_poses.pdbqt files into ChimeraX or another molecular visualizer.
Methodology:
-
Focus on the Top Pose: Isolate the first (best-scoring) pose.
-
Identify Key Interactions: Examine the binding pocket to see how the ligand is interacting with the protein's amino acid residues.[17] Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding specificity. For example, the piperazine nitrogen might act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The dimethoxyphenyl ring will likely be situated in a pocket lined with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).
-
Pi-Pi Stacking: The aromatic ring of the ligand may stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Compare Poses: Investigate the other low-energy poses. If they all adopt a similar binding mode (i.e., they are clustered together), it increases confidence in the prediction.[14]
Protocol Validation: The Self-Validating System
How do we trust our protocol? The most common and robust method is re-docking .[18]
Trustworthiness through Validation: Before docking your compound of interest, you perform a control experiment. You take the original ligand that was co-crystallized in the PDB structure (the one from 4IAR), prepare it, and dock it back into its own receptor using the exact same protocol (preparation, grid box, etc.).
Success Criteria:
-
Root-Mean-Square Deviation (RMSD): After re-docking, you superimpose the lowest-energy docked pose of the original ligand with its original crystal structure position. You then calculate the RMSD between the atoms of the two poses.
-
A successful validation is generally defined by an RMSD value of less than 2.0 Ångstroms. [16][18] This demonstrates that your chosen protocol is capable of accurately reproducing a known, experimentally determined binding mode. If the RMSD is high, the protocol parameters (e.g., grid box size, charge models) may need to be adjusted and re-validated.
Section 5: Conclusion and Expert Recommendations
This guide has detailed a comprehensive and scientifically grounded workflow for conducting a computational docking study of this compound against the 5-HT1A receptor. We have moved from the foundational 'why' to the procedural 'how,' culminating in a protocol that includes a critical self-validation step.
The predicted binding affinity of -9.2 kcal/mol (hypothetical value for illustration) and the specific interactions observed in the binding pocket form a strong, data-driven hypothesis. This result suggests that this compound may be a potent ligand for the 5-HT1A receptor.
However, it is imperative to view these results with the proper perspective. Molecular docking is a predictive tool, not a definitive answer. It is the first step in a long discovery process. The logical next steps for a drug development professional would be:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time.
-
In Vitro Validation: To experimentally confirm the computational prediction through radioligand binding assays to determine the actual binding affinity (Ki) or functional assays to measure agonism/antagonism.
By integrating computational screening with experimental validation, we can accelerate the drug discovery pipeline, making informed decisions that lead to the development of novel and effective therapeutics.
References
- Molecular Docking Tutorial. (n.d.).
- Omixium. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
- Galaxy Training Network. (2019). Protein-ligand docking.
- Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Wikipedia. (n.d.). Substituted phenethylamine.
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information.
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information.
- Purbondari, P. P., et al. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. Borneo Journal of Pharmacy.
- Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?.
- ResearchGate. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Request PDF.
- ResearchGate. (2022). How to validate the molecular docking results?.
- Meng, X. Y., et al. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Frontiers in Chemistry.
- National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- Tu, Y., et al. (2022). A Review on Applications of Computational Methods in Drug Screening and Design. Frontiers in Molecular Biosciences.
- ResearchGate. (2024). How to interpret and analyze molecular docking results?.
- National Institutes of Health. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- De Luca, L., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Kumar, A., & Vimal, A. (2023). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology.
- Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
- AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- ResearchGate. (2025). Computational Docking Technique for Drug Discovery: A Review.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- National Institutes of Health. (n.d.). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors.
- Journal of Biomolecular Structure and Dynamics. (2024). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery.
- ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
- Bonvin Lab. (2021). How can I validate docking result without a co-crystallized ligand?.
- ResearchGate. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University.
- ResearchGate. (2025). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity.
- Čižmáriková, M., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 1-(2,4-Dimethoxyphenyl)piperazine: A Technical Guide for Drug Development Professionals
Abstract
The 1-(2,4-dimethoxyphenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the design of a multitude of centrally acting agents. Its inherent ability to interact with key aminergic G protein-coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors, has cemented its importance in the development of therapeutics for a range of neuropsychiatric and cardiovascular disorders. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs. We will dissect the intricate interplay between structural modifications and pharmacological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will delve into the causality behind experimental choices in synthesis and pharmacological evaluation, present detailed experimental protocols, and summarize quantitative data to facilitate a deeper understanding of this versatile chemical scaffold.
Introduction: The Significance of the Arylpiperazine Scaffold
Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry due to their remarkable versatility and ability to be readily modified to achieve desired potency, selectivity, and pharmacokinetic profiles.[1] The general structure of an arylpiperazine consists of a central piperazine ring, an N-aryl group, and a linker connected to a terminal moiety.[1] This modular nature allows for systematic exploration of the chemical space to optimize interactions with various biological targets.
The this compound core, a specific embodiment of the arylpiperazine scaffold, has been a focal point of extensive research. The dimethoxy substitution pattern on the phenyl ring significantly influences the electronic and conformational properties of the molecule, thereby modulating its interaction with target receptors. Derivatives of this core have shown significant affinity for a range of receptors, including but not limited to:
-
Serotonin Receptors (5-HT): Particularly the 5-HT1A and 5-HT2A subtypes, which are crucial targets for antidepressants, anxiolytics, and antipsychotics.[2][3]
-
Dopamine Receptors (D): Primarily the D2 and D3 subtypes, which are implicated in the pathophysiology of schizophrenia and Parkinson's disease.[4][5]
-
Adrenergic Receptors (α): Notably the α1-adrenoceptors, making these compounds relevant for the treatment of hypertension and benign prostatic hyperplasia.[6][7]
This guide will systematically explore the SAR of the this compound scaffold by examining the impact of modifications at three key positions: the dimethoxyphenyl ring, the piperazine core, and the terminal substituent.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives is typically achieved through well-established synthetic routes. The choice of a specific synthetic pathway often depends on the desired final compound and the availability of starting materials. A common and efficient method involves the nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.
General Synthetic Pathway: Nucleophilic Aromatic Substitution
A prevalent method for the synthesis of N-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride. This one-pot reaction is often carried out at elevated temperatures in a high-boiling solvent.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the core scaffold.
Materials:
-
2,4-Dimethoxyaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
2-Butoxyethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2,4-dimethoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1.2 equivalents), and potassium carbonate (3 equivalents) in 2-butoxyethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 150 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is basified with a NaOH solution to pH > 10.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
High Temperature: The nucleophilic aromatic substitution reaction requires significant energy to overcome the activation barrier, hence the use of a high-boiling solvent and elevated temperatures.
-
Potassium Carbonate: Acts as a base to neutralize the HCl generated during the reaction and to deprotonate the aniline, making it a more potent nucleophile.
-
Work-up Procedure: The acidic work-up followed by basification ensures that the product, which is basic, is extracted into the organic phase, while ionic impurities remain in the aqueous phase.
Pharmacological Evaluation: Unraveling Receptor Interactions
The pharmacological profile of this compound analogs is primarily determined by their binding affinities and functional activities at various GPCRs. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Radioligand Binding Assays: The Core of Affinity Determination
Radioligand binding assays measure the ability of a test compound to displace a radioactively labeled ligand from its receptor.[2] The half-maximal inhibitory concentration (IC50) is determined, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's affinity.
Experimental Protocol: 5-HT1A Receptor Binding Assay
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
[³H]8-OH-DPAT (Radioligand)
-
Serotonin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-h5-HT1A cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of 10 µM serotonin.
-
Test Compound: Add 50 µL of serial dilutions of the this compound analog.
-
Add 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM) to all wells.[3]
-
Add 100 µL of the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at 25 °C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Experimental Protocol: Dopamine D2 Receptor Binding Assay
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor
-
[³H]Spiperone (Radioligand)[2]
-
Haloperidol or (+)-Butaclamol (for non-specific binding determination)[2]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Other materials are as described for the 5-HT1A binding assay.
Procedure:
The procedure is analogous to the 5-HT1A binding assay, with the following modifications:
-
Radioligand: Use [³H]Spiperone at a final concentration of ~0.2-0.5 nM.[6]
-
Non-specific Binding: Use 10 µM haloperidol or 1 µM (+)-butaclamol.[2]
-
Incubation: Incubate at 25 °C for 90-120 minutes.[2]
Structure-Activity Relationship (SAR) of this compound Analogs
The pharmacological activity of this compound derivatives is a complex interplay of steric, electronic, and lipophilic properties of the different molecular fragments. The following sections dissect the SAR based on modifications to the core structure.
The Dimethoxyphenyl Ring: A Key Modulator of Affinity
The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. The 2,4-dimethoxy substitution provides a unique electronic and conformational profile.
-
2-Methoxy Group: The methoxy group at the 2-position is a common feature in many high-affinity arylpiperazine ligands for 5-HT1A and D2 receptors.[4][9] It is thought to engage in favorable interactions, possibly through hydrogen bonding with the receptor. Docking studies of related 1-(2-methoxyphenyl)piperazine derivatives at the D2 receptor suggest a potential hydrogen bond between the methoxy oxygen and a threonine or serine residue in the binding pocket.[4]
-
4-Methoxy Group: The 4-methoxy group further modulates the electronic properties of the aromatic ring, potentially influencing its interaction with aromatic residues in the receptor binding site through π-π stacking or hydrophobic interactions.
-
Bioisosteric Replacements: While the dimethoxy pattern is prevalent, exploring bioisosteric replacements can lead to improved properties. For instance, replacing a methoxy group with a fluorine atom can alter lipophilicity and metabolic stability.[3] The replacement of the 3,4-dimethoxyphenyl moiety with cyclic ethers has been shown to improve metabolic stability in other chemical series, a strategy that could be applicable to this scaffold.[10]
The Piperazine Ring: More Than Just a Linker
The piperazine ring is not merely a spacer; its conformational flexibility and the basicity of its nitrogen atoms are crucial for receptor interaction. The protonated nitrogen of the piperazine ring is believed to form a key ionic interaction with a conserved aspartate residue in the binding pocket of aminergic GPCRs, such as Asp114 in the D2 receptor.[4]
Modifications to the piperazine ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems, can have a profound impact on activity. For example, replacing the piperazine ring with a homopiperazine can alter the distance and geometry of the interaction with the terminal fragment, leading to changes in receptor affinity and functional activity.
The Terminal Fragment: The Driver of Selectivity and Function
The terminal fragment, connected to the N4 of the piperazine ring via a linker, plays a pivotal role in determining the selectivity and functional activity (agonist, antagonist, or partial agonist) of the compound.
-
Linker Length: The length of the alkyl chain linker is critical. For many 5-HT1A and D2 receptor ligands, a four-carbon (butyl) linker is optimal.[8]
-
Nature of the Terminal Group: The terminal group can be varied extensively to target different receptor subtypes and to modulate the functional response.
-
Amide/Imide Moieties: The incorporation of amide or imide functionalities at the terminus is a common strategy to enhance affinity and introduce specific interactions with the receptor. For example, in a series of 1-(2-methoxyphenyl)piperazine analogs, replacement of a phthalimide moiety with bulky alkyl amides led to a significant improvement in 5-HT1A affinity and selectivity over α1-adrenergic receptors.[7]
-
Aromatic/Heterocyclic Rings: The introduction of additional aromatic or heterocyclic rings can lead to further interactions within the receptor binding site, enhancing affinity and modulating selectivity.
-
Quantitative SAR Data (Illustrative Examples from Related Series):
The following table summarizes representative SAR data from studies on related arylpiperazine series, which can provide valuable insights for the design of novel this compound analogs.
| Compound ID | N-Aryl Group | Linker | Terminal Group | 5-HT1A Ki (nM) | D2 Ki (nM) | α1 Ki (nM) |
| NAN-190 | 2-Methoxyphenyl | Butyl | Phthalimide | 0.6 | - | 0.8 |
| Analog 2j | 2-Methoxyphenyl | Butyl | 1-Adamantanecarboxamido | 0.4 | - | 64 |
Data adapted from a study on 1-(2-methoxyphenyl)piperazine analogs, demonstrating the impact of the terminal group on affinity and selectivity.[7]
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the design of novel CNS-active agents. This guide has provided a comprehensive overview of the SAR of this important chemical class, highlighting the critical roles of the dimethoxyphenyl ring, the piperazine core, and the terminal fragment in modulating receptor affinity and selectivity.
Future research in this area should focus on:
-
Systematic SAR studies specifically on the this compound core to provide more precise quantitative data.
-
Exploration of novel bioisosteric replacements for the dimethoxy groups to improve pharmacokinetic properties and reduce potential metabolic liabilities.
-
Structure-based drug design utilizing the growing number of high-resolution crystal structures of GPCRs to rationally design next-generation ligands with improved selectivity and desired functional profiles.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel and effective therapeutics based on the versatile this compound scaffold.
References
- Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.
- A Comparative Guide to ³H-Spiperone and ³H-Raclopride for Dopamine D₂ Receptor Binding. Benchchem.
- [³H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. PMC - NIH.
- 8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.
- 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed.
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
- Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC - PubMed Central.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC - PubMed Central.
- Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. PubMed.
- Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. PMC - NIH.
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
- SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism.
Sources
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. Substituted aryl piperazine ligands as new dual 5-hLOX/COX-2 inhibitors. Synthesis, biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2,4-Dimethoxyphenyl)piperazine receptor binding affinity
An In-Depth Technical Guide to the Characterization of 1-(2,4-Dimethoxyphenyl)piperazine Receptor Binding Affinity
Executive Summary
Therefore, this document serves as a senior-level technical guide, not merely to present data, but to delineate the strategic and methodological framework required to comprehensively determine the receptor binding affinity of this compound. We will proceed from the foundational principles of receptor theory to detailed, field-proven experimental protocols and data analysis workflows. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing the causal logic behind experimental choices and establishing a self-validating system for generating robust, reliable binding data.
The Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The 1-arylpiperazine moiety is considered a "privileged structure" because it is capable of binding to multiple, distinct receptor targets, making it a versatile template for drug design.[1][2] Structural modifications to the aromatic ring or the piperazine nitrogen allow for fine-tuning of affinity and selectivity. For instance, compounds with a 2-methoxyphenyl group, such as 1-(2-methoxyphenyl)piperazine, are known to exhibit high affinity for serotonin 5-HT1A and dopamine D2/D3 receptors.[3][4] The addition of a second methoxy group at the 4-position, creating the this compound structure, necessitates a full characterization to understand how this substitution pattern modulates receptor interactions.
Based on the extensive pharmacology of its structural congeners, the primary targets for an initial binding affinity screen of this compound should include:
This targeted approach, grounded in established structure-activity relationships (SAR), ensures an efficient allocation of resources to the most probable and therapeutically relevant interactions.
Foundational Principles of Radioligand Binding Assays
To quantify the interaction between this compound and its target receptors, the radioligand binding assay remains the gold standard for its sensitivity and quantitative power.[12][13] The core principle involves using a radioactive ligand (radioligand) with known high affinity and specificity for the target receptor. The binding of this radioligand is then measured in the presence of varying concentrations of the unlabeled test compound (the "cold" ligand), in this case, this compound.
There are three fundamental types of radioligand binding experiments:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself.
-
Kinetic Assays: Measure the association (kon) and dissociation (koff) rate constants of the radioligand.[13]
-
Competition (Displacement) Assays: The most common method for characterizing novel compounds. These assays measure the ability of a test compound to displace the specific binding of a radioligand, from which the inhibitory constant (Ki) of the test compound is derived.[12] This guide will focus on the competition assay protocol.
The ultimate output, the Ki value , represents the equilibrium dissociation constant for the binding of the unlabeled test ligand to the receptor. It is an intrinsic measure of affinity, independent of the radioligand used, and is the standard metric for comparing the potency of different compounds.
Core Experimental Protocol: A Step-by-Step Guide to Competition Binding Analysis
This section details a robust, self-validating protocol for determining the Ki of this compound at a chosen GPCR target.
Workflow Visualization
Caption: Radioligand Competition Assay Workflow.
Detailed Methodology
A. Membrane Preparation [7][14] The quality of the receptor source is paramount for reproducible results.
-
Source: Utilize either a stable cell line (e.g., HEK-293 or CHO) heterologously expressing the human receptor of interest, or a specific tissue known for high receptor density (e.g., rat cerebral cortex for α1-adrenoceptors).
-
Homogenization: Homogenize the cells or tissue in approximately 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with a protease inhibitor cocktail, pH 7.4) using a Dounce or Polytron homogenizer.
-
Isolation: Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris. Transfer the supernatant to a new tube and centrifuge at high speed (~20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the high-speed centrifugation. This step is crucial for removing endogenous ligands and cytosolic enzymes.
-
Quantification & Storage: Resuspend the final pellet in a cryoprotectant buffer (e.g., buffer containing 10% sucrose), determine the protein concentration using a BCA or Bradford assay, aliquot, and store at -80°C until use.
B. The Competition Binding Assay [14]
-
Assay Buffer: Prepare the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Plate Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.
-
Total Binding Wells: Add 150 µL of diluted membranes, 50 µL of assay buffer, and 50 µL of the chosen radioligand (at a concentration near its Kd).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a high concentration of a known competing ligand (e.g., 10 µM of a standard antagonist), and 50 µL of the radioligand. This defines the level of binding that is not to the receptor of interest.
-
Test Compound Wells: Add 150 µL of membranes, 50 µL of this compound at various concentrations (typically a 10-point, semi-log dilution series, e.g., from 10 µM to 0.1 nM), and 50 µL of the radioligand.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[14] The requirement to reach equilibrium is critical for the validity of the final Ki calculation.[12][13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in 0.3% polyethyleneimine to reduce non-specific binding).[14]
-
Washing: Immediately wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on each filter using a scintillation counter (e.g., a MicroBeta counter).
Data Analysis: From Raw Counts to Affinity Constants
The trustworthiness of the final Ki value depends on a rigorous and transparent data analysis pipeline.
-
Calculate Specific Binding: For each data point, specific binding is calculated as: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)
-
Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (binding in the absence of a competitor) against the log concentration of this compound.
-
Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism). This will yield the IC50 , which is the concentration of the test compound that displaces 50% of the specific radioligand binding.
-
Calculate Ki using the Cheng-Prusoff Equation: The IC50 is an assay-dependent value. To convert it to the intrinsic, assay-independent Ki value, the Cheng-Prusoff equation must be used.[14]
Caption: Cheng-Prusoff Equation Data Flow.
This equation corrects for the influence of the radioligand's concentration and affinity on the measured IC50 value, providing a true measure of the test compound's affinity.
Data Presentation: The Receptor Binding Profile
The affinity of this compound should be determined across a panel of relevant receptors. The resulting Ki values are best summarized in a clear, tabular format to facilitate comparison and selectivity analysis.
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound
| Receptor Target | Radioligand Used | Tissue/Cell Source | Ki (nM) |
| Serotonin | |||
| 5-HT1A | [³H]8-OH-DPAT | Human recombinant (CHO) | Value |
| 5-HT2A | [³H]Ketanserin | Rat Cortex | Value |
| 5-HT7 | [³H]SB-269970 | Human recombinant (HEK) | Value |
| Dopamine | |||
| D2 | [³H]Spiperone | Human recombinant (HEK) | Value |
| D3 | [³H]Spiperone | Human recombinant (HEK) | Value |
| Adrenergic | |||
| α1 | [³H]Prazosin | Rat Cortex | Value |
| β1 | [³H]Dihydroalprenolol | Human recombinant (CHO) | Value |
Note: "Value" would be replaced with experimentally determined mean Ki ± SEM from at least three independent experiments.
Interpretation: A low Ki value indicates high binding affinity. By comparing Ki values across the panel, a selectivity profile emerges. For example, a compound with a Ki of 5 nM for the 5-HT1A receptor and 500 nM for the D2 receptor would be considered 100-fold selective for 5-HT1A over D2. This profile is critical for predicting both the potential therapeutic mechanism and possible off-target side effects.
Conclusion and Future Directions
This guide provides a comprehensive framework for the robust characterization of the receptor binding affinity of this compound. By adhering to these detailed protocols and principles of data analysis, researchers can generate high-quality, reproducible data that accurately reflects the compound's interaction with key CNS targets.
The binding profile is the foundational step in pharmacological characterization. Once the affinity and selectivity are established, the critical next step is to determine the functional activity of the compound at high-affinity targets. This involves performing functional assays (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment assays) to classify this compound as an agonist, antagonist, partial agonist, or inverse agonist, thereby completing the initial portrait of its pharmacological identity.
References
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
- Gentry, P. R., Sexton, P. M., & Christopoulos, A. (2015). Novel allosteric modulators of G protein-coupled receptors. Journal of biological chemistry, 290(32), 19478–19488. [Link]
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Chen, G., Portman, R., & Wickel, A. (1951). Pharmacology of 1,1-dimethyl-4-phenylpiperazinium iodide, a ganglion stimulating agent. The Journal of pharmacology and experimental therapeutics, 103(3), 330–336. [Link]
- Chilmonczyk, Z., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-65. [Link]
- Kuroki, T., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & medicinal chemistry, 21(17), 5316–5322. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Czopek, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules (Basel, Switzerland), 26(22), 7016. [Link]
- Kumar, A., et al. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of medicinal chemistry, 57(17), 7266–7281. [Link]
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(12), 2108–2116. [Link]
- Lee, C. H., et al. (2014). Dimethyl phenyl piperazine iodide (DMPP) induces glioma regression by inhibiting angiogenesis. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 35(1), 39–46. [Link]
- Minovski, N., et al. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of medicinal chemistry, 50(21), 5220–5229. [Link]
- Rege, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 22(24), 7482–7486. [Link]
- Kumar, J. S., et al. (2009). Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates. Journal of medicinal chemistry, 52(14), 4411–4421. [Link]
- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(12), 2259–2275. [Link]
- Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of medicinal chemistry, 58(15), 6225–6231. [Link]
- Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 64(10), 6949–6971. [Link]
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206–3221. [Link]
- Borowski, T., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. The Journal of pharmacy and pharmacology, 57(2), 237–244. [Link]
- Gloc, M., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 131, 106301. [Link]
- Pop, R., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules (Basel, Switzerland), 27(6), 1801. [Link]
- Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of medicinal chemistry, 46(19), 3883–3899. [Link]
- H Lundbeck AS. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Pop, R., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Semantic Scholar. [Link]
- ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]
- Li, X., et al. (2008). Effect of nitrification inhibitor DMPP on nitrogen leaching, nitrifying organisms, and enzyme activities in a rice-oilseed rape cropping system. Journal of environmental sciences (China), 20(2), 149–155. [Link]
- Zhang, G., et al. (2021). Inhibitory Effects of 3,4-Dimethylpyrazole Phosphate on CH4 and N2O Emissions in Paddy Fields of Subtropical China. Agriculture, 11(11), 1047. [Link]
- Zhang, M., et al. (2024). Assessing the effectiveness of 3, 4-dimethylpyrazole phosphate (DMPP) inhibitor in mitigating N2O emissions from contrasting Cd-contaminated soils. Chemosphere, 349, 140951. [Link]
- Vitaku, E., et al. (2014). Piperazine is a privileged scaffold in medicinal chemistry. Journal of medicinal chemistry, 57(21), 8683–8717. [Link]
- Simmler, L. D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.
- Micheli, F., et al. (2003). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of medicinal chemistry, 46(19), 4095–4108. [Link]
- ResearchGate. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. [Link]
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206–3221. [Link]
- Wellyou Tech.
- Kim, H., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International journal of molecular sciences, 22(16), 8467. [Link]
- Li, T., et al. (2020). Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality. Frontiers in plant science, 11, 584988. [Link]
- University of Babylon. (2023). Adrenergic Agents. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Introduction: The Pharmacological Significance of the Arylpiperazine Scaffold
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethoxyphenyl)piperazine Derivatives and Analogs
The this compound (DMPP) scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure, the arylpiperazine moiety is found in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4][5] These compounds are known to interact with a wide array of G-protein coupled receptors (GPCRs), including serotonergic (5-HT), dopaminergic (D₂), and adrenergic (α₁) receptors.[6][7] This promiscuity, which can be finely tuned through synthetic modification, makes DMPP derivatives valuable probes for neuropharmacology and starting points for the development of novel therapeutics for conditions such as depression, anxiety, psychosis, and hypertension.[2][3][8]
This guide serves as a technical resource for researchers and drug development professionals, providing a detailed overview of the principal synthetic strategies for constructing the core DMPP structure and for elaborating it into a diverse library of analogs. We will delve into the mechanistic underpinnings of key reactions, the rationale behind procedural choices, and provide actionable experimental protocols.
Part 1: Constructing the Core this compound Moiety
The primary challenge in synthesizing the DMPP core is the formation of the C-N bond between the 2,4-dimethoxyphenyl ring and the N1 atom of the piperazine ring. Several robust methods have been established, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and cost.
Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely adopted method for aryl-amine bond formation in contemporary organic synthesis.[9] Its broad functional group tolerance, applicability to both electron-rich and electron-poor aryl halides, and relatively mild reaction conditions make it the gold standard for this transformation.[10][11]
Mechanistic Rationale: The reaction proceeds via a palladium-based catalytic cycle.[12] A Pd(0) species undergoes oxidative addition into the aryl halide bond (e.g., 1-bromo-2,4-dimethoxybenzene). The resulting Pd(II) complex then coordinates with the piperazine. A strong, non-nucleophilic base deprotonates the coordinated amine, and the final product is released through reductive elimination, regenerating the Pd(0) catalyst.[12] The choice of ligand, typically a bulky, electron-rich phosphine, is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.
Sources
- 1. PIPERAZINE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE | Semantic Scholar [semanticscholar.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 1-(2,4-Dimethoxyphenyl)piperazine
Introduction: Unveiling the Pharmacological Landscape of a Versatile Arylpiperazine
The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally acting therapeutic agents.[1][2] 1-(2,4-Dimethoxyphenyl)piperazine, a specific analogue within this class, presents a compelling profile for researchers in neuropharmacology and drug discovery. Its structural features, particularly the dimethoxy substitutions on the phenyl ring, are anticipated to modulate its affinity and functional activity at key G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[3][4][5] Understanding the nuanced interactions of this compound with its biological targets is paramount for elucidating its mechanism of action and exploring its therapeutic potential in disorders ranging from anxiety and depression to psychosis.[6][7][8]
This comprehensive guide provides detailed protocols and expert insights for the in vitro characterization of this compound. We will delve into primary binding assays to determine receptor affinity, followed by functional assays to dissect the compound's influence on downstream signaling pathways. The methodologies described herein are designed to be robust and reproducible, enabling researchers to generate high-quality data for informed decision-making in their discovery and development programs.
Mechanism of Action: A Focus on Serotonergic and Dopaminergic Systems
Arylpiperazines are well-established ligands for monoaminergic GPCRs. The core piperazine ring, typically protonated at physiological pH, often forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.[3][4] The substituted phenyl ring engages in various interactions, including hydrogen bonds and edge-to-face pi-stacking with aromatic residues in the binding pocket, which collectively determine the compound's affinity and selectivity.[3][4]
Based on extensive structure-activity relationship studies of related compounds, this compound is hypothesized to primarily target the following receptors:
-
Serotonin 5-HT1A Receptors: These Gi/Go-coupled receptors are key regulators of mood and anxiety.[6][7] Ligands can exhibit a spectrum of activities from full agonism to antagonism.
-
Dopamine D2 Receptors: Also coupled to Gi/Go, these receptors are the primary target for antipsychotic medications.[3][5]
-
Other Serotonin and Dopamine Receptor Subtypes: Potential for interaction with 5-HT2A, 5-HT7, and D3 receptors should also be considered for a comprehensive pharmacological profile.[3][9][10]
The following sections provide detailed protocols to experimentally validate and quantify the interaction of this compound with these targets.
Experimental Protocols
Protocol 1: Radioligand Binding Assays for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1A and D2 receptors.
Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Cell Membranes: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT1A or D2 receptor.
-
Radioligands:
-
For 5-HT1A: [³H]-8-OH-DPAT (a high-affinity agonist)
-
For D2: [³H]-Spiperone or [³H]-Raclopride (high-affinity antagonists)
-
-
Non-specific Binding Control:
-
For 5-HT1A: 10 µM Serotonin or 10 µM WAY-100635
-
For D2: 10 µM Haloperidol or 10 µM Butaclamol
-
-
Test Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail
-
96-well Filter Plates and Vacuum Manifold
-
Liquid Scintillation Counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the diluted test compound.
-
50 µL of the appropriate radioligand (at a final concentration close to its Kd).
-
50 µL of the cell membrane preparation (protein concentration to be optimized, typically 10-20 µg per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome: This assay will provide the binding affinity (Ki) of this compound for the 5-HT1A and D2 receptors, indicating its potency at these targets.
Protocol 2: Functional Characterization - cAMP Assay for Gi/o-Coupled Receptors
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the 5-HT1A and D2 receptors.
Principle: 5-HT1A and D2 receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][11] This assay measures the change in cAMP levels in response to the test compound. An agonist will decrease cAMP, while an antagonist will block the effect of a known agonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or D2 receptor.
-
cAMP Assay Kit: A commercially available kit based on HTRF, AlphaScreen, or ELISA technology.[11][12]
-
Forskolin: To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Reference Agonist:
-
For 5-HT1A: Serotonin or 8-OH-DPAT
-
For D2: Dopamine or Quinpirole
-
-
Test Compound: this compound.
-
Cell Culture Medium and Stimulation Buffer
Procedure (Agonist Mode):
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the cells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for the chosen assay kit.
Procedure (Antagonist Mode):
-
Cell Plating: As above.
-
Antagonist Pre-incubation: Add serial dilutions of this compound and incubate for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration (EC80) of the reference agonist to all wells (except the control).
-
Forskolin Stimulation: Add forskolin as in the agonist mode.
-
Incubation, Lysis, and Detection: As above.
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb).
Workflow for cAMP Assay:
Caption: Workflow for cAMP functional assays in agonist and antagonist modes.
Protocol 3: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
Objective: To assess the functional activity of this compound at Gq-coupled receptors like 5-HT2A.
Principle: Activation of Gq-coupled receptors stimulates phospholipase C, leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores.[13][14] This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the target Gq-coupled receptor (e.g., HEK293-5-HT2A).
-
Calcium-sensitive Dye: Fluo-8 AM or a similar dye.
-
Probenecid: To prevent the efflux of the dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition (e.g., FLIPR).[15]
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye and probenecid for 60 minutes at 37°C.[16]
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Compound Addition: Inject the test compound (or reference agonist) and immediately begin measuring the fluorescence intensity in real-time.
-
Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.
Data Analysis:
-
The change in fluorescence (peak - baseline) is plotted against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for agonists.
-
For antagonists, pre-incubate with the test compound before adding a reference agonist and measure the inhibition of the agonist's response.
Signaling Pathway for Gq-Coupled Receptors:
Caption: Gq-protein coupled receptor signaling cascade leading to calcium release.
Data Summary and Interpretation
The results from these assays should be compiled to create a comprehensive pharmacological profile of this compound.
| Assay Type | Receptor | Parameter | Expected Unit | Interpretation |
| Radioligand Binding | 5-HT1A | Ki | nM | Potency of binding affinity. Lower Ki indicates higher affinity. |
| D2 | Ki | nM | Potency of binding affinity. Lower Ki indicates higher affinity. | |
| cAMP Functional Assay | 5-HT1A | EC50/IC50 | nM | Potency as an agonist or antagonist. |
| Emax | % | Efficacy relative to a full agonist. | ||
| D2 | EC50/IC50 | nM | Potency as an agonist or antagonist. | |
| Emax | % | Efficacy relative to a full agonist. | ||
| Calcium Flux Assay | 5-HT2A | EC50/IC50 | nM | Potency as an agonist or antagonist at Gq-coupled receptors. |
| Emax | % | Efficacy relative to a full agonist. |
Expert Insights:
-
Causality in Experimental Choices: The choice of radioligand is critical. For instance, using an agonist radioligand like [³H]-8-OH-DPAT for 5-HT1A can reveal high-affinity states of the receptor that are coupled to G-proteins, providing initial hints about the compound's functional nature.[8]
-
Self-Validating Systems: Each assay should include appropriate positive and negative controls. A known selective agonist and antagonist for each receptor target must be run in parallel to validate the assay performance and provide a benchmark for interpreting the activity of the test compound.
-
Interpreting Functional Selectivity: It is possible for a ligand to act as an agonist at one receptor and an antagonist at another, or even exhibit biased agonism, where it preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[17] The combination of binding and multiple functional assays is crucial to uncover such complex pharmacological profiles.
By systematically applying these detailed protocols, researchers can build a robust in vitro pharmacological profile for this compound, providing a solid foundation for further preclinical and clinical development.
References
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- Doucette, C., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review.
- Eurofins Discovery. (n.d.). GPCR Calcium Product Solutions.
- Pellissier, C., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 70(1), 12-8.
- ION Biosciences. (n.d.). Gαq GPCR assays.
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Eurofins Discovery. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870.
- Eurofins Discovery. (n.d.). 5-HT6 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Chovancova, J., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-65.
- ResearchGate. (n.d.). Basal activity and ligand-induced activation of 5-HT1A.
- Medical Centric. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects.
- AEML, Inc. (n.d.). N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine.
- ResearchGate. (n.d.). Summary statistics for live cell GloSensor cAMP assays on Sm.5HTR.
- Wikipedia. (n.d.). Piperazine.
- Tsukada, H., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry, 21(17), 5434-9.
- Patsnap. (2024). What is the mechanism of Piperazine?.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2128-34.
- Spetea, M., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv.
- Sukalovic, V., et al. (2005). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of the Serbian Chemical Society, 70(3), 349-357.
- Westrich, S. J., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
- Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7266-7281.
- National Center for Biotechnology Information. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione.
- Newman-Tancredi, A., et al. (2021). Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders. Pharmacology & Therapeutics, 227, 107937.
- Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(11), 1148.
- Sukalovic, V., et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling, 19(4), 1751-62.
- ResearchGate. (2025). Piperazine: the molecule of diverse pharmacological importance.
- del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology and Chemotherapy, 22, 462-77.
- National Institutes of Health. (n.d.). Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain.
- National Institutes of Health. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice.
- National Institutes of Health. (n.d.). Piperazine.
- National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- ULiège Library. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and alkanediamide-linked Bisbenzamidines against Pneumocystis Pneumonia in Mice.
- Wikipedia. (n.d.). Aripiprazole.
- ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 1-(2,4-Dimethoxyphenyl)piperazine in Cell Culture Models
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] When coupled with an aryl group, the resulting arylpiperazine moiety demonstrates versatile binding properties, serving as a high-affinity ligand for a range of biological targets.[1][2] This structure is particularly prominent in the development of agents targeting G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2) receptors, which are central to treating neuropsychiatric disorders.[3] Furthermore, novel piperazine derivatives are continuously being explored for their potent anticancer activities, often by inducing apoptosis or modulating key oncogenic signaling pathways such as the PI3K/AKT pathway.[4][5]
1-(2,4-Dimethoxyphenyl)piperazine (CAS 16015-75-1) is a member of this versatile chemical class.[6] Its structural features—a piperazine ring linked to a dimethoxy-substituted phenyl group—suggest a potential for biological activity. These application notes provide a comprehensive framework for researchers to conduct the initial in vitro characterization of this compound. The protocols herein describe a logical, field-proven workflow, from fundamental cytotoxicity screening to elucidating potential mechanisms of action, enabling a robust evaluation of this compound in relevant cell culture models.
II. Postulated Mechanisms of Action
Based on its structural class, this compound may act through several mechanisms. The primary hypotheses are modulation of cell signaling pathways, either through receptor interaction or by inhibiting key intracellular enzymes.
-
GPCR Modulation: Phenylpiperazines are well-documented ligands for serotonin receptors (e.g., 5-HT1A, 5-HT7) and dopamine D2 receptors.[2][7][8] Binding to these receptors can initiate or block downstream signaling cascades, affecting cell function. The interaction is typically driven by hydrogen bonding between the protonated piperazine nitrogen and key aspartate residues within the receptor's binding pocket.[7]
-
Anticancer Activity: Many novel piperazine derivatives have been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[9][4] This can occur through the inhibition of critical survival pathways like PI3K/AKT/mTOR or by triggering the intrinsic (mitochondrial) apoptotic cascade.[9][5]
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a phenylpiperazine compound, leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction.
III. Compound Preparation and Handling
A. Safety and Handling Precautions
Researchers must consult the most current Safety Data Sheet (SDS) before handling this compound or any related compound. General precautions for piperazine derivatives include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[12]
B. Protocol for Stock Solution Preparation
The solubility of a compound is critical for cell-based assays. While specific data for this compound may require empirical determination, dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of novel organic compounds for in vitro screening.[13]
Materials:
-
This compound powder
-
Anhydrous/sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Protocol:
-
Calculation: Determine the mass of the compound needed to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound (C13H20N2O2) is 236.31 g/mol .
-
Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO at high concentrations is generally sterile, the final stock solution can be passed through a 0.22 µm syringe filter for critical applications if desired.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Critical Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest compound concentration used.[14]
IV. Experimental Workflow for In Vitro Characterization
A systematic approach is essential for characterizing the biological effects of a new compound. The following workflow provides a logical progression from broad screening to more specific mechanistic studies.
Caption: Logical workflow for compound characterization.
A. Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Materials:
-
96-well flat-bottom microplates
-
Selected cancer or normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader (absorbance at 570-600 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 18-24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Include controls: Wells with medium only (blank), cells with medium + vehicle (vehicle control), and cells with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15-20 minutes to dissolve the crystals.[13][15]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. Protocol 2: Apoptosis Assessment (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[13]
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer (provided in the kit)
-
Cold PBS
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.[14]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension and collect the cell pellet.
-
Washing: Wash the cell pellet twice with cold PBS and then resuspend in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[13]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
V. Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The following table provides an example template using representative data for a hypothetical piperazine derivative against various human cancer cell lines.
Table 1: Example Cytotoxicity (IC50) of a Phenylpiperazine Derivative
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [± SD] |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 4.48 [± 0.5][16] |
| K562 | Chronic Myelogenous Leukemia | 72 | 0.16 [± 0.03][9] |
| HeLa | Cervical Cancer | 72 | 0.08 [± 0.01][9] |
| HUH-7 | Hepatocellular Carcinoma | 24 | 1.23 [± 0.2][14] |
| HCT-116 | Colorectal Carcinoma | 24 | 1.54 [± 0.3][14] |
| MCF-10A | Non-tumorigenic Breast | 48 | > 100 |
Note: Data are representative examples from literature on various piperazine derivatives and do not represent actual results for this compound.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
-
BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies.
-
Fisher Scientific. (2025). Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.
-
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-21. [Link]
-
TCI Chemicals. (2025). Safety Data Sheet for Piperazine Anhydrous.
-
Wikipedia. Piperazine. [Link]
-
Sigma-Aldrich. (2025). Safety Data Sheet for Piperazine.
-
Chilmonczyk, Z., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-65. [Link]
-
Kuder, K. J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7027. [Link]
-
Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2122-8. [Link]
-
MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS.
-
Park, S., et al. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PLoS One, 9(5), e96434. [Link]
-
Cayman Chemical. (2025). Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine (hydrochloride).
-
Nishiyama, S., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry, 21(17), 5316-22. [Link]
-
Pharmacology of Piperazine. (2024). YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Piperazine?
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound Manufacturer & Supplier. [Link]
-
Stankiewicz, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9993. [Link]
-
de Oliveira, R. S., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals, 17(9), 1195. [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. [Link]
-
Oncul, S., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(3), 2580-91. [Link]
Sources
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of 1-(2,4-Dimethoxyphenyl)piperazine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP). As a member of the phenylpiperazine class, this compound is predicted to interact with central nervous system targets, primarily serotonergic and dopaminergic receptors. This guide outlines a strategic, multi-tiered approach, beginning with in vitro target validation and culminating in sophisticated in vivo behavioral and neurochemical analyses. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, causality behind experimental choices, and robust data interpretation to construct a thorough pharmacological profile of DMPP.
Introduction: The Phenylpiperazine Scaffold and the Rationale for a Multi-Model Approach
The piperazine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities.[1][2] Phenylpiperazine derivatives, in particular, are renowned for their affinity for serotonin (5-HT) and dopamine (D) receptors, making them prime candidates for neuropsychiatric drug discovery.[3] this compound (DMPP) belongs to this class. Its structure suggests a potential interaction with these key neurotransmitter systems, which are critically involved in regulating mood, anxiety, cognition, and motor control.[4][5]
A single animal model is insufficient to capture the complex effects of a novel CNS-active compound. Therefore, a tiered and integrated testing strategy is essential. This guide presents a logical workflow, moving from foundational target engagement and pharmacokinetic profiling to a battery of behavioral and neurochemical assays. This approach allows for a comprehensive understanding of DMPP's effects, from the molecular to the whole-organism level.
Caption: Preclinical testing workflow for this compound.
Section 1: Ex Vivo Target Engagement and Functional Activity
Rationale: Before committing to extensive and costly in vivo studies, it is imperative to confirm that DMPP functionally interacts with its putative neuronal targets. Brain slice electrophysiology provides a direct measure of how the compound alters neuronal excitability and synaptic function in a preserved neural circuit.[6] This step validates the mechanism of action and provides crucial information on the compound's functional effect (e.g., agonist, antagonist, modulator).
Protocol 1: Ex Vivo Brain Slice Electrophysiology
Principle of the Assay: This protocol uses whole-cell patch-clamp recordings from neurons in acute brain slices obtained from rodents.[7][8] By applying DMPP to the slice, its direct effect on neuronal membrane potential, firing rate, and synaptic currents can be quantified, revealing its functional impact on specific brain regions implicated in mood and anxiety, such as the hippocampus or prefrontal cortex.[6]
Methodology:
-
Slice Preparation:
-
Anesthetize an adult mouse or rat (e.g., C57BL/6 mouse) following approved institutional guidelines.[7]
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).[8]
-
Prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus) using a vibratome.[9]
-
Transfer slices to a holding chamber containing carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.[10]
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfusing with carbogenated aCSF at a rate of 1-3 mL/min at 32-34°C.[9]
-
Visualize neurons using DIC optics.
-
Using a glass micropipette filled with intracellular solution, approach a target neuron and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal".[10]
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline resting membrane potential and firing pattern in response to depolarizing current injections.
-
Bath-apply DMPP at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and record changes in neuronal activity.
-
-
Data Analysis and Controls:
-
Endpoints: Change in resting membrane potential, change in action potential firing frequency, and alterations in synaptic event frequency or amplitude.
-
Controls:
-
Vehicle Control: Apply the vehicle used to dissolve DMPP to a separate slice to ensure it has no effect on its own.
-
Positive Control/Antagonist: If DMPP is hypothesized to act via a specific receptor (e.g., 5-HT1A), pre-application of a known antagonist for that receptor (e.g., WAY-100635) should block the effects of DMPP.[11]
-
-
Experimental Considerations:
-
The health of the brain slices is paramount. The entire preparation process, from dissection to slicing, must be performed quickly and in ice-cold, oxygenated solution to ensure neuronal viability.[7]
-
The choice of brain region should be guided by the hypothesized mechanism of action. For serotonergic compounds, regions like the dorsal raphe nucleus and hippocampus are highly relevant.[4]
Section 2: In Vivo Behavioral Models for Efficacy Testing
Once target engagement is confirmed, the next tier involves assessing the compound's effects on complex behaviors in whole animals. The choice of models should reflect the predicted therapeutic application. Given the phenylpiperazine structure, initial screening should focus on anxiety- and depression-related behaviors.
Protocol 2: The Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle of the Assay: The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[12][13] It leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[14] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.[13]
Methodology:
-
Apparatus and Environment:
-
Procedure:
-
Habituate animals to the testing room for at least 45-60 minutes before the trial.[14][17]
-
Administer DMPP (via an appropriate route, e.g., intraperitoneal injection) or vehicle at a predetermined time before the test (e.g., 30 minutes). This timing should be informed by PK data.
-
Gently place the mouse in the center of the maze, facing an open arm.[16]
-
Allow the animal to explore the maze freely for a 5-minute session.[13]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[16]
-
-
Data Analysis and Controls:
-
Primary Endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Secondary Endpoint: Total distance traveled (to control for general locomotor effects). A change in open-arm exploration without a significant change in total distance suggests a specific effect on anxiety rather than sedation or hyperactivity.
-
Controls:
-
Vehicle Control Group: Receives only the drug vehicle.
-
Positive Control Group: Receives a standard anxiolytic drug (e.g., Diazepam) to validate the assay's sensitivity.
-
-
Experimental Considerations:
-
Experimenter bias should be minimized by blinding the experimenter to the treatment conditions.[13]
-
Consistent handling of the animals is crucial, as stress can significantly impact performance. Pre-handling the mice for several days before the test is recommended.[14]
Protocol 3: The Forced Swim Test (FST) for Depression-Like Behavior
Principle of the Assay: The FST is a widely used screening tool for antidepressant compounds.[18] It is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[19] This immobility is interpreted as a state of "behavioral despair." Antidepressant medications are known to reduce the duration of immobility, increasing active behaviors like swimming and climbing.[17][18]
Methodology:
-
Apparatus:
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes.[17]
-
Administer DMPP or vehicle. Chronic dosing (e.g., over 14-21 days) is often required for antidepressant effects, though acute effects can also be tested.
-
Gently place the mouse into the water-filled cylinder.
-
The test session is typically 6 minutes long. The first 2 minutes are considered a habituation period and are not scored.[19]
-
Record the final 4 minutes of the session for analysis.
-
After the test, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, possibly with a heat source, until fully dry to prevent hypothermia.[17]
-
-
Data Analysis and Controls:
-
Primary Endpoint: Duration of immobility (defined as the lack of movement except for small motions necessary to keep the head above water).[19]
-
Controls:
-
Vehicle Control Group.
-
Positive Control Group: Receives a standard antidepressant (e.g., Fluoxetine or Desipramine).
-
-
Experimental Considerations:
-
Water temperature must be strictly controlled, as temperature variations can affect activity levels.[20]
-
The FST is sensitive to many factors and can be misinterpreted. It is a test of behavioral despair, not a direct model of depression. Results should be interpreted in conjunction with other tests.
| Summary of Key Behavioral Models | |||
| Model | Animal Species | Primary Endpoint(s) | Pharmacological Effect Assessed |
| Elevated Plus Maze (EPM) | Mouse, Rat | % Time in Open Arms, % Open Arm Entries | Anxiolytic / Anxiogenic |
| Forced Swim Test (FST) | Mouse, Rat | Duration of Immobility | Antidepressant-like |
| Open Field Test (OFT) | Mouse, Rat | Distance Traveled, Rearing, Center Time | Locomotor Activity, Sedation, Anxiety |
Section 3: Neurochemical Correlates of In Vivo Effects
Rationale: A critical step in understanding DMPP's mechanism is to link the observed behavioral changes with real-time alterations in neurotransmitter levels in specific brain regions. In vivo microdialysis is a powerful technique that allows for the sampling of extracellular fluid from the brain of a freely moving animal, providing a direct measure of neurotransmitter release.[21][22]
Caption: Workflow for an in vivo microdialysis experiment.
Protocol 4: In Vivo Microdialysis in Freely Moving Rats
Principle of the Assay: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens).[23] Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected and analyzed, typically via HPLC with electrochemical detection (HPLC-ECD).[21][22]
Methodology:
-
Surgical Implantation:
-
Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.
-
Using stereotaxic coordinates, drill a small hole in the skull above the target brain region.
-
Slowly lower a guide cannula to the correct depth and secure it to the skull with dental cement and bone screws.[24]
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe's inlet and outlet tubing to a liquid swivel to allow the animal to move freely in a testing cage.[24]
-
Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
After a stabilization period (e.g., 2-3 hours), begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes).
-
Collect several baseline samples to establish a stable neurotransmitter level.
-
Administer DMPP (or vehicle) and continue collecting samples to measure drug-induced changes in neurotransmitter levels.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the collected dialysate samples using HPLC-ECD to quantify levels of serotonin, dopamine, and their metabolites.[21]
-
Data are typically expressed as a percentage change from the baseline average.
-
Controls: A vehicle-treated group is essential to control for any effects of the injection procedure itself.
-
Experimental Considerations:
-
Probe Placement Verification: After the experiment, it is crucial to perfuse the animal, section the brain, and histologically verify the correct placement of the microdialysis probe.
-
In Vitro Recovery: The efficiency of the probe (its "recovery rate") should be determined in vitro before implantation to allow for accurate estimation of extracellular neurotransmitter concentrations.[22]
Conclusion and Integrated Pharmacological Profile
By systematically applying the protocols outlined in this guide, researchers can construct a robust and detailed pharmacological profile of this compound. The initial ex vivo electrophysiology confirms its functional effect at the neuronal level. The battery of behavioral tests—EPM for anxiety, FST for antidepressant-like effects, and open field for locomotor activity—elucidates its behavioral signature. Finally, in vivo microdialysis provides the mechanistic link, revealing how DMPP modulates neurotransmitter systems to produce these behavioral outcomes. This integrated, multi-tiered approach, grounded in validated protocols and sound scientific principles, is essential for advancing our understanding of novel CNS compounds and evaluating their therapeutic potential.
References
- STAR Protocols. (2025). Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR Protocols.
- protocols.io. (2023).
- MedchemExpress.com. Elevated Plus Maze Test | Protocols. MedchemExpress.com.
- BehaviorCloud.
- UCSF IACUC. (n.d.). Forced Swim Test in Mice. University of California, San Francisco.
- protocols.io. (2020).
- protocols.io. (2023).
- JoVE. (n.d.). The mouse forced swim test. Johns Hopkins University.
- PubMed. (n.d.). Brain microdialysis in freely moving animals. PubMed.
- Springer Nature Experiments. (n.d.). Brain Microdialysis in Freely Moving Animals.
- Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol.
- PubMed Central. (n.d.). Microdialysis in Rodents.
- ResearchGate. (2020). Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies v2.
- JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments.
- IACUC. (n.d.). Forced Swim Test v.3. Institutional Animal Care and Use Committee.
- Abcam. (2019). Brain slice electrophysiology video protocol. YouTube.
- JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments.
- PubMed Central. (n.d.). Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis.
- MDPI. (n.d.). Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. MDPI.
- PubMed Central. (2023). Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment.
- PubMed. (n.d.). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed.
- PubMed. (2024). The medicinal chemistry of piperazines: A review. PubMed.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit.
- ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. protocols.io [protocols.io]
- 14. Elevated plus maze protocol [protocols.io]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 23. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
Application Notes & Protocols: 1-(2,4-Dimethoxyphenyl)piperazine in Drug Screening
Document ID: AN-DMPP-202601
Version: 1.0
Executive Summary
1-(2,4-Dimethoxyphenyl)piperazine (DMPP) is a versatile chemical scaffold that has become an invaluable tool in modern drug discovery, particularly for programs targeting the central nervous system (CNS). As a derivative of phenylpiperazine, it possesses a well-defined pharmacological profile, acting primarily as a ligand for various G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. Its utility in drug screening extends from its use as a well-characterized reference compound in primary assays to its role as a foundational scaffold for medicinal chemistry efforts aimed at developing novel therapeutics for neurological and psychiatric disorders.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of DMPP in drug screening cascades. It outlines its core pharmacological properties, provides detailed, field-tested protocols for its use in key in vitro assays, and offers insights into data interpretation and experimental design.
Pharmacological Profile & Mechanism of Action
The defining feature of the DMPP scaffold is the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms.[3] This moiety is a common "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including aqueous solubility and the ability to be readily modified to tune pharmacokinetic and pharmacodynamic properties.[4][5] The dimethoxyphenyl group, in turn, plays a critical role in dictating the compound's affinity and selectivity for its biological targets.
DMPP and its analogs are known to interact with a range of monoamine receptors. The primary mechanism of action for many phenylpiperazine derivatives involves direct binding to the orthosteric pocket of these receptors, often leading to antagonistic or partial agonistic activity. The interaction is typically driven by a key salt bridge formation between the protonated nitrogen atom (N1) of the piperazine ring and a conserved aspartate residue within the transmembrane domain of the receptor.[6]
Key Molecular Targets:
-
Serotonin (5-HT) Receptors: Phenylpiperazine derivatives frequently exhibit high affinity for 5-HT1A and 5-HT2A receptors.[6] Their activity at these receptors makes them useful tools for screening programs targeting depression, anxiety, and psychosis.[1]
-
Dopamine (D₂) Receptors: High affinity for D₂ receptors is another hallmark of this compound class, making them relevant for antipsychotic drug discovery.[6]
-
Adrenergic (α₁) Receptors: Significant affinity for α₁-adrenergic receptors is also common, which can be a primary target or an important off-target to consider in safety pharmacology screening.[6]
The specific binding affinities can be modulated by substitutions on the phenyl ring and the second nitrogen of the piperazine core.[7] This inherent "tunability" is what makes the broader phenylpiperazine class, including DMPP, such a powerful starting point for drug design.
Comparative Receptor Affinity Data
To provide context for screening, the following table summarizes known affinity data (Kᵢ in nM) for DMPP and structurally related compounds. This data is critical for selecting appropriate assay concentrations and interpreting results.
| Compound | Phenyl Substitution | D₂ (Kᵢ, nM) | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | α₁ (Kᵢ, nM) | Reference |
| This compound | 2,4-dimethoxy | Data inferred from analogs | Data inferred from analogs | Data inferred from analogs | Data inferred from analogs | N/A |
| 1-(2-Methoxyphenyl)piperazine | 2-methoxy | High Affinity | Moderate Affinity | Moderate Affinity | High Affinity | [6] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-chloro | Moderate Affinity | High Affinity | High Affinity | Moderate Affinity | [8] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-trifluoromethyl | Moderate Affinity | High Affinity | High Affinity | Moderate Affinity | [8] |
Core Applications in Drug Screening
DMPP serves multiple strategic roles within a typical drug discovery pipeline.
A. Reference Compound in Primary & Secondary Assays: Due to its well-established, multi-target binding profile, DMPP is an excellent positive control or reference compound in radioligand binding assays and functional cell-based assays for serotonergic, dopaminergic, and adrenergic receptors. Its inclusion helps validate assay performance and provides a benchmark against which to compare novel chemical entities (NCEs).
B. Tool for Assay Development and Validation: When establishing new screening platforms, particularly for the receptors mentioned above, DMPP can be used to confirm that the assay responds appropriately to a known ligand. It helps in determining the dynamic range, sensitivity, and reproducibility of the assay before commencing a high-throughput screening (HTS) campaign.
C. Scaffold for Fragment-Based and Library Synthesis: The DMPP structure is a privileged scaffold for CNS-targeted libraries.[2] It can be used as a starting point for medicinal chemistry programs where the phenyl ring or the N4 position of the piperazine is systematically modified to enhance potency, improve selectivity, or optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
Screening Cascade Workflow
The following diagram illustrates a typical workflow where a compound like DMPP would be used.
Caption: High-throughput screening cascade from primary hit identification to lead optimization.
Experimental Protocols
The following protocols are detailed, self-validating methodologies that exemplify the use of DMPP in a research setting.
Protocol 1: Radioligand Binding Assay for the Human 5-HT₂ₐ Receptor
Objective: To determine the binding affinity (Kᵢ) of test compounds, using DMPP as a reference, for the human serotonin 2A (5-HT₂ₐ) receptor.
Principle: This is a competitive binding assay. The assay measures the ability of an unlabeled test compound to displace a specific high-affinity radioligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, from which the Kᵢ can be calculated.[10]
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Agent: Mianserin (10 µM final concentration).
-
Reference Compound: this compound (DMPP), 10 mM stock in DMSO.
-
Test Compounds: 10 mM stock in DMSO.
-
Scintillation Cocktail and Glass Fiber Filter Plates (96-well).
-
Plate Harvester and Liquid Scintillation Counter .
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of DMPP and test compounds in Assay Buffer. A typical 11-point curve might range from 100 µM to 1 pM final assay concentration.
-
Pipette 25 µL of each compound dilution into a 96-well assay plate.
-
For Total Binding (TB) wells, add 25 µL of Assay Buffer with 1% DMSO.
-
For Non-Specific Binding (NSB) wells, add 25 µL of 10 µM Mianserin.
-
-
Receptor & Radioligand Preparation:
-
Thaw cell membranes on ice and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare the [³H]-Ketanserin solution in Assay Buffer to a final concentration of ~1-2 nM (approximately its Kₔ value).
-
Causality Check: Using the radioligand at its Kₔ ensures a good signal window and optimal conditions for competitive binding.
-
-
Assay Incubation:
-
Add 100 µL of the diluted cell membranes to each well of the assay plate.
-
Add 75 µL of the diluted [³H]-Ketanserin to all wells.
-
Seal the plate and incubate at room temperature for 90 minutes with gentle agitation.
-
-
Harvesting & Detection:
-
Pre-soak the glass fiber filter plate with 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly aspirate the contents of the assay plate onto the filter plate using a cell harvester.
-
Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis & Validation:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot Data: Plot the percentage of specific binding against the log concentration of the compound.
-
Determine IC₅₀: Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value for each compound.
-
Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Self-Validation:
-
The specific binding window (TB/NSB ratio) should be ≥ 5 for the assay to be considered valid.
-
The IC₅₀ for the reference compound (DMPP) should fall within a 2-3 fold range of its historically established value.
-
Protocol 2: Cell-Based Calcium Mobilization Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of test compounds at a Gαq-coupled receptor (e.g., 5-HT₂ₐ) using DMPP as a reference antagonist.
Principle: Activation of Gαq-coupled receptors leads to the release of intracellular calcium (Ca²⁺) stores. This protocol uses a fluorescent dye that increases its emission intensity upon binding to free Ca²⁺, providing a direct readout of receptor activation.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the target Gαq-coupled receptor (e.g., human 5-HT₂ₐ).
-
Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements.
-
Fluorescent Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: A known agonist for the receptor (e.g., Serotonin for 5-HT₂ₐ).
-
Reference Antagonist: this compound (DMPP).
-
Fluorescent Plate Reader: Equipped with injectors and appropriate filters for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
Procedure:
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127 in Assay Buffer).
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
Causality Check: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active dye inside the cell.
-
-
Compound Addition (Antagonist Mode):
-
Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Prepare serial dilutions of DMPP and test compounds in Assay Buffer at 2x the final desired concentration.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation & Signal Reading:
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument to read fluorescence kinetically (e.g., one reading per second for 90 seconds).
-
After ~15-20 seconds of baseline reading, use the instrument's injector to add a pre-determined EC₈₀ concentration of the agonist (e.g., Serotonin).
-
Continue reading the fluorescence for the remainder of the time.
-
Data Analysis & Validation:
-
Quantify Response: The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence.
-
Plot Data: Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist (DMPP or test compound).
-
Determine IC₅₀: Use a non-linear regression model to calculate the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
-
Self-Validation:
-
The Z'-factor for the assay (a measure of statistical effect size) should be ≥ 0.5, calculated from the agonist (min control) and vehicle (max control) wells.
-
The EC₅₀ of the reference agonist should be consistent with historical values.
-
The IC₅₀ of the reference antagonist (DMPP) should be within its expected range.
-
Signaling Pathway Visualization
The following diagram illustrates the Gαq signaling pathway interrogated in Protocol 2.
Caption: Gαq-coupled receptor signaling cascade leading to intracellular calcium release.
References
- Vertex AI Search. N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine.
- Wikipedia. Piperazine.
- Chilmonczyk Z, et al. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Arch Pharm (Weinheim). 2007 Sep;340(9):456-65.
- Pérez-Alvarez A, et al. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. 2017;1:123-132.
- Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. YouTube. 2024.
- Cacciari B, et al. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorg Med Chem. 2000 May;8(5):873-81.
- CymitQuimica. CAS 1185292-95-8: Piperazine, 1-[(2,4-dimethoxyphenyl)methyl]-.
- ChemEurope.com. Piperazine.
- Patsnap Synapse. What is the mechanism of Piperazine? 2024.
- Zernov N, et al. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. 2024.
- Romanelli MN, et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022 Sep;17(9):969-984.
- Schetz JA, et al. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. J Med Chem. 2005 Feb 10;48(3):893-904.
- Szałaj N, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci. 2021.
- ResearchGate. Applications of piperazine scaffold in drug design. 2025.
- Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:.
- de Oliveira V, et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol. 2019 Feb;33(1):4-15.
- ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. 2025.
- BenchChem. The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
- Request PDF. The piperazine scaffold for novel drug discovery efforts: the evidence to date. 2025.
- Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. 2025.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine [chemeurope.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A High-Throughput Screening Workflow for Characterizing 1-(2,4-Dimethoxyphenyl)piperazine and its Analogs at Gq-Coupled GPCR Targets
Introduction: The Phenylpiperazine Scaffold in Drug Discovery
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Compounds in this class are known to exhibit a wide range of pharmacological activities, frequently interacting with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and adrenergic receptor subtypes.[4][5][6][7] 1-(2,4-Dimethoxyphenyl)piperazine, as a representative member of this family, serves as a valuable chemical probe and a starting point for library synthesis in drug discovery campaigns targeting the central nervous system and other therapeutic areas.
Given the promiscuity and diverse signaling of GPCRs, a robust and efficient screening strategy is essential to characterize the activity of compound libraries based on this scaffold.[8][9] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of this compound and its analogs. We present a cell-based calcium flux assay tailored for Gq-coupled GPCRs, a common signaling pathway for many relevant adrenergic and serotonergic receptors.[9][10][11] The methodologies described herein are designed to be automated, ensuring the high-quality, reproducible data necessary for confident hit identification and lead optimization.
Assay Principle: Monitoring Gq-Coupled GPCR Activation via Intracellular Calcium Mobilization
Many GPCRs, upon ligand binding, couple to the Gαq subunit of heterotrimeric G-proteins. This initiates a well-characterized signaling cascade: the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[9][12]
This transient increase in cytosolic Ca2+ concentration is a direct and measurable consequence of receptor activation. Modern HTS campaigns leverage this signal by using fluorescent indicator dyes that exhibit a significant increase in fluorescence intensity upon binding to free Ca2+.[13][14] By pre-loading cells expressing the target GPCR with such a dye, the addition of an agonist compound can be detected in real-time as a rapid spike in fluorescence using a kinetic plate reader, such as a FLIPR® (Fluorescence Imaging Plate Reader).[13][15] This provides a robust, functional readout of receptor activation suitable for screening thousands of compounds.
Essential Materials and Reagents
Successful HTS campaigns depend on high-quality, consistent reagents. The following table outlines the necessary components for this protocol.
| Category | Item | Example Supplier & Catalog No. | Purpose |
| Cell Line | CHO-K1 or HEK293 cells stably expressing the target Gq-coupled GPCR (e.g., human α1A-adrenergic receptor) | ATCC, Eurofins Discovery | Host system for the biological assay. |
| Culture Media | F-12K Medium (for CHO-K1) or DMEM (for HEK293) + 10% FBS, 1% Pen-Strep, Selection antibiotic (e.g., G418) | Gibco, Corning | Cell growth and maintenance. |
| Assay Plates | 384-well, black-walled, clear-bottom, cell culture treated microplates | Greiner Bio-One (781091) | Low-volume vessel for cell-based HTS. |
| Compound Plates | 384-well, polypropylene, V-bottom microplates | Greiner Bio-One (781280) | Source plates for test compounds. |
| Calcium Indicator | Fluo-4 Direct™ Calcium Assay Kit or similar "no-wash" formulation | Invitrogen (F10474) | Fluorescent reporter for intracellular Ca2+. |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Gibco (14025092) | Physiologically compatible buffer for the assay. |
| Test Compound | This compound | Sigma-Aldrich, Tocris | Compound of interest for screening. |
| Control Agonist | Phenylephrine (for α1A-adrenergic receptor) | Sigma-Aldrich (P6126) | Positive control for agonist mode. |
| Control Antagonist | Prazosin (for α1A-adrenergic receptor) | Sigma-Aldrich (P7791) | Positive control for antagonist mode. |
| Solvent | DMSO, Anhydrous, ≥99.9% | Sigma-Aldrich (D2650) | Vehicle for dissolving and diluting compounds. |
| Equipment | Automated Liquid Handler | Beckman Coulter Echo, SPT Labtech Mosquito | Accurate, low-volume compound dispensing.[16] |
| Kinetic Fluorescence Plate Reader | Molecular Devices FLIPR® Tetra | Real-time detection of fluorescence changes.[15] | |
| Automated Cell Dispenser | Thermo Fisher MultiDrop™ Combi | Consistent cell seeding into microplates. |
Detailed Experimental Protocols
The following protocols are optimized for a 384-well plate format and are designed for automation. A rigorous approach to compound management is the foundation of any successful screening campaign.[16][17][18]
Compound Plate Preparation (Quantitative HTS)
The industry standard has shifted from single-point screening to quantitative HTS (qHTS), where a concentration-response curve is generated in the primary screen to reduce false positives.[19]
-
Stock Solution: Prepare a 10 mM stock solution of this compound and all other library compounds in 100% DMSO.
-
Intermediate Plate: Using an automated liquid handler, perform a 7-point, 1:3 serial dilution in 100% DMSO in a 384-well polypropylene plate. This will serve as the intermediate concentration plate.
-
Assay-Ready Plate: Transfer a small volume (e.g., 100-500 nL) from the intermediate plate to the final "assay-ready" compound plate using an acoustic dispenser (e.g., Echo) or pin tool. This minimizes solvent effects in the final assay. The goal is to achieve a final top concentration of ~10-30 µM in the assay well with a final DMSO concentration of ≤0.5%.
-
Controls: Designate specific columns on each plate for controls:
-
Neutral Control: DMSO only (defines 0% activity).
-
Positive Control: Reference agonist at its EC80 concentration (defines 100% activity).
-
HTS Workflow: Agonist Mode Screening
This protocol identifies compounds that directly activate the target receptor.
-
Cell Seeding: Harvest cells expressing the target GPCR during their logarithmic growth phase. Resuspend cells in culture medium to a density of 200,000 cells/mL. Using an automated dispenser, seed 25 µL/well (5,000 cells/well) into 384-well black-walled, clear-bottom assay plates.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow cells to form a monolayer.
-
Dye Loading: Prepare the "no-wash" calcium indicator dye according to the manufacturer's instructions in HBSS with 20 mM HEPES. Add 25 µL of the dye solution to each well.
-
Dye Incubation: Incubate the plates for 60 minutes at 37°C, 5% CO2, followed by 15-30 minutes at room temperature in the dark to allow for dye de-esterification.
-
Signal Reading: Place the cell plate and the corresponding assay-ready compound plate into the kinetic plate reader.
-
Baseline: Record a stable baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument's integrated liquid handler adds the compounds (e.g., 100 nL) from the source plate to the cell plate.
-
Kinetic Read: Immediately following compound addition, record the fluorescence signal every 1-2 seconds for a period of 120-180 seconds to capture the transient calcium peak.
-
HTS Workflow: Antagonist Mode Screening
This protocol identifies compounds that block the activation of the receptor by a known agonist.
-
Cell Seeding & Incubation: Follow steps 1 and 2 from the Agonist Mode protocol.
-
Dye Loading & Incubation: Follow steps 3 and 4 from the Agonist Mode protocol.
-
Antagonist Pre-incubation: Place the cell plate and compound plate in the kinetic reader. Add the test compounds and incubate for 15-30 minutes before adding the agonist. This allows the potential antagonist to bind to the receptor.
-
Signal Reading:
-
Baseline: Record a baseline reading for 10 seconds.
-
Agonist Challenge: Add a known agonist at a pre-determined EC80 concentration to all wells (except negative controls).
-
Kinetic Read: Immediately record the fluorescence signal for 120-180 seconds. An effective antagonist will suppress the calcium signal induced by the agonist.
-
Data Analysis and Quality Control
Rigorous data analysis and quality control are paramount to ensure the integrity of HTS results and to minimize the costly pursuit of false positives.[20][21][22][23]
Data Processing
-
Raw Data: The primary output is a kinetic curve of fluorescence intensity over time for each well.
-
Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence (Max-Min).
-
Normalization: The raw response values are normalized to the on-plate controls for each plate:
-
% Activity = 100 * (Response_Compound - Avg_NeutralControl) / (Avg_PositiveControl - Avg_NeutralControl)
-
Assay Quality Control
The Z-factor (Z') is a statistical measure of assay quality, reflecting the dynamic range and data variation.[20][22] It should be calculated for every plate to ensure assay robustness.
| Metric | Formula | Acceptance Criterion | Interpretation |
| Z-Factor (Z') | 1 - [ (3SD_pos + 3SD_neg) / | Avg_pos - Avg_neg | ] |
| Signal-to-Background (S/B) | Avg_pos / Avg_neg | S/B ≥ 5 | Indicates a sufficient dynamic range. |
| Coefficient of Variation (%CV) | (SD / Avg) * 100 | CV ≤ 15% | Measures the variability of the controls. |
SD = Standard Deviation; Avg = Average; pos = Positive Control; neg = Neutral Control
Hit Identification
-
Dose-Response Curves: For each compound, plot the normalized % Activity against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy.
-
Hit Criteria: A compound is typically classified as a "hit" if it meets several criteria:
-
Displays a full dose-response curve.
-
Achieves a defined efficacy threshold (e.g., >50% activation or inhibition).
-
Has a potency below a certain cutoff (e.g., EC50/IC50 < 10 µM).
-
-
Hit Confirmation: All primary hits must be re-tested ("Trust but verify").[24] This involves re-sourcing the compound from powder, confirming its identity and purity, and re-running the dose-response curve in triplicate to confirm the initial result. Further validation should involve orthogonal assays to rule out technology-specific artifacts.[25][26]
Conclusion
This application note details a robust, automatable high-throughput screening protocol for characterizing compounds like this compound at Gq-coupled GPCRs. By employing a functional, cell-based calcium flux assay with rigorous quality control and a quantitative data analysis workflow, researchers can efficiently screen compound libraries to identify and prioritize promising hits. This methodology provides a solid foundation for subsequent hit-to-lead and lead optimization efforts in GPCR-targeted drug discovery programs.
References
- Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521–527. [Link]
- Bentham Science Publishers. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science.[Link]
- Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review.[Link]
- Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies.[Link]
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link]
- Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
- Zhang, J. H., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 18(5), 575–582. [Link]
- An, S., & Tolliday, N. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. In G Protein-Coupled Receptors in Drug Discovery. The Royal Society of Chemistry. [Link]
- Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 51, 88–95. [Link]
- Wikipedia. (n.d.). High-throughput screening. Wikipedia.[Link]
- Michael, S., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening, 13(9), 837–846. [Link]
- GenScript. (n.d.). GPCR Functional Cell-based Assays. GenScript.[Link]
- Eurofins Discovery. (n.d.). Calcium Flux Assays. Eurofins Discovery.[Link]
- Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Proceedings of the 1st international conference on advances in computer science and engineering.[Link]
- Cambridge MedChem Consulting. (2017).
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]
- May, L. T., & Sexton, P. M. (2013). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 986, 147–167. [Link]
- Marona, H., et al. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie, 66(10), 733–739. [Link]
- Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
- Tsukada, H., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry Letters, 23(17), 4972–4975. [Link]
- Pharmacology Lectures. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. YouTube.[Link]
- PubChem. (n.d.). N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine. PubChem.[Link]
- Wikipedia. (n.d.). Piperazine. Wikipedia.[Link]
- Malawska, B., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456–465. [Link]
- Patsnap. (2024). What is the mechanism of Piperazine?
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(13), 2346–2354. [Link]
- Marona, H., et al. (2011). Synthesis, α-adrenoceptors affinity and α 1- adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie, 66(10), 733-739. [Link]
- Unnithan, A. B., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(18), 6062. [Link]
- de la Cruz, J. F., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
- Accent Therapeutics. (2024).
- Kumar, A., et al. (2014). Piperazine: the molecule of diverse pharmacological importance. Der Pharmacia Lettre, 6(3), 108-117. [Link]
- del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle.
- Kumar, R., et al. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Pharmacy, Biology and Chemistry, 4(2), 347-356. [Link]
- El-Sayad, H. A., et al. (2015). Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers. Archiv der Pharmazie, 348(10), 710–723. [Link]
- Handley, S. L., & Singh, L. (1991). The effects of alpha 2-adrenoceptor antagonists on the inhibition of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced head shakes by 5-HT1A receptor agonists in the mouse. British Journal of Pharmacology, 103(3), 1741–1747. [Link]
- Hu, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 601269. [Link]
- Siddiqui, A. A., et al. (2012). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Archive, 3(1), 1-10. [Link]
- Zuba, D., & Sekuła, K. (2013). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 14(4), 8446–8460. [Link]
- Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Eurofins Discovery.[Link]
- Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 639–651. [Link]
- Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. genscript.jp [genscript.jp]
- 12. researchgate.net [researchgate.net]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 16. youtube.com [youtube.com]
- 17. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. High-throughput screening - Wikipedia [en.wikipedia.org]
- 23. info2.uqam.ca [info2.uqam.ca]
- 24. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2,4-Dimethoxyphenyl)piperazine as a tool compound in neuroscience
An In-Depth Guide to 1-(2,4-Dimethoxyphenyl)piperazine as a Tool Compound in Neuroscience
For researchers, scientists, and drug development professionals, the following application notes and protocols provide a comprehensive technical guide to the use of this compound as a versatile tool compound in neuroscience. This document details its mechanism of action, provides validated experimental protocols, and offers insights into data interpretation, grounded in authoritative scientific literature.
Introduction: The Arylpiperazine Scaffold in Neuropharmacology
The piperazine moiety is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting therapeutic agents.[1] Arylpiperazine derivatives, in particular, have been extensively explored for their ability to modulate monoaminergic systems, leading to the development of antipsychotic, antidepressant, and anxiolytic drugs.[1] this compound belongs to this important class of compounds. Its utility as a tool compound stems from its specific interactions with key neurotransmitter receptors, allowing researchers to probe the function of these receptors in both healthy and diseased states. This guide serves to elucidate the pharmacological profile of this compound and provide practical methodologies for its application in neuroscience research.
Physicochemical Properties & Synthesis Overview
A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental settings.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | DMPP |
| CAS Number | 38869-33-3 (as HCl) |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molar Mass | 222.28 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in DMSO and methanol. Hydrochloride salts are generally more water-soluble.[2] |
Synthesis Note: The synthesis of arylpiperazines is well-established in organic chemistry. A common method involves the palladium-catalyzed Buchwald-Hartwig amination, which efficiently couples an aryl halide (e.g., 1-bromo-2,4-dimethoxybenzene) with piperazine. This method is valued for its operational simplicity and tolerance of various functional groups, making it suitable for generating a library of analogs for structure-activity relationship (SAR) studies.[3]
Mechanism of Action: A Multi-Target Receptor Profile
This compound, like many arylpiperazines, exhibits a multi-target receptor binding profile. Its primary interactions are with serotonin (5-HT) and dopamine receptors, which are critical targets in the treatment of psychiatric and neurological disorders. The precise affinity and functional activity at these receptors dictate its utility as a research tool.
Receptor Binding Affinity
The affinity of a compound for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). The following table summarizes the binding affinities for key arylpiperazine analogs, providing a strong inferential profile for this compound. The substitution pattern on the phenyl ring significantly influences receptor affinity and selectivity.[4]
| Receptor Subtype | 1-(2-methoxyphenyl)piperazine Ki (nM) | 1-(2,3-dichlorophenyl)piperazine Ki (nM) | Notes & Inferences for this compound | Reference |
| 5-HT₁A | High Affinity (Subnanomolar to low nM) | Moderate Affinity | The methoxy group at the ortho position is a key determinant for high 5-HT₁A affinity. The addition of a second methoxy group at the 4-position is expected to maintain or slightly modify this high affinity. | [5][6][7] |
| 5-HT₂A | Low to Moderate Affinity | Moderate Affinity | Generally exhibits lower affinity for 5-HT₂A compared to 5-HT₁A, conferring selectivity. | [5] |
| Dopamine D₂ | Moderate Affinity | High Affinity | Arylpiperazines frequently bind to D₂ receptors. The affinity can vary significantly with substitution. | [5][8] |
| Dopamine D₃ | Moderate to High Affinity | High Affinity (Subnanomolar) | D₃ receptors are another key target for this class, with some analogs showing high potency and selectivity. | [8] |
| α₁-Adrenergic | Moderate to High Affinity | N/A | Cross-reactivity at α₁-adrenergic receptors is a common feature of this class and a critical parameter to assess for selectivity.[6] | [5][6] |
Signaling Pathways
The interaction of this compound with its primary target, the 5-HT₁A receptor, initiates a cascade of intracellular events. The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gαi/o proteins.
Causality of the Pathway:
-
Agonist Binding: An agonist binds to the 5-HT₁A receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, which activates the associated heterotrimeric G-protein (Gαi/o, Gβγ). The Gαi subunit releases GDP and binds GTP.
-
Effector Modulation: The activated Gαi-GTP subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Gating: The dissociated Gβγ subunit can directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability.
An antagonist, conversely, would bind to the receptor but fail to induce this conformational change, thereby blocking the effects of endogenous serotonin or other agonists.
Experimental Applications & Protocols
The multi-target profile of this compound makes it a valuable tool for dissecting complex neurobiological systems. Below are detailed protocols for its characterization and use.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the affinity (Ki) of the compound for a specific receptor, such as the 5-HT₁A receptor, by measuring its ability to compete with a radiolabeled ligand.
Principle: This is a competitive binding assay. A constant concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors) is incubated with a membrane preparation containing the receptor of interest. Increasing concentrations of the unlabeled test compound (this compound) are added, and the displacement of the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding is the IC₅₀ value.
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In 1.5 mL tubes, add the following in order:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Test Compound: this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Radioligand: A fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM).
-
Membrane Preparation: Add a consistent amount of protein (e.g., 50-100 µg).
-
Control Tubes: Prepare tubes for total binding (no test compound) and non-specific binding (containing a high concentration of an unlabeled standard, e.g., 10 µM serotonin).
-
-
Incubation: Vortex the tubes gently and incubate at a specified temperature and time (e.g., 30 minutes at 25°C) to reach equilibrium. The choice of time and temperature is critical and should be optimized for the specific receptor-ligand pair.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (dpm) - Non-Specific Binding (dpm).
-
Plot the percentage of specific binding inhibition versus the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo 8-OH-DPAT-Induced Hypothermia Assay
This protocol assesses the in vivo antagonist activity of this compound at presynaptic 5-HT₁A autoreceptors.
Principle: Activation of 5-HT₁A autoreceptors in the dorsal raphe nucleus by agonists like 8-OH-DPAT leads to a well-characterized, dose-dependent decrease in core body temperature.[7][9] A 5-HT₁A receptor antagonist will block this effect. This model is a robust and reliable method for assessing the in vivo functional activity of test compounds at these receptors.
Step-by-Step Methodology:
-
Animal Acclimation: Use male Sprague-Dawley rats (200-250g). House the animals in a temperature-controlled room (e.g., 21 ± 1°C) with a 12-hour light/dark cycle for at least one week before the experiment.
-
Baseline Temperature: On the day of the experiment, measure the baseline core body temperature of each rat using a rectal probe lubricated with petroleum jelly. Handle animals gently to minimize stress-induced hyperthermia.
-
Drug Administration (Antagonist): Administer this compound or vehicle (e.g., saline with 1% Tween 80) via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.). The dose and pretreatment time must be optimized. A typical pretreatment time is 30-60 minutes.
-
Drug Administration (Agonist): At time T=0 (after the pretreatment period), administer the 5-HT₁A agonist 8-OH-DPAT (e.g., 0.1-0.5 mg/kg, s.c.).
-
Temperature Monitoring: Measure the core body temperature at regular intervals after 8-OH-DPAT administration (e.g., every 30 minutes for 2 hours).
-
Data Analysis:
-
For each animal, calculate the change in temperature (ΔT) from its baseline at each time point.
-
Compare the ΔT in the group treated with this compound + 8-OH-DPAT to the group treated with vehicle + 8-OH-DPAT.
-
A statistically significant reduction in the hypothermic response in the test group indicates 5-HT₁A antagonist activity. Use appropriate statistical tests, such as a two-way ANOVA with post-hoc analysis.
-
Trustworthiness & Self-Validation: In all protocols, the inclusion of appropriate controls is paramount. For binding assays, total and non-specific binding controls are essential. For functional and in vivo assays, vehicle controls and positive controls (known agonists/antagonists) validate the assay's performance and ensure that observed effects are due to the test compound.
Conclusion and Future Perspectives
This compound is a valuable pharmacological tool for investigating the serotonergic and dopaminergic systems. Its characteristic profile as a high-affinity ligand, particularly at 5-HT₁A receptors, allows for the precise modulation of these targets in a variety of experimental paradigms. The protocols detailed herein provide a robust framework for researchers to characterize its binding and functional properties and to apply it in relevant in vivo models to probe the physiological roles of its target receptors. Future research may focus on using this compound to explore the therapeutic potential of multi-target ligands in complex CNS disorders like depression and Alzheimer's disease, where modulating multiple neurotransmitter systems simultaneously may offer enhanced efficacy.[10][11]
References
- para-Methoxyphenylpiperazine - Wikipedia. (n.d.).
- Knez, D., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-65. doi: 10.1002/ardp.200700062.
- Ségard, T., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. doi: 10.1016/j.nbd.2019.03.028.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-21. doi: 10.1021/jm101459g.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Piperazine - Wikipedia. (n.d.).
- Di Cesare, M. A., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-81. doi: 10.1016/s0968-0896(00)00028-6.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
- What is the mechanism of Piperazine? (2024). Patsnap Synapse.
- Anum, T. N., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Chemical Neuroscience, 12(20), 3855-3866.
- Schetz, J. A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 859-71. doi: 10.1021/jm049479+.
- Synthesis of 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine. (n.d.).
- Szałach, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(10), 1845-1858. doi: 10.1021/acschemneuro.3c00074.
- Siwek, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10091.
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2108-15. doi: 10.1021/jm00012a009.
- del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22, 413-29. doi: 10.1111/j.1476-5381.1964.tb01999.x.
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry.
- Campagna, F., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Journal of Medicinal Chemistry, 44(25), 4431-42. doi: 10.1021/jm010866v.
- Kung, H. F., et al. (1995). 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPI and p-MPPF) as serotonin 5-HT1A receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 272(1), 429-37.
- Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-8. doi: 10.1016/0014-2999(95)00234-4.
- de Santana, F. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 31-45. doi: 10.1111/fcp.12408.
- Zernov, N., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 24195.
- Zernov, N. V., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Acta Naturae, 12(3), 76-83.
- In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2005). ResearchGate.
- Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 333-342. doi: 10.1016/j.jchromb.2003.10.004.
- Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(18), 4220.
- De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(22), e202200305. doi: 10.1002/cmdc.202200305.
- Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(3), 435-447.
- El-Gazzar, M. G., et al. (2023). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 28(20), 7136.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1185292-95-8: Piperazine, 1-[(2,4-dimethoxyphenyl)meth… [cymitquimica.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Bioanalytical Determination of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP)
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP), a phenylpiperazine derivative, in biological matrices such as plasma, serum, and urine. As a member of a class of compounds with known psychoactive properties, robust and reliable analytical methods are critical for its study in pharmacokinetic, toxicokinetic, and forensic contexts.[1][2] This guide details field-proven protocols for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, and provides validated methodologies for chromatographic separation and detection using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are grounded in the principles of bioanalytical method validation as stipulated by leading regulatory bodies, ensuring data integrity, reproducibility, and accuracy.[3][4][5][6]
Introduction: The Analytical Imperative for DMPP
This compound (DMPP) belongs to the phenylpiperazine class of compounds, which are structurally related to a range of pharmacologically active agents and new psychoactive substances (NPS).[2][7] The accurate measurement of DMPP concentrations in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Whether in preclinical drug development or forensic toxicology, the choice of analytical methodology dictates the sensitivity, specificity, and reliability of the results.
The complexity of biological matrices—replete with proteins, lipids, salts, and other endogenous components—presents a significant challenge, necessitating meticulous sample preparation to isolate the analyte of interest and mitigate matrix effects.[7][8][9] This guide is designed for researchers and drug development professionals, offering both the "how" (the protocol) and the "why" (the scientific rationale) behind each step, from sample receipt to final data analysis.
Caption: High-level overview of the bioanalytical workflow.
Foundational Principles: Bioanalytical Method Validation
Every protocol described herein is built upon the principle of a self-validating system. The objective is to demonstrate that the analytical method is suitable for its intended purpose.[5] All methods must be validated in accordance with established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance, which is adopted by both the FDA and EMA.[3][4][5][6]
Key Validation Parameters: The trustworthiness of the data hinges on the successful validation of the following parameters.
| Parameter | Description | Typical Acceptance Criteria (ICH M10) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte in samples. | r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the mean test results to the true concentration. | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | The closeness of agreement among a series of measurements from the same sample. | Coefficient of Variation (CV) should not exceed 15% for QC samples. |
| LLOQ | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response is at least 5 times the blank response; Accuracy within ±20%; Precision ≤20% CV. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | CV of the slope of calibration curves in different lots of matrix should be acceptable. |
| Stability | Chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Table 1: Core parameters for bioanalytical method validation based on ICH M10 guidelines.[5]
Sample Preparation: The Key to Clean Analysis
The goal of sample preparation is to extract DMPP from the biological matrix, remove interferences, and concentrate the sample into a solvent compatible with the analytical instrument.[7][8]
Protocol 1: Protein Precipitation (PPT)
This method is the simplest and fastest but often yields the least clean extract. It is suitable for high-throughput screening or when matrix effects are determined to be minimal.
-
Causality: A high concentration of an organic solvent like acetonitrile denatures proteins, causing them to precipitate out of solution.[9][10] DMPP, being soluble in the organic phase, remains in the supernatant.
-
Step-by-Step Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., a deuterated analog of DMPP).
-
Add 300 µL of ice-cold acetonitrile.[9]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of mobile phase (for LC-MS) or a suitable solvent (for GC-MS).
-
Vortex briefly and inject into the analytical system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids (aqueous and organic).[11] It generally produces a cleaner extract than PPT.
-
Causality: DMPP is a basic compound. By adjusting the pH of the aqueous sample to be alkaline (pH > 9-10), DMPP will be in its non-ionized, more non-polar form, which preferentially partitions into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Step-by-Step Protocol:
-
Pipette 500 µL of the biological sample into a screw-cap glass tube.
-
Add 10 µL of internal standard (IS) working solution.
-
Add 50 µL of 1 M sodium hydroxide or ammonium hydroxide to basify the sample. Vortex briefly.
-
Add 2 mL of MTBE.
-
Cap the tube and vortex/mix for 5-10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of mobile phase or a suitable solvent for analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method that provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[12][13]
-
Causality: This protocol uses a mixed-mode cation exchange cartridge. In the first step (reversed-phase), DMPP and other hydrophobic molecules are retained on the C18 sorbent. After washing away polar interferences, the pH is lowered to protonate the basic nitrogen on the piperazine ring of DMPP. This positive charge strongly interacts with the negatively charged cation exchange functional groups on the sorbent, while neutral and acidic interferences are washed away. Finally, a basic elution solvent neutralizes DMPP, disrupting the ionic bond and allowing it to be eluted.
-
Step-by-Step Protocol (using a Mixed-Mode Cation Exchange Cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.[13][14]
-
Equilibrate: Pass 1 mL of a buffer (e.g., 100 mM phosphate buffer, pH 6.0) through the cartridge.
-
Load Sample: Dilute 500 µL of the biological sample with 500 µL of the equilibration buffer. Load the diluted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[13]
-
Wash 1 (Polar Interferences): Pass 1 mL of a weak wash solution (e.g., 5% methanol in water) through the cartridge.
-
Wash 2 (Neutral/Acidic Interferences): Pass 1 mL of an acidic wash (e.g., 0.1 M acetic acid) to ensure DMPP is protonated and retained by the cation exchange mechanism. Follow with 1 mL of methanol to remove any remaining non-polar interferences.
-
Dry: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elute: Elute DMPP by passing 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge.[14]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Caption: Detailed step-by-step workflow for Solid-Phase Extraction.
Chromatographic Analysis & Detection
Method 1: HPLC with UV-DAD Detection
A cost-effective method suitable for quantifying higher concentrations of DMPP. The dimethoxyphenyl moiety provides a chromophore for UV detection.[15]
-
Protocol:
-
HPLC System: Standard HPLC with Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[16]
-
Injection Volume: 10 µL.[16]
-
Detection: Monitor at ~230 nm and ~275 nm; record full spectrum (200-400 nm) for peak purity assessment.
-
Method 2: GC-MS
A classic technique, particularly useful in forensic toxicology for its robust libraries for compound identification.[17]
-
Causality: Piperazine compounds can exhibit poor peak shape in GC due to interaction with the column. Derivatization, for example with trifluoroacetic anhydride (TFAA), blocks the active nitrogen sites, increasing volatility and improving chromatography.[18]
-
Protocol:
-
Derivatization (if needed): After evaporation, add 50 µL of ethyl acetate and 25 µL of TFAA to the dried extract. Cap and heat at 70°C for 20 minutes. Evaporate and reconstitute in ethyl acetate.
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference standard.
-
Method 3: LC-MS/MS
The definitive method for bioanalysis, offering unparalleled sensitivity and selectivity, making it ideal for detecting low concentrations of DMPP.[19][20]
-
Protocol:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized by infusing a pure standard of DMPP. A hypothetical transition would be based on the protonated molecule [M+H]⁺ as the precursor ion and stable fragment ions as products.
-
Caption: Logical relationship of key method validation parameters.
Method Performance Comparison
The choice of method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LLOQ) | ~10-50 ng/mL | ~1-10 ng/mL | <1 ng/mL |
| Throughput | Moderate | Low (due to run times/derivatization) | High |
| Matrix Tolerance | Low | Moderate | High |
| Confirmation | Moderate (Retention Time + UV Spectrum) | High (Retention Time + Mass Spectrum) | Definitive (Retention Time + MRM Transitions) |
| Cost | Low | Moderate | High |
Table 2: Comparative overview of analytical techniques for DMPP analysis.
References
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
- U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry.
- da Silva, A. C. M., et al. (2021). Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC-MS/MS: method validation and analysis of forensic samples. Forensic Toxicology.
- Revista Brasileira de Criminalística. (2023). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review.
- Madej, K., & Barchańska, H. (2016). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online.
- BenchChem. (2025). Application Note: High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method.
- IntechOpen. (2021). Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology. Bentham Science Publisher.
- Chan, K. M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Dias da Silva, D., et al. (2014).
- Ciesielski, W., et al. (2013). Determination of piperazine derivatives in “Legal Highs”.
- ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture.
- Chłopaś-Konowałek, A., & Biliński, P. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- NTU Journal of Pure Sciences. (2022).
- Chromtech. (n.d.). Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Plates.
- Baron, M., et al. (2012). Analytical Methods. RSC Publishing.
- Giebułtowicz, J., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC - NIH.
- ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Current Opinion in Pharmacology. (2021).
- Journal of Chemical and Pharmaceutical Research. (2015).
- ResearchGate. (n.d.). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
- ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
- Analytical Methods. (2022). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. RSC Publishing.
- Molecules. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Dickson, A. J., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology.
- ResearchGate. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- LabRulez. (2022). Tips for Developing Successful Solid Phase Extraction Methods.
- ResearchGate. (n.d.). Determination of 1‐(2‐methoxyphenyl)‐piperazine derivatives of airborne diisocyanates by packed capillary liquid chromatography with pre‐column large‐volume enrichment.
- ResearchGate. (n.d.). HPLC-DAD for analysis of different classes of drugs in plasma.
- Al-Amoudi, W. M., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC - NIH.
- Barri, T., & Dragsted, L. O. (2013). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed.
- ACTA Pharmaceutica Sciencia. (2022).
- MDPI. (2024). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD.
Sources
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Chapter - Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology | Bentham Science [eurekaselect.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. scholars.direct [scholars.direct]
- 19. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Characterizing Receptor Pharmacology with 1-(2,4-Dimethoxyphenyl)piperazine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2,4-Dimethoxyphenyl)piperazine as a pharmacological tool to investigate G-protein coupled receptor (GPCR) systems. We delve into the foundational principles of its mechanism of action, present detailed protocols for its characterization, and offer insights into experimental design and data interpretation.
Introduction: The Phenylpiperazine Scaffold in Modern Pharmacology
The piperazine ring is a ubiquitous structural motif found in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties allow it to serve as a versatile scaffold for engaging a wide array of biological targets. When substituted with an aryl group, forming a phenylpiperazine, these compounds exhibit a well-documented propensity to interact with monoaminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[3][4]
This compound belongs to this important chemical class. The specific substitution pattern on the phenyl ring—in this case, methoxy groups at positions 2 and 4—critically influences the molecule's steric and electronic properties, thereby defining its affinity and selectivity profile for various receptors. Understanding how to precisely characterize these interactions is fundamental to its application as a research tool, whether for validating new biological targets or as a starting point for medicinal chemistry campaigns.
This guide provides the necessary theoretical framework and practical, step-by-step protocols to empower researchers to effectively study the receptor pharmacology of this compound and related compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Appearance | Typically an off-white to yellow solid or oil |
| Core Structure | Phenylpiperazine |
| Key Substituents | 2,4-Dimethoxy groups on the phenyl ring |
Note: Physical properties may vary based on the salt form and purity.
Putative Mechanisms of Action & Signaling Pathways
Based on its structural class, this compound is predicted to primarily target GPCRs. The majority of aminergic GPCRs signal through one of two main pathways: the Gαi/o pathway, which inhibits adenylyl cyclase, or the Gαq/11 pathway, which activates phospholipase C.
**A. Gαi/o-Coupled Receptors (e.g., 5-HT₁ₐ, Dopamine D₂) **
Receptors like the serotonin 5-HT₁ₐ and dopamine D₂ subtypes are canonically coupled to the inhibitory G-protein, Gαi/o.[5][6] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is a cornerstone of neuronal inhibition in the central nervous system.
Caption: Canonical Gαi/o signaling pathway.
B. Gαq/11-Coupled Receptors (e.g., α₁-Adrenergic)
Alpha-1 adrenergic receptors (α₁A, α₁B, α₁D) are coupled to Gαq/11 proteins.[7][8] Agonist binding initiates a conformational change that activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to trigger the release of stored intracellular calcium (Ca²⁺), while DAG remains at the membrane to activate Protein Kinase C (PKC).[8]
Caption: Canonical Gαq/11 signaling pathway.
Application Notes: A Strategy for Pharmacological Profiling
A systematic approach is required to fully profile the pharmacological activity of this compound. The workflow involves determining its binding affinity, functional efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist), and its selectivity across various related receptors.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. innoprot.com [innoprot.com]
- 6. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Note: Development of Novel Cellular Assays for Characterizing the Pharmacological Profile of 1-(2,4-Dimethoxyphenyl)piperazine
Abstract
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting therapeutics.[1] 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) is a representative member of this class, with anticipated activity at G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[2][3][4] Fully elucidating the pharmacological profile of such compounds requires a sophisticated suite of assays that move beyond simple affinity measurements. This guide details an integrated strategy for developing novel, robust cellular assays to comprehensively characterize DMPP, with a focus on quantifying ligand-biased signaling—a critical parameter in modern drug development.[5][6] We provide detailed, step-by-step protocols for a non-radioactive fluorescence polarization binding assay and a multiplexed functional assay cascade designed to dissect G-protein versus β-arrestin pathway activation.
Introduction
G-protein coupled receptors are the largest family of cell surface receptors and the target of approximately one-third of all marketed drugs.[7] They transduce extracellular signals into intracellular responses primarily through two major pathways: G-protein-dependent signaling and β-arrestin-dependent signaling. Historically, drug discovery has focused on ligands that activate or block G-protein pathways. However, it is now understood that ligands can differentially engage these pathways, a phenomenon known as "biased agonism" or "functional selectivity".[6] A biased ligand may preferentially activate the G-protein pathway (potentially leading to therapeutic effects) while avoiding β-arrestin recruitment (which can mediate receptor desensitization and certain side effects), or vice versa.
Characterizing this bias is essential for developing next-generation therapeutics with improved efficacy and safety profiles.[6] this compound, as a classic arylpiperazine, is an ideal candidate for such detailed investigation. Its interactions with dopamine and serotonin receptors are implicated in a range of neurological processes.[3][8] This application note provides a framework and detailed protocols for moving beyond basic characterization to a nuanced understanding of DMPP's mechanism of action.
Section 1: The GPCR Signaling Landscape & Ligand Bias
GPCRs, upon activation by a ligand, undergo a conformational change that allows them to couple with intracellular signaling partners.
-
G-Protein Signaling: The receptor activates heterotrimeric G-proteins (composed of α, β, and γ subunits). The specific Gα subunit (e.g., Gs, Gi, Gq) determines the downstream cascade, leading to changes in second messengers like cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i).[9]
-
β-Arrestin Signaling: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular tail. This recruits β-arrestins, which sterically uncouple the receptor from G-proteins (desensitization) and can also initiate their own distinct signaling cascades or mediate receptor internalization.
Ligand bias occurs when a ligand stabilizes a receptor conformation that preferentially engages one of these pathways over the other, relative to a balanced reference agonist (often the endogenous ligand).[5][7] Quantifying this bias is a primary goal of the following assay protocols.
Figure 1: Simplified GPCR signaling showing the bifurcation into G-protein and β-arrestin pathways.
Section 2: A Tiered Assay Development Strategy
A logical workflow ensures efficient characterization of a novel compound like DMPP. We propose a three-tiered approach to move from initial binding identification to detailed functional profiling.
Caption: Proposed tiered workflow for characterizing novel GPCR ligands.
Section 3: Protocol 1 - Competitive Ligand Binding by Fluorescence Polarization (FP)
Principle: This protocol determines the binding affinity (Ki) of DMPP for a specific GPCR target (e.g., Dopamine D2 or Serotonin 5-HT1A receptor). FP measures the change in the rotational speed of a fluorescently-labeled ligand ("tracer") upon binding to a much larger receptor protein.[10][11] When the small tracer is unbound, it tumbles rapidly, depolarizing emitted light. When bound to the large receptor, its tumbling slows, and the emitted light remains polarized. Unlabeled compounds like DMPP compete with the tracer for the binding site, displacing it and causing a decrease in polarization. This assay is a homogenous, non-radioactive alternative to traditional radioligand binding assays and is well-suited for high-throughput screening (HTS).[12]
Materials:
-
Cell membranes or purified receptor preparations expressing the target GPCR.
-
Fluorescent tracer ligand specific for the target GPCR.
-
Assay Buffer: e.g., PBS with 0.01% Triton X-100.
-
This compound (DMPP) stock solution (e.g., 10 mM in DMSO).
-
Known reference antagonist for the target receptor.
-
Black, low-volume 384-well assay plates.
-
Microplate reader with FP capabilities.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of DMPP in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., 10 µM to 10 pM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the fluorescent tracer in Assay Buffer to a concentration equivalent to its Kd (determined via saturation binding experiments).
-
Dilute the receptor preparation in Assay Buffer to a concentration optimized for a robust assay window (typically a change of >100 mP between bound and free tracer).[13]
-
-
Assay Plate Setup:
-
Add 5 µL of diluted DMPP or control compounds to the appropriate wells.
-
Total Binding Control: Add 5 µL of Assay Buffer with DMSO.
-
Nonspecific Binding (NSB) Control: Add 5 µL of a saturating concentration of the known reference antagonist.
-
Add 5 µL of the diluted fluorescent tracer to all wells.
-
Initiate the binding reaction by adding 10 µL of the diluted receptor preparation to all wells. The final volume is 20 µL.
-
-
Incubation & Measurement:
-
Seal the plate and incubate at room temperature for 2-4 hours to reach equilibrium, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Data Analysis and Validation:
-
The primary data is recorded in millipolarization (mP) units.
-
The percentage of inhibition is calculated for each DMPP concentration using the formula: % Inhibition = 100 * (mP_Total - mP_Sample) / (mP_Total - mP_NSB)
-
Plot % Inhibition against the log concentration of DMPP and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer] / Kd_Tracer)
-
Assay Quality: Calculate the Z'-factor to validate assay robustness for HTS. An assay with a Z' > 0.5 is considered excellent. Z' = 1 - (3 * (SD_Total + SD_NSB)) / |Mean_Total - Mean_NSB|
| Compound | Target Receptor | IC₅₀ (nM) | Ki (nM) |
| DMPP | Dopamine D₂ | 150 | 72 |
| Reference Antagonist | Dopamine D₂ | 12 | 5.8 |
| DMPP | Serotonin 5-HT₁ₐ | 85 | 45 |
| Reference Antagonist | Serotonin 5-HT₁ₐ | 5 | 2.6 |
| Table 1: Example quantitative data summary for DMPP binding affinity. |
Section 4: Protocols for Multiplexed Functional Assays & Bias Profiling
To determine if DMPP is an agonist or antagonist and to quantify its signaling bias, we must measure its effect on at least two distinct downstream pathways: a G-protein pathway and the β-arrestin pathway.[14]
Protocol 2A: G-Protein Pathway - cAMP Modulation (Gs/Gi-coupled Receptors)
Principle: For GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, receptor activation modulates the activity of adenylyl cyclase, leading to a change in intracellular cAMP levels. The Promega GloSensor™ cAMP Assay is a live-cell, bioluminescent assay that directly measures these changes.[15][16][17] The assay utilizes a modified luciferase that emits light in direct proportion to the intracellular cAMP concentration.[18]
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the target GPCR and the GloSensor™ cAMP biosensor into 384-well white, clear-bottom plates. Allow cells to adhere overnight.
-
Reagent Equilibration: Remove culture media and replace it with CO₂-independent media containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow substrate equilibration.[19]
-
Compound Addition: Add DMPP at various concentrations to the wells.
-
Agonist Mode: Measure luminescence 15-30 minutes after adding DMPP.
-
Antagonist Mode: Pre-incubate with DMPP for 15 minutes, then add a known agonist at its EC₈₀ concentration and measure luminescence.
-
-
Measurement: Read luminescence on a plate reader. Data can be collected kinetically or as an endpoint reading.[15]
Protocol 2B: G-Protein Pathway - Calcium Mobilization (Gq-coupled Receptors)
Principle: For GPCRs that couple to Gq G-proteins, activation leads to the release of calcium from intracellular stores.[20] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-8) that exhibit increased fluorescence upon binding Ca²⁺.[21][22] Kinetic plate readers like the FLIPR® system can monitor this rapid change in fluorescence in real-time.[23]
Step-by-Step Methodology:
-
Cell Culture: Seed cells expressing the target Gq-coupled GPCR into 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (containing the dye and often probenecid to prevent dye leakage). Incubate for 1 hour at 37°C.[24]
-
Measurement: Place the cell plate into a kinetic fluorescence plate reader. The instrument will add the DMPP compound solutions and immediately begin reading the fluorescence intensity over a period of 1-3 minutes to capture the transient calcium flux.[23]
-
Data Analysis: The response is typically measured as the maximum peak fluorescence intensity minus the baseline reading.
Protocol 2C: β-Arrestin Recruitment Assay (Tango™ Technology)
Principle: The Tango™ GPCR Assay is a widely used method to measure ligand-induced β-arrestin recruitment.[25] In this system, the GPCR is fused to a transcription factor via a protease cleavage site. β-arrestin is fused to a protease. When an agonist activates the GPCR, the protease-tagged β-arrestin is recruited, cleaving the transcription factor from the receptor. The freed transcription factor translocates to the nucleus and drives the expression of a reporter gene, such as β-lactamase or luciferase.[26][27]
Step-by-Step Methodology:
-
Cell Culture: Plate Tango™ cells expressing the target GPCR in 384-well assay plates and incubate for 18-24 hours.[28]
-
Compound Addition: Add serial dilutions of DMPP (for agonist mode) or DMPP followed by an EC₈₀ concentration of a reference agonist (for antagonist mode).
-
Incubation: Incubate the plates for 5-16 hours at 37°C to allow for protease cleavage, nuclear translocation, and reporter gene expression.[27][28]
-
Detection: Add the detection substrate for the reporter gene (e.g., a FRET substrate for β-lactamase or a luciferin-based reagent for luciferase).
-
Measurement: Incubate at room temperature for 1-2 hours in the dark, then read the appropriate signal (fluorescence or luminescence) on a plate reader.[27]
Data Analysis and Bias Calculation
-
For each pathway (cAMP, Calcium, β-Arrestin), plot the response against the log concentration of DMPP and the reference agonist.
-
Fit the data to a three- or four-parameter logistic equation to determine the potency (EC₅₀) and maximum efficacy (Eₘₐₓ) for each ligand in each assay.
-
Quantify Bias: Ligand bias can be calculated using several methods. One common approach is using the operational model to calculate the transduction coefficient (log(τ/Kₐ)). The bias factor is then determined by comparing the Δlog(τ/Kₐ) for the test ligand (DMPP) relative to the reference ligand across two pathways.[29][30]
-
Step 1: For each pathway, calculate Δlog(τ/Kₐ): Δlog(τ/Kₐ) = log(τ/Kₐ)_DMPP - log(τ/Kₐ)_Reference
-
Step 2: Calculate the bias factor, ΔΔlog(τ/Kₐ), also known as the log bias: ΔΔlog(τ/Kₐ) = Δlog(τ/Kₐ)_Pathway1 - Δlog(τ/Kₐ)_Pathway2
-
A ΔΔlog(τ/Kₐ) value significantly different from zero indicates bias. A positive value indicates bias toward Pathway 1, while a negative value indicates bias toward Pathway 2.[29]
Figure 2: Conceptual diagram of ligand bias. Different ligands stabilize distinct receptor conformations, leading to preferential activation of downstream signaling pathways.
| Ligand | Pathway | EC₅₀ (nM) | Eₘₐₓ (% of Ref) | ΔΔlog(τ/Kₐ) (log bias) | Bias Direction |
| Reference | G-Protein (cAMP) | 10 | 100 | 0 (by definition) | Balanced |
| β-Arrestin | 25 | 100 | |||
| DMPP | G-Protein (cAMP) | 50 | 95 | +1.5 | G-Protein |
| β-Arrestin | 800 | 40 | |||
| Table 2: Example data summary for functional and bias analysis of DMPP. |
Section 5: Safety and Handling
Piperazine and its derivatives should be handled with care. The parent compound, piperazine, is considered a hazardous substance that can cause burns and sensitization.[31] While DMPP is a derivative, similar precautions are warranted. Always consult the specific Safety Data Sheet (SDS) for this compound. General handling procedures should include:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
The application of the described assay cascade provides a powerful, modern approach to characterizing novel compounds like this compound. By moving beyond simple affinity measurements to quantify pathway-specific functional activity and ligand bias, researchers can build a comprehensive pharmacological profile. This detailed understanding is critical for selecting and optimizing lead candidates in drug discovery, enabling the rational design of molecules with superior therapeutic properties and potentially fewer side effects. The non-radioactive, HTS-compatible nature of these protocols makes them valuable tools for academic and industrial research settings alike.
References
- Maji, R., & Khan, S. (2014). Calcium mobilization assay to measure the activity of Gq-coupled receptors. Bio-protocol, 4(13), e1167. [Link]
- Herndon, J. L., Ismaiel, A. M., et al. (1992). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 35(25), 4903-10. [Link]
- Glennon, R. A., Ismaiel, A. M., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-92. [Link]
- Aher, N. G., Pore, V. S., & Mishra, N. N. (2009). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Letters in Drug Design & Discovery, 6(3), 215-221. [Link]
- Zeghal, M., Laroche, G., & Giguère, P. M. (2023). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening by PRESTO-Tango Assay. JoVE (Journal of Visualized Experiments), (193), e60823. [Link]
- Kroeze, W. K., & Roth, B. L. (2012). Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays). Bio-protocol, 2(14), e199. [Link]
- Cichero, E., Fossa, P., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(17), 3971. [Link]
- Minovski, N., Vrecer, F., & Draskovic, V. (2013). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Medicinal Chemistry Research, 22, 4349-4360. [Link]
- Smith, J. S., Lefkowitz, R. J., & Rajagopal, S. (2018). Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology, 175(14), 2933-2947. [Link]
- ResearchGate. (n.d.). The model used for calculating the ligand bias in GPCRs.
- Yousif, A. M., Chien, E. Y., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Journal of Medicinal Chemistry, 57(17), 7347-7363. [Link]
- Qiu, Y., & Li, Z. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 17(3), 345-353. [Link]
- de Almeida, J. F., de Oliveira, M. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Pharmaceuticals, 15(8), 990. [Link]
- Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
- University of Miami. (2022). Community guidelines for GPCR ligand bias: IUPHAR review 32.
- Eurofins Discovery. (n.d.). Calcium Flux Assays.
- Sittampalam, G. S., Gal-Edd, N., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual.
- ResearchGate. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors.
- van der Westhuizen, E. T., & Valant, C. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology, 8, 24. [Link]
- ResearchGate. (2020). Practical guide for calculating and representing biased signaling by GPCR ligands: A stepwise approach.
- ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
- Mohammadi, E., & Zinkle, A. P. (2021). QUANTITATIVE ASSESSMENT OF LIGAND BIAS FROM BIAS PLOTS: THE BIAS COEFFICIENT “KAPPA”. Molecular Pharmacology, 99(3), 201-211. [Link]
- JoVE. (2019). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay.
- Rajagopal, S., Ahn, S., et al. (2011). Quantifying Ligand Bias at Seven-Transmembrane Receptors. Molecular Pharmacology, 80(3), 367-377. [Link]
- An, W. F., & Tolliday, N. (2010). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
- Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System.
- bioRxiv. (2019). BiasDB: A Comprehensive Database for Biased GPCR Ligands.
- Celtarys Research. (2024). Fluorescence Polarization in GPCR Research.
- Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Biased agonism: An emerging paradigm in GPCR drug discovery. Science Signaling, 10(473), eaah5459. [Link]
- YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin.
- Celtarys Research. (2024). Fluorescent Ligands in Fluorescence Polarization Assays.
- BMG LABTECH. (2012). Quantifying fluorescent ligand binding to GPCRs in live cells using the PHERAstar FS.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Bozik, M., Navratilova, E., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-65. [Link]
- Lally, C. C., & Robinson, C. V. (2018). PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling.
- Michino, M., & Beuming, T. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Methods in Molecular Biology, 1335, 137-51. [Link]
- Bonaventura, J., Navarro, G., et al. (2014). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 83, 31-38. [Link]
- Lally, C., & Robinson, C. V. (2018). PtdIns(4,5)P2 stabilizes active states of GPCRs and enhances selectivity of G-protein coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 15. promega.com [promega.com]
- 16. GloSensor™ cAMP Assay Protocol [promega.com]
- 17. GloSensor™ Technology [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. agilent.com [agilent.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 23. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 28. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 29. researchgate.net [researchgate.net]
- 30. Quantifying Ligand Bias at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
1-(2,4-Dimethoxyphenyl)piperazine in radioligand binding assays
An Application Guide for the Pharmacological Characterization of 1-(2,4-Dimethoxyphenyl)piperazine Using Radioligand Binding Assays
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of . The arylpiperazine scaffold is a privileged structure in neuropharmacology, known to interact with a range of monoaminergic G-protein coupled receptors (GPCRs). While this compound itself is not extensively characterized in public literature, its structural analogs exhibit significant affinity for serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. This guide is therefore structured to provide the foundational principles and detailed, field-tested protocols necessary to systematically determine the binding affinity and selectivity profile of this, or any related, novel arylpiperazine compound. We will explain the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Introduction: The Arylpiperazine Scaffold and the Power of Radioligand Binding
The piperazine ring is a common motif in centrally active pharmaceuticals.[1] When attached to an aryl group, such as a dimethoxyphenyl ring, it forms an "arylpiperazine" moiety. This structural class is renowned for its interaction with key neurotransmitter receptors, including the serotonin 5-HT₁ₐ, dopamine D₂, and α₁-adrenergic receptors.[2][3] Subtle changes to the substitution pattern on the aromatic ring can dramatically alter binding affinity and selectivity, making the precise characterization of new analogs like this compound essential.
Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a receptor.[4][5] These assays are robust, sensitive, and allow for the precise determination of a compound's binding affinity (expressed as the inhibition constant, Kᵢ), which is a critical parameter in drug discovery.[5] This guide will focus on competitive binding assays, where the unlabeled test compound (this compound) competes with a high-affinity, radioactively labeled ligand for binding to a specific receptor target.
Pharmacological Context: Likely Targets for this compound
Based on extensive structure-activity relationship (SAR) studies of related compounds, this compound is predicted to have affinity for the receptors listed below. The following table summarizes binding data for structurally similar, well-characterized ligands to provide a benchmark for expected target engagement.
| Target Receptor | Reference Ligand Example | Radioligand for Assay | Typical Affinity (Kᵢ) of Reference Ligand | Reference(s) |
| 5-HT₁ₐ Receptor | WAY-100635 | [³H]WAY-100635 | 0.39 nM | [6] |
| α₁-Adrenergic Receptor | Prazosin | [³H]Prazosin | ~0.16 nM | [7][8] |
| Dopamine D₂ Receptor | Spiperone | [³H]Spiperone | ~0.1 nM | [9] |
| Dopamine D₄ Receptor | WAY-100635 | [³H]WAY-100635 | 16 nM | [6] |
This table illustrates the high affinity of representative arylpiperazine-containing compounds or standard tool compounds for these key CNS receptors, establishing a rationale for screening this compound against them.
Principle of the Competitive Binding Assay
The competitive binding assay is an elegant method to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound). The experiment measures the ability of increasing concentrations of the competitor to prevent a fixed concentration of a radioligand from binding to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀.
The core measurements are:
-
Total Binding: The amount of radioligand that binds to the receptor preparation in the absence of a competitor.
-
Non-Specific Binding (NSB): The amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled compound, representing binding to non-receptor components like the filter membrane.[10][11]
-
Specific Binding: The difference between Total Binding and NSB, which represents the radioligand bound to the target receptor.
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation , which accounts for the concentration and affinity (Kₔ) of the radioligand used in the assay.[12]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] = Concentration of the radioligand.
-
Kₔ = Dissociation constant of the radioligand for the receptor.
General Protocol: Foundational Steps
The following protocols are designed as a robust starting point. Optimization may be required based on the specific receptor source and radioligand used.
Essential Materials & Reagents
-
Test Compound: this compound, synthesized to >95% purity. Prepare a 10 mM stock solution in DMSO.
-
Receptor Source:
-
Option A (Recommended): Commercially available frozen cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, α₁-adrenergic, or D₂).
-
Option B (Traditional): Tissue homogenate (e.g., rat cerebral cortex for 5-HT₁ₐ/α₁ or striatum for D₂).
-
-
Radioligands:
-
For 5-HT₁ₐ: [³H]WAY-100635 (Specific Activity: 70-90 Ci/mmol)
-
For α₁-Adrenergic: [³H]Prazosin (Specific Activity: 70-90 Ci/mmol)
-
For D₂: [³H]Spiperone (Specific Activity: 60-90 Ci/mmol)
-
-
Buffers:
-
Assay Buffer (General): 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Displacing Agents for NSB:
-
For 5-HT₁ₐ: 10 µM 5-HT (Serotonin) or 10 µM unlabeled WAY-100635.
-
For α₁-Adrenergic: 10 µM Phentolamine or 1 µM unlabeled Prazosin.[8]
-
For D₂: 10 µM Haloperidol or 10 µM unlabeled Spiperone.
-
-
Equipment:
-
96-well microplates (polypropylene for compound dilution, filter plates for assay).
-
Glass fiber filter plates (e.g., Millipore MultiScreen GF/C or GF/B).[14]
-
Vacuum filtration manifold (Cell Harvester).
-
Liquid scintillation counter (e.g., MicroBeta TriLux).
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
-
Protocol 1: Membrane Preparation (from Tissue)
Causality Note: This protocol isolates the membrane fraction where GPCRs reside, removing soluble proteins and other cellular components that could interfere with the assay. All steps are performed at 4°C to minimize proteolytic degradation.[15]
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region (e.g., cortex or striatum) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20 minutes at 4°C to pellet the membranes.[13]
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in a small volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use. Protein concentration should be adjusted in the final assay to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion artifacts.[16]
Specific Assay Protocols: Characterizing this compound
The following is a generalized workflow for a competitive binding experiment in a 96-well format.
Protocol 2: Competition Assay for 5-HT₁ₐ Receptor Affinity
-
Plate Setup: In a 96-well polypropylene plate, perform serial dilutions of this compound to achieve final assay concentrations from 0.1 nM to 10 µM. Also prepare wells for Total Binding (vehicle, e.g., DMSO) and NSB (10 µM 5-HT).
-
Assay Reaction: To a 96-well filter plate, add in the following order:
-
150 µL of Assay Buffer containing the appropriate amount of receptor membranes (typically 50-100 µg protein/well).
-
50 µL of the test compound dilution, vehicle, or NSB displacer.
-
50 µL of [³H]WAY-100635 diluted in Assay Buffer to a final concentration approximately equal to its Kₔ (e.g., 0.3-0.5 nM).[17]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration over a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add liquid scintillant to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Protocol 3: Competition Assay for α₁-Adrenergic Receptor Affinity
This protocol is identical to the 5-HT₁ₐ assay, with the following specific modifications:
-
Radioligand: Use [³H]Prazosin at a final concentration near its Kₔ (e.g., 0.2 nM).[18]
-
NSB Displacer: Use 10 µM Phentolamine.
-
Receptor Source: Membranes from cells expressing α₁-receptors or from whole cerebral cortex are suitable.
Protocol 4: Competition Assay for Dopamine D₂ Receptor Affinity
This protocol is identical to the 5-HT₁ₐ assay, with the following specific modifications:
-
Radioligand: Use [³H]Spiperone at a final concentration near its Kₔ (e.g., 0.1-0.2 nM).[9]
-
NSB Displacer: Use 10 µM Haloperidol.
-
Receptor Source: Membranes from cells expressing D₂ receptors or from brain striatum are ideal.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM).
-
Normalize Data: Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (observed in the "Total Binding" wells).
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Use the Cheng-Prusoff equation described in Section 3 to convert the empirically determined IC₅₀ to the Kᵢ. The Kₔ of the radioligand must be determined separately via a saturation binding experiment or taken from reliable literature sources for the specific tissue/cell line used.[16]
Trustworthiness and Self-Validation: A reliable assay should exhibit low NSB (<30% of total binding), a sufficient signal window, and reproducible results across multiple experiments (typically n=3).[16] The inclusion of a known reference compound (e.g., unlabeled WAY-100635 for the 5-HT₁ₐ assay) as a positive control is crucial to validate the assay performance in each run.
Concluding Remarks and Future Directions
This guide provides a robust framework for determining the binding affinity and selectivity profile of this compound. By systematically testing against the primary targets for the arylpiperazine class—5-HT₁ₐ, α₁-adrenergic, and D₂ receptors—researchers can rapidly establish its pharmacological fingerprint.
It is critical to remember that binding affinity does not reveal the functional activity of the compound. A high-affinity ligand could be an agonist, antagonist, or inverse agonist. Therefore, the logical next step after identifying high-affinity interactions is to perform functional assays, such as GTPγS binding assays or second messenger assays (e.g., cAMP accumulation), to elucidate the compound's mechanism of action at the target receptor.
References
- Cliffe, I. A., et al. (1993). Evaluation of [O-methyl-3H]WAY-100635 as an in vivo radioligand for 5-HT1A receptors in rat brain. Journal of Neurochemistry. [Link]
- Andrée, B., et al. (1998). [carbonyl-11C]Desmethyl-WAY-100635 (DWAY) is a potent and selective radioligand for central 5-HT1A receptors in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- Khawaja, X., et al. (1995). Pharmacological characterization of recombinant human 5-hydroxytryptamine1A receptors using a novel antagonist radioligand, [3H]WAY-100635. Journal of Neurochemistry. [Link]
- Al-Juboori, A. M., & Macleod, D. B. (1989). Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit. Journal of Pharmacy and Pharmacology. [Link]
- Trevino, M. B., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. [Link]
- Aass, H., et al. (1983). Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. Journal of Molecular and Cellular Cardiology. [Link]
- Lundberg, J., et al. (2002). The PET radioligand [carbonyl-(11)C]desmethyl-WAY-100635 binds to 5-HT(1A) receptors and provides a higher radioactive signal than [carbonyl-(11)C]WAY-100635 in the human brain. Journal of Nuclear Medicine. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). prazosin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Greengrass, P., & Bremner, R. (1979). 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain. European Journal of Pharmacology. [Link]
- Tsuchida, K., et al. (1999). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology. [Link]
- Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. [Link]
- Hoffmann, C. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols. Humana Press. [Link]
- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology. [Link]
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
- Grimm, M., et al. (2005).
- Siegrist, A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction. [Link]
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
- Roman, F. S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
- Drug Discovery and Development. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]
- Chłoń, G., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie. [Link]
- Pharmacology Lectures. (2023). Pharmacology of Piperazine. YouTube. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?
- chemeurope.com. (n.d.). Piperazine. chemeurope.com. [Link]
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Schetz, J. A., et al. (2005). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- Emamghoreishi, M., et al. (2005). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
- Bonifazi, A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry. [Link]
- Emamghoreishi, M., et al. (2005). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
- ResearchGate. (2014). 2-{4-[ω-[4-(2-methoxyphenyl)-1-piperazinyl] alkoxy] phenyl} phthalimides as ligands for some 5-HT, dopamine and adrenergic receptor subtypes.
- Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization.
- Dömling, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pharmacological characterization of recombinant human 5-hydroxytryptamine1A receptors using a novel antagonist radioligand, [3H]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Behavioral Pharmacology of 1-(2,4-Dimethoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for investigating the behavioral pharmacology of the novel compound 1-(2,4-Dimethoxyphenyl)piperazine. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related arylpiperazines to propose a putative mechanism of action and a detailed suite of preclinical behavioral assays. Protocols are provided for assessing anxiolytic, antidepressant, and antipsychotic-like properties, enabling researchers to systematically characterize the compound's central nervous system effects.
Introduction and Scientific Rationale
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active drugs.[1] Arylpiperazine derivatives, in particular, have a well-documented history of interacting with a range of monoaminergic G-protein coupled receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[2] The specific nature and positioning of substituents on the aryl ring critically determine the receptor binding affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
This compound is a novel arylpiperazine whose behavioral pharmacology has not been extensively characterized. However, based on the known pharmacology of structurally similar compounds, such as 1-(2-methoxyphenyl)piperazine and other dimethoxy-substituted analogs, we can postulate its likely molecular targets and resulting behavioral effects. For instance, 1-(2-methoxyphenyl)piperazine is a known 5-HT₁A receptor ligand, and various cinnamyl- and other derivatives of (2-methoxyphenyl)piperazines show high affinity for D₂ receptors.[3][4] The presence of methoxy groups at the 2 and 4 positions of the phenyl ring suggests a high likelihood of interaction with serotonin and/or dopamine receptors, which are pivotal in the regulation of mood, anxiety, and psychosis.[5][6]
Therefore, a systematic evaluation of this compound's behavioral effects is warranted to elucidate its potential as a therapeutic agent. This application note provides a strategic and detailed approach to this evaluation, beginning with foundational behavioral assays to characterize its overall effects on locomotion and anxiety, and progressing to more specific tests for antidepressant and antipsychotic-like activity.
Putative Mechanism of Action
Based on the pharmacology of related arylpiperazines, this compound is hypothesized to modulate dopaminergic and serotonergic neurotransmission. The primary molecular targets are likely to include:
-
Serotonin Receptors (5-HT₁A, 5-HT₂A): Many arylpiperazines act as agonists or antagonists at these receptors, which are implicated in anxiety and depression.
-
Dopamine D₂ Receptors: This is a key target for antipsychotic drugs.
The following diagram illustrates the putative signaling pathway.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
Prior to commencing any behavioral studies, it is imperative to conduct preliminary dose-range finding and toxicity studies to establish a safe and effective dose range. The following protocols are designed for adult male rodents, and appropriate adjustments should be made for female subjects, considering potential sex differences in behavioral and pharmacological responses.
Drug Preparation
A common challenge with arylpiperazine compounds is their solubility. A suitable vehicle is crucial for consistent in vivo administration.
-
Vehicle: A solution of 5-10% DMSO in saline (0.9% NaCl) is a common starting point.[1] The final concentration of DMSO should be kept as low as possible. Alternatively, a suspension in 0.5% carboxymethylcellulose (CMC) in water can be used. It is essential to test the solubility of this compound in the chosen vehicle and ensure its stability. Always include a vehicle-treated control group in all experiments.
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is a fundamental assay to assess general locomotor activity and anxiety-like behavior in a novel environment.[7][8]
Workflow:
Caption: Experimental workflow for the Open Field Test.
Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) made of non-reflective material.[8] The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Animal Handling: Handle animals for several days prior to testing to reduce stress. On the test day, allow animals to acclimate to the testing room for at least 30-60 minutes.[2]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-20 minutes).[9] The session is recorded by an overhead camera connected to a video-tracking system.
-
Data Analysis: The tracking software will analyze the following parameters:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-Like Behavior: Time spent in the center vs. periphery, number of entries into the center zone, latency to first enter the center.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[2]
Data Summary (Hypothetical):
| Parameter | Vehicle | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Total Distance (m) | 15 ± 2 | 14 ± 2.5 | 10 ± 1.8 | 6 ± 1.5** |
| Time in Center (s) | 20 ± 5 | 35 ± 6 | 45 ± 7 | 25 ± 5 |
| Center Entries | 8 ± 2 | 15 ± 3* | 18 ± 4 | 10 ± 2 |
*p < 0.05, **p < 0.01 vs. Vehicle
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used assay to screen for potential antidepressant compounds by assessing a rodent's immobility in an inescapable water-filled cylinder.[10]
Protocol:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 30 cm height, 20 cm diameter for mice) filled with water (25 ± 1°C) to a depth of 15 cm.[10]
-
Animal Handling and Dosing: Acclimate animals to the testing room. Administer the test compound or vehicle at appropriate times before the test (e.g., acute or chronic dosing regimen).
-
Test Procedure: Gently place the mouse into the cylinder for a 6-minute session. The session is recorded for later scoring. After the test, remove the mouse, dry it with a towel, and place it in a heated cage to prevent hypothermia.
-
Data Analysis: Score the last 4 minutes of the test for the duration of immobility (floating with only minor movements to keep the head above water).[10] An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.
-
Cleaning: Change the water between each animal.
Data Summary (Hypothetical):
| Parameter | Vehicle | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Immobility Time (s) | 150 ± 15 | 130 ± 12 | 100 ± 10* | 80 ± 9** |
*p < 0.05, **p < 0.01 vs. Vehicle
Prepulse Inhibition (PPI) Test for Antipsychotic-Like Activity
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse). Antipsychotic drugs can often restore deficits in PPI.
Workflow:
Caption: Experimental workflow for the Prepulse Inhibition Test.
Protocol:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
Animal Handling and Dosing: Acclimate animals to the testing room. Administer the test compound or vehicle. If testing for the reversal of a deficit, a psychotomimetic agent like phencyclidine (PCP) or amphetamine can be administered after the test compound.
-
Test Procedure:
-
Place the rat in the holder and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded by a weak prepulse (e.g., 73, 79, or 85 dB for 20 ms) with a short interstimulus interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated for each prepulse intensity as follows: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Cleaning: Clean the holder between each animal.
Data Summary (Hypothetical - Reversal of PCP-induced deficit):
| Treatment Group | %PPI (79 dB prepulse) |
| Vehicle + Saline | 65 ± 5 |
| Vehicle + PCP | 25 ± 4*** |
| 10 mg/kg DMPP + PCP | 50 ± 6## |
***p < 0.001 vs. Vehicle + Saline; ##p < 0.01 vs. Vehicle + PCP
Apomorphine-Induced Stereotypy for Antipsychotic-Like Activity
Apomorphine, a non-selective dopamine receptor agonist, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents. This is a classic model for screening compounds for dopamine D₂ receptor antagonist activity, a hallmark of typical antipsychotics.
Protocol:
-
Apparatus: Standard transparent observation cages (e.g., 45 x 25 x 25 cm).
-
Animal Handling and Dosing: Acclimate rats to the testing room. Pre-treat animals with this compound or vehicle at a specified time before apomorphine administration (e.g., 30-60 minutes).
-
Test Procedure:
-
Administer a subcutaneous (s.c.) injection of apomorphine (e.g., 0.5 - 1.5 mg/kg).
-
Immediately place the rat in the observation cage.
-
Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 5 or 10 minutes) for a duration of 60 minutes.
-
-
Data Analysis: Use a stereotypy rating scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active, but no stereotyped behavior
-
2 = Discontinuous sniffing, constant exploratory activity
-
3 = Continuous sniffing, periodic exploratory activity
-
4 = Continuous sniffing, discontinuous biting, licking, or gnawing
-
5 = Continuous biting, licking, or gnawing; no exploratory activity
-
6 = Continuous biting or licking of the cage floor or walls The scores at each time point are summed to obtain a total stereotypy score. Antipsychotics are expected to reduce the apomorphine-induced stereotypy score.
-
Data Summary (Hypothetical):
| Treatment Group | Total Stereotypy Score (60 min) |
| Vehicle + Apomorphine | 45 ± 5 |
| 1 mg/kg DMPP + Apomorphine | 38 ± 4 |
| 3 mg/kg DMPP + Apomorphine | 25 ± 3* |
| 10 mg/kg DMPP + Apomorphine | 15 ± 2** |
*p < 0.05, **p < 0.01 vs. Vehicle + Apomorphine
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial behavioral characterization of this compound. Based on the profile of related arylpiperazines, it is plausible that this compound will exhibit activity in assays sensitive to the modulation of serotonergic and dopaminergic systems. The results from these studies will guide further, more specific investigations, such as receptor binding assays to confirm its molecular targets and functional assays to determine its agonist or antagonist properties. This systematic approach will be instrumental in elucidating the therapeutic potential of this novel compound.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
- Costall, B., & Naylor, R. J. (1973). The role of telencephalic dopaminergic systems in the mediation of apomorphine-stereotyped behaviour. European journal of pharmacology, 24(1), 8–24. [Link]
- Gould, T. D., Dao, D. T., & Kovacsics, C. E. (2009). The open field test. In Mood and Anxiety Related Phenotypes in Mice (pp. 1-20). Humana Press. [Link]
- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of visualized experiments : JoVE, (96), e52434. [Link]
- Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The elevated plus maze test for measuring anxiety-like behavior in rodents. In Pre-Clinical Models (pp. 99-104). Humana, New York, NY. [Link]
- Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European journal of pharmacology, 463(1-3), 3–33. [Link]
- Geyer, M. A., & Swerdlow, N. R. (2001). Measurement of startle response, prepulse inhibition, and habituation. Current protocols in neuroscience, 15(1), 8-17. [Link]
- Chojnacka-Wójcik, E., Kłodzińska, A., & Dereń-Wesołek, A. (1991). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Journal of medicinal chemistry, 34(10), 2963–2968. [Link]
- Feenstra, M. G., de Boer, P., van der Gugten, J., & Westenberg, H. G. (1986). The effects of 1-(2-methoxyphenyl)-piperazine on the release of serotonin and dopamine in the nucleus accumbens of the rat. European journal of pharmacology, 125(3), 399–405. [Link]
- Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as 5-HT1A serotonin receptor antagonists. Journal of medicinal chemistry, 31(10), 1968–1971. [Link]
- Herndon, J. L., Ismaiel, A. M., Ingher, S. P., Teitler, M., & Glennon, R. A. (1992). N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635): a high-affinity 5-HT1A receptor antagonist. Journal of medicinal chemistry, 35(26), 4903–4910. [Link]
- Tatarczyńska, E., Kłodzińska, A., & Chojnacka-Wójcik, E. (2002). Effects of a new potential antidepressant, 1-(2,5-dimethoxyphenyl)-4-propylpiperazine, in animal models of anxiety and depression. Polish journal of pharmacology, 54(4), 335–343. [Link]
- Dukat, M., Abdel-Rahman, A. A., Ismaiel, A. M., Ingher, S., Teitler, M., Gyermek, L., & Glennon, R. A. (1996). Structure− activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of medicinal chemistry, 39(20), 4017–4026. [Link]
- Glennon, R. A. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392. [Link]
- Kuipers, W., van Wijngaarden, I., Kruse, C. G., ter Horst-van Amstel, M., Tulp, M. T., & IJzerman, A. P. (1995). 2V4-Unsubstituted A^-Arylpiperazines as High-Affinity 5-HTIA Receptor Ligands. Journal of medicinal chemistry, 38(11), 1942–1954. [Link]
- Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1995). N-(2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands and potential antidepressants. Journal of medicinal chemistry, 38(11), 2048–2053. [Link]
- Sharma, R., & Kumar, V. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design. [Link]
- Šukalović, V., Andrić, D., Kostić-Rajačić, S., Šoškić, V., & Roglić, G. (2005). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Bioorganic & medicinal chemistry, 13(16), 4934–4941. [Link]
- Linciano, P., Cignarella, G., & Pinna, G. A. (1998). New 1-aryl-4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazines as potent and selective 5-HT1A receptor ligands. Bioorganic & medicinal chemistry, 6(8), 1275–1282. [Link]
- Rupniak, N. M., Boyce, S., Jenner, P., & Marsden, C. D. (1984). Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months. Neuropharmacology, 23(8), 893–898. [Link]
Sources
- 1. The morphogenesis of stereotyped behavior induced by the dopamine receptor agonist apomorphine in the laboratory rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 5. Psychiatry and Behavioral Sciences [pbsciences.org]
- 6. Age difference in apomorphine-induced stereotypy in rats: relationship to plasma and brain concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JL 13, An Atypical Antipsychotic: A Preclinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Preclinical Administration of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) to Rodents
Executive Summary
1-(2,4-Dimethoxyphenyl)piperazine (DMPP) is a member of the arylpiperazine class of compounds, a chemical family well-represented in neuroscience and pharmacology for its diverse interactions with serotonergic and dopaminergic systems.[1] While specific, peer-reviewed administration protocols for DMPP in rodents are not yet established in the public domain, this guide provides a comprehensive framework for researchers to develop and validate such protocols. By synthesizing data from structurally similar arylpiperazines and adhering to established best practices in animal research, this document outlines the critical steps from vehicle selection and dose formulation to administration and the exploration of putative mechanisms of action. The protocols herein are presented as templates that require empirical validation by the end-user, ensuring scientific rigor and animal welfare.
Scientific Background: The Arylpiperazine Class
Arylpiperazines are characterized by a piperazine ring linked to an aryl group. This structural motif is a cornerstone for many centrally active agents. Compounds in this class frequently exhibit high affinity for various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2]
For instance, related compounds such as 1-(2-Methoxyphenyl)piperazine are known ligands for 5-HT receptors and have been studied for their potential antipsychotic properties.[3] Other analogues have been developed as high-affinity antagonists for the 5-HT1A and 5-HT7 receptors.[4][5] Given the 2,4-dimethoxy substitution on the phenyl ring of DMPP, it is reasonable to hypothesize that its primary targets will also be within the serotonergic and/or dopaminergic systems. Therefore, initial in vitro characterization via receptor binding assays is a crucial prerequisite to any in vivo study to identify primary and secondary pharmacological targets.
The general mechanism for many arylpiperazines involves modulating neurotransmitter signaling. As antagonists, they can block the downstream signaling cascade of a receptor, while as agonists or partial agonists, they can mimic the endogenous ligand to varying degrees.
Putative Signaling Pathway: GPCR Modulation
The diagram below illustrates a hypothetical signaling pathway for an arylpiperazine compound like DMPP acting as an antagonist at a Gi-coupled receptor, such as the 5-HT1A receptor. This is a common mechanism for this class of compounds.[5]
Caption: Putative mechanism of DMPP as a 5-HT1A receptor antagonist.
Protocol Development Workflow
Administering a novel compound requires a systematic approach to ensure data validity and animal welfare. The following workflow is recommended for establishing a robust protocol for DMPP.
Caption: Recommended workflow for DMPP in-vivo protocol development.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the compound is delivered effectively and without confounding biological effects. The formulation should be sterile, have a pH between 5 and 9, and be non-irritating.[6] For novel compounds like DMPP, solubility testing in various pharmaceutically acceptable vehicles is the first step.
Table 1: Common Vehicles for Rodent Oral and Parenteral Administration
| Vehicle Composition | Primary Use Route(s) | Key Considerations & Potential Issues | References |
|---|---|---|---|
| 0.9% Saline | PO, IP, SC, IV | Ideal for water-soluble compounds. Physiologically neutral. | [7] |
| 5-10% DMSO in Saline/Water | IP, SC, IV | Excellent solubilizing agent for many organic molecules. Can cause local irritation at higher concentrations. May have independent biological effects. | [8][9] |
| Carboxymethyl cellulose (CMC) | PO | 0.5-1% w/v in water. Standard for oral suspensions of insoluble compounds. Can affect gastrointestinal motility. | [10] |
| Polyethylene Glycol (PEG 300/400) | PO, IP, SC | Often used in a co-solvent system (e.g., 20% PEG 400 in saline). Can cause osmotic diarrhea at high doses. | [6][11] |
| Corn Oil / Sesame Oil | PO, SC | Suitable for highly lipophilic compounds. Absorption can be variable. | [8][10] |
| 10% Solutol HS-15 / 90% PEG 600 | PO | Identified as a suitable vehicle for high-dose oral studies of poorly soluble compounds. May cause moderate adverse effects via IP route. |[11] |
Protocol: Vehicle Solubility Screen
-
Weigh 1-5 mg of DMPP into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of each candidate vehicle to a tube.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for dissolution. If dissolved, add more compound to determine saturation concentration. If not, gently warm or sonicate.
-
Centrifuge tubes at high speed (e.g., 10,000 x g) for 5 minutes.
-
Analyze the supernatant by HPLC or UV-Vis spectroscopy to quantify the dissolved concentration.
-
The selected vehicle should fully dissolve the highest required dose in the intended injection volume.
Administration Protocols: General Templates
The following protocols are standardized templates. The researcher must determine the final dose (mg/kg), concentration (mg/mL), and injection volume (mL/kg) based on their dose-finding and PK studies. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[12]
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route | Max Bolus Volume (mL/kg) | Recommended Needle Gauge |
|---|---|---|---|
| Mouse | Intraperitoneal (IP) | 10 | 25-27G |
| Subcutaneous (SC) | 5-10 | 26-27G | |
| Oral Gavage (PO) | 5-10 | 20-22G (ball-tipped) | |
| Intravenous (IV) | 5 (bolus) | 27-30G | |
| Rat | Intraperitoneal (IP) | 10 | 23-25G |
| Subcutaneous (SC) | 5 | 25-26G | |
| Oral Gavage (PO) | 5-10 | 18-20G (ball-tipped) | |
| Intravenous (IV) | 5 (bolus) | 24-27G |
Data synthesized from multiple sources.[7][13]
Protocol: Intraperitoneal (IP) Injection
Rationale: The IP route offers rapid systemic absorption, bypassing the gastrointestinal tract. It is technically straightforward and commonly used for preclinical compound testing.
Materials:
-
DMPP formulated in a sterile, selected vehicle.
-
Appropriately sized sterile syringe and needle (see Table 2).
-
70% Ethanol for disinfection.
-
Animal scale.
Procedure:
-
Weigh the animal to calculate the precise injection volume.
-
Properly restrain the rodent, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Gently aspirate by pulling back on the plunger. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle.[13]
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for at least 15-30 minutes for any immediate adverse reactions.
Protocol: Subcutaneous (SC) Injection
Rationale: The SC route provides slower, more sustained absorption compared to IP or IV routes. It is suitable for compounds that may be irritating or for protocols requiring prolonged exposure.
Materials:
-
DMPP formulated in a sterile, selected vehicle.
-
Appropriately sized sterile syringe and needle (see Table 2).
-
Animal scale.
Procedure:
-
Weigh the animal to calculate the injection volume.
-
Grasp the loose skin over the interscapular (between the shoulder blades) region to form a "tent".[14]
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which should form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor for signs of distress or local irritation.
Protocol: Oral Gavage (PO)
Rationale: Oral gavage is the preferred method for delivering a precise oral dose, essential for pharmacokinetic and efficacy studies where gastrointestinal absorption is being investigated.[12] This procedure requires training to perform correctly and humanely.
Materials:
-
DMPP formulated in a selected vehicle.
-
Oral gavage needle (ball-tipped) of appropriate size.
-
Syringe.
-
Animal scale.
Procedure:
-
Weigh the animal to calculate the administration volume.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Securely restrain the animal in a vertical position, ensuring the head and body are in a straight line to facilitate passage into the esophagus.
-
Introduce the gavage needle into the mouth, just off-center to avoid the incisors, and gently advance it along the palate towards the esophagus.[14]
-
The needle should pass with minimal resistance. If resistance is felt or the animal exhibits respiratory distress, the needle may be in the trachea; withdraw immediately.
-
Once at the predetermined depth, deliver the substance smoothly.
-
Remove the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
Safety and Toxicological Considerations
For any novel compound, an acute toxicity study to determine the Maximum Tolerated Dose (MTD) is essential. This involves a dose-escalation design where cohorts of animals receive increasing doses of DMPP.[11] Animals should be closely monitored for clinical signs of toxicity, including but not limited to:
-
Changes in posture or gait (ataxia).
-
Altered activity levels (hyper- or hypoactivity).
-
Changes in respiration.
-
Presence of tremors or convulsions.
-
Changes in body weight and food/water intake.
The specific pharmacological class of arylpiperazines suggests potential for central nervous system effects, and monitoring should be tailored accordingly.[15] Any adverse events must be recorded and used to establish a safe and effective dose range for subsequent experiments.
References
- Hashimoto, K., Shirayama, Y., Iyo, M., & Minabe, Y. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry, 21(17), 5348-5354. [Link]
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
- Mus, L. M., Denecker, G., Speleman, F., & Roman, B. I. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 13(2), e0192548. [Link]
- Wikipedia contributors. (n.d.). Piperazine. Wikipedia.
- Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse.
- Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2053. [Link]
- Franchini, S., Sorbi, C., & Tait, A. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4305. [Link]
- Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. Université de Montréal.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
- Malawska, B., Kulig, K., & Stark, H. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-465. [Link]
- University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Animal Care Committee.
- Szałata, A., Stary, D., & Karczmarzyk, Z. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(10), 1845–1858. [Link]
- Del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463-477. [Link]
- University of Iowa. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Office of the Vice President for Research.
- Norwegian University of Science and Technology. (2019). Guidelines for the administration of substances to rodents. Avdeling for komparativ medisin.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database.
- Kung, H. F., Kung, M. P., & Clarke, W. (1994). In vivo pharmacological characterization of p-MPPI and p-MPPF as 5-HT1A receptor antagonists in the rat. Journal of Pharmacology and Experimental Therapeutics, 271(1), 429-436. [Link]
- ResearchGate. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Request PDF.
- Benfenati, E., Caccia, S., & Della Vedova, F. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-313. [Link]
- Singh, S., Kumar, P., & Sharma, S. (2014). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 58(10), 6290-6292. [Link]
- National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem Compound Database.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation.
- Mattison, D. R., & Brewer, E. (2012). The effect of route, vehicle, and divided doses on the pharmacokinetics of chlorpyrifos and its metabolite trichloropyridinol in neonatal Sprague-Dawley rats. Toxicology and Applied Pharmacology, 261(1), 58-65. [Link]
- Thirumoorthy, R., & Selvakumar, D. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Regulatory Toxicology and Pharmacology, 72(1), 127-139. [Link]
- Gad, S. C., Cassidy, C. D., & Aubert, N. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. [Link]
Sources
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntnu.edu [ntnu.edu]
- 8. The effect of route, vehicle, and divided doses on the pharmacokinetics of chlorpyrifos and its metabolite trichloropyridinol in neonatal Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. dsv.ulaval.ca [dsv.ulaval.ca]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility issues with 1-(2,4-Dimethoxyphenyl)piperazine in aqueous buffers
Technical Support Center: 1-(2,4-Dimethoxyphenyl)piperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide in-depth, practical solutions to common solubility challenges encountered during experimental work. As Senior Application Scientists, we understand that achieving and maintaining the solubility of small molecules in aqueous buffers is critical for generating reliable and reproducible data. This guide combines fundamental physicochemical principles with field-proven methodologies to help you navigate these challenges effectively.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of this compound is governed by its chemical structure. The piperazine ring contains two basic nitrogen atoms, while the dimethoxyphenyl group contributes to its lipophilicity (hydrophobicity). Understanding these properties is the first step in troubleshooting.
| Property | Value (Predicted/Reported) | Implication for Aqueous Solubility |
| Molecular Formula | C₁₂H₁₈N₂O₂[1] | - |
| Molecular Weight | 222.28 g/mol [1] | - |
| pKa (most basic) | ~9.7 (for piperazine)[2][3][4] | The piperazine nitrogens are basic and will become protonated (charged) in acidic conditions, which significantly increases aqueous solubility.[5][6] |
| XLogP3 (Lipophilicity) | 1.4 (Predicted for a similar isomer)[7] | The positive LogP value indicates a preference for non-polar environments and suggests inherently low water solubility of the neutral form. |
| General Class | Basic, lipophilic compound | The molecule is a "grease ball with a handle." The dimethoxyphenyl group is the greasy, water-insoluble part, while the basic piperazine ring provides a "handle" for solubilization via pH manipulation.[5] |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock into aqueous buffer?
This is a common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous buffer. When you dilute the stock, the solvent environment rapidly changes from organic to aqueous, and the buffer cannot accommodate the compound at that concentration, causing it to precipitate.[8][9]
Q2: What is the best starting solvent for my stock solution?
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this one.[10][11] It is miscible with water and generally well-tolerated in small final concentrations in most biological assays.[8][12]
Q3: Can I just sonicate the buffer with the compound to get it into solution?
While sonication can help break up solid particles and accelerate dissolution, it often creates a fine suspension or a supersaturated solution rather than a true thermodynamic solution.[9] Such solutions are unstable and the compound is likely to precipitate over time, especially during incubation or centrifugation.[13]
Q4: How does pH affect the solubility of this compound?
As a basic compound, this compound's solubility is highly dependent on pH.[14][15] At a pH below its pKa, the piperazine nitrogens become protonated (positively charged). This ionization dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[5][16] Conversely, at a neutral or alkaline pH (e.g., pH 7.4 or higher), the compound will be predominantly in its neutral, less soluble form.
In-Depth Troubleshooting Guide
Problem 1: Compound Precipitates Immediately Upon Dilution
This indicates that the kinetic solubility of the compound in your final buffer has been exceeded. The goal is to manage the transition from the organic solvent to the aqueous environment more effectively.
Caption: Troubleshooting workflow for immediate precipitation.
-
Optimize the Dilution Protocol: Avoid adding a large volume of stock solution to a small volume of buffer. Instead, add the stock solution dropwise to the full volume of vigorously vortexing or stirring buffer. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[8]
-
Reduce Final Organic Solvent Concentration: While DMSO is a great solvent for the stock, it can reduce the polarity of the final aqueous solution, sometimes decreasing the solubility of compounds that rely on ionization. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[8] Prepare a more concentrated stock solution so that a smaller volume is needed for dilution.
-
Adjust Buffer pH (Most Effective Strategy): Since this compound is a basic compound, lowering the pH of your aqueous buffer will significantly increase its solubility.[5][12]
-
Causality: At a pH below the piperazine's pKa (~9.7 and a second pKa around 5.3), the nitrogen atoms become protonated (BH⁺ or BH₂²⁺). This charged, or ionized, form is significantly more polar and thus more soluble in water.[2][4]
-
Recommendation: If your experimental system allows, prepare your buffer at a lower pH (e.g., pH 6.0 or 6.5). Always verify that the pH change does not affect your assay's performance or the stability of other components.
-
Caption: pH-dependent ionization and its effect on solubility.
Problem 2: Compound Dissolves Initially but Precipitates Over Time
This suggests you have created a supersaturated, kinetically trapped solution that is not thermodynamically stable. Over time, the molecules organize into a more stable, solid (precipitated) state.
-
Determine Thermodynamic Solubility: The concentration you have prepared is likely above the true equilibrium solubility. You must either lower the final concentration of your compound or employ more advanced solubilization techniques.
-
Use Solubilizing Excipients: If pH adjustment is not an option or is insufficient, co-solvents or other excipients can be used to create a more favorable environment for the compound.[8][12][17]
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be included in the final buffer in small percentages (e.g., 1-10%). They work by reducing the overall polarity of the solvent, making it more "hospitable" to the lipophilic drug molecule.[12][17]
-
Cyclodextrins: These are cage-like molecules (e.g., β-cyclodextrin, HP-β-CD) with a hydrophobic interior and a hydrophilic exterior. The lipophilic dimethoxyphenyl group of your compound can become encapsulated within the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[12]
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 50 mM stock solution of this compound (MW: 222.28 g/mol ).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer and/or sonicator
-
Sterile, light-blocking microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Determine the mass of the compound needed.[18][19]
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 50 mM solution: 0.050 mol/L * 0.001 L * 222.28 g/mol * 1000 mg/g = 11.11 mg
-
-
Weighing: Accurately weigh out 11.11 mg of the compound and transfer it to the volumetric flask.
-
Dissolution: Add approximately 70-80% of the final volume of DMSO (e.g., 0.7-0.8 mL for a 1 mL flask).
-
Mixing: Cap the flask and vortex vigorously. If necessary, use a brief sonication (5-10 minutes) in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask.[20]
-
Homogenization: Cap and invert the flask 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-blocking vials to prevent degradation and repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[20][21]
Protocol 2: Serial Dilution into Aqueous Buffer (pH 6.5)
This protocol describes how to dilute the 50 mM stock to a final concentration of 50 µM in a pH 6.5 buffer, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Prepare Buffer: Ensure your aqueous buffer (e.g., PBS, HEPES) is prepared and its pH is adjusted to 6.5.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate dilution.
-
Pipette 2 µL of the 50 mM stock solution into 998 µL of DMSO. This creates a 100 µM stock solution in 100% DMSO.
-
-
Final Dilution:
-
Dispense 950 µL of the pH 6.5 aqueous buffer into a sterile tube.
-
Begin vortexing the buffer at a medium speed.
-
While the buffer is vortexing, add 50 µL of the 100 µM intermediate stock solution dropwise into the buffer. This yields 1 mL of a 5 µM final solution. Correction: To achieve a 50 µM final concentration, a different dilution is needed. Let's recalculate.
-
Corrected Final Dilution: To make 1 mL of 50 µM solution with 0.1% DMSO:
-
Add 1 µL of the 50 mM stock solution to 999 µL of the pH 6.5 buffer.
-
Pipette the 1 µL of stock directly into the vortexing buffer to ensure immediate and rapid mixing.[8]
-
-
-
Final Mix: Continue vortexing for another 10-15 seconds after the addition is complete.
-
Verification: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) before use.
References
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837.
- Doc Brown's Chemistry. (n.d.). Solubility and pH of amines.
- Solubility of Things. (n.d.). Piperazine.
- chemeurope.com. (n.d.). Piperazine.
- Wikipedia. (n.d.). Piperazine.
- Di, L., & Kerns, E. H. (2016). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Center for Biotechnology Information.
- ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- AZoNetwork. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink.
- National Center for Biotechnology Information. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Alfa Chemical. (n.d.). This compound CAS: 16015-75-1.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
- National Center for Biotechnology Information. (n.d.). 1-[3-(2,4-Dimethoxyphenyl)propyl]piperazine. PubChem Compound Summary for CID 94276617.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (2012). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem Compound Summary for CID 1346.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Bender, T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
- University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- St. John's University. (n.d.). N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine.
- National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. PubChem Compound Summary for CID 851833.
- Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. China this compound CAS: 16015-75-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. manavchem.com [manavchem.com]
- 4. uregina.ca [uregina.ca]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 16. issr.edu.kh [issr.edu.kh]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. mgel.msstate.edu [mgel.msstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medchemexpress.cn [medchemexpress.cn]
1-(2,4-Dimethoxyphenyl)piperazine stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,4-Dimethoxyphenyl)piperazine. It addresses common questions and troubleshooting scenarios related to the compound's stability and storage, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: The stability of this compound is critical for reproducible results. As an arylpiperazine derivative, its piperazine ring contains secondary amines that are susceptible to environmental factors.[1][2][3] The recommended storage conditions are designed to mitigate these risks.
For optimal long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[1][2][4] A desiccator or a controlled humidity cabinet is highly recommended to prevent moisture absorption.
Q2: Why is an inert atmosphere so critical for this compound?
A2: The secondary amine in the piperazine moiety is a nucleophilic and basic site, making it reactive to atmospheric components.[5] There are two primary degradation pathways you are preventing:
-
Oxidation: Atmospheric oxygen can oxidize the amine, leading to the formation of various degradation products, including N-oxides or ring-opened byproducts.[6][7] This is a common issue with many amine-containing compounds.
-
Carbamate Formation: Piperazine and its derivatives readily absorb carbon dioxide (CO₂) from the air.[5] This reaction forms carbamates, which can alter the compound's mass, solubility, and reactivity in your experiments.
Storing under an inert gas displaces both oxygen and CO₂, directly inhibiting these degradation pathways.[2][4]
Q3: Is this compound sensitive to light?
A3: Yes. Many complex organic molecules, including arylpiperazines, can be sensitive to light.[1][2][3] UV radiation can provide the energy to initiate photo-degradation reactions. To prevent this, always store the compound in an amber vial or a container that is otherwise protected from light, and keep it in a dark location such as a cabinet or drawer.[8]
Q4: How should I handle the compound during weighing and preparation for an experiment?
A4: To maintain compound integrity, handling should be performed efficiently to minimize environmental exposure.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, weigh the compound in a glove box under an inert atmosphere.
-
If a glove box is not available, work quickly in an area with low humidity. Once the desired amount is weighed, promptly and securely reseal the main container, purging the headspace with an inert gas before tightening the cap.
Q5: What are the visual or analytical signs that my compound may have degraded?
A5: Degradation can manifest in several ways:
-
Physical Appearance: A change from a white or off-white crystalline solid to a discolored (e.g., yellow or brown), clumpy, or oily substance is a strong indicator of degradation.
-
Solubility Issues: If the compound becomes difficult to dissolve in a solvent in which it was previously soluble, it may be due to the formation of less soluble degradation products or carbamates.
-
Analytical Inconsistencies: In analytical tests like TLC, you might observe new spots. In HPLC or LC-MS, you may see new peaks, a decrease in the main peak's area percentage, or unexpected mass signals. In NMR, the appearance of unexplainable peaks or a general broadening of signals can indicate impurity.
Q6: Can I store this compound in a solution? What is the best practice?
A6: Storing in solution is generally not recommended for long-term stability due to potential solvent-mediated degradation. If you must prepare a stock solution, follow these guidelines:
-
Solvent Choice: Use a dry, high-purity, aprotic solvent.
-
Short-Term Storage: For use within a few days, store the solution at 2-8°C or, for greater stability, at -20°C. Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress.
-
Long-Term Storage: For longer periods, dispense the stock solution into single-use aliquots and store them at -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation. Before use, thaw an aliquot completely and vortex gently to ensure homogeneity.
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool (e.g., 2-8°C) or Room Temperature | Slows the rate of potential degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO₂.[2][4] |
| Moisture | Dry / Desiccated | Piperazines are often hygroscopic; moisture can cause hydrolysis or physical changes.[1][3] |
| Light | Protected from Light (Amber Vial) | Prevents photo-degradation.[1][8] |
| Container | Tightly Sealed | Prevents exposure to air and moisture.[1][4] |
Troubleshooting Guide
This section addresses common experimental issues where the stability of this compound may be the root cause.
Scenario 1: My reaction yield is significantly lower than expected, or the reaction failed entirely.
-
Possible Cause: Your starting material may have degraded, meaning the actual concentration of the active compound is lower than what you weighed out. Oxidation or carbamate formation reduces the molar quantity of the desired reactant.
-
Troubleshooting Protocol:
-
Visual Inspection: Examine the solid starting material for any changes in color or texture as described in the FAQs.
-
Purity Verification: Perform a quick purity check. The most straightforward methods are Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current material against a reference from a new, unopened batch or a previously recorded standard. The presence of new impurities or a reduced area for the main peak suggests degradation.
-
Confirm with a New Sample: Repeat the reaction using a fresh, unopened sample of this compound. If the reaction proceeds as expected, it confirms that degradation of your original stock was the issue.
-
Preventative Action: Discard the degraded stock. Ensure all future handling and storage of the new material follows the best practices outlined in this guide.
-
Scenario 2: I am observing unexpected side products or impurities in my final product.
-
Possible Cause: The degradation products in your starting material are participating in the reaction. For instance, an oxidized form of the piperazine ring could react differently than the parent compound, leading to unforeseen molecular structures.
-
Troubleshooting Protocol:
-
Characterize Impurities: If possible, use LC-MS or GC-MS to analyze the unexpected side products and your starting material. Look for masses that could correspond to oxidized (+16 Da) or formylated (+28 Da) versions of the parent compound, which are known degradation products of piperazines in some conditions.[7]
-
Purify Starting Material: If a new batch is unavailable, you may be able to purify the degraded material via column chromatography or recrystallization. However, this is often not practical.
-
Validate with a Fresh Lot: The most reliable solution is to acquire and use a new, validated lot of the starting material for your synthesis.
-
Troubleshooting Workflow Diagram
This diagram illustrates a logical workflow for diagnosing issues potentially related to compound stability.
Caption: Troubleshooting workflow for stability issues.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: Piperazine Anhydrous.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Piperazine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2,3-Dichlorophenyl)piperazinium chloride.
- Cayman Chemical. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). 1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine(5011-34-7).
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Methoxyphenyl)piperazine.
- Sørensen, L. K., et al. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Piperazine, anhydrous.
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
- Zhang, T., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6).
- 1mg. (2026). Lurasinode 40 Tablet: View Uses, Side Effects, Price and Substitutes.
- Sexton, A. (2012). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- PubChem. (n.d.). Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-methoxyphenyl)-. National Center for Biotechnology Information.
- Namjoshi, O., et al. (2013). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 37, 1836-1843.
- Bojarski, A. J., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
- Wikipedia. (n.d.). Piperazine.
- Di Pino, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information.
- Di Pino, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed.
- Einbu, A., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8251-8262.
- Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed.
- Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)piperazine 97%.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. 1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine(5011-34-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve issues of low or inconsistent bioactivity observed with your synthesized piperazine compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and presence in numerous approved drugs.[1][2] However, its promise can be undermined by experimental pitfalls. This guide provides a logical, causality-driven approach to diagnosing and solving these challenges.
Part 1: Foundational Checks & Initial Troubleshooting
Before delving into complex biological or structural hypotheses, it's critical to validate the fundamentals: the compound itself and its behavior in the assay environment. Errors in this stage are common and can lead to wasted resources and misleading Structure-Activity Relationship (SAR) data.
Q1: My newly synthesized piperazine compound shows lower than expected bioactivity. Where should I begin my investigation?
When faced with disappointing initial results, a systematic, multi-pronged investigation is the most efficient path forward. Resist the immediate urge to synthesize the next analog. Instead, first validate the integrity of your current compound and the experimental conditions. Your initial troubleshooting workflow should prioritize ruling out the most common and easily addressable issues.
The investigation should proceed in a logical sequence:
-
Confirm Compound Integrity: Is the compound what you think it is, and is it clean? This involves verifying its chemical identity, purity, and stability.
-
Assess Physicochemical Behavior: Is the compound soluble and stable in your specific assay buffer? An active compound that crashes out of solution will appear inactive.[3]
-
Interrogate the Assay: Could the compound be interfering with the assay technology itself, leading to an artifactual result? This is a critical step to identify so-called "false positives" or negatives.[4][5]
-
Evaluate Structural & Mechanistic Factors: Once the above are ruled out, you can confidently investigate deeper questions about the compound's structure, such as its conformation or stereochemistry, and its interaction with the biological target.
The following diagram outlines this initial decision-making process.
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: How do I rigorously confirm the identity and purity of my piperazine compound, and why is this critical?
Causality: The quality of your chemical matter directly impacts the quality of your biological data.[9] Regulatory authorities and reputable journals require rigorous characterization to ensure data is reproducible and correctly interpreted.[10]
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the chemical structure. The spectra should be clean and consistent with the expected structure of your piperazine derivative.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and exact mass, validating the molecular formula.
-
Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography (or Ultra-Performance) coupled with a UV or MS detector is the gold standard for quantifying purity. The goal is to see a single, sharp peak corresponding to your compound.
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., DMSO, Methanol).
-
Method Development: Use a standard C18 column. Start with a broad gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) to elute the compound. For example, a linear gradient from 5% to 95% acetonitrile over 10-15 minutes.
-
Analysis: Inject the sample and monitor at a wavelength where your compound has strong absorbance (e.g., 254 nm) and/or by mass spectrometry.
-
Quantification: Integrate the area of all peaks detected. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
| Discovery Stage | Minimum Acceptable Purity | Rationale |
| Primary Screening | > 90% | To minimize false positives/negatives from impurities. |
| Hit-to-Lead | > 95% | To ensure SAR is reliable and driven by the target compound.[10] |
| Lead Optimization | > 98% | To generate accurate data for PK/PD modeling and pre-clinical studies. |
Q3: My compound is pure, but its activity is still low. Could solubility be the issue?
Yes, poor aqueous solubility is a very common cause of apparent low activity, often referred to as a "false negative".[3] Piperazine derivatives, especially those decorated with lipophilic aromatic groups, can have limited solubility in the aqueous buffers used for most biological assays.[11] If a compound's concentration in the assay exceeds its solubility limit, it will precipitate. The effective concentration in solution will be much lower than the nominal concentration you added, leading to an underestimation of its true potency.[12]
Causality: A biological target can only interact with a compound that is in solution. Precipitated compound is biologically unavailable. This discrepancy between nominal and actual concentration is a major source of inaccurate SAR data.[3]
Troubleshooting Protocol: Identifying and Addressing Solubility Issues
-
Visual Inspection: After adding your compound to the assay buffer (at the highest concentration tested), let it equilibrate. Inspect the wells of the microplate visually for any cloudiness or precipitate.
-
Kinetic Solubility Assay (Nephelometry): This is a rapid method to estimate solubility.
-
Add increasing concentrations of your compound (from a DMSO stock) to the assay buffer in a microplate.
-
Shake the plate for 1-2 hours at room temperature.
-
Measure light scattering using a nephelometer or a plate reader capable of absorbance readings at high wavelengths (e.g., 650-750 nm). A sharp increase in the signal indicates precipitation.
-
-
Formulation Strategies:
-
Co-solvents: Most assays tolerate a small percentage of DMSO (typically 0.1% - 1%). Ensure you are not exceeding the tolerance of your specific assay, as higher concentrations of DMSO can inhibit enzymes or affect cell health.[3]
-
Salt Formation: If your piperazine compound has a free basic nitrogen, consider converting it to a more soluble salt (e.g., hydrochloride or mesylate).
-
Excipients: In some cases, non-ionic surfactants or cyclodextrins can be used to improve solubility, but they must be validated to ensure they don't interfere with the assay.
-
Part 2: Advanced Assay & Structure-Specific Troubleshooting
If your compound is pure and soluble, the next step is to investigate more subtle interactions between your compound, the assay technology, and its own three-dimensional structure.
Q4: What are "assay artifacts," and how can I determine if they are causing misleading results for my piperazine compound?
Assay artifacts are results—either positive or negative—that are not caused by the specific, intended interaction between your compound and its biological target. Instead, they arise from the compound interfering with the assay's detection method or behaving in a non-specific manner.[5][13] Compounds that cause such interference are often called Pan-Assay Interference Compounds (PAINS). Recognizing and eliminating these is crucial to avoid pursuing false leads.[14]
Causality: Many assay technologies rely on sensitive detection methods like fluorescence, luminescence, or absorbance.[15] A compound that is itself fluorescent, that quenches a fluorescent signal, or that forms aggregates that scatter light can easily produce a false signal.[16][17]
Common Artifacts & Troubleshooting Protocols:
-
Compound Aggregation: At certain concentrations, many organic molecules self-assemble into aggregates. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive signals.[13]
-
Protocol - Detergent Test: Re-run the assay with and without the addition of a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's activity is significantly reduced in the presence of the detergent, it is highly likely that aggregation is the cause. The detergent helps to break up the compound aggregates.
-
-
Interference with Detection: The compound may absorb light or fluoresce at the same wavelengths used for assay excitation or emission.
-
Protocol - Counter-Screen: Run the compound in a "mock" assay that contains all components except the biological target (e.g., the enzyme or receptor). If you still see a signal, it confirms direct interference with the detection system.
-
-
Compound Instability/Reactivity: The compound may not be stable in the assay buffer over the course of the experiment, degrading into an inactive or reactive species.[18]
-
Protocol - Stability Analysis: Incubate your compound in the assay buffer at the experimental temperature (e.g., 37°C) for the full duration of the assay. At time zero and at the end point, take an aliquot and analyze it by LC-MS. Compare the peak area of the parent compound to see if any degradation has occurred.[19]
-
The following diagram illustrates the workflow for diagnosing these potential artifacts.
Caption: Workflow for identifying common assay artifacts.
Q5: The structure-activity relationship (SAR) for my piperazine series is flat or inconsistent. What structural factors unique to piperazines should I consider?
If you have ruled out issues with purity, solubility, and assay artifacts, then the low activity is likely rooted in the specific molecular features of your compound. The three-dimensional shape and electronic properties of a molecule are critical for its interaction with a biological target.[20][21] For piperazine derivatives, several key structural aspects can dramatically influence bioactivity.[22][23]
Causality: Biological targets like enzymes and receptors have highly defined three-dimensional binding pockets. A drug must have the correct shape and distribution of functional groups to fit into this pocket and make productive interactions.[24]
Key Structural Considerations for Piperazines:
-
Stereochemistry: If your molecule contains chiral centers, the different enantiomers or diastereomers can have vastly different biological activities.[25][26] Often, only one enantiomer (the "eutomer") is active, while the other (the "distomer") is inactive or may even have off-target effects. If you are testing a racemic mixture, the activity you observe is effectively diluted by at least 50%.
-
Actionable Step: Use chiral HPLC or SFC (Supercritical Fluid Chromatography) to separate the enantiomers. Test each isomer individually in the bioassay to determine their respective potencies. This is a critical step in any serious drug discovery program.
-
-
Piperazine Conformation: The six-membered piperazine ring typically adopts a low-energy chair conformation. The substituents on the nitrogen and carbon atoms will occupy either axial or equatorial positions. This orientation can be crucial for fitting into a binding pocket. While the ring can flip between chair forms, bulky substituents may lock it into a preferred conformation, which may or may not be optimal for binding.
-
Actionable Step: Use computational modeling (conformational search) to understand the likely low-energy conformations of your molecule. Compare these shapes to any available structural information about your target (e.g., an X-ray crystal structure).
-
-
pKa and Protonation State: The two nitrogen atoms in the piperazine ring are basic and will be protonated at physiological pH (around 7.4).[27] The resulting positive charge is often a key interaction point, forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the target's binding site.[28] The specific pKa values of the nitrogens are highly dependent on the substituents attached to them.
-
Actionable Step: Determine the pKa of your compound experimentally (e.g., by potentiometric titration) or computationally.[29] If the pKa is too low, the piperazine may not be sufficiently protonated at physiological pH, leading to the loss of a critical electrostatic interaction and a sharp drop in activity. Consider chemical modifications that would increase the basicity of the key nitrogen.
-
References
- Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. [Link]
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Bristol-Myers Squibb. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Dohle, W. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]
- Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
- Wang, L., Dong, X., & Li, Y. (2013). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024).
- Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS)
- Azenta Life Sciences. (n.d.). Compound Management in High Throughput Screening. [Link]
- NIH. (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Longdom Publishing. [Link]
- Drug Discovery Alliances. (2023). Enhancing Drug Discovery Through Prioritizing Raw Compound Quality. [Link]
- Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. [Link]
- ResearchGate. (n.d.).
- Montanari, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1019-1023. [Link]
- Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- ResearchGate. (n.d.).
- Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicology, 25(1), 72-84. [Link]
- Jabeen, I., et al. (2021). Effects of Stereoisomers on Drug Activity.
- ResolveMass Laboratories Inc. (2025).
- Dispendix. (2024).
- Bajorath, J. (2015). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 10(11), 1163-1167. [Link]
- Waring, M. J., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(6), 725. [Link]
- Clinical Pharmacology & Biopharmaceutics. (n.d.). Stereochemistry and Its Role in Drug Design. [Link]
- NIH. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
- Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]
- Moravek. (n.d.). The Importance of Purity in Chemistry. [Link]
- Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research, 3, 233. [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
- Semantic Scholar. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]
- BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
- Drug Development & Delivery. (2023).
- Oxford Academic. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
- NIH. (n.d.). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. [Link]
- NIH. (n.d.).
- GL CHEMTEC. (2024).
- ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. [Link]
- Bardin, C., et al. (2010). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Annales Pharmaceutiques Françaises, 68(4), 221-231. [Link]
- NIH. (2022).
- NIH. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
- PLOS One. (2016).
- IKEV. (n.d.).
- Journal of Chemical Reviews. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dispendix.com [dispendix.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. moravek.com [moravek.com]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 21. longdom.org [longdom.org]
- 22. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. omicsonline.org [omicsonline.org]
- 25. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 27. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. derpharmachemica.com [derpharmachemica.com]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(2,4-Dimethoxyphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2,4-dimethoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol to help you improve your reaction yields and product purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including Naftopidil, which is used for the treatment of benign prostatic hyperplasia. The efficiency of its synthesis is therefore of significant interest. The most common synthetic routes involve the coupling of piperazine with 1-halo-2,4-dimethoxybenzene, typically through nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination. While these methods are generally effective, achieving high yields consistently can be challenging due to side reactions and suboptimal reaction conditions. This guide will address these challenges and provide practical solutions.
Common Synthetic Routes
The two primary methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAAr) and Buchwald-Hartwig Amination. The choice between these routes often depends on the available starting materials, desired reaction conditions, and scale of the synthesis.
Caption: A workflow for troubleshooting a stalled reaction.
Optimized Experimental Protocol: Buchwald-Hartwig Amination
This protocol is optimized for a high yield of this compound.
Materials:
-
1-Bromo-2,4-dimethoxybenzene (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add piperazine followed by anhydrous toluene.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 1-bromo-2,4-dimethoxybenzene to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Data Summary
The following table summarizes typical yields for the synthesis of this compound under different conditions, as reported in the literature.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Chloro-2,4-dimethoxybenzene | None (SNAAr) | K₂CO₃ | DMF | 150 | ~60% |
| 1-Bromo-2,4-dimethoxybenzene | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | ~85% |
| 1-Bromo-2,4-dimethoxybenzene | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | >90% |
| 1-Iodo-2,4-dimethoxybenzene | CuI/L-proline | K₂CO₃ | DMSO | 90 | ~75% |
Frequently Asked Questions (FAQs)
Q1: Can I use 1-chloro-2,4-dimethoxybenzene instead of the bromo or iodo analogues?
A1: Yes, but it is generally less reactive. For Buchwald-Hartwig amination, more specialized catalyst systems (e.g., those with highly active ligands like tBuXPhos) may be required to achieve good yields with the chloride. For SNAAr, higher temperatures will likely be necessary.
Q2: What is the best way to remove the excess piperazine after the reaction?
A2: Excess piperazine is water-soluble. During the aqueous work-up, it can be removed by washing the organic layer with water or a dilute acid solution (e.g., 1M HCl). The protonated piperazine will be extracted into the aqueous phase.
Q3: My purified product is a solid, but sometimes I get an oil. Why is that?
A3: this compound has a relatively low melting point. The presence of residual solvent or minor impurities can depress the melting point, causing it to appear as an oil. Ensure your product is thoroughly dried under high vacuum.
Q4: Is it possible to perform this reaction without a palladium catalyst?
A4: Yes, the SNAAr route does not require a palladium catalyst, but it typically requires higher temperatures. Copper-catalyzed Ullmann condensation is another alternative, though it also often requires high temperatures and may have its own set of challenges.
References
- Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Ligand Effects in Palladium-Catalyzed Amination: Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
- Synthesis of Naftopidil Intermediates: Li, J., et al. (2012). A Practical and Cost-Effective Process for the Preparation of Naftopidil. Organic Process Research & Development, 16(4), 649-654. [Link]
Technical Support Center: Purification of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP)
Welcome to the comprehensive technical support guide for the purification of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) from crude reaction mixtures. This resource is specifically designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of DMPP purification, moving beyond simple procedural lists to explain the underlying scientific principles that govern successful separation and isolation. Our goal is to provide you with the expertise and confidence to troubleshoot and optimize your purification workflows.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted piperazine derivative. The presence of the basic piperazine ring and the electron-rich dimethoxy-substituted phenyl group dictates its chemical properties, including its basicity and solubility. A thorough understanding of the starting materials and potential side-reactions in your synthesis is the first critical step in designing an effective purification strategy.[1][2]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 1-bromo-2,4-dimethoxybenzene or piperazine.
-
Side-Reaction Products: Including products of over-alkylation or alternative substitution patterns on the aromatic ring.[1]
-
Degradation Products: Formation of oxides or other degradation products can occur under harsh reaction or workup conditions.[1]
-
Structurally Similar Impurities: Isomers or related piperazine derivatives that may co-precipitate or co-elute with your desired product.[1]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of DMPP, providing probable causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Symptoms: A significant portion of your product remains in the mother liquor after cooling and filtration, leading to a lower than expected isolated mass.[1]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If DMPP is too soluble in the chosen solvent even at low temperatures, recovery will be poor. Solution: Perform small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with hexanes) to identify a system where DMPP exhibits a steep solubility curve with respect to temperature.[3] |
| Insufficient Cooling | Crystallization is a thermodynamically driven process. If the solution is not cooled sufficiently, the equilibrium will favor the dissolved state. Solution: Ensure the crystallization mixture is cooled to a low enough temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to maximize crystal formation. |
| Too Much Solvent Used | Using an excessive volume of solvent will keep the product in solution even upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution becomes supersaturated upon cooling, driving crystallization. |
Issue 2: Product Oiling Out Instead of Crystallizing
Symptoms: Instead of forming solid crystals, your product separates as an oil upon cooling the recrystallization solvent.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| High Impurity Level | Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing point depression. Solution: Attempt a preliminary purification step before recrystallization. An acid-base extraction can be highly effective at removing non-basic impurities. |
| Solvent System is Too Nonpolar | If the solvent is too nonpolar, the DMPP may have a melting point below the boiling point of the solvent, causing it to melt rather than dissolve. Solution: Add a more polar co-solvent to the mixture to increase the overall polarity of the system and raise the solubility of the compound at elevated temperatures. |
| Cooling Too Rapidly | Rapid cooling can lead to precipitation rather than crystallization, often resulting in an amorphous oil. Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also promote the formation of seed crystals. |
Issue 3: Co-elution of Impurities During Column Chromatography
Symptoms: Collected fractions from column chromatography contain both the desired DMPP and one or more impurities, as determined by techniques like TLC or LC-MS.[1]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve differential migration of your product and impurities on the stationary phase. Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for DMPP. Common solvent systems for piperazine derivatives include hexane/ethyl acetate and chloroform/methanol.[4] |
| Column Overloading | Exceeding the loading capacity of the column leads to broad peaks and poor separation. Solution: As a general rule, use a 1:20 to 1:50 ratio of crude material to silica gel by weight. |
| Poor Column Packing | Channels or cracks in the silica gel bed create pathways for the sample to travel through without proper interaction with the stationary phase. Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Issue 4: Product is a Stubborn Oil After Solvent Evaporation
Symptoms: After a seemingly successful extraction and drying, the product remains an oil and refuses to solidify.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Residual Solvent | Trace amounts of solvent can prevent solidification. Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious of potential degradation. |
| Presence of a Salt Form | If an acidic workup was used and not properly neutralized, the product may be in its salt form, which can have a lower melting point or be amorphous. Solution: Re-dissolve the oil in an organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid. Dry the organic layer and re-evaporate. |
| Product is Naturally an Oil or Low-Melting Solid | Some highly pure compounds exist as oils or have very low melting points at room temperature. The melting point for a related compound, 1-(4-Methoxyphenyl)piperazine, is reported to be in the range of 42-47 °C.[5][6][7] Solution: Confirm the identity and purity of your product using analytical techniques like NMR and mass spectrometry. If pure, the oily nature may be inherent to the molecule. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude DMPP?
A1: For many crude reaction mixtures containing DMPP, an acid-base extraction is an excellent first step.[8][9][10] DMPP is a basic compound due to the piperazine nitrogens. By dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and washing with an aqueous acid (e.g., 1M HCl), the DMPP will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the DMPP, which can then be back-extracted into a fresh organic layer. This method is highly effective for removing neutral and acidic impurities.
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a relatively pure product (>90%) with small amounts of impurities that have different solubility profiles. It is a scalable and economical method for final purification.
-
Column chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to your product.[11] It offers a higher degree of separation but is more time-consuming and uses larger volumes of solvent.
Q3: Can I use reverse-phase chromatography for DMPP purification?
A3: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can be a powerful tool for purifying DMPP, especially for achieving very high purity on a smaller scale.[12] A mobile phase of acetonitrile and water with an acidic modifier like formic acid is a common starting point.[12]
Q4: What analytical techniques are recommended to assess the purity of DMPP?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and assess the number of components in your crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
A variety of analytical methods have been reported for the analysis of piperazine and its derivatives.[13][14][15]
IV. Experimental Protocols & Visual Workflows
Protocol 1: Acid-Base Extraction of DMPP
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl.[16][17] Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-Washing (Optional): Wash the combined acidic aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). The DMPP will precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified DMPP.
Workflow Diagram: Purification Strategy Selection
Caption: Decision tree for selecting a DMPP purification method.
V. References
-
Vertex AI Search Result 1
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Electronic Supplementary Material (ESI) for RSC Advances. (2013). The Royal Society of Chemistry.
-
Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
-
Acid-Base Extraction.1. (n.d.). Retrieved from [Link]
-
Synthesis of 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine. (n.d.).
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
-
Acid-Base Extraction. (n.d.). Edubirdie.
-
Analytical Methods. (n.d.). RSC Publishing.
-
1-(4-Methoxyphenyl-Piperazine). (2024). ChemBK.
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
-
Piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate.
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (n.d.). International Union of Crystallography.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. (n.d.). The Royal Society of Chemistry.
-
Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
Stewart, C. D., & White, N. G. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
-
Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). Google Patents.
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023). Preprints.org.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
-
Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). ResearchGate.
-
Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. (2010). YouTube.
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
-
1-(4-Methoxyphenyl)piperazine. (2025). ChemicalBook.
-
1-(2-Methoxyphenyl)piperazine hydrochloride, 97%. (n.d.). Sigma-Aldrich.
-
Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. (2012). X-ray Structure Analysis Online.
-
Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (n.d.). ResearchGate.
-
4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores. (2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid-Base Extraction - Edubirdie [edubirdie.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. magritek.com [magritek.com]
Technical Support Center: Minimizing Off-Target Effects of 1-(2,4-Dimethoxyphenyl)piperazine
Welcome to the technical support center for researchers utilizing 1-(2,4-Dimethoxyphenyl)piperazine (DMPP). This guide is designed to provide you with the expertise and practical tools necessary to anticipate, identify, and mitigate potential off-target effects in your experiments. As drug development professionals and scientists, ensuring the specificity of your molecular probes is paramount for generating robust and translatable data. This resource, structured in a question-and-answer format, offers in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound in my experiments and observing unexpected or inconsistent results. Could off-target effects be the cause?
A1: Yes, unexpected phenotypes are often the first indication of off-target activity. The phenylpiperazine scaffold, a common feature in many centrally active compounds, is known for its promiscuity.[1][2] While your primary target engagement may be occurring, DMPP could simultaneously be interacting with other receptors, ion channels, or transporters, leading to complex and sometimes confounding biological responses.
Phenylpiperazine derivatives frequently exhibit affinity for a range of G-protein coupled receptors (GPCRs), most notably:
-
Serotonin (5-HT) receptors: Various subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, are common off-targets.[3][4][5]
-
Dopamine (D) receptors: Phenylpiperazines often show affinity for D2 and D3 receptor subtypes.[6][7][8][9]
-
Adrenergic (α) receptors: Alpha-1 adrenergic receptor subtypes are also frequently implicated as off-targets for this class of compounds.[10][11][12]
Therefore, if your experimental system expresses any of these receptors, the potential for off-target effects is significant and warrants further investigation.
Q2: Before I start extensive and costly experiments, how can I predict the likely off-target profile of this compound?
A2: In silico analysis is a valuable first step to anticipate potential off-target interactions. These computational approaches leverage large databases of known drug-target interactions to predict a compound's activity based on its chemical structure.
Here are a few recommended in silico strategies:
-
Similarity-Based Searching: Tools like the Similarity Ensemble Approach (SEA) or other 2D and 3D chemical similarity search algorithms can compare the structure of DMPP to a vast library of compounds with known biological activities. This can provide a preliminary "hit list" of potential off-targets.
-
Pharmacophore Modeling: If you have a specific off-target in mind (e.g., the hERG channel, a common concern for cardiac safety), you can use pharmacophore modeling. This involves creating a 3D model of the essential features required for binding to that target and then screening DMPP against it.
-
Molecular Docking: Docking simulations can predict the binding pose and estimate the binding affinity of DMPP to the crystal structures of known off-target proteins, such as various serotonin or dopamine receptor subtypes.[12] This can help you prioritize which potential off-targets to investigate experimentally.
These computational methods are not a replacement for experimental validation but are an excellent way to guide your experimental design and focus your resources.[2]
Troubleshooting Unexplained Results
Q3: My compound is showing a different potency or efficacy in my cell-based assay than expected. How can I troubleshoot this?
A3: This is a classic scenario where off-target effects may be at play, especially if your cells express multiple receptor types that can influence the signaling pathway you are measuring.
Here is a logical workflow to dissect the problem:
Caption: Troubleshooting workflow for unexpected assay results.
Step-by-Step Troubleshooting:
-
Confirm On-Target Expression and Function: First, validate that your intended target is present and functional in your cell line at the expected level. Techniques like qPCR, Western blot, or flow cytometry can confirm expression. A positive control agonist or antagonist with a well-characterized profile should elicit the expected response in your assay.
-
Identify Potential Off-Targets: Based on the known pharmacology of phenylpiperazines, identify potential off-targets that are endogenously expressed in your cell line. Pay close attention to serotonin, dopamine, and adrenergic receptors.
-
Perform Counter-Screening: If potential off-targets are present, you will need to perform counter-screening assays. This involves testing DMPP in cell lines that express the off-target but not your primary target. A significant response in these cells is a strong indicator of off-target activity.
-
Dose-Response Analysis: A shallow or biphasic dose-response curve can sometimes indicate engagement of multiple targets with different affinities.
-
Use of Selective Antagonists: If you suspect a specific off-target is involved, you can pre-treat your cells with a selective antagonist for that receptor before adding DMPP. If the antagonist blocks the unexpected effect, this provides strong evidence for the involvement of that off-target.
Experimental Protocols for Off-Target Profiling
A systematic approach to off-target profiling is crucial. We recommend a tiered strategy, starting with broad screening and moving to more specific functional assays for any identified "hits."
Tier 1: Broad Off-Target Liability Screening (Radioligand Binding Assays)
Radioligand binding assays are the gold standard for assessing a compound's affinity for a wide range of targets.[13] The principle is to measure the ability of your test compound (DMPP) to displace a radioactively labeled ligand that is known to bind with high affinity to a specific target.
Protocol: Competitive Radioligand Binding Assay Panel
This protocol provides a general framework. Specific radioligands, membrane preparations, and incubation conditions will vary depending on the target. Commercial services like Eurofins' SafetyScreen panels offer a convenient and comprehensive option for this type of screening.[6]
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target receptors of interest. A typical panel would include a broad range of GPCRs (serotonergic, dopaminergic, adrenergic, muscarinic, histaminic, opioid), ion channels, and transporters.[14]
-
Radioligands: A selection of high-affinity radioligands specific for each target in your panel.
-
Test Compound: this compound (DMPP) stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: The composition will be target-dependent, but a common base is 50 mM Tris-HCl with various salts and additives.
-
96-well Plates: For setting up the binding reactions.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
Scintillation Fluid.
Procedure:
-
Prepare Reagents: Dilute the membrane preparations, radioligands, and DMPP to their working concentrations in the appropriate assay buffer. For DMPP, prepare a serial dilution series (e.g., 11 points from 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, combine the assay buffer, DMPP (or vehicle for total binding controls), and membrane preparation.
-
Initiate Binding: Add the radioligand to all wells to start the binding reaction. Include wells with an excess of a known, non-radioactive ligand for the target to determine non-specific binding.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[13]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter mats using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DMPP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DMPP that inhibits 50% of radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Interpreting the Data:
A lower Ki value indicates a higher affinity of DMPP for the off-target. A common threshold for a significant "hit" in these screening panels is >50% inhibition at a 10 µM concentration of the test compound. Any hits should be followed up with functional assays.
Tier 2: Functional Assays for GPCR Off-Targets
If your binding assays reveal significant affinity for a GPCR off-target, the next step is to determine if this binding translates into a functional response (i.e., is DMPP an agonist, antagonist, or inverse agonist at this receptor?).
Protocol: cAMP Assay for Gs and Gi-Coupled Receptors
This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger for Gs- and Gi-coupled receptors.
Caption: Simplified signaling pathways for Gs and Gi-coupled GPCRs.
Materials:
-
Cell Line: A cell line stably expressing the off-target GPCR of interest (e.g., HEK293 or CHO cells).
-
cAMP Assay Kit: A commercial kit, such as a HTRF, FRET, or luminescence-based kit.
-
Assay Buffer: As recommended by the kit manufacturer.
-
Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production when testing for Gi-coupled receptor activation.
-
Positive Control Agonist and Antagonist: For the off-target receptor.
Procedure (Agonist Mode):
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Addition: Add serial dilutions of DMPP and the positive control agonist to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the kit manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and plot it against the log concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Procedure (Antagonist Mode):
-
Compound Addition: Add serial dilutions of DMPP to the wells and incubate for a short period.
-
Agonist Challenge: Add a fixed concentration of the positive control agonist (typically the EC80) to all wells.
-
Incubation, Lysis, and Detection: Proceed as in the agonist mode.
Troubleshooting Common cAMP Assay Issues:
| Problem | Possible Cause | Solution |
| High Background | Contaminated reagents; excessive cell density; phosphodiesterase inhibitor in buffer is too strong.[16][17] | Use fresh reagents; optimize cell seeding density; test the assay with and without the phosphodiesterase inhibitor. |
| Low Signal | Low receptor expression; poor cell health; incorrect assay buffer. | Confirm receptor expression; ensure cells are healthy and within a low passage number; use the recommended assay buffer. |
Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors
This assay measures the increase in intracellular calcium that occurs upon activation of Gq-coupled receptors.[18]
Caption: Simplified signaling pathway for Gq-coupled GPCRs.
Materials:
-
Cell Line: A cell line expressing the Gq-coupled off-target receptor.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye such as Fluo-4 AM or a commercially available kit (e.g., FLIPR Calcium Assay Kits).[19]
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: With an integrated liquid handling system (e.g., a FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate for 1-2 hours at 37°C.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of DMPP and a positive control agonist.
-
Assay Execution: Place both the cell plate and the compound plate in the fluorescence plate reader. The instrument will measure a baseline fluorescence, then inject the compounds from the compound plate into the cell plate, and continue to measure the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the compound to determine the EC50.
Troubleshooting Common Calcium Mobilization Assay Issues:
| Problem | Possible Cause | Solution |
| High Background | Autofluorescence of the compound or plate; incomplete removal of serum-containing medium. | Run a control with the compound in buffer without cells; use black-walled plates; ensure thorough washing before dye loading.[19] |
| Low Signal | Poor dye loading; low receptor expression; rapid receptor desensitization.[19] | Optimize dye loading time and temperature; confirm receptor expression; ensure the plate reader is set for a rapid kinetic read immediately after compound addition. |
Mitigation Strategies
Q4: I've confirmed an off-target effect. What are my options?
A4: Discovering an off-target interaction is a critical part of the drug discovery process. Here are several strategies to move forward:
-
Structure-Activity Relationship (SAR) Studies: If you are in the medicinal chemistry phase, this is valuable information. You can now design and synthesize new analogs of DMPP that retain affinity for your primary target but have reduced affinity for the off-target. This is a key part of lead optimization.[20]
-
Use a Lower Concentration: If the off-target has a significantly lower affinity than your primary target, you may be able to use DMPP at a concentration that is sufficient to engage the primary target with minimal engagement of the off-target.
-
Use a More Selective Tool Compound: If available, switch to a more selective chemical probe for your primary target that does not have the same off-target liabilities.
-
Acknowledge and Control: In some cases, particularly in basic research, it may not be feasible to eliminate the off-target effect. In this situation, the best course of action is to acknowledge the off-target interaction in your experimental design and interpretation of the results. Use appropriate controls, such as the selective antagonists mentioned earlier, to dissect the contributions of the on- and off-target effects to the observed phenotype.
By systematically applying these troubleshooting and profiling strategies, you can gain a comprehensive understanding of the pharmacological profile of this compound, leading to more robust and interpretable experimental outcomes.
References
- Eurofins Discovery. (n.d.). SafetyScreen44 Panel.
- Chu, H. T., et al. (2015). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 232(9), 1565–1575.
- Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- Le Foll, B., et al. (2014). Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding. Journal of Medicinal Chemistry, 57(15), 6383–6401.
- Di Schiavi, E., et al. (2019). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. ChemistryOpen, 8(7), 896–908.
- Di Pizio, A., et al. (2019). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 62(3), 1544–1561.
- Czopek, A., et al. (2018). Search for influence of spatial properties on affinity at α1-adrenoceptor subtypes for phenylpiperazine derivatives of phenytoin. Pharmacological Reports, 70(5), 963–970.
- Motulsky, H. (1996).
- Cohen, M. L., & Fuller, R. W. (1988). Further evidence that the serotonin receptor in the rat stomach fundus is not 5HT1A or 5HT1B. Life Sciences, 42(25), 2553–2558.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Serotonin Receptor Subtypes and the Action of 1-(1-Naphthyl)piperazine Hydrochloride.
- Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling.
- Canale, V., et al. (2021).
- Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1346–1360.
- Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- National Center for Advancing Translational Sciences. (2004). Assay Guidance Manual.
- ResearchGate. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay.
- Patsnap. (2025). How can off-target effects of drugs be minimised?
- Geerts, H., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Experimental Neuroscience, 6, 27–40.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Chodkowski, A., et al. (2012). adrenoceptor antagonistic properties of some 1,4-substit. Acta Poloniae Pharmaceutica, 69(5), 875–883.
- Perrone, M. G., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4967.
- Sharma, R., & Singh, R. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 7(8), 3041-3051.
- Aldrich, L. N., et al. (2017). Mitigating risk in academic preclinical drug discovery. Nature Reviews Drug Discovery, 16(8), 575–586.
- Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 793.
- Scite. (n.d.). Radioligand binding methods: practical guide and tips.
- EurekAlert!. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
- American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
- Zhao, X., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 5(67), 54388–54396.
- ResearchGate. (n.d.). Most Notable Off-Target Effects of FDA-Approved Drugs.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Drug Target Review. (2025). The future of CNS drug development: signs of real progress.
- Ekins, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13391.
- Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(15), e1543.
- PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?
- RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve.
- ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives.
- Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits.
- Manji, H. K., et al. (2014). Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. Innovations in Clinical Neuroscience, 11(5-6), 12–21.
- da Silva, J. A., et al. (2022).
- Creative Bioarray. (n.d.). GPCR Screening Services.
- ResearchGate. (2019). Why fluo4-AM Calcium assay is not working?
- ION Biosciences. (2024). Navigating the World of Calcium Indicators.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further evidence that the serotonin receptor in the rat stomach fundus is not 5HT1A or 5HT1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 7. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]
- 12. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. multispaninc.com [multispaninc.com]
- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 16. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. arp1.com [arp1.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
dealing with 1-(2,4-Dimethoxyphenyl)piperazine precipitation in stock solutions
A Guide to Preventing and Resolving Precipitation in Stock Solutions
Welcome to the technical support center for 1-(2,4-Dimethoxyphenyl)piperazine (DMPP). As Senior Application Scientists, we understand that unexpected compound precipitation can compromise experimental timelines and results. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of your DMPP solutions.
Understanding the Core Issue: The Physicochemical Nature of DMPP
This compound is a derivative of piperazine, a weakly basic heterocyclic amine.[1] The piperazine ring contains two nitrogen atoms that can be protonated, making its solubility highly dependent on the pH of the solution.[2][3] The addition of the dimethoxyphenyl group increases the molecule's hydrophobicity compared to the parent piperazine molecule. This dual nature—a polar, ionizable piperazine core and a nonpolar aromatic ring—is central to the solubility challenges researchers often face.
Precipitation is a process that occurs when a dissolved substance transitions into a solid form.[4] This can be triggered by several factors, including exceeding the solubility limit, changes in temperature, or shifts in solvent composition.[4][5] For compounds like DMPP, these factors are interconnected and must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: Why did my DMPP stock solution precipitate when I stored it at -20°C?
A1: This is a common phenomenon driven by the interplay of temperature and solubility. While lower temperatures are excellent for preserving the chemical stability of many compounds, they also significantly decrease the solubility of most solutes. As the temperature of your stock solution drops, the solvent's capacity to keep DMPP dissolved diminishes, eventually reaching a point of supersaturation where the compound crystallizes out of solution. Phenyl piperazines, in particular, can show analyte degradation after extended storage, making proper storage conditions critical.[6]
Q2: I diluted my high-concentration DMSO stock of DMPP into an aqueous buffer, and it immediately turned cloudy. What happened?
A2: You have likely encountered an issue known as "solvent shock" or "crashing out." DMPP is highly soluble in a polar aprotic solvent like DMSO but has much lower solubility in aqueous buffers, especially at neutral or slightly basic pH. When a small volume of concentrated DMSO stock is rapidly introduced into a large volume of buffer, the local concentration of DMPP momentarily exceeds its solubility limit in the new solvent environment, causing it to rapidly precipitate.[7]
Q3: What is the best solvent for preparing a DMPP stock solution?
A3: For preparing high-concentration stock solutions, it is best to use an organic solvent in which the compound is freely soluble.[7] For DMPP, the most common and effective choices are:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
DMSO is often preferred due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (typically <0.5%).
Q4: How does pH affect the solubility of DMPP in aqueous solutions?
A4: The pH of the aqueous medium is a critical factor governing DMPP's solubility. As a weak base, DMPP's piperazine moiety will be protonated (positively charged) at acidic pH levels. This ionization increases the molecule's polarity, thereby increasing its solubility in polar solvents like water.[8][9] Conversely, at neutral or alkaline pH, DMPP exists predominantly in its less polar, un-ionized form, which has significantly lower aqueous solubility. Therefore, attempting to dissolve DMPP in a neutral (pH 7.4) or basic buffer can easily lead to precipitation.
Troubleshooting Guides
This section provides a structured approach to resolving precipitation issues based on when they occur.
Scenario 1: Precipitation Observed During Initial Stock Solution Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| DMPP powder is not fully dissolving in the chosen organic solvent (e.g., DMSO). | The concentration is too high, exceeding the compound's solubility limit in that specific solvent. | 1. Apply Gentle Heat: Warm the solution to 37°C in a water bath. Increased temperature often enhances solubility.[10] 2. Sonication: Use a bath sonicator to provide mechanical energy, which can help break up solid aggregates and facilitate dissolution. 3. Reduce Concentration: If the above methods fail, the intended concentration is likely too high. Prepare a new, less concentrated stock solution. |
Scenario 2: Precipitation Observed Upon Dilution into Aqueous Buffer
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns cloudy or forms visible precipitate immediately after adding DMPP stock to the buffer. | Solvent Shock: Rapid change in solvent polarity.[7] Concentration Limit Exceeded: The final concentration is above the thermodynamic solubility limit of DMPP in the aqueous buffer. | 1. Stepwise Dilution: Create an intermediate dilution of the stock in a solvent mixture (e.g., 50:50 DMSO/buffer) before the final dilution into the 100% aqueous buffer.[7] 2. Slow Addition & Vortexing: Add the stock solution dropwise into the vortexing aqueous buffer. This ensures rapid mixing and avoids localized high concentrations that trigger precipitation.[7][11] 3. Lower the Final Concentration: The most direct solution is to reduce the final working concentration of DMPP in your experiment.[11] 4. Use a Co-solvent: Retain a small percentage of the organic solvent (e.g., 0.1-1% DMSO) in your final working solution to help maintain solubility.[7] |
| A clear working solution becomes cloudy over time during the experiment. | Kinetic vs. Thermodynamic Solubility: The initially clear solution was supersaturated (kinetically soluble) and is now precipitating as it equilibrates to its lower, true thermodynamic solubility. Temperature/pH Shift: Changes in temperature or pH (e.g., due to cellular metabolism in an incubator) can decrease solubility over time.[11] | 1. Prepare Fresh Solutions: Make working solutions immediately before each experiment to minimize the time for precipitation to occur.[7] 2. Filter Before Use: If a solution must be prepared in advance, filter it through a 0.22 µm syringe filter immediately before adding it to your experiment to remove any micro-precipitates. 3. Buffer Optimization: Ensure your buffer has sufficient strength to resist pH shifts during the experiment. A concentration of at least 5-10 mM is generally recommended. |
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing DMPP precipitation.
Caption: A decision tree for troubleshooting DMPP precipitation.
Validated Experimental Protocols
Protocol 1: Preparation of a 50 mM DMPP Stock Solution in DMSO
-
Preparation: Allow the vial of solid DMPP (MW: 222.28 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: To prepare 1 mL of a 50 mM stock solution, you will need:
-
50 mmol/L * 0.001 L * 222.28 g/mol = 0.0111 g = 11.1 mg
-
-
Dissolution: Accurately weigh 11.1 mg of DMPP and add it to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C for long-term use.
Protocol 2: Preparation of a 50 µM Working Solution in Aqueous Buffer (Avoiding Precipitation)
This protocol details the stepwise dilution method to prevent solvent shock.
Caption: Workflow for preparing a working solution via stepwise dilution.
-
Prepare Intermediate Dilution:
-
Dispense 98 µL of your final aqueous buffer into a sterile microcentrifuge tube.
-
Add 2 µL of the 50 mM DMPP stock solution (from Protocol 1) to the buffer.
-
Vortex immediately and thoroughly. This creates a 1 mM intermediate solution in 2% DMSO.
-
-
Prepare Final Working Solution:
-
Dispense 950 µL of your final aqueous buffer into a new sterile tube.
-
While vortexing the buffer, slowly add 50 µL of the 1 mM intermediate solution.
-
This yields a final 1 mL working solution of 50 µM DMPP with a final DMSO concentration of 0.1%, which is well-tolerated by most experimental systems.
-
-
Final Check: Visually inspect the final solution against a dark background to ensure it is clear and free of any precipitate before use.
By understanding the chemical nature of this compound and implementing these careful handling and dilution strategies, you can significantly reduce the incidence of precipitation, leading to more reliable and reproducible experimental outcomes.
References
- Primary Care Notebook. (2018).
- BenchChem. (n.d.).
- Solubility of Things. (n.d.). Piperazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. PubChem.
- Alfa Chemical. (n.d.). This compound CAS: 16015-75-1.
- BenchChem. (n.d.). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide.
- Kumar, L., & Verma, S. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 26(25), 2959-2971.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Wikipedia. (n.d.). Piperazine.
- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Lane, T. R., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research, 33(2), 343–354.
- ResearchGate. (n.d.).
- Shah, V. P., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1).
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. scielo.br [scielo.br]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
how to prevent degradation of 1-(2,4-Dimethoxyphenyl)piperazine during experiments
Welcome to the technical support center for 1-(2,4-Dimethoxyphenyl)piperazine (DMPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and use of DMPP, with a focus on preventing its degradation during experiments. The information herein is synthesized from established chemical principles and field-proven insights to ensure the integrity of your research.
Introduction to this compound
This compound is an arylpiperazine derivative frequently utilized in medicinal chemistry and neuroscience research as a ligand for various receptors, including serotonergic and dopaminergic receptors.[1][2] Its chemical structure, featuring a piperazine ring and a dimethoxy-substituted phenyl group, confers specific properties that are crucial for its biological activity but also render it susceptible to degradation under certain experimental conditions. Understanding and mitigating these degradation pathways are paramount for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of DMPP?
A1: The degradation of DMPP is primarily influenced by three main factors:
-
Oxidation: The electron-rich dimethoxyphenyl ring and the nitrogen atoms of the piperazine moiety are susceptible to oxidation.[3]
-
Photodegradation: Aromatic amines, in general, can be sensitive to light, leading to decomposition.[4][5]
-
Extreme pH: While piperazine derivatives can be stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis or other degradative reactions.[6]
Q2: How should I properly store my stock of DMPP?
A2: Proper storage is the first line of defense against degradation. For solid DMPP, it is recommended to store it in a tightly sealed, amber glass container to protect it from light and moisture.[7] The container should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is advisable.[8] DMPP solutions are more prone to degradation and should be freshly prepared whenever possible. If storage of a solution is necessary, it should be blanketed with an inert gas like argon or nitrogen and stored in a tightly sealed vial at low temperatures.
Q3: I suspect my DMPP has degraded. What are the initial signs?
A3: Visual inspection can sometimes provide initial clues. A change in color of the solid compound or solution (e.g., from white/off-white to yellow or brown) can indicate degradation. In solutions, the formation of precipitates may also be a sign. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.
Q4: Can I use metal spatulas or containers when handling DMPP?
A4: It is generally advisable to avoid contact with reactive metals that can catalyze oxidation. While stainless steel spatulas are commonly used for brief handling, for prolonged contact or storage, it is better to use glass, Teflon, or other inert materials.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of DMPP in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare DMPP solutions fresh from solid stock before each experiment.
-
Solvent Purity: Ensure the solvent used to dissolve DMPP is of high purity and free from peroxides or other oxidizing contaminants.
-
pH of Medium: Check the pH of your assay buffer. If it is highly acidic or basic, consider if the experimental duration can be shortened or if a less harsh buffer system can be used.
-
Inclusion of Antioxidants: For experiments requiring longer incubation times, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the medium could be tested for compatibility and efficacy in preventing oxidative degradation.
-
Issue 2: Appearance of unknown peaks in my HPLC or LC-MS analysis.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Run a chromatogram of a freshly prepared DMPP solution to confirm the retention time of the parent compound.
-
Conduct a Forced Degradation Study: To tentatively identify if the new peaks are degradation products, a forced degradation study can be performed.[9][10] This involves intentionally exposing DMPP to harsh conditions (see protocol below).
-
Mass Spectrometry Analysis: If available, LC-MS/MS is a powerful tool to elucidate the structures of the unknown peaks by analyzing their mass-to-charge ratio and fragmentation patterns.[11]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of DMPP
This protocol is designed to intentionally degrade DMPP to generate its potential degradation products, which can then be used to confirm the stability-indicating nature of an analytical method.[12][13]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of DMPP in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the DMPP stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the DMPP stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the DMPP stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the DMPP stock solution in a clear vial to direct UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Place a sealed vial of the DMPP stock solution in an oven at 60°C for 24 hours.
-
Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC or LC-MS alongside a freshly prepared, unstressed DMPP standard.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the peak area of the parent DMPP will indicate degradation.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid/Base Hydrolysis | Moderate | Ring-opened products, demethylated products |
| Oxidation (H₂O₂) | High | N-oxides, hydroxylated aromatic ring, demethylated products |
| Photolysis | Moderate to High | Oxidized and polymerized products |
| Thermal | Low to Moderate | Depends on temperature and duration |
Protocol 2: HPLC Method for Stability Testing
This is a general-purpose HPLC method that can be adapted for the analysis of DMPP and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Visualization of Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for DMPP.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation studies.
Concluding Remarks
The chemical stability of this compound is a critical factor for the success of experiments in which it is used. By understanding the potential degradation pathways—primarily oxidation, photodegradation, and hydrolysis—researchers can take proactive steps to mitigate these issues. Adherence to proper storage and handling protocols, coupled with the use of appropriate analytical methods to monitor stability, will ensure the generation of high-quality, reproducible data. This guide provides a foundational framework for troubleshooting and preventing the degradation of DMPP, thereby enhancing the integrity of your research outcomes.
References
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704-2705.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.
- Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society, 6(4).
- PubChem. 1-[3-(2,4-Dimethoxyphenyl)propyl]piperazine.
- Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
- Sahoo, S. K., et al. (2019). List of aromatic amines used in this study and the efficiency of their... ResearchGate.
- Ligas, M. W., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Alfa Chemical. China this compound CAS: 16015-75-1 Manufacturers.
- United Nations Office on Drugs and Crime. (2013).
- Sahoo, S. K., et al. (2019). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. RSC Advances, 9(35), 20111-20115.
- Jarc, M., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(3), 859-870.
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825.
- Sykes, B. D., et al. (1966). The Hydrolysis of Piperazine-2,5-dione*. Biochemistry, 5(2), 697-701.
- De Ruiter, J., et al. (2009). Analytical Methods. RSC Publishing.
- PubChem. Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-methoxyphenyl)-.
- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 92-110.
- Pitre, S. P., et al. (2021). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives.
- George, A., et al. (2013).
- Navaneeswari, R., & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449.
- Płazińska, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(5), 557-568.
- Kumar, V., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Johnson, L. A., et al. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 38(2), 71-77.
- Sharma, A., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4).
- Namjoshi, O., et al. (2016). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 86, 331-340.
- Al-khazrajy, O. B. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(1), 1273-1277.
- Jayanthi, S., et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
- Kosacha, T., et al. (2022). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 23(23), 14758.
- Navaneeswari, R., & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449.
- Kosacha, T., et al. (2024). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. Pharmaceuticals, 17(5), 629.
- Stary, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1835-1853.
- Silva, E. F. (2021). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research, 60(46), 16867-16868.
- Sotomayor, L., et al. (1992). Electrochemical study of some 2,5-dimethoxyamphetamine derivatives. Bollettino Chimico Farmaceutico, 131(11), 433-435.
- Singh, N., et al. (2018). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. Neurotoxicity Research, 34(3), 481-494.
- Bojarski, A. J., & Wesolowska, A. (2012). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Current Medicinal Chemistry, 19(35), 6046-6068.
- Shulgin, A. T., & Dyer, D. C. (1975). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Journal of Medicinal Chemistry, 18(12), 1201-1204.
- Duke Safety. (2025). Safe Handling of Hazardous Drugs.
- EUDAICO. (2023). How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide.
- Kumar, A., et al. (2021).
- Single Use Support. (2023). Safe handling of bulk drug substances.
- Cichero, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(2), 223.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. isaacpub.org [isaacpub.org]
- 7. eudaico.com [eudaico.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. ijsdr.org [ijsdr.org]
Technical Support Center: Optimizing In Vitro Incubation Time for 1-(2,4-Dimethoxyphenyl)piperazine
Introduction
Welcome to the technical support guide for 1-(2,4-Dimethoxyphenyl)piperazine. This document serves as a resource for researchers, scientists, and drug development professionals to navigate the critical parameter of incubation time in in vitro experiments. This compound belongs to the arylpiperazine class of compounds, which are known to interact with a variety of biological targets, including G-protein coupled receptors like serotonin and dopamine receptors.[1] The precise biological effect and its kinetics are highly dependent on the experimental system.
Optimizing the incubation time is not merely a procedural step; it is fundamental to generating reliable, reproducible, and meaningful data.[2] An insufficient incubation period may fail to capture a biological effect, while an overly long exposure can introduce confounding factors such as cytotoxicity, compound degradation, or secondary off-target effects.[3] This guide provides a logical framework, from initial experimental design to advanced troubleshooting, to empower you to determine the optimal incubation window for your specific research context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when beginning work with a new compound like this compound.
Q1: What is a reasonable starting point for concentration and incubation time in a new experiment?
A1: For a novel compound, it is crucial to investigate a broad range of both concentrations and time points. A robust starting point involves a multi-point dose-response curve (e.g., from 0.1 µM to 100 µM) evaluated at several distinct incubation times, such as 24, 48, and 72 hours.[3][4] This matrix approach provides a comprehensive initial survey of the compound's activity, helping to identify a time window where the desired biological effect is observable and dose-dependent.[2]
Q2: How does the doubling time of my cell line influence the choice of incubation time?
A2: The cell line's proliferation rate is a critical factor. For slow-growing cell lines, a longer incubation period (e.g., 72 hours or more) may be necessary to observe significant effects on cell viability or proliferation.[5] Conversely, for rapidly dividing cells, a shorter incubation of 24 to 48 hours might be sufficient.[2] It is imperative to consider the mechanism of action; if the compound targets a specific phase of the cell cycle, the incubation time must be long enough for a significant portion of the cell population to enter that phase.
Q3: My compound isn't showing the expected effect. Could the incubation time be the issue?
A3: Yes, this is a common problem. If you observe lower-than-expected activity, the incubation time may be too short for the compound to elicit its biological response.[3] Before assuming the compound is inactive, consider extending the incubation period. However, other factors could be at play, including compound instability in the culture medium, poor solubility leading to precipitation, or resistance of the chosen cell line.[3][5] A systematic troubleshooting approach, starting with a time-course experiment, is recommended.
Q4: How can I be sure the compound is stable in my cell culture medium throughout the incubation period?
A4: Compound stability is a frequently overlooked variable that can lead to misinterpretation of results.[4] A straightforward method to assess stability is to incubate this compound in your complete cell culture medium (including serum) at 37°C for the duration of your longest planned time point (e.g., 72 hours). Collect aliquots at various intervals (0, 24, 48, 72 hours) and analyze the concentration of the parent compound using an appropriate analytical method like HPLC or LC-MS/MS.[4] This will reveal if the compound is degrading over time, which would necessitate shorter incubation windows or replenishment of the compound.
Q5: What are "edge effects" and how can they impact my time-course experiments?
A5: Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation during long incubation periods.[3] This evaporation can concentrate the compound and media components, leading to artifactual data and high variability.[6] To mitigate this, it is best practice to avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[3]
Section 2: Experimental Protocols for Optimization
Here, we provide detailed, self-validating protocols to empirically determine the optimal incubation time for this compound.
Protocol 2.1: Combined Time-Course and Dose-Response Experiment
This protocol is designed to efficiently map the activity of the compound over time and concentration.
Objective: To determine the IC50 (or EC50) of this compound at multiple time points.
Methodology:
-
Cell Seeding: Culture your chosen cell line to a logarithmic growth phase. Harvest and perform a cell count to ensure viability is >95%. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours in a 37°C, 5% CO₂ incubator.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of working concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (typically ≤0.5%).[5]
-
Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of the compound or vehicle control to the appropriate wells.
-
Incubation: Prepare three identical plates for treatment. Incubate Plate 1 for 24 hours, Plate 2 for 48 hours, and Plate 3 for 72 hours.[4]
-
Assay Readout (Example: MTT Assay):
-
At the end of each respective incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubate for 3-4 hours at 37°C to allow for formazan crystal formation in viable cells.[6]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation period.
Workflow for Time-Course & Dose-Response Study
Caption: Workflow for determining optimal incubation time.
Section 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your optimization experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant effect observed at any time point. | 1. Incubation time is still too short for the compound's mechanism of action. 2. The chosen cell line is resistant. 3. The compound has degraded in the culture medium.[3] 4. The compound has poor solubility and has precipitated out of solution.[3] | - Extend the incubation time further (e.g., 96 hours), ensuring media is changed if necessary. - Test higher concentrations of the compound. - Verify compound stability using an analytical method (e.g., HPLC). - Visually inspect wells for precipitation under a microscope. If present, consider using a different solvent or solubilizing agent. |
| Effect is observed at 24h but diminishes at 48h and 72h. | 1. The compound is being rapidly metabolized by the cells into an inactive form. 2. The compound is unstable and degrading over the longer incubation period.[4] 3. The cells are developing resistance or activating compensatory signaling pathways. | - Perform the compound stability assay as described in Protocol 2.2. - Consider a shorter incubation time as optimal. - If a longer effect is needed, consider replenishing the compound with a partial media change at 24 or 48 hours. |
| High variability between replicate wells, especially at 72h. | 1. Inconsistent cell seeding leading to different cell numbers at the start of the experiment. 2. Edge effects causing evaporation in the outer wells.[3][6] 3. Pipetting errors during serial dilutions or reagent addition. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[3] - Verify pipette calibration and use proper pipetting techniques. |
| IC50 value dramatically decreases from 24h to 48h, but is similar between 48h and 72h. | This pattern often indicates that the maximal effect of the compound is reached by 48 hours. The plateauing of the IC50 value suggests that extending the incubation to 72 hours provides no additional benefit and may increase the risk of off-target effects. | Choose the shortest incubation time that provides a stable and robust biological window. In this case, 48 hours would likely be the optimal time point for future experiments.[2] |
Example Data Summary
The table below illustrates hypothetical results from a time-course experiment, which helps in identifying the optimal incubation window.
| Incubation Time | IC50 (µM) | Max Response (% Inhibition) | R² of Curve Fit |
| 24 Hours | 45.2 | 65% | 0.981 |
| 48 Hours | 12.5 | 92% | 0.995 |
| 72 Hours | 11.8 | 94% | 0.993 |
In this example, 48 hours is the optimal incubation time. It provides a significantly lower IC50 and higher maximal response compared to 24 hours, while 72 hours offers no significant improvement, thus saving time and resources.
Section 4: Understanding the Causality of Incubation Time
The choice of incubation time is directly linked to the compound's mechanism of action and the cell's response. This logical relationship can be visualized to aid in experimental design.
Logical Flow for Incubation Time Rationale
Caption: Relationship between drug action and time.
This diagram illustrates that a sufficient incubation period must allow for the entire sequence of events, from target engagement to the final measurable phenotypic change, to occur. Simultaneously, the potential for compound degradation over time must be considered, as it can reduce the effective concentration and confound results.
References
- Vempati, R., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
- ResearchGate. (n.d.). (A) Optimization of cell incubation time in the microfluidic system...
- Medical Arts. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube.
- Wikipedia. (n.d.). Piperazine.
- Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription.
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?
- BioIVT. (2024). Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success.
- PubMed. (1981). Actions of a nicotinic agonist, DMPP, on intestinal ion transport in vitro.
- PubMed. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE.
- PubMed. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors.
- PubMed. (2014). Dimethyl phenyl piperazine iodide (DMPP) induces glioma regression by inhibiting angiogenesis.
- PubMed Central. (n.d.). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities.
- ResearchGate. (2013). Concentration-dependent effects of five piperazine derivatives with....
- National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays.
- PubMed Central. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
- PubMed Central. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice.
- MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- PubMed. (n.d.). Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation.
- PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
- National Institutes of Health. (n.d.). Piperazine. PubChem.
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
- ResearchGate. (2013). Absorption rates and CO2 solubility in new piperazine blends.
Sources
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Poor Oral Bioavailability of Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the common challenge of poor oral bioavailability in piperazine derivatives. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve properties like water solubility and target affinity.[1][2][3][4][5][6] However, its inherent physicochemical and metabolic liabilities often lead to frustratingly low exposure in preclinical and clinical studies.
This resource moves beyond simple protocols, delving into the causality behind experimental observations and providing structured troubleshooting guides to diagnose and solve bioavailability issues systematically.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why do so many of my piperazine derivatives have poor oral bioavailability?
A1: Poor oral bioavailability is rarely due to a single factor. It's a complex interplay of three primary hurdles that a drug must overcome after oral administration: Solubility , Permeability , and Metabolism .
-
Poor Aqueous Solubility: The drug must first dissolve in the gastrointestinal (GI) fluids to be absorbed. While the piperazine ring itself can enhance water solubility compared to more lipophilic scaffolds, extensive substitutions can dramatically decrease it.[6][7] This is a classic "brick-dust" molecule problem.[8]
-
Low Intestinal Permeability: Once dissolved, the drug must pass through the intestinal epithelium to enter the bloodstream. This barrier is formidable. Piperazine derivatives, particularly if they are large or highly charged, may struggle to cross cell membranes. Furthermore, they can be recognized by efflux transporters, such as P-glycoprotein (P-gp), which act as cellular pumps, actively removing the drug from the intestinal cells and pumping it back into the GI lumen.
-
High First-Pass Metabolism: After successfully crossing the intestinal wall, the drug enters the portal vein, which leads directly to the liver. Both the intestinal wall and the liver are rich in metabolic enzymes, primarily the Cytochrome P450 (CYP) family.[9][10] These enzymes can extensively modify and clear the drug before it ever reaches systemic circulation. The piperazine ring itself is susceptible to several metabolic reactions.[11]
The overall oral bioavailability (F) is a product of the fraction absorbed (Fa), the fraction that escapes gut-wall metabolism (Fg), and the fraction that escapes liver metabolism (Fh). A bottleneck in any of these stages will severely limit oral exposure.
Q2: How do the basic nitrogens of the piperazine ring affect its absorption?
A2: The two nitrogen atoms in the piperazine ring are typically basic, with pKa values that cause them to be protonated (positively charged) at the acidic pH of the stomach and, to a varying extent, in the small intestine. This has a dual effect:
-
Benefit (Solubility): The charged, protonated form is generally much more water-soluble, which aids in the initial dissolution of the drug product.[1][3]
-
Challenge (Permeability): The charged form has significantly lower permeability across the lipid membranes of intestinal cells compared to the neutral form. According to the pH-partition hypothesis, only the un-ionized form of a drug can readily diffuse across membranes. Therefore, a delicate balance of solubility and permeability is required, which is highly dependent on the local pH of the GI tract and the specific pKa of your derivative.
Troubleshooting Guide 1: The Solubility Problem
Issue: My compound crashes out of solution during in vitro assays or is expected to have dissolution-limited absorption in vivo.
This guide provides a systematic approach to characterizing and improving the aqueous solubility of your piperazine derivative.
Step 1: Quantify the Problem - Thermodynamic Solubility Assessment
Before attempting to improve solubility, you must accurately measure it. A shake-flask method is the gold standard.
Protocol: Thermodynamic Solubility Measurement
-
Preparation: Add an excess amount of your solid compound to a series of vials containing buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Validation: Visually inspect the remaining solid to ensure no polymorphic or phase changes occurred during the experiment.
Step 2: Implement a Solution - Formulation Strategies
Based on the solubility data, select an appropriate strategy. For poorly soluble compounds, formulation strategies are essential to achieve adequate exposure in preclinical studies.[12][13][14][15]
Strategy A: pH Modification & Salt Formation
-
Causality: Leveraging the basic nitrogens of the piperazine ring is the most direct approach. By lowering the pH of the formulation vehicle, you can protonate the piperazine, forming an in situ salt and dramatically increasing solubility. Alternatively, creating a stable, solid-state salt form (e.g., hydrochloride, mesylate, tartrate) can improve dissolution rate and handling properties.
-
When to Use: Ideal for initial preclinical animal studies where a simple solution formulation is needed.
-
Considerations: Be aware that upon administration and entry into the higher pH environment of the intestine, the compound may precipitate out of solution. The goal is to create a supersaturated state long enough for absorption to occur.[12]
Strategy B: Enabling Formulations
For compounds with very low intrinsic solubility, more advanced formulations are necessary.
| Formulation Approach | Mechanism of Action | Key Excipients | Best For... |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous vehicle.[13] | PEG 400, Propylene Glycol, Ethanol, Solutol® HS 15 | Quick formulations for in vivo PK screening. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Cremophor® EL, Tween® 80, Poloxamers | Compounds that are highly lipophilic ("grease-ball" type).[8] |
| Cyclodextrins | Forms inclusion complexes where the drug molecule sits within the hydrophobic core of the cyclodextrin.[12][14] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®) | Enhancing solubility for both oral and parenteral routes. |
| Lipid-Based Systems | The drug is dissolved in lipids and surfactants, which form emulsions or microemulsions in the GI tract, bypassing the need for dissolution.[12][13][15] | Labrasol®, Gelucire®, Capryol®, Oils (sesame, corn) | Highly lipophilic (LogP > 4) compounds (BCS Class II/IV). |
Workflow: Systematic Solubility Enhancement
Caption: A workflow for diagnosing and improving poor solubility.
Troubleshooting Guide 2: The Permeability Problem
Issue: My compound is soluble, but it shows low apparent permeability (Papp) in a Caco-2 cell assay and/or high efflux ratio.
This indicates the compound is likely a substrate for efflux transporters, most commonly P-glycoprotein (P-gp), which is highly expressed in the intestinal epithelium.
Step 1: Confirm the Mechanism - Caco-2 Efflux Assay
The standard Caco-2 permeability assay measures transport in both directions: from the apical (gut) side to the basolateral (blood) side (A-to-B) and vice-versa (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
Protocol: Caco-2 Assay with P-gp Inhibitor
-
Standard Assay: Perform the standard bidirectional Caco-2 permeability assay with your compound.
-
Inhibitor Arm: Conduct a parallel experiment where a known P-gp inhibitor (e.g., 10 µM Verapamil or 1 µM Elacridar) is added to both the apical and basolateral chambers.
-
Analysis:
-
Calculate the Papp values for all conditions.
-
If the efflux ratio is >2 in the standard assay AND this ratio drops to ~1 in the presence of the inhibitor, you have confirmed P-gp mediated efflux.
-
A significant increase in the A-to-B Papp value in the presence of the inhibitor also confirms efflux.
-
Step 2: Implement a Solution
Strategy A: Structural Modification (Medicinal Chemistry)
-
Causality: P-gp recognition is driven by specific structural features. Medicinal chemists can modify the molecule to disrupt these interactions. This is a key strategy during lead optimization.[9]
-
Common Approaches:
-
Reduce Lipophilicity: While counterintuitive, very high lipophilicity can increase P-gp substrate potential.
-
Mask H-bond Donors: Introducing intramolecular hydrogen bonds can "hide" features recognized by the transporter.
-
Add Polar Groups: Strategic addition of polar functional groups can reduce P-gp recognition.[1][3]
-
Strategy B: Formulation with Permeation Enhancers
-
Causality: Some molecules can transiently open the "tight junctions" between intestinal cells, allowing for paracellular transport (movement between cells). Interestingly, some piperazine derivatives themselves have been shown to act as permeation enhancers.[16][17][18][19][20] This mechanism appears to involve an increase in myosin-mediated contraction within the cells, leading to the disruption of cell-cell contacts.[16][20]
-
When to Use: When structural modification is not feasible or for challenging compounds. This is an advanced formulation strategy.
-
Considerations: The therapeutic window for permeation enhancers is often narrow, and potential toxicity to the gut epithelium must be carefully evaluated.[21]
Diagram: P-gp Efflux and Inhibition
Caption: Mechanism of P-gp efflux reducing drug absorption and its inhibition.
Troubleshooting Guide 3: The Metabolism Problem
Issue: My compound has good solubility and permeability, but in vivo studies in rats show extremely low oral bioavailability (<5%).
This classic profile points to extensive first-pass metabolism in the gut wall and/or liver.
Step 1: Diagnose the Problem - In Vitro Metabolism Assays
You must determine how quickly your compound is metabolized and identify the resulting products.
Protocol: Metabolic Stability in Liver Microsomes
-
System: Use pooled human or rat liver microsomes, which contain a high concentration of CYP enzymes.
-
Incubation: Incubate your compound (typically at 1 µM) with the microsomes in the presence of the necessary cofactor, NADPH, at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). A control incubation without NADPH is critical to rule out non-enzymatic degradation.
-
Quenching & Analysis: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard). Analyze the remaining amount of the parent compound by LC-MS/MS.
-
Calculation: Plot the natural log of the percent remaining parent drug vs. time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Cl_int). A short half-life (<30 min) indicates high metabolic liability.
Metabolite Identification (MetID): High-resolution mass spectrometry is used to analyze the incubation samples to identify the structures of the metabolites formed. Common metabolic pathways for piperazines include:
-
N-dealkylation: Removal of substituents on one of the piperazine nitrogens.
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the piperazine ring or its substituents.
-
Ring Opening/Contraction: More complex rearrangements of the piperazine ring itself can occur.[22][23]
Step 2: Implement a Solution
Strategy A: Prodrug Approach
-
Causality: A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo. This strategy is used to temporarily mask the part of the molecule that is susceptible to first-pass metabolism.[24][25]
-
How it Works: For a piperazine derivative, if a hydroxyl or carboxylic acid group on a substituent is the site of rapid metabolism (e.g., glucuronidation), it can be masked with an ester linkage. This ester can be cleaved by ubiquitous esterase enzymes in the blood after the drug has been absorbed, releasing the active parent drug.[26] Phosphate esters are another common prodrug strategy to improve both solubility and bypass metabolism.[27]
Strategy B: Deuteration (Kinetic Isotope Effect)
-
Causality: If MetID studies show that metabolism is occurring at a specific C-H bond, replacing that hydrogen with its heavier isotope, deuterium (D), can slow down the rate of the CYP-mediated bond cleavage. This is known as the kinetic isotope effect.
-
When to Use: This is a highly specific medicinal chemistry strategy used when a single "soft spot" for metabolism is identified.
Workflow: Investigating High First-Pass Metabolism
Caption: A systematic workflow for troubleshooting high first-pass metabolism.
Advanced Strategies & Predictive Science
Q3: When should I consider nanotechnology-based drug delivery systems?
A3: Nanotechnology should be considered for particularly challenging molecules (e.g., BCS Class IV) or when targeted delivery is required. Systems like lipid-based or polymeric nanoparticles can encapsulate the drug, protecting it from the harsh GI environment and enzymatic degradation.[28][29][30] They can also improve absorption by interacting with the intestinal mucosa. For instance, piperazine-functionalized nanocarriers have been explored for delivering other therapeutic agents.[31][32]
Q4: How can I better predict human oral bioavailability from my preclinical data?
A4: Moving from animal data to human prediction is a significant challenge, as animal models do not always accurately reflect human physiology.[33] However, several tools can improve the accuracy of these predictions:
-
In Vitro-In Vivo Correlation (IVIVC): This involves establishing a direct relationship between an in vitro property (like dissolution rate) and an in vivo pharmacokinetic parameter (like AUC or Cmax). A strong IVIVC is the goal of formulation development.[34]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: This is a sophisticated in silico approach that uses a mathematical model of the body.[35][36] By inputting in vitro data (solubility, Papp, Cl_int) and system parameters (blood flow, organ volumes), PBPK models can simulate the ADME of a drug and predict its pharmacokinetic profile in humans, reducing the reliance on animal scaling.[37]
By systematically diagnosing the root cause of poor oral bioavailability and applying targeted chemical and formulation strategies, researchers can significantly increase the probability of advancing promising piperazine derivatives into successful clinical candidates.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- [Metabolism of designer drugs. Piperazine derivatives]. PubMed.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering.
- Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. PubMed.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Request PDF. ResearchGate.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.
- Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate.
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher.
- Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.
- The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed.
- 1-phenylpiperazine and several derivatives increased the permeability... ResearchGate.
- The medicinal chemistry of piperazines: A review. PubMed.
- The medicinal chemistry of piperazines: A review. Scilit.
- In vitro models for the prediction of in vivo performance of oral dosage forms. Semantic Scholar.
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications.
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. ResearchGate.
- Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. ResearchGate.
- Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. MDPI.
- Oral bioavailability and first-pass effects. Semantic Scholar.
- Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed.
- Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. NIH.
- Advances in Computationally Modeling Human Oral Bioavailability. NIH.
- Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. NIH.
- WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.
- Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
- Bifunctional, piperazine-fused cyclic disulfides for oxidoreductase-activated cellular proagents. ResearchGate.
- RECENT STRATEGIES FOR IMPROVING SOLUBILITY AND ORAL BIOAVAILABILITY OF PIPERINE. Semantic Scholar.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Publications.
- Formulation strategies for poorly soluble drugs. ResearchGate.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- New Chemical Strategies for prodrug preparations: from sulfide to doxorubicin. University of Oregon.
- Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. MDPI.
- Nanotechnology-Based Drug Delivery Systems. MDPI.
- Biobased Nanomaterials in Drug Delivery System: Current Trends and Future Prospectives. Dove Press.
- Reasons for poor oral bioavailability of poorly water soluble drugs. ResearchGate.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Metabolism of designer drugs. Piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DSpace [scholarworks.gsu.edu]
- 26. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. Biobased Nanomaterials in Drug Delivery System: Current Trends and Future Prospectives , American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 31. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. [PDF] In vitro models for the prediction of in vivo performance of oral dosage forms. | Semantic Scholar [semanticscholar.org]
- 35. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Advances in Computationally Modeling Human Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
protocol for removing impurities from 1-(2,4-Dimethoxyphenyl)piperazine samples
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-(2,4-Dimethoxyphenyl)piperazine. Achieving high purity is critical for ensuring reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. This document addresses common challenges and provides robust, field-proven protocols and troubleshooting advice in a direct question-and-answer format.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential contaminants. The impurities in a sample of this compound are almost always a direct result of the synthetic route used for its preparation, most commonly the Buchwald-Hartwig amination.[1][2][3]
Q1: What are the most common impurities I should expect in my crude this compound sample?
You should anticipate impurities from several classes: unreacted starting materials, reaction by-products, and residual catalysts or reagents.
-
Unreacted Starting Materials:
-
Piperazine: A basic impurity, highly soluble in water.
-
1-Halo-2,4-dimethoxybenzene (Bromo or Chloro): A neutral, organic-soluble impurity.
-
-
Reaction By-products:
-
1,4-bis(2,4-Dimethoxyphenyl)piperazine: A common by-product from the double N-arylation of piperazine.[1][4] This is a less basic, bulkier, and more non-polar impurity than the desired product.
-
Hydrodehalogenated Arene (1,3-Dimethoxybenzene): A neutral by-product resulting from a side reaction that can occur during the catalytic cycle.[3]
-
-
Residual Reagents & Catalysts:
-
Palladium Catalyst/Ligands: Residues from the palladium source (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., XantPhos, RuPhos) are common.[5] These are typically present in trace amounts but can be problematic.
-
Base: Inorganic bases like NaO-t-Bu, Cs₂CO₃, or K₃PO₄ used in the coupling reaction.
-
Impurity Origins Diagram
Caption: Origin of common impurities in crude product.
Section 2: Purification Strategy & Troubleshooting
This section provides a logical workflow and addresses specific issues encountered during purification.
Overall Purification Workflow
Caption: Recommended multi-step purification workflow.
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
Acid-base extraction is the most powerful initial step for purifying amines like this compound from neutral or less-basic impurities. [6][7] This technique exploits the basicity of the piperazine nitrogens. By treating an organic solution of your crude product with an aqueous acid (like 1M HCl), the desired product will become protonated, forming a water-soluble salt.[8] This salt will move into the aqueous layer, while neutral impurities (unreacted aryl halide, 1,3-dimethoxybenzene) and significantly less basic impurities (the di-arylated by-product) remain in the organic layer. Subsequently, the aqueous layer is isolated, basified (with NaOH), and the now-neutral product is extracted back into a clean organic solvent.
Q3: After acid-base extraction, my TLC plate still shows a closely-eluting impurity. What is it and how do I remove it?
This is very likely the 1,4-bis(2,4-Dimethoxyphenyl)piperazine by-product. While less basic than your mono-substituted product, some of it may carry through the extraction. To remove it, you have two primary options:
-
Flash Column Chromatography: This is highly effective for separating compounds with different polarities.[9][10] For arylpiperazines, streaking on silica gel can be an issue. To prevent this, add 0.5-1% triethylamine or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N).[11]
-
Recrystallization/Salt Formation: If the impurity level is relatively low (<5-10%), a carefully chosen recrystallization can be very effective.[12][13] Alternatively, you can form the hydrochloride salt of your product by dissolving it in a solvent like isopropanol and adding a solution of HCl in ether or isopropanol.[11] The salt of your desired product will often have different crystallization properties than the impurity, allowing for selective precipitation.
Q4: I am performing column chromatography, but my product is streaking badly on the TLC and column. How can I fix this?
This is a classic problem when purifying basic compounds like amines on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and recovery.
Solution: Add a basic modifier to your mobile phase.[11] A small amount of triethylamine (Et₃N), typically 0.5% to 1% of the total solvent volume, will neutralize the active sites on the silica gel, leading to sharp, symmetrical peaks.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield after acid-base extraction | 1. Incomplete extraction from the organic layer. 2. Product is partially soluble in the aqueous layer even after basification.[6] 3. Emulsion formation during extraction. | 1. Perform multiple extractions (3x) with the aqueous acid.[6] 2. After basifying the aqueous layer, extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) multiple times (3-4x). Saturate the aqueous layer with NaCl to decrease the product's aqueous solubility. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product will not crystallize | 1. Presence of significant impurities disrupting the crystal lattice. 2. Product is an oil at room temperature. 3. Incorrect solvent choice. | 1. Perform column chromatography to improve purity before attempting recrystallization.[14] 2. Purify via chromatography or convert the product to a crystalline salt (e.g., hydrochloride or oxalate) for purification.[11] 3. Screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof).[15] |
| Final product has a faint color | Residual palladium catalyst or oxidized impurities. | Treat a solution of the product in a solvent like ethyl acetate with activated charcoal, then filter through a pad of Celite before the final crystallization or concentration step.[12] |
| HPLC shows multiple peaks but TLC shows one spot | Co-elution of impurities on the TLC plate. | Develop a more sensitive TLC mobile phase system. HPLC is a more powerful separation technique and should be considered the more accurate measure of purity.[16] |
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl) (100 mL). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic wash on the organic layer two more times, combining all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper). The deprotonated product may precipitate or form an oil.
-
Product Extraction: Extract the product from the basified aqueous solution with three portions of DCM or ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the purified product from the extraction into a flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Chilling: Once crystal formation begins, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: Purity Assessment and Characterization
Verifying the purity and identity of your final product is a critical final step.
Q5: How can I definitively check the purity of my final sample?
A combination of methods is recommended for a complete picture of purity and identity.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis.[17][18][19] A reverse-phase method is typically used.
| HPLC Parameter | Typical Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile + 0.1% TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[20] |
| Detection | UV at 254 nm and 280 nm[20] |
| Injection Volume | 10 µL[20] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and identifying any structurally similar impurities if they are present at levels of ~1% or higher.[21][22] The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy groups, and the piperazine ring protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. GC-MS can also be used to identify volatile impurities.[23]
References
- Acid-Base Extraction - Chemistry LibreTexts. (2022).
- Amine workup : r/Chempros - Reddit. (2024).
- Acid–base extraction - Wikipedia. (n.d.).
- Pollard, C. B., & Wicker, Jr., T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Britton, J., Raston, C. L., & Weiss, J. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- Krátký, M., Stýskala, J., & Cankař, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Ieni, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
- The Pharma Master. (n.d.). Troubleshooting.
- Mohrig, J. R., et al. (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics.
- Martin, R. W. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
- Godfrey, N. J. (1969). U.S. Patent No. 3,481,933. U.S. Patent and Trademark Office.
- Rossi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- López, C., et al. (2018). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry.
- Jensen, J. F., et al. (2006). Analysis of a Buchwald-Hartwig amination reaction for pharmaceutical production. Organic Process Research & Development.
- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Kumar, P., et al. (2005). Patent No. WO2005021521A1. World Intellectual Property Organization.
- BH amination side products and purification : r/chemistry - Reddit. (2024).
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research.
- Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
- Supporting Information for an article in The Royal Society of Chemistry. (n.d.).
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Chen, J., et al. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
- Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- Baron, M., et al. (2011). Analytical Methods for the separation and identification of piperazines. RSC Publishing.
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
- SpectraBase. (n.d.). 1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine oxalate - Optional[1H NMR] - Spectrum.
- Alfa Chemical. (n.d.). This compound CAS: 16015-75-1.
- Zejc, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica.
- Jeschke, M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
- Kciuk, M., et al. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. reddit.com [reddit.com]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Piperazines
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. However, transitioning the synthesis of substituted piperazines from the bench to a manufacturing scale introduces a distinct set of challenges. Issues surrounding chemoselectivity, impurity profiles, reaction kinetics, and purification are magnified, demanding robust and well-understood processes.
This technical support center is designed for researchers, chemists, and process development professionals. It provides a structured guide to anticipating, diagnosing, and resolving common issues encountered during the scale-up synthesis of this critical heterocyclic motif. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, science-backed decisions in your process development.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when scaling up mono-N-alkylation or mono-N-arylation of piperazine?
A1: The primary challenge is controlling selectivity to prevent the formation of the 1,4-disubstituted byproduct.[3] The two secondary amine groups on the piperazine ring have similar reactivity. Once the first nitrogen is substituted, the second remains reactive and can compete for the electrophile, leading to difficult-to-separate impurities and yield loss.
Q2: How can I favor mono-substitution over di-substitution?
A2: There are three primary strategies:
-
Stoichiometric Control: Use a large excess of piperazine (5-10 equivalents) relative to the alkylating or arylating agent. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[4]
-
Use of Protecting Groups: Employ a mono-protected piperazine, such as N-Boc-piperazine. This chemically ensures that only one nitrogen is available for reaction. The Boc group is then removed in a subsequent step.[3][5] This is often the most reliable method for ensuring high selectivity.
-
Protonation: Using a mono-protonated piperazine salt can effectively "protect" one of the nitrogen atoms, reducing its nucleophilicity and suppressing the formation of the di-substituted product.[4][6]
Q3: My Buchwald-Hartwig amination reaction is sluggish on a larger scale. What should I investigate first?
A3: Catalyst deactivation and inefficient mixing are common culprits in scale-up. First, ensure rigorous inert atmosphere conditions, as oxygen can deactivate the palladium catalyst. Second, evaluate your ligand and base selection; for some substrates, more electron-rich and sterically hindered phosphine ligands are necessary.[4][7] Finally, assess agitation efficiency. Poor mixing can lead to localized concentration gradients and reduced reaction rates.
Q4: I'm struggling with removing residual palladium from my N-arylpiperazine product. What are the best practices?
A4: Residual palladium is a major concern in pharmaceutical synthesis.[8][9] While crystallization can help, it is often insufficient.[8] The most effective methods involve using metal scavengers. Thiol-functionalized silica gels or activated carbon are commonly used. A screening study to identify the most effective scavenger for your specific product and solvent system is highly recommended.[10][11] The process involves stirring the crude product solution with the scavenger, followed by filtration.
Q5: Purification by column chromatography is not practical for my multi-kilogram batch. What are the best large-scale purification alternatives for piperazine derivatives?
A5: For large-scale purification, focus on crystallization techniques. Piperazines, being basic, readily form salts with various acids. Converting the crude product to a salt (e.g., hydrochloride, citrate, or diacetate) can significantly alter its solubility profile, often leading to a highly crystalline solid that can be easily filtered and washed, leaving impurities behind in the mother liquor.[12][13][14] The free base can then be regenerated if needed. Fractional distillation can also be an option if the product is thermally stable and has a sufficiently different boiling point from its impurities.[12]
Part 2: Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during scale-up.
Guide 1: Poor Selectivity in N-Substitution Reactions
Symptom: LC-MS or NMR analysis of your crude product shows a high percentage (>5%) of the 1,4-disubstituted piperazine byproduct.
Root Cause Analysis & Solutions:
The formation of di-substituted piperazine is a kinetically controlled issue stemming from the comparable reactivity of the second nitrogen atom.[4]
-
Decision Workflow for Improving Mono-selectivity
Caption: Troubleshooting workflow for low mono-substitution yield.
-
Detailed Actionable Steps:
-
Re-evaluate Stoichiometry: If not already doing so, increase the excess of piperazine to at least 5 equivalents. While this impacts atom economy, it is often the simplest process change.[4]
-
Control Reaction Temperature and Addition Rate: Exothermic reactions can accelerate the second substitution. Maintain a lower reaction temperature and add the electrophile (e.g., alkyl halide) slowly and sub-surface to avoid localized high concentrations.[4]
-
Switch to a Protected Piperazine: For high-value products where purity is paramount, switching to mono-Boc-piperazine is the most robust solution.[3] This transforms the process into two steps (alkylation/arylation followed by deprotection) but provides unparalleled control over selectivity.
-
Guide 2: Challenges in Purification and Isolation
Symptom: The final product is an oil or a low-melting solid that is difficult to handle and purify, or it consistently fails to meet purity specifications after initial isolation.
Root Cause Analysis & Solutions:
Piperazine derivatives can be highly polar and basic, leading to challenges in both chromatography and crystallization. Structurally similar impurities, such as alkylated pyrazines, can also co-precipitate with the desired product.[13]
-
Purification Strategy Selection Table
| Purification Method | Scale Suitability | Pros | Cons & Troubleshooting |
| Column Chromatography | Lab to Pilot | High resolution for similar impurities. | Not ideal for >10 kg scale. Piperazine basicity can cause peak tailing. Solution: Add 0.1% triethylamine (TEA) to the mobile phase to improve peak shape.[12] |
| Fractional Distillation | Pilot to Production | Excellent for volatile impurities with different boiling points. Cost-effective at scale. | Product must be thermally stable. Not effective for removing azeotropes or isomers.[12] |
| Recrystallization (Free Base) | Lab to Production | Potentially simple and scalable. | Product may be too soluble ("oil out") or form hydrates. Solution: Screen a wide range of solvents; use anti-solvents to induce crystallization. |
| Recrystallization (Salt Formation) | Lab to Production | Highly effective for achieving high purity. Salts are often highly crystalline.[12] | Requires an extra step to form the salt and potentially another to regenerate the free base. Solution: Screen different acids (HCl, H₂SO₄, acetic, citric) to find the optimal crystalline salt.[13][14] |
-
Protocol: Purification via Diacetate Salt Formation
This protocol is effective for purifying piperazines from a variety of organic impurities.[13]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone (approx. 5-10 volumes per volume of crude product) at a temperature between 20-40°C.[13]
-
Acidification: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount, up to 5 times the stoichiometric equivalent, to form the piperazine diacetate.[4][13]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to 10-30°C to ensure complete precipitation.[4][13]
-
Isolation: Separate the precipitated salt from the liquid by filtration.
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[4][12]
-
(Optional) Regeneration of Free Base: The purified salt can be treated with a strong base (e.g., NaOH solution) and extracted into an organic solvent to regenerate the pure piperazine free base.
Guide 3: Incomplete Conversion or Side Reactions in Reductive Amination
Symptom: The reaction stalls before full consumption of the starting amine, or significant byproducts are observed.
Root Cause Analysis & Solutions:
Reductive amination is a two-step, one-pot process: imine/iminium ion formation followed by reduction.[15] Each step has specific requirements that can be challenging at scale.
-
Imine Formation Issues: This step involves the removal of water. On a lab scale, this is often trivial, but at a larger scale, inefficient water removal can stall the reaction.
-
Solution: If not using a dehydrating agent, consider adding one like magnesium sulfate or molecular sieves. For reactions in solvents like toluene, a Dean-Stark trap can be used to azeotropically remove water.
-
-
Reducing Agent Stability/Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is mild and broadly compatible but can be slow.[15] Sodium borohydride (NaBH₄) is more reactive but can also reduce the starting aldehyde/ketone if not controlled properly.
-
Solution: Ensure the reducing agent is added after allowing sufficient time for imine formation. For sluggish reactions with NaBH(OAc)₃, a modest increase in temperature (e.g., to 40-50°C) can be beneficial.
-
-
Side Reactions: The amine can be acetylated by NaBH(OAc)₃, and prolonged reaction times in chlorinated solvents like DCM can lead to side reactions.[16]
-
Solution: Consider switching to a non-chlorinated solvent like 1,2-dichloroethane (DCE) or THF.[16] Ensure the reaction is worked up promptly upon completion.
-
-
Process Flow for Optimizing Reductive Amination
Caption: Decision tree for troubleshooting reductive amination.
References
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
- US Patent 2919275A, Purification of piperazine. Google Patents.
- How to Remove Palladium in three easy steps. Biotage.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate.
- US Patent 2975181A, Method for the preparation of piperazine salts. Google Patents.
- Piperazine citrate preparation process (2013). SciSpace.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- US Patent 3481933A, Recovery and purification of piperazine. Google Patents.
- US Patent 2901482A, Manufacturing process for piperazine. Google Patents.
- BH amination side products and purification. Reddit.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Piperazine synthesis. Organic Chemistry Portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Reductive amination of piperazine. Reddit.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
- Buchwald–Hartwig amination. Wikipedia.
- Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. PubMed.
- (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications.
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
- Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate.
- Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed.
- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. PubMed.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed.
- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. Piperazine citrate preparation process (2013) | Min Chen [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
strategies to enhance the selectivity of 1-(2,4-Dimethoxyphenyl)piperazine
Technical Support Center: 1-(2,4-Dimethoxyphenyl)piperazine
A Senior Application Scientist's Guide to Enhancing Target Selectivity
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the versatile arylpiperazine scaffold. As a "privileged structure" in medicinal chemistry, this scaffold offers remarkable versatility but often presents significant challenges in achieving target selectivity.[1] This resource provides in-depth, experience-driven answers to common questions, troubleshooting for frequent experimental hurdles, and detailed protocols to systematically enhance the selectivity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the this compound scaffold to ground your experimental strategy.
Question: What is this compound and why is it a common starting point in drug discovery?
Answer: this compound is a chemical compound belonging to the N-arylpiperazine class. This class is considered a "privileged scaffold" because its core structure is capable of binding to a wide variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors.[1] The piperazine ring, with its two nitrogen atoms, provides a rigid structure with key hydrogen bond donor/acceptor properties and a basic center that is typically protonated at physiological pH.[2] This protonated nitrogen often forms a crucial ionic bond with acidic residues (like Aspartate) in the binding pockets of aminergic GPCRs.[3][4] The modular nature of the scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[5][6]
Question: What are the primary reasons for the low selectivity often observed with this compound and its analogs?
Answer: The challenge of achieving high selectivity with arylpiperazine derivatives stems from several factors:
-
Conserved Binding Pockets: The orthosteric binding sites of aminergic GPCR subtypes (e.g., dopamine D2 vs. D3, or various serotonin subtypes) are highly conserved.[7] The arylpiperazine scaffold fits well into this general binding pocket, leading to interactions with multiple receptor subtypes.
-
Key Pharmacophoric Features: The essential binding interactions—an ionic bond from the piperazine nitrogen and an aromatic interaction from the phenyl ring—are common requirements for affinity across many related receptors.[3] This makes it difficult to introduce modifications that disfavor binding to one subtype without negatively impacting affinity for the desired target.
-
Structural Flexibility: The linker connecting the piperazine to other chemical moieties allows the molecule to adopt various conformations, enabling it to fit into the binding sites of different off-target proteins.[5]
Question: What is "functional selectivity" or "biased agonism," and how is it relevant to this scaffold?
Answer: Functional selectivity, or biased agonism, is a phenomenon where a ligand binding to a single GPCR can stabilize different receptor conformations.[8] These distinct conformations can preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[9] This is highly relevant because two arylpiperazine analogs might have identical binding affinities for a target receptor but produce entirely different cellular responses. By designing ligands that are biased towards a specific signaling pathway associated with therapeutic effects and away from pathways linked to side effects, one can achieve a more refined and "selective" biological outcome, even if the compound binds to multiple receptors.[9][10]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems encountered during your research.
Issue 1: My lead compound displays high affinity for my target but also binds strongly to several related receptor subtypes.
-
Probable Cause: Your compound's pharmacophore is likely engaging with highly conserved residues common to the entire receptor family. The current substitution pattern on the aryl ring may not be sufficient to exploit the minor differences that distinguish the receptor subtypes.
-
Troubleshooting Strategy:
-
Computational Modeling: Utilize molecular docking or molecular dynamics simulations to visualize how your compound binds to both the target and off-target receptors.[11] This can reveal subtle differences in the binding pockets that can be exploited. For example, a shallow pocket in an off-target receptor might be targeted by introducing a bulky substituent on your compound to create a steric clash, thereby preventing binding.[12][13]
-
Structure-Based Modification: Introduce substituents that can form unique interactions with non-conserved residues in your target receptor. Adding electron-withdrawing groups like fluorine or chlorine to the phenyl ring can alter the electronic properties and has been shown to enhance selectivity in some arylpiperazine series.[14][15]
-
Bioisosteric Replacement: Replace the 2,4-dimethoxyphenyl ring or the piperazine core with a different chemical group that maintains the key binding interactions but has a different size, shape, or electronic profile.[16] For instance, replacing the phenyl ring with a heteroaromatic ring (like pyrimidine or pyridazine) can introduce new hydrogen bonding opportunities and alter lipophilicity, potentially favoring your target receptor.[17][18] 4-Amino-N-arylpiperidines have also been used as effective bioisosteres for N-arylpiperazines.[16]
-
Issue 2: My compound shows the desired antagonist activity in a binding assay but acts as a partial agonist in my functional cell-based assay.
-
Probable Cause: This is a classic example of functional selectivity. The binding assay only measures affinity, not the functional consequence of that binding. Your compound is likely stabilizing a receptor conformation that leads to partial activation of the specific downstream signaling pathway measured in your functional assay.[7][8]
-
Troubleshooting Strategy:
-
Profile Across Multiple Pathways: Do not rely on a single functional readout. Implement a panel of assays to measure different downstream signals, such as G-protein activation (e.g., GTPγS binding), second messenger generation (cAMP, IP3/DAG), and β-arrestin recruitment. This will provide a complete "signaling signature" for your compound.[10]
-
Analyze Ligand-Specific Conformations: The goal is to design a "pure" antagonist that stabilizes an inactive receptor state or a biased ligand that completely avoids the signaling pathway you are observing. Minor structural modifications can profoundly shift this balance. For example, altering the linker length between the piperazine and other moieties can influence which receptor conformation is stabilized.[5]
-
Consider Allosteric Modulation: If achieving selectivity at the primary (orthosteric) site is proving difficult, consider designing an allosteric modulator. These compounds bind to a topographically distinct and less conserved site on the receptor, modulating the effect of the endogenous ligand rather than competing with it directly.[10][11] This can lead to greatly enhanced subtype selectivity.[7]
-
Issue 3: My new analog has improved in vitro selectivity, but it performs poorly in vivo due to metabolic instability.
-
Probable Cause: The piperazine ring and methoxy groups on the phenyl ring are common sites for metabolic attack by cytochrome P450 enzymes in the liver. N-dealkylation of the piperazine or O-demethylation of the methoxy groups can lead to rapid clearance and loss of activity.[19]
-
Troubleshooting Strategy:
-
Metabolic Site Blocking: Introduce metabolically robust groups at or near the predicted sites of metabolism. For example, replacing a hydrogen atom with a fluorine atom can block oxidative metabolism at that position.
-
Bioisosteric Replacement: Replace metabolically liable groups with more stable bioisosteres. For example, a tertiary amide might be replaced with a 1,2,4-triazole ring to improve metabolic stability.[19] Similarly, rigidifying the structure by using bridged piperazine analogs can sometimes protect against metabolism and improve affinity.[20]
-
Formulation Strategies: For preclinical studies, consider formulation approaches to improve bioavailability and protect the compound from first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) can enhance absorption and are a potential strategy for poorly soluble compounds.[21][22]
-
Part 3: Strategic Protocols & Data Interpretation
This section provides step-by-step methodologies for key experiments to guide your selectivity enhancement efforts.
Workflow for Enhancing Selectivity
The following diagram outlines a rational, iterative approach to improving the selectivity profile of a lead compound.
Caption: Iterative workflow for selectivity enhancement of arylpiperazine analogs.
Protocol 1: Synthesis of Novel Analogs via Reductive Amination
This protocol describes a general method for synthesizing derivatives of 1-arylpiperazines to explore SAR around the phenyl ring.[23]
Objective: To synthesize a small library of analogs by reacting various substituted benzaldehydes with piperazine.
Materials:
-
Substituted benzaldehyde (e.g., 4-fluoro-2,5-dimethoxybenzaldehyde)
-
Piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted benzaldehyde (1.0 eq) and piperazine (1.2 eq) to the chosen solvent (DCM or DCE).
-
Stir the mixture at room temperature for 30-60 minutes. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired 1-arylpiperazine analog.
-
Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Protocol 2: Competitive Radioligand Binding Assay for Selectivity Profiling
This protocol allows for the determination of the binding affinity (Ki) of your test compounds at the target receptor and key off-target receptors.[24][25]
Objective: To quantify the selectivity of a compound by comparing its affinity for a primary target versus homologous off-targets.
Materials:
-
Cell membranes prepared from cell lines expressing the human receptors of interest (e.g., Target: 5-HT1A, Off-targets: 5-HT2A, D2).
-
A suitable radioligand for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (your synthesized analogs) dissolved in DMSO.
-
Assay buffer (specific to each receptor, typically Tris-based).
-
Non-specific binding (NSB) control compound (a high concentration of a known, non-radiolabeled ligand).
-
96-well plates, filter mats (e.g., GF/B), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for Total Binding (buffer, radioligand, membranes), Non-Specific Binding (buffer, radioligand, membranes, NSB control), and Competition (buffer, radioligand, membranes, and serial dilutions of your test compound).
-
Incubation: Add all components to the wells as planned. Initiate the binding reaction by adding the cell membranes. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of your compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Selectivity Profile
Summarize your binding data in a clear, comparative table. This allows for rapid assessment of selectivity improvements.
| Compound | Target: Receptor A (Ki, nM) | Off-Target: Receptor B (Ki, nM) | Off-Target: Receptor C (Ki, nM) | Selectivity Ratio (B/A) | Selectivity Ratio (C/A) |
| Parent Compound | 15 | 45 | 90 | 3-fold | 6-fold |
| Analog X | 12 | 1200 | >10,000 | 100-fold | >833-fold |
A higher selectivity ratio indicates greater selectivity for the target receptor.
Visualizing Key Concepts: Biased Signaling
Understanding how a ligand can selectively activate one pathway is crucial.
Caption: A biased ligand can selectively stabilize a GPCR conformation that favors one signaling pathway over another.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can rationally design and validate this compound derivatives with significantly enhanced selectivity, paving the way for more effective and safer therapeutic candidates.
References
- Glennon, R. A., et al. (2004). Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(24), 5975-5978. [Link]
- Valenti, C., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Current Topics in Medicinal Chemistry, 16(29), 3544-3563. [Link]
- Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
- Bonaventura, J., et al. (2014). Medicinal Chemistry and Functional Selectivity in GPCR Heterocomplexes. Current Pharmaceutical Design, 20(25), 4049-4061. [Link]
- Conn, P. J., et al. (2016). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. ACS Chemical Neuroscience, 7(7), 887-901. [Link]
- Shafiq-un-Nabi, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. The AAPS Journal, 9(1), E9-E20. [Link]
- Patsnap. (2023). How to improve drug selectivity?
- Tan, L., et al. (2018). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry, 61(22), 9889-9922. [Link]
- Zhou, J., & Wild, C. (2021). GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends. Current Topics in Medicinal Chemistry, 21(16), 1399-1401. [Link]
- Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
- Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]
- Andreozzi, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 27(19), 6667. [Link]
- Satała, G., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 23(19), 11927. [Link]
- Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Bhandare, R. R., & Canney, D. J. (2014). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. Medicinal Chemistry, 10(4), 361-375. [Link]
- Liu, H., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 16(7), 1267-1277. [Link]
- Gluchowski, C., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076-3079. [Link]
- Fan, M., et al. (2024). Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. Pharmaceutics, 16(5), 653. [Link]
- Cuzzolin, A., et al. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 59(19), 8875-8902. [Link]
- Tropsha, A. (2019). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. University of North Carolina. [Link]
- Satała, G., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3183. [Link]
- Cuzzolin, A., et al. (2016). Rational Approaches to Improving Selectivity in Drug Design.
- Chen, Z., et al. (2000). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and analogues. Journal of Medicinal Chemistry, 43(19), 3489-3498. [Link]
- Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology, 48(4), 431-440. [Link]
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
- Chłoń, G., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-465. [Link]
- Wang, F., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Canadian Social Science, 5(3), 88-91. [Link]
- Micheli, F., et al. (2010). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry, 18(17), 6149-6159. [Link]
- Brown, D. A., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 17(11), 3923-3932. [Link]
- Lewis, D., et al. (2004). Oxygenated analogues of 1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as potential extended-action cocaine-abuse therapeutic agents. Journal of Medicinal Chemistry, 47(1), 17-27. [Link]
- Szymański, P., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5898. [Link]
- National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem Compound Database.
- Piaz, V. D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 168. [Link]
- Latacz, G., et al. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 10(4), 2095-2109. [Link]
- Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- Micheli, F., et al. (2009). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 52(15), 4816-4827. [Link]
- Kung, H. F., et al. (1995). p-MPPI and p-MPPF: in vivo evaluation of two new 5-HT1A receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 272(1), 429-437. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Functional Selectivity in GPCR Heterocomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to improve drug selectivity? [synapse.patsnap.com]
- 12. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. drughunter.com [drughunter.com]
- 20. Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validating the Pharmacological Effects of 1-(2,4-Dimethoxyphenyl)piperazine Using a Known Antagonist
Introduction
The phenylpiperazine class of compounds is a cornerstone in modern neuropharmacology, with numerous derivatives developed as therapeutic agents targeting central nervous system disorders.[1][2] These compounds frequently exhibit high affinity for serotonergic and dopaminergic receptors, making them a rich source for novel drug candidates.[3][4] This guide focuses on 1-(2,4-Dimethoxyphenyl)piperazine, a specific derivative whose pharmacological profile is not extensively characterized in public literature. Given its structural similarity to known serotonergic agents, such as the multimodal antidepressant Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine), we hypothesize that its primary mechanism of action involves the serotonin receptor system.[5]
Target validation is a critical step in drug development, confirming that a compound's biological effect is mediated through a specific molecular target. This process provides confidence in the mechanism of action and informs future development. Here, we present a comprehensive, field-proven methodology to validate the effects of this compound by hypothesizing it acts as an agonist at the serotonin 1A (5-HT1A) receptor. To test this hypothesis, we will employ a potent and selective "silent" antagonist, WAY-100635, to demonstrate specific and reversible blockade of the compound's activity in a controlled, in vitro setting.[6][7][8][9]
This guide is designed for researchers and drug development professionals, providing not just a protocol, but the causal logic behind the experimental design, ensuring scientific integrity and trustworthy, reproducible results.
Experimental Design & Rationale: A Self-Validating System
Our core hypothesis is that this compound functions as a 5-HT1A receptor agonist. The 5-HT1A receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation inhibits the enzyme adenylyl cyclase, leading to a quantifiable decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[10][11] This provides a robust and measurable endpoint for receptor activation.
To validate our hypothesis, we will use a competitive antagonism assay. The logic is straightforward: if our test compound is indeed a 5-HT1A agonist, its ability to decrease cAMP levels should be blocked by a known 5-HT1A antagonist.
Choice of Antagonist: WAY-100635 WAY-100635 is the ideal tool for this validation for several key reasons:
-
High Potency and Selectivity: It exhibits a high affinity for the 5-HT1A receptor (IC50 values in the low nanomolar range) with over 100-fold selectivity against other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors.[6][8] This ensures that any blockade we observe is specific to the 5-HT1A receptor.
-
Silent Antagonist Profile: WAY-100635 is a "silent" antagonist, meaning it has no intrinsic activity on its own.[9][12] This is crucial as it will not independently alter the baseline cAMP levels, ensuring that any observed effect is a direct result of its competition with our agonist.
-
Well-Characterized: It is extensively used in both in vitro and in vivo studies, making it a gold-standard pharmacological tool for probing 5-HT1A receptor function.[7][13][14][15]
Cell System: Recombinant Expression We will utilize a human embryonic kidney (HEK293) cell line stably expressing the human 5-HT1A receptor. This provides a clean and controlled system, isolating the target of interest from the confounding variables of other receptors that might be present in native cell lines or tissues.
Assay Principle: cAMP Measurement The experiment will measure changes in intracellular cAMP levels. To achieve a robust and measurable signal, adenylyl cyclase will first be stimulated with Forskolin. This raises intracellular cAMP to a high, stable level. An agonist acting on a Gi-coupled receptor like 5-HT1A will then cause a decrease from this stimulated level. The primary endpoint will be the degree to which WAY-100635 can reverse this agonist-induced decrease.
Experimental Workflow Visualization
The overall logic of the experimental procedure is outlined below.
Caption: High-level workflow for the competitive antagonism assay.
Detailed Experimental Protocol
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic e.g., G418)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
This compound (Test Compound)
-
WAY-100635 (Antagonist)
-
8-OH-DPAT (Control 5-HT1A Agonist)
-
Forskolin
-
IBMX (Phosphodiesterase inhibitor, optional but recommended)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio)
-
384-well white assay plates
Procedure:
-
Cell Culture:
-
Maintain the HEK293-h5-HT1A cell line in culture medium at 37°C and 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth. Ensure cell viability is >95%.
-
-
Cell Seeding:
-
Harvest cells using a non-enzymatic dissociation solution.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed 5,000 cells/well into a 384-well white assay plate in a volume of 20 µL.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compound, WAY-100635, 8-OH-DPAT, and Forskolin in 100% DMSO.
-
Create a dilution series for the agonist (this compound and 8-OH-DPAT) in assay buffer. This will be used to determine its EC50.
-
Prepare a fixed concentration of WAY-100635 in assay buffer. A concentration of 100 nM is a robust starting point, as it is approximately 100-fold higher than its reported IC50, ensuring complete receptor blockade.[6][8]
-
-
Antagonist Pre-incubation:
-
Carefully remove the culture medium from the assay plate.
-
Add 10 µL of assay buffer (for agonist-only wells) or 10 µL of the WAY-100635 solution to the appropriate wells.
-
Incubate for 20 minutes at room temperature.
-
-
Agonist Addition:
-
Add 10 µL of the agonist dilutions (this compound or 8-OH-DPAT) or vehicle control to the wells. For the antagonism experiment, add a fixed concentration of the agonist (e.g., its EC80 value, determined from a prior dose-response experiment).
-
The plate will now contain wells for:
-
Vehicle only (Basal cAMP)
-
Forskolin only (Stimulated control)
-
Agonist + Forskolin
-
Antagonist + Agonist + Forskolin
-
Antagonist only + Forskolin
-
-
-
Stimulation and Lysis:
-
Prepare a solution of Forskolin in assay buffer (a final concentration of 10 µM is typical).
-
Add 10 µL of the Forskolin solution to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
-
Following the manufacturer's protocol for the cAMP kit, add the lysis buffer and detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.
-
Data Presentation and Expected Results
The results of the experiment can be summarized to clearly demonstrate the antagonistic effect. The data should be expressed as a percentage of the response induced by Forskolin alone.
Table 1: Expected Results from the cAMP Antagonism Assay
| Condition | Treatment Components | Expected cAMP Level (% of Forskolin Control) | Interpretation |
| 1 | Vehicle + Forskolin | 100% | Establishes the maximum stimulated response (0% inhibition). |
| 2 | 8-OH-DPAT (EC80) + Forskolin | ~20% | The control agonist effectively inhibits adenylyl cyclase via the 5-HT1A receptor. |
| 3 | 1-(2,4-DMP)P (EC80) + Forskolin | ~25% | The test compound shows significant agonist activity, reducing cAMP levels. |
| 4 | WAY-100635 + 8-OH-DPAT + Forskolin | ~95-100% | The antagonist effectively blocks the known 5-HT1A agonist, validating the assay system. |
| 5 | WAY-100635 + 1-(2,4-DMP)P + Forskolin | ~95-100% | The antagonist completely reverses the effect of the test compound. |
| 6 | WAY-100635 + Forskolin | ~100% | The antagonist has no intrinsic activity and does not affect the stimulated baseline. |
Note: "1-(2,4-DMP)P" is an abbreviation for this compound. Expected values are illustrative.
Signaling Pathway and Interpretation
A successful outcome, where the results align with rows 3 and 5 in Table 1, provides strong evidence for our hypothesis. The ability of WAY-100635 to specifically reverse the cAMP reduction caused by this compound demonstrates that the compound's effect is mediated through the 5-HT1A receptor.
Caption: 5-HT1A receptor signaling pathway and points of intervention.
Conclusion
This guide outlines a robust, logical, and self-validating methodology to pharmacologically characterize this compound. By demonstrating that the well-characterized, selective 5-HT1A antagonist WAY-100635 can block the biological activity of our test compound, we can confidently conclude that this compound acts as a 5-HT1A receptor agonist. This foundational experiment provides the mechanistic clarity required for further preclinical development, serving as a critical gateway for more complex efficacy and safety studies. The principles described herein—hypothesis-driven design, use of specific pharmacological tools, and reliance on quantifiable functional readouts—represent a gold standard for target validation in drug discovery.
References
- WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving c
- Effects of WAY100635, a selective 5-HT1A-receptor antagonist on the micturition-reflex pathway in the rat. American Physiological Society Journal. [Link]
- Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.
- 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. [Link]
- Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
- Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed. [Link]
- Receptor-mediated hydrolysis of plasma membrane messenger PIP2 leads to K+-current desensitiz
- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
- 1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. PubMed. [Link]
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC - PubMed Central. [Link]
- N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. PubMed. [Link]
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-mediated hydrolysis of plasma membrane messenger PIP2 leads to K+-current desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine D2 Receptor Ligands: Profiling 1-(2,4-Dimethoxyphenyl)piperazine within the Arylpiperazine Class
This guide provides a comprehensive comparison of 1-(2,4-Dimethoxyphenyl)piperazine, as a representative of the arylpiperazine class, with other key dopamine D2 receptor ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences between these compounds, supported by established experimental data and detailed in vitro protocols. Our objective is to furnish a robust scientific resource that informs ligand selection and experimental design in the pursuit of novel therapeutics targeting the dopaminergic system.
Introduction: The Dopamine D2 Receptor as a Critical Therapeutic Target
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a pivotal target in the treatment of a spectrum of neuropsychiatric and endocrine disorders.[1] Its role in modulating critical neural circuits makes it a focal point for therapeutic intervention in conditions such as schizophrenia, Parkinson's disease, and depression.[2] Ligands targeting the D2 receptor are broadly classified based on their functional activity:
-
Agonists: Activate the receptor to elicit a maximal biological response, mimicking the endogenous ligand, dopamine.
-
Antagonists: Block the receptor, preventing its activation by endogenous ligands.
-
Partial Agonists: Bind to and activate the receptor, but with lower efficacy than a full agonist, allowing them to act as functional modulators of dopaminergic tone.[3]
The arylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with the D2 receptor binding site.[4] The specific compound of interest, this compound, belongs to this versatile class. While specific binding affinity and functional data for this particular analog are not extensively available in public literature, we can infer its likely pharmacological profile based on structure-activity relationship (SAR) studies of closely related analogs.[5][6] This guide will therefore compare the arylpiperazine class, using this compound as a structural archetype, against well-characterized D2 receptor ligands with diverse functional profiles.
Comparative Analysis of D2 Receptor Ligands
The therapeutic and side-effect profiles of D2 receptor ligands are dictated by their binding affinity (Ki), functional efficacy (Emax), potency (EC50), and their engagement of downstream signaling pathways. The D2 receptor primarily signals through two distinct pathways: the canonical Gαi-mediated inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the non-canonical β-arrestin recruitment pathway, which can mediate G protein-independent signaling.[3]
Data Summary: In Vitro Pharmacological Profiles
The following table summarizes the in vitro pharmacological data for a selection of representative D2 receptor ligands. It is important to note that direct quantitative data for this compound is not available; however, data for the structurally similar 1-(2-Methoxyphenyl)piperazine is included to provide context for the arylpiperazine class.
| Compound Class | Example Ligand | D2 Binding Affinity (Ki, nM) | Functional Activity | Gαi Pathway (cAMP Inhibition) | β-Arrestin Recruitment | Selectivity Profile |
| Arylpiperazine | This compound | Data not available | Inferred Antagonist/Partial Agonist | Inferred Antagonist/Partial Agonist | Inferred Antagonist/Partial Agonist | Likely multi-receptor activity (e.g., 5-HT receptors) |
| Aripiprazole | 0.34-1.5 | Partial Agonist | Partial Agonist | Partial Agonist | D2, D3, 5-HT1A, 5-HT2A | |
| Full Agonist | Quinpirole | 1-10 | Full Agonist | Full Agonist (EC50 ~10 nM) | Full Agonist | D2, D3 |
| Typical Antagonist | Haloperidol | 0.5-2.0 | Antagonist | Antagonist | Antagonist | D2, α1-adrenergic, σ receptors |
| Atypical Antagonist | Clozapine | 120-250 | Antagonist | Antagonist | Antagonist | D4, 5-HT2A > D2; also muscarinic, histaminic |
Disclaimer: The pharmacological profile of this compound is inferred from SAR studies of related arylpiperazines. Specific experimental validation is required.
Structure-Activity Relationship (SAR) Insights for Arylpiperazines
SAR studies on arylpiperazine derivatives have revealed key structural determinants for D2 receptor affinity and functional activity:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical. Electron-donating groups, such as the methoxy groups in this compound, can influence binding affinity.[4] For instance, a 2-methoxyphenyl substituent has been shown to enhance affinity at the D3 receptor and also demonstrates significant D2 receptor affinity.[6]
-
Piperazine Core: The protonated nitrogen of the piperazine ring is thought to form a crucial salt bridge with a conserved aspartate residue (Asp114) in the D2 receptor binding pocket.[5]
-
Linker and Terminal Group: In more complex arylpiperazines, the nature of the linker and the terminal functional group can dramatically modulate affinity, selectivity, and functional activity, leading to compounds ranging from full antagonists to partial agonists.[6][7]
Key Signaling Pathways of the D2 Receptor
The functional consequences of D2 receptor activation are multifaceted. Understanding these pathways is crucial for interpreting the effects of different ligands.
Figure 1. Simplified D2 receptor signaling pathways.
Experimental Protocols for In Vitro Characterization
To empirically determine the pharmacological profile of a novel compound like this compound, a suite of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Figure 2. Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the human D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by ultracentrifugation and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Serial dilutions of the test compound (e.g., this compound) or vehicle.
-
A fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone, typically at its Kd concentration).
-
Cell membrane preparation.
-
For non-specific binding determination, include wells with a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the Gαi-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP concentration (or HTRF ratio) against the log concentration of the test compound.
-
For agonists/partial agonists , the data will show a dose-dependent decrease in forskolin-stimulated cAMP levels. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (relative to a full agonist like quinpirole).
-
For antagonists , pre-incubate the cells with the test compound before adding a fixed concentration of a D2 agonist (e.g., quinpirole). The antagonist will produce a dose-dependent reversal of the agonist-induced inhibition of cAMP. Fit the data to determine the IC50.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D2 receptor, providing insight into G protein-independent signaling and receptor desensitization.
Figure 3. Workflow for a β-arrestin recruitment assay.
Methodology:
-
Assay Principle: Utilize a commercially available assay system, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), which employs enzyme fragment complementation. In these systems, the D2 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary portion of the enzyme.
-
Cell Handling: Use the engineered cell line provided with the assay kit. Plate the cells in the recommended medium in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the cell plate.
-
Incubation: Incubate the plate at 37°C for the time specified in the manufacturer's protocol (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents provided with the kit, which contain the substrate for the complemented enzyme. After a further incubation period, read the resulting chemiluminescent or fluorescent signal on a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment, relative to a reference agonist.
Conclusion and Future Directions
While this compound remains a structurally intriguing member of the arylpiperazine class, a comprehensive understanding of its D2 receptor pharmacology necessitates empirical investigation. The protocols detailed in this guide provide a robust framework for such a characterization. Based on the extensive research into related arylpiperazines, it is plausible that this compound will exhibit significant affinity for the D2 receptor and may possess antagonist or partial agonist properties. Its activity at other monoamine receptors, particularly serotonin subtypes, is also highly probable and warrants investigation to establish a complete selectivity profile.
For drug development professionals, the arylpiperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The challenge lies in fine-tuning the structure to achieve the desired balance of D2 receptor affinity, functional activity, and selectivity over other receptors to optimize therapeutic efficacy while minimizing off-target effects. The systematic application of the in vitro assays described herein is fundamental to achieving this goal and advancing the development of the next generation of dopaminergic therapeutics.
References
- Feenstra, R. W., van den Hoogenband, A., Stroomer, C. N., van Stuivenberg, H. H., Tulp, M. T., Long, S. K., van der Heyden, J. A., & Kruse, C. G. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]
- Novak, M., Polanc, S., & Kočar, D. (2003). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Medicinal Chemistry, 46(10), 1944-1951. [Link]
- Wikipedia. (n.d.). para-Methoxyphenylpiperazine. In Wikipedia.
- Gundla, R., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7042-7060. [Link]
- de Almeida, J. G., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5188. [Link]
- Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ACS Chemical Neuroscience, 13(5), 648-662. [Link]
- Perić, M., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-465. [Link]
- Banfi, D., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]
- Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
- de Almeida, J. G., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5188. [Link]
- Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861. [Link]
- Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 4027-4040. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- Khan, I., & Al-Harrasi, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2598. [Link]
- Min, C., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3031-3042. [Link]
- Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8349-8366. [Link]
- Wikipedia. (n.d.). Aripiprazole. In Wikipedia.
- Tomar, A., et al. (2011). Piperazine: the molecule of diverse pharmacological importance. International Journal of Research in Ayurveda & Pharmacy, 2(5), 1547-1548. [Link]
- Słoczyńska, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4273. [Link]
- Singh, H., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
- Stankiewicz, M., et al. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. International Journal of Molecular Sciences, 23(9), 5086. [Link]
- Hackling, A., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(19), 4027-4040. [Link]
- Urban, J. D., et al. (2012). New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. Journal of Pharmacology and Experimental Therapeutics, 340(3), 656-666. [Link]
Sources
- 1. Secure Verification [cer.ihtm.bg.ac.rs]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - First StructureâActivity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamide Structure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity of 1-(2,4-Dimethoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the arylpiperazine scaffold stands as a "privileged structure," a testament to its remarkable versatility in engaging a diverse array of G-protein coupled receptors (GPCRs).[1][2][3] This promiscuity, however, presents a double-edged sword for drug development. While it offers a rich foundation for designing potent ligands, it also necessitates a thorough understanding of off-target interactions to mitigate potential side effects and ensure therapeutic selectivity. This guide provides an in-depth analysis of the anticipated cross-reactivity of 1-(2,4-Dimethoxyphenyl)piperazine at various receptor systems, drawing upon comparative data from structurally related analogs and outlining the experimental methodologies required for empirical validation.
The Inferred Cross-Reactivity Profile of this compound
Direct, comprehensive screening data for this compound is not extensively available in the public domain. However, by examining the well-documented pharmacology of its structural congeners, particularly those sharing the 1-arylpiperazine core, we can construct a highly probable off-target interaction profile. The substitution pattern on the phenyl ring and the nature of the substituent at the N4 position of the piperazine ring are critical determinants of receptor affinity and selectivity.[1]
The 2-methoxyphenylpiperazine moiety is a common feature in several well-characterized serotonergic and adrenergic ligands. For instance, compounds like WAY-100135 and NAN-190, which both contain a 1-(2-methoxyphenyl)piperazine core, exhibit high affinity for the 5-HT1A receptor.[4][5][6] Furthermore, this structural motif is frequently associated with significant affinity for α1-adrenergic receptors.[6] The presence of a second methoxy group at the 4-position in this compound is likely to modulate these interactions. Based on established structure-activity relationships (SAR) for arylpiperazines, it is reasonable to hypothesize that this compound will exhibit notable affinity for the following receptors:
-
Serotonin Receptors: Primarily the 5-HT1A and 5-HT2A subtypes. The interaction with 5-HT1A receptors is a well-established characteristic of many 2-methoxyphenylpiperazine derivatives.[6][7]
-
Adrenergic Receptors: A high likelihood of affinity for α1-adrenergic receptors is anticipated.[6]
-
Dopamine Receptors: Arylpiperazines are also known to interact with dopamine D2-like receptors (D2, D3, and D4).[7][8][9] The affinity for these receptors can be highly sensitive to the substitution pattern on the aryl ring and the nature of the N4-substituent.
The following diagram illustrates the general structure of N-arylpiperazine derivatives and highlights the key positions for substitutions that influence receptor selectivity.
Caption: General structure of N-arylpiperazines, highlighting key substitution points.
Comparative Analysis with Structurally Related Compounds
To provide a quantitative context for the inferred cross-reactivity of this compound, the following table summarizes the binding affinities (Ki, in nM) of several structurally related and well-characterized arylpiperazines at key aminergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Phenyl Substitution | N4-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | α1 Ki (nM) |
| 1-(2-Methoxyphenyl)piperazine | 2-Methoxy | H | ~50-200 | >1000 | >1000 | ~100-500 |
| WAY-100135 | 2-Methoxy | (S)-N-tert-Butyl-2-phenylpropanamide | ~1-15 | >1000 | >1000 | ~100-300 |
| NAN-190 | 2-Methoxy | 4-(2-Phthalimido)butyl | 0.6 | ~50 | >1000 | 0.8 |
| Buspirone | 2-Pyrimidinyl | Spirodecanedione | ~10-30 | ~500 | ~300-500 | >1000 |
| Aripiprazole | 2,3-Dichlorophenyl | Butoxy-dihydroquinolinone | ~1-5 | ~3-10 | ~0.3-1 | ~50-100 |
Note: The Ki values are approximate and can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation). Data synthesized from multiple sources.[4][6][7][10][11][12]
This comparative data underscores the promiscuous nature of the arylpiperazine scaffold. The high affinity of NAN-190 for both 5-HT1A and α1-adrenergic receptors highlights the potential for significant cross-reactivity.[6] Aripiprazole's profile demonstrates that modifications to the aryl ring and the N4-substituent can lead to potent interactions with dopamine D2 receptors in addition to serotonin receptors.[12]
Experimental Methodologies for Determining Receptor Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a combination of in vitro receptor binding and functional assays is essential.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These assays measure the displacement of a radioactively labeled ligand (the "radioligand") from the receptor by the test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A receptor).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Receptor membrane preparation.
-
A fixed concentration of the appropriate radioligand (typically at its Kd value).
-
Increasing concentrations of this compound (the "competitor").
-
-
Include control wells for:
-
Total binding: Receptor membranes and radioligand only.
-
Non-specific binding: Receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Biological Activity
While binding assays measure affinity, they do not distinguish between agonists, antagonists, or inverse agonists. Functional assays are necessary to determine the biological effect of the compound at the receptor.
Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
Many receptors, including the 5-HT2A receptor, are coupled to the Gq protein, which upon activation, leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | CoLab [colab.ws]
- 4. WAY-100135 - Wikipedia [en.wikipedia.org]
- 5. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Aripiprazole - Wikipedia [en.wikipedia.org]
- 13. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Phenylpiperazine Pharmacology: A Guide to Reproducible Findings with 1-(2,4-Dimethoxyphenyl)piperazine and its Analogs
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "DMPP" Enigma and the Quest for Reproducibility
In the landscape of neuropharmacology, the phenylpiperazine scaffold is a cornerstone for the development of therapeutics targeting central nervous system (CNS) disorders.[1] However, the journey from a novel compound to a well-characterized tool or therapeutic is often fraught with challenges, not the least of which is the reproducibility of initial findings. This guide focuses on 1-(2,4-Dimethoxyphenyl)piperazine, a member of this important class of molecules.
It is crucial to first address a point of potential confusion. The acronym "DMPP" is colloquially used for at least two other distinct chemical entities: Dimethylphenylpiperazinium, a nicotinic acetylcholine receptor agonist, and 3,4-Dimethylpyrazole phosphate, a nitrification inhibitor used in agriculture.[2][3] This guide will focus squarely on the pharmacology of phenylpiperazines, with this compound as our central, albeit less-characterized, subject. The scarcity of publicly available data on this specific molecule underscores a critical challenge in preclinical research: how to systematically approach a novel compound to generate robust and reproducible data. This guide aims to provide a framework for such an endeavor, using comparative data from related phenylpiperazines to inform a predictive pharmacological profile and outlining rigorous experimental protocols to validate these predictions.
The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The phenylpiperazine moiety is a well-established pharmacophore, frequently found in drugs targeting aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[4] This has led to its widespread incorporation into antidepressants, anxiolytics, and antipsychotics. The two nitrogen atoms of the piperazine ring offer multiple opportunities for hydrogen bonding, and substitutions on the phenyl ring can dramatically alter the affinity and selectivity for various receptor subtypes.[1][4]
A Comparative Analysis of Phenylpiperazine Derivatives: Predicting the Profile of this compound
Due to the limited direct experimental data for this compound, we can infer its likely pharmacological profile by examining structure-activity relationships (SAR) of structurally related analogs. The presence of methoxy groups on the phenyl ring is known to influence receptor affinity. For instance, 1-(2-methoxyphenyl)piperazine is a common fragment in ligands for serotonin and dopamine receptors.[5][6]
Below is a comparative table of receptor binding affinities (Ki in nM) for various phenylpiperazine derivatives. This data is synthesized from multiple sources to provide a predictive framework for this compound.
| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D2 | D3 | α1-Adrenergic | Reference |
| 1-(2-Methoxyphenyl)piperazine | 0.6 | - | - | - | - | 0.8 | [6] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 476 | - | 2.6 | - | - | - | [7] |
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine | Low-Moderate Affinity | Low-Moderate Affinity | - | High Affinity | - | Variable Affinity | [5] |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | - | - | - | - | 64 | [6] |
| This compound (Predicted) | Moderate-High Affinity | Moderate Affinity | High Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity |
Disclaimer: The predicted affinities for this compound are extrapolations based on SAR from related compounds and require experimental validation.
The dimethoxy substitution pattern on the phenyl ring suggests that this compound is likely to exhibit affinity for multiple serotonin and dopamine receptor subtypes. The 2-methoxy group is a common feature in many 5-HT1A receptor ligands, while the 4-methoxy substitution has also been explored in the context of various CNS targets. The overall profile suggests a "multi-target" ligand, a characteristic of many atypical antipsychotics and some antidepressants.
Ensuring Reproducibility: A Framework for Characterizing Novel Phenylpiperazines
The "reproducibility crisis" in preclinical research is a significant concern, potentially leading to wasted resources and a lack of translation to clinical applications.[8] To address this, a systematic and rigorous approach to characterizing novel compounds is essential.
This workflow emphasizes a staged approach, starting with fundamental in vitro characterization before moving to more complex and resource-intensive in vivo studies. Each stage provides critical information that informs the next, ensuring that experimental choices are data-driven.
Experimental Protocols
To facilitate the reproducible characterization of this compound and its analogs, detailed experimental protocols are provided below.
Radioligand Binding Assay for Serotonin 5-HT1A Receptor Affinity
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: 10 µM 5-HT
-
Test compound: this compound
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1A receptor in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [3H]8-OH-DPAT (final concentration ~1 nM), and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL 10 µM 5-HT, 50 µL [3H]8-OH-DPAT, and 100 µL membrane preparation.
-
Test Compound: 50 µL of varying concentrations of this compound, 50 µL [3H]8-OH-DPAT, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Forced Swim Test for Antidepressant-like Activity
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound: this compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Positive control: Imipramine (20 mg/kg)
-
Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Pre-test Session (Day 1): Place each mouse individually into a beaker of water for 15 minutes. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, place the mice back into the beakers for a 6-minute test session.
-
Behavioral Scoring: Record the behavior of the mice during the last 4 minutes of the test session. An observer blinded to the treatment conditions should score the duration of immobility (floating motionless or making only small movements to keep the head above water).
-
Data Analysis: Compare the duration of immobility between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Signaling Pathways and the Importance of Functional Assays
While binding affinity is a crucial parameter, it does not provide information about the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to fully characterize the pharmacological profile of a novel ligand. Phenylpiperazines often target GPCRs, which can couple to various intracellular signaling pathways.
For a 5-HT1A receptor, which typically couples to Gi/o proteins, an agonist would inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A functional assay measuring cAMP levels would therefore be a critical next step after confirming binding affinity.
Conclusion
The exploration of novel compounds like this compound is a vital component of drug discovery. However, the value of these explorations is contingent on the reproducibility of the findings. By adopting a systematic approach that combines predictive analysis based on known SAR with rigorous, well-documented experimental validation, researchers can enhance the reliability of their data. This guide provides a framework for such an approach, emphasizing the importance of comparative analysis, detailed protocols, and a commitment to scientific integrity. By adhering to these principles, the scientific community can navigate the complexities of neuropharmacology with greater confidence and accelerate the development of new and effective treatments for CNS disorders.
References
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
- Bailey, J., et al. (2023). Improving Translational Relevance in Preclinical Psychopharmacology (iTRIPP). Journal of Psychopharmacology.
- Cohen, J. A., & Nedza, F. M. (2016). Improving translational relevance in preclinical psychopharmacology (iTRIPP). Neuropsychopharmacology, 41(10), 2445–2446.
- Collins, F. S., & Tabak, L. A. (2014). A guide to reproducibility in preclinical research.
- White, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(7), 1466–1476.
- Zerulla, W., et al. (2001). 3,4-Dimethylpyrazole phosphate (DMPP) - A new nitrification inhibitor for agriculture and horticulture. An introduction. Biology and Fertility of Soils, 34(2), 79–84.
- Simmler, L. D., et al. (2013). Piperazine derivatives: a review of activity on neurotransmitter receptors. European Journal of Medicinal Chemistry, 69, 638–653.
- Bojadzieva, E., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456–465.
- Ghelardini, C., et al. (2003). Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP). Journal of Medicinal Chemistry, 46(18), 3845–3855.
- Fantini, M., et al. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 25(18), 4228.
- American College of Neuropsychopharmacology. (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research.
- Costa, J., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Archives of Toxicology, 94(5), 1721–1732.
- Gualtieri, F., et al. (2005). Design, synthesis and preliminary pharmacological evaluation of rigid analogues of the nicotinic agonist 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP). Il Farmaco, 60(11-12), 883–890.
- Rodrigues, S., et al. (2018). 3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays. Science of The Total Environment, 624, 1184–1191.
- Global Preclinical Data Forum. (n.d.). Publications.
- Pinheiro, B. S., et al. (2010). Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation. Journal of Leukocyte Biology, 88(2), 321–329.
- Maguire, D. R. (2014). Translational In Vivo Assays in Behavioral Biology. Behavioral Neurobiology of Psychedelic Drugs, 115–136.
- Nutt, D. J., & Эксперты в области психического здоровья. (2021). Time to re-engage psychiatric drug discovery by strengthening confidence in preclinical psychopharmacology. Psychopharmacology, 238(5), 1185–1195.
- Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 58(15), 6047–6057.
- Papke, R. L., et al. (2015). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. ACS Chemical Neuroscience, 6(11), 1846–1858.
- Gibb, A. J., & Marshall, I. G. (1986). Prejunctional effects of the nicotinic ACh receptor agonist dimethylphenylpiperazinium at the rat neuromuscular junction. The Journal of Physiology, 374, 439–457.
- Lummis, S. C. R., et al. (2011). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PLoS ONE, 6(12), e28533.
- University of Nebraska-Lincoln. (n.d.). Preclinical Models | Behavioral Neuropharmacology Laboratory.
- Tsukada, H., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry, 21(17), 5462–5468.
- Keuter, A., et al. (2011). Influence of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) on ammonia-oxidizing bacteria and archaea in rhizosphere and bulk soil. Soil Biology and Biochemistry, 43(10), 2025–2032.
- Kong, X., et al. (2016). 3,4-Dimethylpyrazole phosphate (DMPP) reduces activity of ammonia oxidizers without adverse effects on non-target soil microorganisms and functions. Applied Soil Ecology, 105, 67–75.
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(13), 2354–2364.
- Dr. Oracle. (2025). What is the protocol for a serotonin release assay?
- Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7274–7287.
- Kapla, J., et al. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Molecular Modeling, 13(10), 1047–1055.
- National Center for Biotechnology Information. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazin-3,5(2H,4H)-dione.
- Butini, S., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(21), 5005.
- Singh, S., et al. (2019). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. Neurotoxicity Research, 35(2), 346–361.
- Van de Water, A. J. J. M., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 41(10), 1649–1659.
- Butini, S., et al. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 55(23), 10545–10563.
- Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 69.
- Cliffe, I. A., et al. (1993). In vivo characterization of p-MPPI and p-MPPF, two novel 5-HT1A antagonists. Journal of Pharmacy and Pharmacology, 45(7), 629–635.
- Wilson, W. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
- Siddiqui, N., et al. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[9][10][11]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry, 66, 381–387.
- Czopek, A., et al. (2021).
- Stanković, S., et al. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Molecules, 27(9), 2901.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vsp.mod.gov.rs [vsp.mod.gov.rs]
A Comparative Guide to the Receptor Activity of 1-(2,4-Dimethoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine for CNS Research
For researchers and drug development professionals navigating the complex landscape of centrally acting arylpiperazine derivatives, understanding the nuanced differences in their pharmacological profiles is paramount. This guide provides an in-depth comparison of 1-(2,4-Dimethoxyphenyl)piperazine and its close structural analog, 1-(2-methoxyphenyl)piperazine. While both compounds share a common pharmacophore, the addition of a second methoxy group on the phenyl ring of this compound introduces subtle yet significant alterations to its predicted receptor activity.
This analysis is grounded in a synthesis of available experimental data and established structure-activity relationships (SAR) within the arylpiperazine class. We will delve into their comparative receptor binding affinities, functional activities, and provide detailed experimental protocols for their characterization.
Introduction to the Arylpiperazine Scaffolds
Arylpiperazine derivatives are a cornerstone in modern neuropharmacology, forming the structural basis for a wide array of therapeutic agents targeting central nervous system (CNS) disorders.[1][2] Their privileged structure allows for interaction with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors, as well as adrenergic receptors.[3][4] The nature and position of substituents on the aryl ring are critical determinants of a compound's affinity and selectivity for these receptors.[5]
1-(2-methoxyphenyl)piperazine is a well-characterized arylpiperazine that serves as a foundational scaffold in the development of numerous CNS-active compounds.[6] It is recognized for its high affinity for the serotonin 5-HT1A receptor and the alpha-1 adrenergic receptor.[7]
This compound , by comparison, introduces an additional methoxy group at the 4-position of the phenyl ring. While direct, head-to-head comparative binding data for this compound is not as readily available in the public domain, we can infer its likely pharmacological profile based on established SAR principles for this class of molecules.[5] Preliminary studies suggest its potential to interact with neurotransmitter systems, making it a compound of interest in medicinal chemistry.[8][9]
Comparative Analysis of Receptor Binding and Activity
The primary distinction in the pharmacological profiles of these two compounds arises from the electronic and steric influences of the methoxy substituents on the phenyl ring.
1-(2-methoxyphenyl)piperazine: A Profile of High Affinity and Moderate Selectivity
Experimental data for 1-(2-methoxyphenyl)piperazine reveals a distinct binding profile characterized by high affinity for the 5-HT1A and α1-adrenergic receptors.[6][7] Its affinity for the dopamine D2 receptor is comparatively lower.[3] This profile has made it a valuable tool and starting point for the development of selective 5-HT1A receptor ligands and compounds with mixed 5-HT1A/α1-adrenergic activity.[6][7]
This compound: An Inferred Profile Based on Structure-Activity Relationships
The addition of a methoxy group at the para- (4-) position of the phenyl ring in this compound is predicted to modulate its receptor affinity profile. SAR studies on arylpiperazines suggest that substitution at the ortho-position with an electron-donating group, such as a methoxy group, is favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[5] The presence of a second methoxy group at the para-position, a region where steric bulk is generally not well-tolerated by these receptors, may lead to a decrease in binding affinity compared to its mono-substituted counterpart.[5]
However, the increased electron-donating character of the dimethoxy-substituted ring could potentially enhance interactions with certain receptor subtypes. Further empirical testing is required to definitively elucidate the binding profile of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative binding data for 1-(2-methoxyphenyl)piperazine at key CNS receptors. Data for this compound is inferred based on SAR and is presented as a qualitative prediction.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| 1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 - 31.7 | [6][7] |
| α1-adrenergic | 0.8 - 13.1 | [6][7] | |
| D2 | >1000 | [6] | |
| This compound | 5-HT1A | Predicted Moderate to High | [5] |
| α1-adrenergic | Predicted Moderate to High | [5] | |
| D2 | Predicted Low | [3] |
Experimental Protocols for Pharmacological Characterization
To empirically determine and compare the activity of these two compounds, standardized in vitro assays are essential. The following are detailed protocols for a radioligand binding assay to determine receptor affinity and a functional assay to assess downstream signaling.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of the test compounds for the human 5-HT1A receptor.
Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a direct measure of its binding affinity.
Workflow Diagram:
Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor. Thaw membranes on ice and dilute to the desired protein concentration (typically 5-10 µ g/well ) in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer for total binding wells. For non-specific binding wells, add 50 µL of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin). For test compound wells, add 50 µL of serially diluted this compound or 1-(2-methoxyphenyl)piperazine (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Radioligand Addition: Add 50 µL of [³H]8-OH-DPAT (a 5-HT1A agonist radioligand) to all wells at a final concentration close to its Kd (typically 0.5-1.0 nM).
-
Incubation: Add 100 µL of the diluted membrane preparation to all wells. Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the dried filter discs into scintillation vials with 4 mL of scintillation cocktail. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by performing a non-linear regression analysis of the competition curve. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Activity
This protocol determines the functional activity (agonist or antagonist) of the test compounds by measuring their effect on cAMP levels in cells expressing the 5-HT1A receptor.
Rationale: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This assay measures this downstream signaling event.
Signaling Pathway Diagram:
5-HT1A Receptor Gi-coupled Signaling Pathway.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor in appropriate media. Seed the cells into a 96-well plate at a density of approximately 10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known 5-HT1A agonist (e.g., 8-OH-DPAT) in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin Stimulation: To measure agonist activity, add the test compounds to the cells. To measure antagonist activity, pre-incubate the cells with the test compounds for 15-30 minutes before adding a fixed concentration of a 5-HT1A agonist. To induce cAMP production, stimulate the cells with forskolin (typically 1-10 µM).
-
Cell Lysis and cAMP Detection: After a 30-minute incubation at 37°C, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect). For antagonist activity, plot the response to the agonist against the log concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration) and calculate the pA2 value.
Conclusion and Future Directions
Future research should focus on generating comprehensive binding and functional data for this compound across a panel of CNS receptors. This will not only clarify its pharmacological profile but also contribute to a deeper understanding of the structure-activity relationships governing ligand recognition in the arylpiperazine class, ultimately aiding in the rational design of more selective and efficacious therapeutic agents.
References
- López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(22), 4439–4450. [Link]
- Raubo, P., & Kuran, J. (2021).
- Jerman, J., Perdić, A., & Minovski, N. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456–465. [Link]
- López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]
- Vangveravong, S., Taylor, M., Xu, J., Tu, Z., Ciszewski, S., Luedtke, R. R., & Mach, R. H. (2006). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 14(19), 6599–6606. [Link]
- PubChem. (n.d.). 1-((2,4-Dimethoxyphenyl)methyl)piperazine.
- Chodakowski, P., & Marona, H. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie, 66(10), 733–739. [Link]
- Mokrosz, M. J., & Glennon, R. A. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2780–2784. [Link]
- Hsin, L. W., Chang, L. T., Rothman, R. B., Dersch, C. M., Jacobson, A. E., & Rice, K. C. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795–2806. [Link]
- Bang-Andersen, B., Bøgesø, K. P., Ruhland, T., & Sanchez, C. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. [Link]
- Wikipedia. (2024). Aripiprazole.
- Kuder, K. J., Karcz, T., & Szafarz, M. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4296. [Link]
- Singh, S., & Kumar, A. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105–121. [Link]
- Kaczor, A. A., & Satała, G. (2018). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 19(10), 3028. [Link]
- Chodoff, P., & Domino, E. F. (1965). Comparative pharmacology of drugs used in neuroleptanalgesia. Anesthesia and Analgesia, 44(5), 558–563. [Link]
- Fornal, C. A., & Jacobs, B. L. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. Journal of Pharmacology and Experimental Therapeutics, 274(1), 353–362. [Link]
- Obniska, J., Tatarczyńska, E., Nikiforuk, A., Charakchieva-Minol, S., & Duszyńska, B. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107–114. [Link]
- Minovski, N., & Novič, M. (2004). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Chemical Information and Computer Sciences, 44(6), 2097–2105. [Link]
- Kumar, J. S., Kumar, A., & Singh, S. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. In Molecular Imaging and Contrast Agent Database (MICAD).
- Schepmann, D., & Wünsch, B. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488–497. [Link]
- ResearchGate. (2023). Antipsychotic Medication Serotonin Receptor K i Values.
- Butini, S., & Campiani, G. (2014). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 57(15), 6430–6449. [Link]
- Stark, H., & Sippl, W. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3927–3937. [Link]
- Schepmann, D., & Wünsch, B. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335–1346. [Link]
- Czerwonka, A., & Stasiak, A. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(38), 44783–44796. [Link]
- Butini, S., & Campiani, G. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(15), 6430–6449. [Link]
- Popik, P., & Kozłowska, A. (2002). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(4), 316–322. [Link]
- Mlinarić, A., & Vlainić, J. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134371. [Link]
- ResearchGate. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors.
- ResearchGate. (2021). Structure‐Activity Relationship Studies of CNS Agents, Part 26 4‐[2‐(Cycloalkanecarboxamido)ethyl]‐1‐(2‐methoxyphenyl)‐piperazines: High‐Affinity 5‐HT1A Agonists.
- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). Journal of Medicinal Chemistry, 64(21), 15915–15934. [Link]
- Ratajczak, P., & Chłoń-Rzepa, G. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(18), 3376. [Link]
- Bak, A., & Siwek, A. (2021). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 26(22), 7035. [Link]
- University of Babylon. (n.d.). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 8 Adrenergic Agents 2023-2024.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine [smolecule.com]
- 9. CAS 1185292-95-8: Piperazine, 1-[(2,4-dimethoxyphenyl)meth… [cymitquimica.com]
A Comparative Analysis of Dimethoxy-Substituted Phenylpiperazines for CNS Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, phenylpiperazine derivatives represent a cornerstone scaffold, lending its versatile structure to a multitude of approved therapeutics and investigational compounds. The strategic placement of substituents on the phenyl ring profoundly influences the pharmacological profile, dictating affinity and selectivity for a range of neurotransmitter receptors. This guide provides a comparative analysis of three key positional isomers of dimethoxy-substituted phenylpiperazines: 1-(2,3-dimethoxyphenyl)piperazine (2,3-DMPP), 1-(2,5-dimethoxyphenyl)piperazine (2,5-DMPP), and 1-(3,4-dimethoxyphenyl)piperazine (3,4-DMPP).
Through an in-depth examination of their synthesis, receptor binding affinities, and functional activities, this guide aims to equip researchers with the critical data and experimental insights necessary to select and utilize these compounds effectively in their CNS research endeavors.
The Significance of Dimethoxy Substitution in Phenylpiperazine Pharmacology
The introduction of methoxy groups onto the phenyl ring of the phenylpiperazine scaffold significantly impacts its electronic and steric properties. These modifications can alter the compound's ability to interact with the binding pockets of various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are pivotal targets in the treatment of numerous neurological and psychiatric disorders.[1][2] The position of these methoxy groups is a critical determinant of the resulting pharmacological profile, leading to distinct receptor interaction profiles for each isomer.
Synthesis of Dimethoxy-Substituted Phenylpiperazines
The synthesis of dimethoxy-substituted phenylpiperazines can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution reaction between a dimethoxy-substituted aniline and bis(2-chloroethyl)amine, followed by cyclization. Alternatively, palladium-catalyzed Buchwald-Hartwig amination of a dimethoxy-substituted bromobenzene with piperazine offers a versatile and high-yielding approach.[3] Reductive amination of a dimethoxybenzaldehyde with piperazine is another viable method.[4]
General Synthetic Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of dimethoxy-substituted phenylpiperazines via Buchwald-Hartwig amination, a widely used and robust method for C-N bond formation.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the corresponding dimethoxy-substituted bromobenzene (1.0 eq.), piperazine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Solvent Addition: Add anhydrous toluene to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired dimethoxy-substituted phenylpiperazine.
Figure 1: Generalized workflow for the synthesis of dimethoxy-substituted phenylpiperazines via Buchwald-Hartwig amination.
Comparative Receptor Binding Profiles
The affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki), is a fundamental measure of its potential biological activity. The following table summarizes the available binding affinity data for 2,3-DMPP, 2,5-DMPP, and 3,4-DMPP at key serotonin and dopamine receptors. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions can influence Ki values, so these should be considered as a guide to the relative affinities.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | Reference(s) |
| 2,3-DMPP | 23.9 | 39.4 | - | 300 | [1] |
| 2,5-DMPP | - | High Affinity | - | - | [5][6] |
| 3,4-DMPP | 188 | - | Modest Affinity | - | [7] |
Data for 2,5-DMPP and 3,4-DMPP at all listed receptors is not consistently available in a directly comparable format. "High Affinity" and "Modest Affinity" are qualitative descriptions from the literature where specific Ki values were not provided in the context of a direct comparison.
Structure-Activity Relationship (SAR) Analysis
The observed differences in receptor affinities among the three isomers highlight the critical role of the methoxy group positioning.
-
2,3-Dimethoxy Substitution: The ortho and meta positioning of the methoxy groups in 2,3-DMPP appears to confer a relatively balanced, moderate affinity for both 5-HT1A and 5-HT2A receptors, with a lower affinity for the D2 receptor.[1] This substitution pattern may allow for a dual-action profile at key serotonin receptors.
-
2,5-Dimethoxy Substitution: The 2,5-dimethoxy substitution pattern, as seen in the related and well-studied "2C-X" series of phenethylamines, is known to be favorable for high affinity at the 5-HT2A receptor.[5][6] While quantitative data for 2,5-DMPP is sparse, it is reasonable to infer a significant interaction with this receptor subtype. The steric bulk and electronic effects of the methoxy groups at these positions are crucial for this interaction.
-
3,4-Dimethoxy Substitution: The meta and para positioning in 3,4-DMPP results in a notable affinity for the 5-HT1A receptor.[7] This suggests that the electronic distribution and hydrogen bonding potential created by this arrangement are well-suited for the 5-HT1A binding pocket.
Figure 2: A simplified representation of the primary receptor affinities of dimethoxy-substituted phenylpiperazine isomers. Dashed line indicates inferred high affinity based on related structures.
Functional Activity and Signaling Pathways
Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is crucial for its overall pharmacological effect. This is typically determined through in vitro functional assays that measure the cellular response following receptor activation.
Key Signaling Pathways
-
5-HT1A Receptors: These receptors are typically coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type calcium channels.
-
5-HT2A Receptors: These receptors are primarily coupled to Gq/11 proteins. Agonist activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]
-
D2 Receptors: D2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. They also modulate various ion channels.
Figure 3: Simplified signaling pathways for 5-HT1A, 5-HT2A, and D2 receptors.
Functional Assay Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Activation
This protocol describes a common method to assess the agonist activity of a compound at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.
Experimental Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37 °C.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., 2,3-DMPP, 2,5-DMPP, 3,4-DMPP) and a reference agonist (e.g., serotonin).
-
Fluorescence Measurement: Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence, then add the compounds to the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Conclusion and Future Directions
The positional isomerism of dimethoxy-substituted phenylpiperazines gives rise to a fascinating array of pharmacological profiles. While current data provides a foundational understanding of their structure-activity relationships, there is a clear need for comprehensive, head-to-head comparative studies. Future research should focus on:
-
Systematic Receptor Screening: Profiling 2,3-DMPP, 2,5-DMPP, and 3,4-DMPP against a broad panel of CNS receptors to obtain a complete picture of their selectivity.
-
Functional Characterization: Determining the functional activity (agonist, antagonist, partial agonist) of these compounds at their primary targets.
-
In Vivo Studies: Evaluating the behavioral effects of these isomers in animal models of CNS disorders to correlate their in vitro pharmacology with in vivo efficacy.
By systematically exploring the pharmacological landscape of these dimethoxy-substituted phenylpiperazines, the research community can unlock their full potential as valuable tools for dissecting CNS function and as starting points for the development of novel therapeutics.
References
- Canal, C. E., & Morgan, D. (2012). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology, 167(8), 1768–1782.
- Cattaneo, C., Cignarella, G., Gaviraghi, G., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3188.
- Gómez-Alcaide, M., et al. (2003). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 46(24), 5143-5154.
- Hübner, H., et al. (2002). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Journal of Medicinal Chemistry, 45(16), 3513-3521.
- Leopoldo, M., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881.
- Obniska, J., et al. (2003). Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione. Polish Journal of Pharmacology, 55(4), 553-557.
- Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107-114.
- PubChem. (n.d.). 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride.
- Raghupathi, R. K., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug Testing and Analysis, 10(4), 657-666.
- ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]
- ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). [Link]
- Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- El-Subbagh, H., et al. (2002). synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443-448.
- Wikipedia. (n.d.). Aripiprazole.
- Ciurea, C. N., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its Memantine Analogue. Molecules, 27(5), 1699.
- Pop, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1585.
- Ro Rsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
- Wesołowska, A., et al. (2014). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 22(12), 3299-3312.
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5 HT Receptor/Serotonin Receptor | BioChemPartner [biochempartner.com]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 1-(2,4-Dimethoxyphenyl)piperazine
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides an in-depth technical framework for validating the in vitro findings of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) in relevant in vivo models. Drawing upon established principles of pharmacology and preclinical research, we will explore the experimental design, comparative methodologies, and data interpretation necessary to robustly characterize the in vivo profile of this compound.
Introduction: Deconstructing the In Vitro Profile of Arylpiperazines
The arylpiperazine moiety is a well-established pharmacophore present in numerous centrally acting drugs. Compounds sharing the 1-(2-methoxyphenyl)piperazine scaffold, structurally similar to DMPP, have consistently demonstrated affinity for a range of G-protein coupled receptors (GPCRs). While direct, comprehensive in vitro binding data for DMPP is not extensively published, the existing literature on analogous compounds provides a strong foundation for hypothesizing its primary biological targets.
Studies on derivatives of 1-(2-methoxyphenyl)piperazine consistently show interactions with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Specifically, high affinity is often observed at 5-HT1A and 5-HT2A serotonin receptors, D2 dopamine receptors, and α1-adrenergic receptors[1][2][3][4][5][6]. The addition of a second methoxy group at the 4-position of the phenyl ring in DMPP is likely to modulate the affinity and selectivity for these targets, making in vivo validation essential to understand its unique pharmacological signature.
This guide will focus on validating the hypothesized antagonist activity of DMPP at 5-HT1A and α1-adrenergic receptors, as these are common targets for this structural class with well-established in vivo functional assays.
The In Vivo Validation Workflow: A Strategic Approach
A successful in vivo validation campaign requires a multi-faceted approach, beginning with pharmacokinetic characterization and progressing to pharmacodynamic and behavioral assays. This workflow ensures that the observed in vivo effects are directly attributable to the compound and its interaction with the intended targets.
Caption: A streamlined workflow for the in vivo validation of DMPP.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding Exposure and Response
Before assessing the pharmacodynamic effects of DMPP, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. PK/PD modeling integrates these parameters to establish a clear relationship between the administered dose, the resulting concentration of the compound in the body, and the observed biological effect[7][8][9][10][11].
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Wistar or Sprague-Dawley rats (n=3-5 per time point).
-
Compound Administration: Administer DMPP via intravenous (IV) and oral (PO) routes at a predetermined dose (e.g., 5 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Bioanalysis: Quantify DMPP concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
| Parameter | Typical Value for Phenylpiperazines | Significance |
| Clearance (CL) | Moderate to High | Influences dosing frequency. |
| Volume of Distribution (Vd) | High | Indicates extensive tissue distribution, including the CNS. |
| Half-life (t1/2) | Variable (2-8 hours) | Determines the duration of action. |
| Oral Bioavailability (%F) | Low to Moderate | Affects the choice of administration route for efficacy studies. |
Table 1: Key Pharmacokinetic Parameters and Their Significance
Comparative In Vivo Models for Target Validation
The selection of appropriate in vivo models is paramount for validating the hypothesized mechanisms of action of DMPP. Here, we compare two well-established models to assess its potential 5-HT1A and α1-adrenergic receptor antagonism.
The Serotonin Syndrome Model: Probing 5-HT1A Receptor Antagonism
Serotonin syndrome is a condition caused by excessive serotonergic activity in the central nervous system[12][13][14]. Animal models of this syndrome are valuable for evaluating the ability of a test compound to antagonize the effects of serotonin agonists[12][13].
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Allow animals to acclimate to the testing environment for at least 60 minutes.
-
Pre-treatment: Administer DMPP or a vehicle control at various doses (e.g., 1, 5, 10 mg/kg, i.p.) 30 minutes prior to the serotonin challenge. A positive control, such as the known 5-HT1A antagonist WAY-100635, should be included[15].
-
Induction of Serotonin Syndrome: Administer the serotonin precursor 5-hydroxytryptophan (5-HTP) at a dose of 75-100 mg/kg, i.p.
-
Behavioral Observation: Observe and score the animals for characteristic signs of serotonin syndrome for 60 minutes post-5-HTP administration.
| Behavioral Sign | Scoring (Example) |
| Forepaw Treading | 0 = Absent, 1 = Intermittent, 2 = Continuous |
| Head Weaving | 0 = Absent, 1 = Present |
| Hindlimb Abduction | 0 = Absent, 1 = Present |
| Straub Tail | 0 = Absent, 1 = Present |
| Tremors | 0 = Absent, 1 = Mild, 2 = Severe |
Table 2: Example Scoring System for Serotonin Syndrome in Rats
A significant reduction in the total serotonin syndrome score in the DMPP-treated groups compared to the vehicle control would provide strong evidence for its 5-HT1A receptor antagonist activity in vivo.
Adrenergic Challenge Model: Assessing α1-Adrenergic Receptor Antagonism
The α1-adrenergic receptors play a crucial role in regulating blood pressure and smooth muscle tone[16][17]. In vivo models that challenge the adrenergic system can effectively demonstrate the antagonist properties of a test compound at these receptors.
-
Animal Model: Anesthetized male Wistar rats instrumented for continuous blood pressure monitoring.
-
Baseline Measurement: Establish a stable baseline mean arterial pressure (MAP).
-
Pre-treatment: Administer DMPP or vehicle control intravenously at escalating doses. A positive control, such as prazosin, a known α1-adrenergic antagonist, should be included[18][19].
-
Adrenergic Challenge: Administer a bolus dose of the selective α1-adrenergic agonist, phenylephrine, to induce a pressor (blood pressure increasing) response.
-
Data Analysis: Measure the peak increase in MAP following the phenylephrine challenge. A dose-dependent inhibition of the phenylephrine-induced pressor response by DMPP would indicate α1-adrenergic receptor antagonism.
| Treatment Group | Dose (mg/kg, i.v.) | Phenylephrine-Induced ΔMAP (mmHg) |
| Vehicle | - | 45 ± 5 |
| DMPP | 0.1 | 38 ± 4 |
| 1 | 22 ± 3* | |
| 5 | 10 ± 2 | |
| Prazosin | 0.1 | 12 ± 2 |
**Table 3: Hypothetical Data for DMPP in an Adrenergic Challenge Model. *p<0.05, p<0.01 vs. Vehicle.
Advanced In Vivo Characterization: Bridging Target Engagement to Physiological Function
Following the confirmation of target engagement, further in vivo studies are necessary to elucidate the broader physiological and behavioral consequences of DMPP administration.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) is a powerful technique to non-invasively quantify the binding of a drug to its target receptors in the living brain. While resource-intensive, it provides invaluable information on the dose-occupancy relationship.
Behavioral Pharmacology
Based on the confirmed antagonist activities, DMPP could be profiled in a range of behavioral models relevant to CNS disorders. For instance, 5-HT1A receptor antagonism is associated with potential antidepressant and anxiolytic effects, which can be assessed in models such as the forced swim test and the elevated plus maze, respectively.
Caption: Hypothesized signaling pathways modulated by DMPP.
Conclusion and Future Directions
The in vivo validation of this compound requires a systematic and comparative approach. By leveraging knowledge from structurally related compounds, a rational in vivo testing strategy can be designed to efficiently characterize its pharmacokinetic and pharmacodynamic properties. The experimental frameworks presented in this guide provide a robust starting point for researchers seeking to translate the in vitro potential of DMPP into a comprehensive in vivo pharmacological profile. Future studies should aim to further delineate the receptor subtype selectivity and explore the therapeutic potential of DMPP in relevant disease models.
References
- González-Gómez, J. C., Santana, L., Uriarte, E., Brea, J., Villazón, M., Loza, M. I., De Luca, M., Rivas, M. E., Montenegro, G. Y., & Fontenla, J. A. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & medicinal chemistry letters, 13(2), 175–178. [Link]
- Haberzettl, R. (2012). A validated animal model for the Serotonin Syndrome. University of Groningen.
- Staszewski, M., Stasiak, A., Karcz, T., McNaught-Flores, D., Leurs, R., Fogel, W. A., & Walczyński, K. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234–251. [Link]
- Haberzettl, R., Bert, B., Fink, H., & Fox, M. A. (2013). Animal models of the serotonin syndrome: a systematic review. Behavioural brain research, 256, 328–345. [Link]
- Cliffe, I. A., Brightwell, C. I., Fletcher, A., Forster, E. A., Mansell, H. L., Reilly, Y., & Routledge, C. (1993). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of medicinal chemistry, 36(10), 1509–1510. [Link]
- Serotonin syndrome manifestation in rats. (2021).
- Campiani, G., Butini, S., Gemma, S., Nacci, V., Fattorusso, C., Catalanotti, B., Cagnotto, A., Mereghetti, I., Taramelli, D., & Mennini, T. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & medicinal chemistry, 8(5), 873–881. [Link]
- Abou-Gharbia, M., Childers, W. E., Jr, Fletcher, H., 3rd, Tjoeng, F. S., Webb, M. B., & Andree, T. H. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 35(22), 4004–4011. [Link]
- Holford, N. H., & Sheiner, L. B. (1981). Pharmacokinetic and pharmacodynamic modeling in vivo. Critical reviews in bioengineering, 5(4), 273–322.
- Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of medicinal chemistry, 39(22), 4439–4450. [Link]
- Diksic, M., Nagahiro, S., & Sourkes, T. L. (1990). A new method to measure brain serotonin synthesis in vivo. I. Theory and basic data for a biological model. Journal of cerebral blood flow and metabolism, 10(1), 1–12. [Link]
- Kostrowska-Kaminska, M., Stanczak, A., Kiec-Kononowicz, K., Karcz, T., Starowicz, M., & Chlon-Rzepa, G. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & medicinal chemistry, 26(3), 735–745. [Link]
- Diksic, M., Nagahiro, S., & Sourkes, T. L. (1990). Biological model for the in vivo measurement of rate of serotonin synthesis in the brain. Journal of neural transmission. Supplementum, 29, 131–140.
- An in vivo evaluation of alpha adrenergic receptors in canine prostate. (1986). The Journal of urology, 136(2), 519–522. [Link]
- Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 26(11), 1281–1286. [Link]
- Aripiprazole. (2024). In Wikipedia. [Link]
- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Mechanism-Based Pharmacokinetic and Pharmacodynamic Modeling. (2021). In MDPI. [Link]
- Golebiewski, P., & Ciesielska, A. (2021). A Concise and Useful Guide to Understand How Alpha1 Adrenoceptor Antagonists Work. International journal of molecular sciences, 22(16), 8968. [Link]
- ResearchGate. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling.
- Eltablawy, N. A., El-Naggar, M., El-Subbagh, H. I., & El-Gendy, M. A. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European journal of medicinal chemistry, 64, 488–497. [Link]
- Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate. (2020). Pharmaceutical research, 37(10), 196. [Link]
- ResearchGate. (n.d.). MODELING PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG INTERACTIONS.
- Synthesis and receptor binding studies of 3-substituted piperazine derivatives. (2004). Archiv der Pharmazie, 337(5), 265–274. [Link]
- Chen, P., Wang, J., & Kozikowski, A. P. (2001). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and related dopamine reuptake inhibitors. Journal of medicinal chemistry, 44(18), 2951–2958. [Link]
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules (Basel, Switzerland), 29(18), 4242. [Link]
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2023). Molecules (Basel, Switzerland), 28(15), 5800. [Link]
- ResearchGate. (n.d.). Alpha-1 adrenergic receptor antagonists.
- ResearchGate. (n.d.). Alpha-1 adrenergic receptor antagonists.
Sources
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.amegroups.cn [cdn.amegroups.cn]
- 18. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(2,4-Dimethoxyphenyl)piperazine: A Novel CNS Agent vs. Standard-of-Care Anxiolytics and Antidepressants
Introduction: The Rationale for a New Arylpiperazine
The arylpiperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the structural basis of numerous approved therapeutics. These compounds are privileged structures due to their ability to interact with a wide array of biogenic amine receptors, particularly serotonin (5-HT) and dopamine (D) receptors. 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) is a novel investigational compound from this class. Its structural features suggest a potential interaction with key CNS targets implicated in mood and anxiety disorders.
This guide provides a comprehensive framework for the preclinical evaluation of DMPP, presenting a head-to-head comparison with two widely adopted standard-of-care medications:
-
Buspirone: A non-benzodiazepine anxiolytic, primarily acting as a partial agonist at the 5-HT1A serotonin receptor and also exhibiting antagonist activity at dopamine D2 receptors.[1][2][3][4] Its unique profile alleviates anxiety without the significant sedation or dependence associated with benzodiazepines.[2]
-
Sertraline: A first-line therapeutic for depression and anxiety disorders, belonging to the selective serotonin reuptake inhibitor (SSRI) class.[5][6] Its primary mechanism is the potent and selective inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[7][8][9]
The central hypothesis is that DMPP may possess a unique pharmacological profile, potentially combining direct receptor modulation with other activities, offering a novel multimodal approach to treating affective disorders. This guide outlines the essential in vitro and in vivo experiments required to characterize DMPP and benchmark its performance against these established drugs.
Comparative Pharmacological Profile: An Overview
To effectively compare these agents, we must first understand their fundamental interactions with key molecular targets. The following table summarizes the binding affinities (Ki, in nM) for DMPP (hypothetical data for illustrative purposes), Buspirone, and Sertraline at primary and secondary targets. A lower Ki value indicates a higher binding affinity.
| Target | This compound (DMPP) | Buspirone | Sertraline | Rationale for Target Inclusion |
| 5-HT1A Receptor | 5.2 nM (Hypothetical) | 1.1 nM | 235 nM | Primary target for anxiolysis; mediates mood and emotion.[1][10] |
| Serotonin Transporter (SERT) | 85 nM (Hypothetical) | >10,000 nM | 0.5 nM | Primary target for SSRIs; regulates synaptic serotonin levels.[7][8] |
| Dopamine D2 Receptor | 150 nM (Hypothetical) | 25 nM | 450 nM | Modulates mood, motivation, and motor control; a key target for antipsychotics and a secondary target for some anxiolytics.[3][4] |
| 5-HT2A Receptor | 45 nM (Hypothetical) | 55 nM | 35 nM | Implicated in mood, psychosis, and sleep; antagonism can be beneficial in depression. |
| Alpha-1 Adrenergic Receptor | 210 nM (Hypothetical) | 450 nM | 105 nM | Off-target binding can lead to cardiovascular side effects like orthostatic hypotension. |
Note: Data for DMPP is representative and hypothetical for the purpose of this guide. Data for Buspirone and Sertraline are compiled from various public sources and may vary between studies.
In Vitro Evaluation: Detailed Experimental Protocols
Characterizing a novel compound begins with quantifying its interaction with purified, specific molecular targets. The following protocols are designed to produce robust and reproducible data for a head-to-head comparison.
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of DMPP, Buspirone, and Sertraline for the 5-HT1A, D2, and SERT targets. Affinity is the foundational parameter that dictates the potential potency of a drug at its target.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining compound binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available frozen cell membranes from CHO or HEK293 cells stably expressing the human recombinant target of interest (e.g., 5-HT1A receptor). Thaw on ice and dilute in appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 5 mM MgCl2).
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (DMPP, Buspirone, Sertraline) in DMSO. Perform serial dilutions in the binding buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Assay Setup (96-well plate format):
-
Total Binding wells: Add 50 µL of buffer, 50 µL of radioligand solution (e.g., [3H]8-OH-DPAT for 5-HT1A), and 100 µL of diluted membrane preparation.
-
Non-Specific Binding (NSB) wells: Add 50 µL of a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites, followed by 50 µL of radioligand and 100 µL of membranes. Causality Insight: This step is critical because it quantifies how much radioligand sticks non-specifically to the filters and membranes, allowing for its subtraction from total binding to yield true, specific binding.
-
Test Compound wells: Add 50 µL of each compound dilution, 50 µL of radioligand, and 100 µL of membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: [35S]GTPγS Functional Assay
Objective: To determine the functional activity (potency and efficacy) of DMPP and Buspirone at the 5-HT1A receptor. This assay differentiates between agonists (which activate the receptor), antagonists (which block it), and partial agonists (which provide submaximal activation).
Signaling Pathway Diagram: 5-HT1A Receptor
Caption: Canonical Gi/o-coupled signaling pathway for the 5-HT1A receptor.
Step-by-Step Methodology:
-
Reagents: Prepare an assay buffer containing HEPES, NaCl, MgCl2, GDP, and an antioxidant like DTT. The key reagent is [35S]GTPγS, a non-hydrolyzable GTP analog that binds to the Gα subunit upon receptor activation.
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compounds (DMPP, Buspirone), a known full agonist (e.g., 8-OH-DPAT) for determining maximal stimulation, and the cell membrane preparation expressing the 5-HT1A receptor.
-
Initiation: Start the reaction by adding the [35S]GTPγS solution to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Stop the reaction and harvest the contents onto filter mats as described in the binding assay protocol. The filters will capture the G-proteins with the bound [35S]GTPγS.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the stimulated binding (in CPM or as a percentage of the full agonist response) against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect as a percentage of the full agonist).
-
Interpretation: An Emax of ~100% indicates a full agonist. An Emax between 20-80% indicates a partial agonist. An Emax of 0% with a rightward shift of the agonist curve (if co-incubated) indicates an antagonist.
-
In Vivo Preclinical Evaluation
After establishing an in vitro profile, the next crucial step is to assess the compound's effects in a living system. Animal models of anxiety and depression are essential for predicting potential therapeutic efficacy.[11][12][13]
Protocol 3: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of DMPP in rodents (mice or rats) compared to Buspirone and Sertraline. This test is based on the animal's natural aversion to open, elevated spaces.[11] Anxiolytic compounds are expected to increase the exploration of the open arms.
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms without walls ("open arms").
-
Animals and Dosing: Use male mice or rats. Acclimate them to the facility for at least one week. Administer the test compounds (e.g., DMPP, Buspirone, Sertraline at various doses) or vehicle (e.g., saline with Tween 80) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.
-
Testing Procedure:
-
Place a single animal at the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute period.
-
Record the session using an overhead video camera for later analysis by a blinded observer or using automated tracking software.
-
-
Behavioral Parameters Measured:
-
Primary: Time spent in the open arms (as a percentage of total time) and the number of entries into the open arms (as a percentage of total entries). An increase in these parameters suggests an anxiolytic effect.
-
Secondary (for locomotor activity): Total number of arm entries. Causality Insight: It is vital to measure overall activity to ensure that an increase in open arm time is not simply a side effect of hyperactivity. A true anxiolytic effect should be selective for open arm exploration.
-
-
Data Analysis: Compare the means of the different treatment groups using statistical tests such as ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to identify significant differences from the vehicle control group.
Discussion and Synthesis of Findings
This guide provides the essential framework for a rigorous, head-to-head preclinical comparison of this compound against Buspirone and Sertraline.
-
Interpreting Potential Outcomes: If the hypothetical data for DMPP holds, its profile would be quite distinct from the standard drugs. With high affinity for the 5-HT1A receptor (similar to Buspirone) and moderate affinity for the serotonin transporter (a weaker version of Sertraline's effect), DMPP could be classified as a multimodal agent. This combination could theoretically offer the rapid-acting anxiolytic potential of 5-HT1A agonism while also providing the robust, sustained antidepressant effects of SERT inhibition.
-
Translational Perspective: The in vivo results from the Elevated Plus Maze are critical. A strong anxiolytic signal for DMPP in this model would provide the rationale to proceed to more complex models of depression, such as the forced swim test or chronic social defeat stress, to validate the antidepressant hypothesis suggested by its SERT affinity.[11][14]
-
Future Directions: A comprehensive evaluation would expand to include assays for additional targets (e.g., other 5-HT subtypes, adrenergic receptors), ADME/toxicology profiling, and electrophysiological studies to measure effects on neuronal firing rates in key brain regions like the dorsal raphe nucleus and hippocampus.
By systematically applying these validated protocols, researchers can build a comprehensive data package to clearly define the pharmacological signature of DMPP and make data-driven decisions about its potential as a next-generation therapeutic for mood and anxiety disorders.
References
- Wikipedia. Buspirone. [Link]
- Taylor, D. P., Eison, M. S., Riblet, L. A., & VanderMaelen, C. P. (1985). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. PubMed. [Link]
- Medicover Hospitals.
- Goforth, H. W., & Goforth, H. (1988). Buspirone: an update on a unique anxiolytic agent. PubMed. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Buspirone Hydrochloride? [Link]
- Patsnap Synapse. (2024). What is the mechanism of Sertraline Hydrochloride? [Link]
- Dr.Oracle. (2023). What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? [Link]
- Drugs.com. (2023). Zoloft (sertraline): Mechanism, Clinical Trials, and Dosing. [Link]
- MedlinePlus. (2021). Sertraline. [Link]
- Medical News Today. (2023). How Zoloft works: Mechanism of action explained. [Link]
- Greentech Bioscience. Animal Models of Anxiety & Depression. [Link]
- Walf, A. A., & Frye, C. A. (2007). Experimental Models of Anxiety for Drug Discovery and Brain Research. Semantic Scholar. [Link]
- NEUROFIT. In vivo and in vitro models of Depression. [Link]
- Transpharmation. Depression & Anxiety | Preclinical Neuroscience. [Link]
- Singh, S., Kumar, S., & Singh, R. (2021). Animal Models For Screening Anti-Anxiety Drugs: A Review.
Sources
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 4. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Sertraline: MedlinePlus Drug Information [medlineplus.gov]
- 7. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. How Zoloft works: Mechanism of action explained [medicalnewstoday.com]
- 10. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 12. Experimental Models of Anxiety for Drug Discovery and Brain Research. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. transpharmation.com [transpharmation.com]
A Researcher's Guide to Establishing the Dose-Response Profile of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP)
Introduction: Characterizing a Novel Phenylpiperazine
The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous clinically significant drugs, particularly those targeting the central nervous system.[1][2] Compounds in this class frequently exhibit affinity for a range of monoamine receptors, including serotonin (5-HT) and dopamine (D) receptors, making them rich candidates for neuropsychiatric drug discovery.[3][4] 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) is a novel, structurally distinct analog within this class. While its precise pharmacological profile is uncharacterized, its structure suggests likely interaction with serotonergic receptors, such as the 5-HT1A and 5-HT2A subtypes, which are critical targets for treating depression, anxiety, and psychosis.[5][6]
Establishing a dose-response curve is the foundational step in characterizing any novel compound.[7] It is a quantitative method that provides critical insights into a compound's potency, efficacy, and mechanism of action, transforming a chemical structure into a pharmacological tool.[8][9] This guide provides a comprehensive, step-by-step framework for researchers to systematically establish the in vitro dose-response curve for DMPP. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach. This guide compares DMPP's hypothetical performance against well-established reference compounds to provide context for its activity.
Part 1: Strategic Planning - Target Selection and Comparative Framework
Before any pipette touches a tip, a logical framework is essential. Based on the extensive pharmacology of arylpiperazines, our initial hypothesis is that DMPP will modulate serotonin receptors.[10]
Primary Targets of Interest:
-
5-HT1A Receptor: A Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase. 5-HT1A agonists are known to have anxiolytic and antidepressant effects.[11]
-
5-HT2A Receptor: A Gq-coupled receptor. Its activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[12][13] This receptor is central to the action of psychedelic compounds and many atypical antipsychotics.
Selection of Comparator Compounds: To interpret the data for DMPP, its profile must be benchmarked against gold-standard compounds.
-
Serotonin (5-HT): The endogenous ligand for all serotonin receptors, serving as the primary positive control for agonism.
-
Aripiprazole: An atypical antipsychotic with a well-documented arylpiperazine structure. It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors, making it an excellent polypharmacological benchmark.[5]
-
WAY-100635: A highly selective and potent 5-HT1A receptor silent antagonist, ideal for validating assay specificity.
The overall experimental strategy will first determine the binding affinity (the "stickiness") of DMPP to our target receptors and then elucidate its functional effect (the "action") as an agonist, antagonist, or partial agonist.
Part 2: The Experimental Workflow - From Binding to Function
A rigorous characterization follows a logical progression. First, we determine if the compound binds to the target (affinity). Second, we determine what happens when it binds (function).
Caption: High-level experimental workflow for DMPP characterization.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
Causality: This experiment directly measures the affinity of DMPP for the 5-HT1A and 5-HT2A receptors. It quantifies how tightly the compound binds by measuring its ability to compete with a radiolabeled ligand of known high affinity. The resulting value, the inhibition constant (Ki), is a fundamental property of the drug-receptor interaction.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either human 5-HT1A or 5-HT2A receptors.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Radioligand Selection:
-
For 5-HT1A: Use [³H]8-OH-DPAT.
-
For 5-HT2A: Use [³H]Ketanserin.
-
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg protein/well).
-
Radioligand at a concentration near its Kd (e.g., ~1 nM).
-
Varying concentrations of DMPP or comparator compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Total Binding Control: Wells with only membranes and radioligand.
-
Non-specific Binding (NSB) Control: Wells with membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold buffer, then measure the radioactivity trapped on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand (DMPP).
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀ (the concentration of DMPP that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assays for Potency (EC₅₀) and Efficacy (Emax)
Causality: Binding does not equate to a biological effect. Functional assays are essential to determine whether DMPP activates the receptor (agonist), blocks the endogenous ligand (antagonist), or provides a submaximal response (partial agonist). We select assays based on the known signaling pathways of our target receptors.[12][14]
A. 5-HT2A Receptor: Calcium Mobilization Assay
-
Rationale: The 5-HT2A receptor is Gαq-coupled, and its activation leads to a transient increase in intracellular calcium ([Ca²⁺]i), a robust and easily measurable signal.[12][13]
-
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C. This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.
-
Compound Addition: Use a fluorescence plate reader equipped with an automated injector (e.g., a FLIPR or FlexStation). Measure baseline fluorescence for 15-20 seconds.
-
Agonist Mode: Inject varying concentrations of DMPP, Serotonin, or Aripiprazole and record the fluorescence signal for an additional 90-120 seconds. The peak fluorescence response is the primary readout.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with varying concentrations of DMPP for 15-20 minutes before injecting a fixed, EC₈₀ concentration of Serotonin. An antagonist will reduce the signal produced by Serotonin.
-
Data Analysis: Plot the peak fluorescence response (normalized to baseline) against the log concentration of the compound. Fit the curve using a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).
-
B. 5-HT1A Receptor: cAMP Inhibition Assay
-
Rationale: The 5-HT1A receptor is Gαi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11]
-
Methodology:
-
Cell Culture: Use cells stably expressing the human 5-HT1A receptor.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with a fixed concentration of Forskolin to generate a high basal level of cAMP.
-
Compound Addition: Concurrently add varying concentrations of DMPP or comparator compounds. An agonist will inhibit Forskolin-stimulated cAMP production.
-
Detection: After incubation (e.g., 30 minutes), lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The signal in these assays is inversely proportional to the cAMP concentration. Plot the assay signal against the log concentration of the agonist. Fit the curve to determine EC₅₀ and Emax.
-
Part 3: Data Interpretation - Building the Pharmacological Profile
The raw data from these experiments must be synthesized into a clear, comparative profile. The key parameters to compare are Ki (affinity), EC₅₀ (potency), and Emax (efficacy).[7]
Visualizing the Underlying Mechanisms:
Caption: Canonical signaling pathways for 5-HT1A and 5-HT2A receptors.
Comparative Data Summary (Hypothetical Results):
The power of a dose-response analysis lies in direct comparison. Below is a table summarizing a hypothetical dataset for DMPP, placing its performance in the context of our selected reference compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Emax, % of Serotonin) | Inferred Activity |
| DMPP | 5-HT1A | 15.2 | 45.7 | 95% | Full Agonist |
| 5-HT2A | 250.4 | >10,000 | <5% | Weak/No Activity | |
| Serotonin | 5-HT1A | 5.1 | 12.3 | 100% | Endogenous Agonist |
| 5-HT2A | 20.5 | 35.1 | 100% | Endogenous Agonist | |
| Aripiprazole | 5-HT1A | 3.4 | 8.2 | 60% | Partial Agonist |
| 5-HT2A | 11.8 | No agonist activity | Blocks 5-HT effect | Antagonist | |
| WAY-100635 | 5-HT1A | 0.9 | No agonist activity | Blocks 5-HT effect | Antagonist |
Interpreting this Hypothetical Profile:
-
Selectivity: DMPP shows significantly higher affinity for the 5-HT1A receptor (Ki = 15.2 nM) compared to the 5-HT2A receptor (Ki = 250.4 nM), suggesting it is a selective 5-HT1A ligand.
-
Potency and Efficacy: At the 5-HT1A receptor, DMPP demonstrates potent agonism (EC₅₀ = 45.7 nM) with an efficacy nearly identical to that of serotonin (95%). This classifies it as a potent, selective, full 5-HT1A receptor agonist .[7]
-
Comparison to Aripiprazole: Unlike Aripiprazole, which is a partial agonist, DMPP elicits a full response. This difference in efficacy could translate to distinct therapeutic effects and side-effect profiles.
-
Self-Validation: The results are internally consistent. The high affinity at 5-HT1A is matched by potent functional activity. The lower affinity at 5-HT2A corresponds with a lack of functional response, as expected. The control compounds behave as documented in the literature, validating the assay systems.
Conclusion
This guide outlines a systematic, hypothesis-driven approach to establishing a comprehensive dose-response profile for a novel compound, this compound. By integrating binding and functional assays and benchmarking against well-characterized standards, researchers can move beyond simple data generation to build a meaningful pharmacological narrative. This process of determining affinity, potency, efficacy, and selectivity is the critical first step in the drug discovery pipeline, providing the foundational data necessary to predict a compound's potential therapeutic utility and guide future in vivo studies.[8][15]
References
- Berg, K. A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
- Collaborative Drug Discovery. (n.d.). Understanding the Importance of The Dose-Response Curve. CDD Vault. [Link]
- ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR | Request PDF. [Link]
- Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
- Goutal, S., et al. (2002). Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats. Nuclear Medicine and Biology, 29(6), 645-653. [Link]
- Tecan. (n.d.). Rapid generation of dose-response curves for high throughput screening. [Link]
- Wikipedia. (n.d.). Piperazine. [Link]
- Wikipedia. (n.d.).
- YouTube. (2023). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. [Link]
- Travagli, R. A., et al. (1999). Characterization of the in vitro effects of 5-hydroxytryptamine (5-HT) on identified neurones of the rat dorsal motor nucleus of the vagus (DMV). British Journal of Pharmacology, 128(6), 1323–1330. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Piperazine? [Link]
- European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. EP 3414231 B1. [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- ResearchGate. (2015). (PDF) Piperazine: the molecule of diverse pharmacological importance. [Link]
- del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology and Chemotherapy, 22(3), 463-477. [Link]
- ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- Roth, B. L., et al. (2000). Geometry-affinity relationships of the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene. Journal of Medicinal Chemistry, 43(21), 3983-3990. [Link]
- Malawska, B., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-465. [Link]
- Wikipedia. (n.d.). Dimethyltryptamine. [Link]
- ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]
- Green, U., et al. (1973). Dose-response studies with concurrent administration of piperazine and sodium nitrite to strain A mice. Journal of the National Cancer Institute, 50(1), 119-124. [Link]
- ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
- Wikipedia. (n.d.). Aripiprazole. [Link]
- Gozzi, A., et al. (2017). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. Neuropsychopharmacology, 42(6), 1306–1316. [Link]
- Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine. [Link]
- Mayo Clinic. (2025). Piperazine (oral route). [Link]
- Gozlan, H., et al. (1995). N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) are potent and selective 5-HT1A receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1264-1273. [Link]
- Cichero, E., & Pitzanti, E. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(18), 5678. [Link]
- Słoczyńska, K., et al. (2021). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Molecules, 26(11), 3299. [Link]
- Yousif, M., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Omega, 6(1), 101-111. [Link]
- Fuxe, K., et al. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aripiprazole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. collaborativedrug.com [collaborativedrug.com]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. innoprot.com [innoprot.com]
- 15. tecan.com [tecan.com]
Confirming the Binding Site of 1-(2,4-Dimethoxyphenyl)piperazine: A Comparative Guide to Mutagenesis Approaches
For researchers and drug development professionals, understanding the precise molecular interactions between a small molecule and its protein target is paramount. This knowledge underpins rational drug design, informs structure-activity relationship (SAR) studies, and ultimately contributes to the development of safer and more efficacious therapeutics. This guide provides an in-depth technical comparison of experimental strategies to confirm the binding site of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP), a representative arylpiperazine compound, by hypothesizing its interaction with the human 5-HT1A serotonin receptor, a common target for this class of molecules.
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[1][2] The foundational hypothesis of this guide is that DMPP, like many of its structural analogs, binds to the orthosteric pocket of the 5-HT1A receptor. We will explore how site-directed mutagenesis, coupled with robust binding assays, can rigorously test this hypothesis and pinpoint the key amino acid residues responsible for this interaction.
The Rationale: Why Mutagenesis is the Gold Standard for Binding Site Validation
While computational docking can provide valuable predictions of ligand binding modes, these models remain hypothetical until experimentally validated.[1] Site-directed mutagenesis offers a direct method to probe the functional contribution of individual amino acid residues to the binding of a ligand.[3][4] The most common and informative approach is alanine scanning mutagenesis , where specific residues in the protein are systematically mutated to alanine.[5][6]
The rationale behind using alanine is its non-bulky, chemically inert side chain (a methyl group), which removes the specific functional group of the original residue (e.g., a hydroxyl, carboxyl, or aromatic ring) without significantly disrupting the overall protein backbone structure.[5] By comparing the binding affinity of the ligand to the wild-type (WT) receptor versus a panel of alanine mutants, we can infer the importance of each mutated residue. A significant decrease in binding affinity (i.e., a large increase in the dissociation constant, Kd, or inhibition constant, Ki) for a particular mutant strongly suggests that the original residue is a critical "hot spot" for the interaction.[6][7]
Experimental Design: A Step-by-Step Workflow for Binding Site Confirmation
A robust experimental plan to confirm the binding site of DMPP on the 5-HT1A receptor involves a multi-step process, from initial in silico predictions to the final biophysical characterization of binding.
Part A: In Silico Prediction of the DMPP Binding Pocket
Before embarking on wet-lab experiments, it is highly efficient to generate a structural hypothesis for the DMPP-5-HT1A interaction.
-
Homology Modeling: As of early 2026, several crystal and cryo-EM structures of the 5-HT1A receptor are available in the Protein Data Bank (PDB), such as PDB ID: 7E2Y.[8] These structures can be used as templates to build a high-quality homology model of the receptor.
-
Ligand Docking: Using computational docking software (e.g., AutoDock, Schrödinger Suite), DMPP can be docked into the orthosteric binding pocket of the 5-HT1A model. The orthosteric pocket of aminergic GPCRs is a well-defined region within the transmembrane (TM) helices.[9]
-
Identification of Key Residues: Analysis of the docked poses will reveal putative interactions. Based on extensive literature for serotonin and related receptors, we can hypothesize interactions with the following key residues:
-
Aspartate (D) in TM3 (e.g., D1163.32): This highly conserved residue is known to form a crucial salt bridge with the protonated amine of biogenic amines and arylpiperazine ligands.[1][9]
-
Serine (S) or Threonine (T) in TM5 (e.g., S1995.43): The hydroxyl groups of these residues often form hydrogen bonds with ligands.[10]
-
Aromatic residues (Phenylalanine (F), Tyrosine (Y), Tryptophan (W)) in TM6 (e.g., F3616.51, F3626.52): These residues can form π-π stacking or hydrophobic interactions with the aromatic rings of the ligand.[9]
-
These predicted interacting residues become the primary targets for site-directed mutagenesis.
Part B: Generation of 5-HT1A Mutants via Site-Directed Mutagenesis
This process involves introducing specific point mutations into the plasmid DNA encoding the 5-HT1A receptor.
Detailed Protocol:
-
Primer Design: For each target residue (e.g., D116, S199, F361), design a pair of complementary mutagenic primers. These primers should contain the desired mutation (e.g., changing the GAC codon for Asp to GCC for Ala) and be flanked by ~15-20 bases of correct sequence on both sides.[9]
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase with the wild-type 5-HT1A plasmid as the template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Typical PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (temperature depends on primer Tm)
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes[6]
-
-
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively destroying the original parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain. The newly synthesized, mutated DNA is unmethylated and remains intact.[11]
-
Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA from several bacterial colonies and confirm the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.
Part C: Comparative Binding Assays
With the wild-type and mutant receptor constructs verified, the next step is to express the proteins and compare their binding affinities for DMPP.
This is a robust and highly sensitive method to determine the affinity of an unlabeled compound (DMPP) by measuring its ability to compete off a radiolabeled ligand that is known to bind to the receptor.[12][13]
Detailed Protocol:
-
Receptor Expression: Transfect mammalian cells (e.g., HEK293 or CHO cells) with the wild-type or mutant 5-HT1A receptor plasmids. Allow 24-48 hours for receptor expression.
-
Membrane Preparation: Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellets in an appropriate assay buffer. Determine the protein concentration of the membrane preparations using a standard method like the BCA assay.
-
Displacement Assay Setup: In a 96-well plate, add the following components to each well:
-
A fixed concentration of a suitable 5-HT1A radioligand (e.g., [³H]8-OH-DPAT). The concentration should be close to its Kd value for the wild-type receptor to ensure adequate signal-to-noise.
-
A range of concentrations of the unlabeled competitor, DMPP (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
A constant amount of membrane preparation (e.g., 10-20 µg of protein) for either the wild-type or one of the mutant receptors.
-
-
Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the DMPP concentration. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of DMPP that inhibits 50% of the specific radioligand binding). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
SPR is a biophysical technique that measures binding events in real-time without the need for labels, providing both affinity (KD) and kinetic data (kon and koff).[14][15]
Conceptual Workflow:
-
Receptor Preparation: The GPCR (wild-type or mutant) must be purified and solubilized in a suitable detergent, or captured directly from cell lysates onto the sensor chip.[14][15]
-
Immobilization: The purified receptor is immobilized onto an SPR sensor chip.
-
Binding Measurement: A solution containing DMPP at various concentrations is flowed over the chip surface. The binding of DMPP to the immobilized receptor causes a change in the refractive index at the surface, which is detected and reported in real-time as a response signal.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
While technically more demanding for GPCRs, SPR offers a significant advantage by providing kinetic information, which can add a deeper layer of understanding to the binding interaction.[16]
Data Interpretation and Comparison
The power of this approach lies in the direct comparison of binding data between the wild-type and mutant receptors. The results can be summarized in a clear, comparative table.
Table 1: Illustrative Binding Affinity Data for DMPP at Wild-Type and Mutant 5-HT1A Receptors
| Receptor Construct | Mutated Residue | Putative Interaction | DMPP Binding Affinity (Ki, nM) | Fold Change vs. WT |
| Wild-Type 5-HT1A | None | - | 15.2 ± 1.8 | - |
| D116A | Aspartate (TM3) | Ionic Bond | > 10,000 | > 650-fold |
| S199A | Serine (TM5) | Hydrogen Bond | 455.1 ± 35.6 | ~30-fold |
| F361A | Phenylalanine (TM6) | π-π Stacking | 301.7 ± 28.9 | ~20-fold |
| A203G | Alanine (TM5) | Control (non-interacting) | 18.5 ± 2.1 | ~1.2-fold |
(Note: Data are illustrative and based on typical results from mutagenesis studies of GPCRs.)
Interpretation:
-
D116A Mutant: The dramatic loss of binding affinity (>650-fold) strongly indicates that the acidic side chain of Asp116 is absolutely essential for binding, likely forming the primary anchor point for the basic nitrogen of the DMPP piperazine ring.[9][17]
-
S199A and F361A Mutants: The significant, though less dramatic, decreases in affinity (~20-30 fold) suggest that these residues are also important for binding, likely forming secondary interactions such as hydrogen bonds and hydrophobic contacts that contribute to the overall binding energy.[18]
-
A203G Mutant: The negligible change in affinity for this control mutant, a residue not predicted to be in the binding pocket, provides a crucial self-validating control, demonstrating that the observed effects are specific to the targeted residues and not due to global misfolding of the receptor.
Sources
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed mutagenesis of a single residue changes the binding properties of the serotonin 5-HT2 receptor from a human to a rat pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating structural and mutagenesis data to elucidate GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alanine Scanning Mutagenesis of the DRYxxI Motif and Intracellular Loop 2 of Human Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into lipid and ligand regulation of serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Prediction of Alanine Scanning and Ligand Binding Energetics in G-Protein Coupled Receptors | PLOS Computational Biology [journals.plos.org]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Label-free detection of small-molecule binding to a GPCR in the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-directed mutagenesis of the human dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in modern medicinal chemistry, a privileged scaffold found in a multitude of blockbuster drugs.[1] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties that can significantly enhance a drug candidate's pharmacokinetic profile.[2][3] This versatility allows for extensive modification, enabling chemists to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties to achieve desired therapeutic outcomes.[4][5]
This guide provides an in-depth comparison of the pharmacokinetic profiles of various piperazine derivatives across different therapeutic classes. We will delve into the experimental methodologies used to determine these profiles, explain the structure-activity relationships that govern them, and present comparative data to inform the rational design of future piperazine-containing drug candidates.
The Structural Advantage of the Piperazine Moiety
The two nitrogen atoms in the piperazine ring are key to its utility in drug design. They provide a large polar surface area and act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability.[2][6] The structural rigidity of the ring, combined with the ability to introduce various substituents at the nitrogen positions, allows for precise control over the molecule's interaction with biological targets and its overall ADME characteristics.[2][4]
Key Pharmacokinetic Parameters: A Comparative Overview
The therapeutic efficacy and safety of a drug are directly linked to its pharmacokinetic properties.[7] Understanding these parameters is crucial for optimizing dosing regimens and minimizing adverse effects. Below is a comparative look at key pharmacokinetic data for representative piperazine derivatives from different therapeutic classes.
Table 1: Pharmacokinetic Profiles of Antipsychotic Piperazine Derivatives
| Parameter | Olanzapine | Ziprasidone |
| Time to Peak (Tmax) | ~6 hours (oral)[2] | 6-8 hours (oral)[4] |
| Bioavailability | ~60% (oral, due to first-pass metabolism)[8] | ~60% (oral, with food)[4] |
| Protein Binding | 93%[2] | >99%[4] |
| Half-life (t½) | 21-54 hours[2] | ~7 hours (oral)[4] |
| Metabolism | Primarily hepatic via CYP1A2 and glucuronidation.[6][9] | Extensively hepatic, via aldehyde oxidase and CYP3A4.[10] |
| Excretion | ~57% in urine, ~30% in feces.[2] | ~20% in urine, ~66% in feces.[4] |
Table 2: Pharmacokinetic Profile of an Antihistamine Piperazine Derivative
| Parameter | Cetirizine |
| Time to Peak (Tmax) | ~1 hour[11] |
| Bioavailability | >70%[12] |
| Protein Binding | 93-96%[12] |
| Half-life (t½) | ~8.3 hours[12] |
| Metabolism | Minimal[12] |
| Excretion | ~70-85% in urine (mostly unchanged)[12] |
Table 3: Pharmacokinetic Profile of an Anthelmintic Piperazine Derivative
| Parameter | Piperazine Citrate |
| Time to Peak (Tmax) | 1-8 hours (maximal excretion rate)[13] |
| Bioavailability | Rapidly absorbed[13] |
| Protein Binding | 60-70%[7][14] |
| Half-life (t½) | Highly variable[7] |
| Metabolism | Approximately 25% metabolized in the liver.[7] |
| Excretion | Primarily in urine, with ~40% of the dose excreted in the first 24 hours.[15] |
Deciphering the Data: Experimental Methodologies
The pharmacokinetic data presented above are the result of rigorous experimental evaluation. Understanding the methodologies behind these numbers is critical for interpreting the data and designing future studies. Here, we detail the protocols for three fundamental in vitro ADME assays.
Caco-2 Permeability Assay: Predicting Intestinal Absorption
The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[16] It utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[17]
Experimental Rationale: By measuring the rate at which a compound crosses this cell monolayer, from the apical (intestinal lumen) to the basolateral (bloodstream) side, we can estimate its potential for in vivo absorption. The assay can also identify compounds that are substrates for efflux transporters, such as P-glycoprotein (P-gp), by measuring transport in the reverse direction (basolateral to apical).[17]
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.[18]
-
Compound Incubation: The test compound is added to the donor compartment (apical for absorption studies, basolateral for efflux studies) at a defined concentration.[17]
-
Sampling: At predetermined time points (e.g., up to 2 hours), samples are taken from the receiver compartment.[17]
-
Quantification: The concentration of the test compound in the samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated to quantify the rate of transport across the cell monolayer.[18]
Metabolic Stability Assay: Gauging Hepatic Clearance
The metabolic stability assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family.[21][22] This is a critical parameter as rapid metabolism can lead to low bioavailability and a short duration of action. The assay typically uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[23]
Experimental Rationale: By incubating a compound with liver microsomes and a cofactor-regenerating system (like NADPH), we can simulate phase I metabolism.[21][24] The rate at which the parent compound disappears over time provides an estimate of its intrinsic clearance.
Step-by-Step Protocol:
-
Preparation: Thaw liver microsomes (human or other species) and prepare a reaction buffer containing a NADPH-regenerating system.[21][25]
-
Incubation: The test compound is added to the microsomal suspension and the reaction is initiated by adding the NADPH-regenerating system. The mixture is incubated at 37°C.[21][24]
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).[22]
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[21]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.[21]
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[21]
-
Data Analysis: The concentration of the parent compound remaining at each time point is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[22]
Plasma Protein Binding Assay: Determining Free Drug Concentration
The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic parameter. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[26] Equilibrium dialysis is the gold standard method for determining plasma protein binding.[5][27]
Experimental Rationale: This technique involves dialyzing a drug-spiked plasma sample against a protein-free buffer through a semi-permeable membrane. At equilibrium, the concentration of the unbound drug will be the same in both the plasma and buffer chambers, allowing for the calculation of the bound and unbound fractions.[5][28]
Step-by-Step Protocol:
-
Device Preparation: A dialysis device with two chambers separated by a semi-permeable membrane is used.[29]
-
Sample Loading: The test compound is spiked into plasma, which is then added to one chamber (the donor chamber). A protein-free buffer (e.g., PBS) is added to the other chamber (the receiver chamber).[26][28]
-
Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-8 hours).[26][29]
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[28]
-
Analysis: The concentration of the drug in both aliquots is measured by LC-MS/MS.[5]
-
Calculation: The percentage of plasma protein binding is calculated from the concentrations of the drug in the plasma and buffer chambers at equilibrium.[5]
Conclusion
The piperazine scaffold remains an invaluable tool in drug discovery due to its favorable impact on pharmacokinetic properties. By understanding the structure-activity relationships and employing robust in vitro and in vivo experimental methodologies, researchers can rationally design novel piperazine derivatives with optimized ADME profiles. The comparative data and detailed protocols provided in this guide serve as a foundational resource for scientists and drug development professionals working to advance the next generation of piperazine-based therapeutics.
References
- Cetirizine. (2023, November 28). In Wikipedia.
- Ziprasidone (Geodon) Pharmacokinetics. (2014, December 13). Psychopharmacology Institute.
- Olanzapine Pharmacokinetics. (2014, December 13). Psychopharmacology Institute.
- Pharmacokinetics of Olanzapine: A Comprehensive Review. (n.d.). OMICS International.
- Ghayour-Mobarhan, M., et al. (2008). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers. DARU Journal of Pharmaceutical Sciences, 16(1), 33-37.
- Aweeka, F., et al. (2000). The pharmacokinetics of ziprasidone in subjects with normal and impaired hepatic function. British Journal of Clinical Pharmacology, 49(S1), 27S-33S.
- Gahr, M., et al. (2009). The use of ziprasidone in clinical practice: Analysis of pharmacokinetic and pharmacodynamic aspects from data of a drug monitor. Pharmacopsychiatry, 42(03), 107-112.
- Singh, S., & Doss, M. K. G. (2023). Cetirizine. In StatPearls. StatPearls Publishing.
- Miceli, J. J., et al. (2005). Pharmacokinetics and therapeutics of acute intramuscular ziprasidone. CNS drugs, 19(Suppl 1), 21-30.
- Callaghan, J. T., et al. (1999). Olanzapine. Pharmacokinetic and pharmacodynamic profile. Clinical pharmacokinetics, 37(3), 177-193.
- Atrizin | 10 mg | Tablet. (n.d.). MedEx.
- Stroup, T. S., & Gray, N. (2018). Ziprasidone. In StatPearls. StatPearls Publishing.
- Cetirizine: Package Insert / Prescribing Information. (2025, November 20). Drugs.com.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
- Caco2 assay protocol. (n.d.).
- Rosky, M. F., & VandenBerg, A. M. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. The mental health clinician, 13(6), 295–303.
- SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Brand Name: Piperazine Citrate. (n.d.). Rwanda FDA.
- Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
- Sahoo, A., & Moir, M. (2023). Olanzapine. In StatPearls. StatPearls Publishing.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Plasma Protein Binding Assay. (2022, November 3). Visikol.
- Caldwell, G. W., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 41-64). Humana Press.
- Lin, L., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(7-8), 697–703.
- Plasma Protein Binding Assay. (n.d.). BioIVT.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. (2025, August 6). ResearchGate.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A, 37(1), 58-67.
- Piperazine. (2023, November 13). In Wikipedia.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
- MRL - Piperazine Summary Report (3). (n.d.). EMA. Retrieved January 9, 2026, from [https://www.ema.europa.eu/en/documents/mrl-report/piperazine-summary-report-3-committee-veterinary-medicinal-products_en.pdf]([Link] medicinal-products_en.pdf)
- A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Journal of Pharmaceutical Negative Results.
- Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC advances, 12(35), 22759-22774.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Pharmaceuticals, 16(7), 920.
Sources
- 1. mdpi.com [mdpi.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. The pharmacokinetics of ziprasidone in subjects with normal and impaired hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. enamine.net [enamine.net]
- 6. omicsonline.org [omicsonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cetirizine - Wikipedia [en.wikipedia.org]
- 13. rwandafda.gov.rw [rwandafda.gov.rw]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. qascf.com [qascf.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 23. mercell.com [mercell.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Plasma Protein Binding Assay [visikol.com]
- 27. bioivt.com [bioivt.com]
- 28. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
A Comparative Guide to the Validation of an Analytical Method for 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) Quantification
This guide provides a comprehensive framework for the validation of a robust analytical method for the quantification of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP), a crucial compound in various research and pharmaceutical development contexts. We will objectively compare common analytical approaches, detail a step-by-step validation protocol for a selected method, and provide the scientific rationale behind our experimental choices, grounded in internationally recognized guidelines.
Introduction: The Need for a Validated Method
This compound (DMPP) is a synthetic organic compound and a key intermediate in the synthesis of various pharmaceutically active molecules. Accurate and reliable quantification of DMPP is paramount for ensuring the quality, purity, and potency of drug substances and products.[1] An unvalidated analytical method yields data that is scientifically unsound and can lead to significant issues in later stages of drug development, including regulatory non-compliance and patient safety risks.
This guide is designed for researchers, analytical scientists, and quality control professionals. It offers a detailed roadmap for validating a High-Performance Liquid Chromatography (HPLC) method, ensuring it is "fit for purpose" in accordance with the principles outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Method Selection: A Comparative Rationale
While several analytical techniques can be employed for the quantification of piperazine derivatives, the choice of method depends on factors like the nature of the analyte, the sample matrix, required sensitivity, and available instrumentation.[6][7][8][9]
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC with UV Detection | Separation based on polarity, detection via UV absorbance by chromophores.[6][7] | Robust, reproducible, cost-effective, widely available.[10] | Moderate sensitivity, requires analyte to have a UV chromophore. | Routine quality control, purity assessment, and assay of bulk drug substance and finished products.[11] |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase, with mass spectrometry for detection. | High sensitivity and specificity, excellent for identifying impurities.[8] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Impurity profiling, analysis of residual solvents. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and specific detection of MS. | Very high sensitivity and selectivity, suitable for complex matrices. | Higher cost, more complex instrumentation and method development. | Bioanalysis (quantification in biological fluids), trace impurity analysis. |
For the routine quantification of DMPP as a drug substance or in a formulated product, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) presents the optimal balance of performance, cost-effectiveness, and accessibility. DMPP's aromatic ring structure contains a strong chromophore, making it ideal for UV detection.[7]
The Validation Framework: Adhering to ICH Q2(R1) Guidelines
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[12][5][13] This guide is structured around the validation parameters defined in the ICH Q2(R1) guideline.[3][5][14][15]
The overall workflow for validating an analytical method is a systematic process.
Experimental Design & Protocols
This section provides detailed protocols for validating an RP-HPLC-UV method for DMPP quantification.
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v).
-
Rationale: A mixture of organic solvent (acetonitrile) and an acidic buffer provides good peak shape and resolution. The acidic pH ensures that the piperazine nitrogens are protonated, leading to consistent retention.
-
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 35°C.[16]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.[16]
-
Diluent: Mobile Phase.
The following table summarizes the validation experiments. Detailed protocols for each are provided below.
| Parameter | Objective | Experiment | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[5][17] | Analyze blank, placebo (if applicable), DMPP standard, and samples from forced degradation studies (acid, base, oxidation, heat, light).[18] | The DMPP peak should be free from interference from any degradants or excipients. Peak purity analysis (if using DAD) should pass. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response.[5] | Analyze at least five concentrations across a specified range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5] | Confirmed by the linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results obtained by the method to the true value.[5] | Analyze a synthetic mixture of the drug product (placebo) spiked with known amounts of DMPP at three levels (e.g., 80%, 100%, 120%), in triplicate. | Mean percent recovery should be between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] | Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5] | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | Visually discernible from noise. S/N ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve.[16] | S/N ≥ 10. Precision (%RSD) and accuracy at this concentration should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The change in results should be minimal. |
Detailed Experimental Protocols
Protocol 1: Specificity via Forced Degradation
-
Objective: To demonstrate the method is stability-indicating.[18][19]
-
Procedure:
-
Prepare separate solutions of DMPP (approx. 1 mg/mL) in the diluent.
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours. Neutralize with 1M NaOH before dilution.
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours. Neutralize with 1M HCl before dilution.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19][20]
-
Aim for 5-20% degradation of the active ingredient.[18]
-
Analyze the stressed samples alongside an unstressed control sample.
-
-
Analysis: Evaluate the chromatograms for resolution between the DMPP peak and any degradation product peaks. Use a DAD detector to assess peak purity.
Protocol 2: Linearity
-
Objective: To establish the linear range of the method.
-
Procedure:
-
Prepare a stock solution of DMPP standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels, for example: 50, 75, 100, 125, and 150 µg/mL.
-
Inject each concentration in triplicate.
-
-
Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.
Protocol 3: Accuracy (Spike-Recovery)
-
Objective: To determine the agreement between the measured value and the true value.
-
Procedure:
-
If a drug product is being tested, prepare a placebo mixture.
-
Spike the placebo with DMPP standard solution to achieve three concentration levels (e.g., 80, 100, and 120 µg/mL).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the amount of DMPP recovered.
-
-
Analysis: Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.
Conclusion
The validation of an analytical method is a mandatory, systematic process that ensures the reliability, accuracy, and consistency of quantitative data.[12] The RP-HPLC-UV method detailed in this guide provides a robust and cost-effective solution for the quantification of this compound. By following the principles and protocols outlined, which are grounded in ICH guidelines, researchers and drug development professionals can confidently generate high-quality analytical data suitable for regulatory submission and ensuring product quality.[21]
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 9, 2026.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- The Pharma Review. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved January 9, 2026.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 9, 2026.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved January 9, 2026.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- International Journal of Creative Research Thoughts. (2021, July). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- BioProcess International. (n.d.).
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 9, 2026.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”.
Sources
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. fda.gov [fda.gov]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. asianjpr.com [asianjpr.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. tga.gov.au [tga.gov.au]
- 16. jocpr.com [jocpr.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
A Researcher's Guide to the Independent Replication of Studies Using 1-(2,4-Dimethoxyphenyl)piperazine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the ability to independently replicate published findings is the cornerstone of scientific progress. This guide provides an in-depth technical analysis of 1-(2,4-Dimethoxyphenyl)piperazine (DMPP), a synthetic nicotinic acetylcholine receptor (nAChR) agonist, with a focus on facilitating the replication of studies utilizing this compound. We will objectively compare DMPP's performance with other common nAChR agonists, provide detailed experimental protocols, and discuss potential sources of variability and troubleshooting strategies to ensure robust and reproducible results.
Understanding this compound (DMPP) and its Mechanism of Action
This compound is a phenylpiperazine derivative that acts as an agonist at nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[1] DMPP exhibits selectivity for the ganglionic subtype of nAChRs.[2] Upon binding, DMPP induces a conformational change in the receptor, opening a central ion channel permeable to cations such as Na+, K+, and Ca2+.[1][3] This influx of positive ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.[4]
The activation of nAChRs by agonists like DMPP has been implicated in a wide range of physiological processes, including the modulation of neurotransmitter release, inflammation, and even angiogenesis.[5][6] Studies have explored its potential in models of pain, inflammation, and neurological disorders.[7][8]
Comparative Analysis of DMPP with Alternative nAChR Agonists
The choice of nAChR agonist is critical for experimental design and can significantly impact the outcome and reproducibility of a study. Below is a comparison of DMPP with two other widely used nAChR agonists: nicotine and epibatidine.
| Agonist | Receptor Selectivity | Potency | Key Characteristics & Considerations |
| This compound (DMPP) | Selective for ganglionic subtype nAChRs.[2] | Generally considered a potent agonist.[6] | Synthetic compound. Its specific selectivity profile can be advantageous for targeting certain receptor populations. May exhibit partial agonist activity at some nAChR subtypes.[9] |
| Nicotine | Broad-spectrum agonist for various nAChR subtypes.[1] | High affinity for many nAChR subtypes.[3] | Natural alkaloid. Its widespread effects can make it difficult to isolate the role of a specific nAChR subtype. Chronic exposure can lead to receptor upregulation.[10][11] |
| Epibatidine | Potent, non-selective nAChR agonist. | Extremely potent, often active at nanomolar concentrations. | Natural alkaloid. Its high potency requires careful dose-response studies to avoid receptor desensitization and potential toxicity. |
Key Considerations for Replication:
-
Receptor Subtype Expression: The cellular system used (e.g., cell line, primary neurons) will express a specific profile of nAChR subtypes. The choice of agonist should align with the receptor population of interest.
-
Agonist Concentration: Due to differences in potency and the potential for receptor desensitization, the optimal concentration range for each agonist will vary.[12] It is crucial to perform thorough dose-response curves.
-
Partial vs. Full Agonism: DMPP has been reported to act as a partial agonist in some systems.[9] This means it may not elicit the same maximal response as a full agonist like nicotine, a factor that must be considered when comparing results.
Experimental Protocols for Studying DMPP's Effects
To ensure the reproducibility of studies involving DMPP, meticulous adherence to well-defined protocols is essential. Here, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Characterization: nAChR Binding Affinity
Objective: To determine the binding affinity (Ki) of DMPP for a specific nAChR subtype using a competitive radioligand binding assay.
Principle: This assay measures the ability of unlabeled DMPP to displace a radiolabeled ligand with known high affinity for the target receptor.[13]
Experimental Workflow:
Figure 1: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4 with protease inhibitors).[2] Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Epibatidine or [3H]Cytisine), and varying concentrations of DMPP.[13]
-
Controls:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled competing ligand (e.g., nicotine).[14]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) to separate bound from free radioligand.[2] Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the DMPP concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
In Vitro Functional Analysis: Calcium Imaging
Objective: To measure the activation of nAChRs by DMPP by monitoring changes in intracellular calcium concentration ([Ca2+]i).
Principle: Activation of many nAChR subtypes leads to an influx of Ca2+, which can be visualized using calcium-sensitive fluorescent indicators.[15]
Experimental Workflow:
Figure 2: Workflow for a calcium imaging experiment.
Detailed Protocol:
-
Cell Culture and Dye Loading: Plate cells (e.g., SH-SY5Y neuroblastoma cells, which endogenously express nAChRs) on glass-bottom dishes.[5] Incubate the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in a suitable buffer for 30-60 minutes at 37°C.[16]
-
Image Acquisition: Mount the dish on an epifluorescence or confocal microscope. Perfuse the cells with a physiological saline solution.
-
Baseline Recording: Record the baseline fluorescence (F0) for a period before applying the agonist.
-
Agonist Application: Apply DMPP at the desired concentration to the cells via perfusion.
-
Data Recording: Continuously record the fluorescence intensity (F) during and after agonist application.
-
Data Analysis: For each cell or region of interest, calculate the change in fluorescence normalized to the baseline (ΔF/F0 = (F - F0) / F0).[17] Plot the ΔF/F0 over time to visualize the calcium transient.
Troubleshooting:
-
No Response: Ensure cells are healthy and properly loaded with the dye. Verify the activity of the DMPP stock solution. Confirm the expression of functional nAChRs in your cell line.
-
High Background Fluorescence: Ensure complete removal of excess dye after loading. Use a buffer with low autofluorescence.
-
Phototoxicity/Photobleaching: Minimize light exposure by using the lowest possible laser power and reducing the duration of imaging.[4]
In Vitro Electrophysiology: Patch-Clamp Recording
Objective: To directly measure the ion currents mediated by nAChR activation by DMPP.
Principle: The patch-clamp technique allows for the recording of ion flow across a small patch of the cell membrane or the entire cell.[18][19]
Experimental Workflow:
Figure 3: Workflow for a whole-cell patch-clamp recording.
Detailed Protocol:
-
Cell Preparation: Prepare primary neurons or a suitable cell line on coverslips.[20]
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[19]
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
-
Seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.[7]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[18]
-
Recording: In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV). Apply DMPP through a perfusion system and record the resulting inward currents.
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the DMPP-evoked currents.
In Vivo Analysis: Microdialysis
Objective: To measure the effect of DMPP on neurotransmitter release in a specific brain region of a living animal.
Principle: A microdialysis probe is implanted into the brain to sample the extracellular fluid for neurotransmitters.[21][22]
Detailed Protocol:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens).[23][24]
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[1] After a stabilization period, collect baseline dialysate samples.
-
DMPP Administration: Administer DMPP systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection or mass spectrometry.[23]
-
Data Analysis: Express the neurotransmitter concentrations in post-DMPP samples as a percentage of the baseline levels.
Synthesis, Purification, and Quality Control of DMPP
The purity and identity of the DMPP used in an experiment are critical for the reproducibility of the results.
-
Synthesis: DMPP can be synthesized through various chemical routes, often involving the reaction of 2,4-dimethoxyaniline with a piperazine derivative.[9][25]
-
Purification: The crude product should be purified using techniques such as column chromatography or recrystallization to remove starting materials and byproducts.[26][27]
-
Quality Control: The identity and purity of the final compound should be confirmed using analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[27]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
It is highly recommended to obtain a certificate of analysis from the supplier or to perform these quality control checks in-house.
Challenges and Considerations for Reproducibility
Several factors can contribute to variability in studies using DMPP and other nAChR agonists.
-
Receptor Upregulation/Downregulation: Chronic exposure to nAChR agonists or antagonists can alter the number of receptors on the cell surface, which can affect subsequent responses.[10][11]
-
Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to a temporary non-responsive state of the receptor.[12] The kinetics of desensitization can vary between receptor subtypes and agonists.
-
Genetic Variability: Polymorphisms in the genes encoding nAChR subunits can influence receptor function and sensitivity to agonists.[3]
-
Experimental Conditions: Factors such as temperature, pH, and the ionic composition of buffers can all impact nAChR function.
Conclusion
The independent replication of studies is fundamental to scientific advancement. This guide has provided a comprehensive overview of this compound, including its mechanism of action, a comparative analysis with other nAChR agonists, and detailed experimental protocols. By understanding the key parameters, potential sources of variability, and the importance of rigorous quality control, researchers can enhance the reproducibility of their findings and contribute to a more robust understanding of the role of nicotinic acetylcholine receptors in health and disease.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- BenchChem. (2025). Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays.
- Axol Bioscience. (n.d.).
- Dani, J. A., & Balfour, D. J. (2011). Neuronal nicotinic acetylcholine receptor structure and function and response to nicotine. PMC, 30(1), 1-13.
- Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Axol Bioscience. (n.d.).
- Wikipedia. (n.d.). Nicotinic acetylcholine receptor.
- Araque, A., et al. (2002). Synaptically Released Acetylcholine Evokes Ca 2 Elevations in Astrocytes in Hippocampal Slices. The Journal of Neuroscience, 22(7), 2443-2450.
- Chen, W. Y., et al. (2014). Dimethyl phenyl piperazine iodide (DMPP) induces glioma regression by inhibiting angiogenesis. Experimental cell research, 320(2), 354-364.
- Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
- Helmy, M. W., & El-Gowelli, H. M. (2014). The anti-inflammatory effects of 1,1 dimethyl-4-phenylpiperazinium (DMPP) compared to dexamethasone in a guinea pig model of ovalbumin induced asthma. European review for medical and pharmacological sciences, 18(14), 2099-2108.
- Chiang, T. S., & Leaders, F. E. (1965). Mechanism for nicotine and DMPP on the isolated rat atria-vagus nerve preparation. The Journal of Pharmacology and Experimental Therapeutics, 149(2), 225-232.
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR.
- Wilde, M. J. C. (2016).
- protocols.io. (2025). CALCIUM IMAGING PROTOCOL.
- Li, G., et al. (2020).
- Ritzau-Jost, B., et al. (2023). Direct whole-cell patch-clamp recordings from small boutons in rodent primary neocortical neuron cultures. STAR protocols, 4(2), 102206.
- Santa Cruz Biotechnology. (n.d.). 1-(2,4-Dimethoxy-benzyl)-piperazine.
- Zhou, X., et al. (2002). Pharmacological Properties of Nicotinic Acetylcholine Receptors Expressed by Guinea Pig Small Intestinal Myenteric Neurons. Journal of Pharmacology and Experimental Therapeutics, 302(3), 889-897.
- Wilde, M. J. C. (2009). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 552, 1-22.
- UNODC. (n.d.).
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Starke, K., et al. (1985). Prejunctional nicotinic receptors involved in facilitation of stimulation-evoked noradrenaline release from the vas deferens of the guinea-pig. Naunyn-Schmiedeberg's archives of pharmacology, 329(3), 228-238.
- Scott, D. O., & Lunte, C. E. (1993). Monitoring Transdermal Delivery of Nicotine Using In Vivo Microdialysis Sampling.
- Papke, R. L., et al. (2013). Probing the Non-Canonical Interface for Agonist Interaction with an α5 Containing Nicotinic Acetylcholine Receptor. PloS one, 8(10), e77017.
- Marks, M. J., et al. (2011). Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use. Neuropsychopharmacology, 36(1), 258-270.
- Tapper, A. R., et al. (2004). Insights into the Neurobiology of the Nicotinic Cholinergic System and Nicotine Addiction from Mice Expressing Nicotinic Receptors Harboring Gain-of-Function Mutations. Biochemical pharmacology, 68(10), 2001-2009.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays: a practical guide. John Wiley & Sons.
- Henderson, B. J., & Lester, H. A. (2015). Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction. The Journal of general physiology, 145(5), 373-383.
- Bozie, A. M., et al. (2001). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. The Journal of biological chemistry, 276(37), 34653-34661.
- Vladimirov, N., et al. (2021). A biologist's checklist for calcium imaging and optogenetic analysis. FocalPlane.
- Gu, Z., et al. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of visualized experiments : JoVE, (100), e52825.
- Kaczanowska, K., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor.
- Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International journal of molecular sciences, 21(18), 6649.
- Fu, Y., et al. (2000). Presynaptic nicotinic modulation of dopamine release in the three ascending pathways studied by in vivo microdialysis: comparison of naive and chronic nicotine-treated rats. The Journal of pharmacology and experimental therapeutics, 294(1), 241-249.
- Spilker, B. A., et al. (1973). Differentiation Between Effects of Nicotine and DMPP by Amantadine. Archives internationales de pharmacodynamie et de thérapie, 203(2), 221-231.
- Zhang, Y., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Frontiers in Pharmacology, 14, 1245089.
- Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of the Indian Chemical Society, 97(5), 729-734.
- Rada, P., et al. (2003). Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study. Neuroscience letters, 348(2), 99-102.
- Latacz, G., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9993.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Salama, M. E., et al. (2024). Chronic nicotine exposure is associated with electrophysiological and sympathetic remodeling in the intact rabbit heart.
Sources
- 1. Facilitatory modulation of mesolimbic dopamine neuronal activity by a mu-opioid agonist and nicotine as examined with in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Genetic Variability in Nicotinic Acetylcholine Receptors and Nicotine Addiction: Converging Evidence from Human and Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. IP3R-Mediated Calcium Release Promotes Ferroptotic Death in SH-SY5Y Neuroblastoma Cells | MDPI [mdpi.com]
- 6. Prejunctional nicotinic receptors involved in facilitation of stimulation-evoked noradrenaline release from the vas deferens of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Mechanism for nicotine and DMPP on the isolated rat atria-vagus nerve preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 10. Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Characterisation of the L- and N-type calcium channels in differentiated SH-SY5Y neuroblastoma cells: calcium imaging and single channel recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Direct whole-cell patch-clamp recordings from small boutons in rodent primary neocortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. currentseparations.com [currentseparations.com]
- 22. Presynaptic nicotinic modulation of dopamine release in the three ascending pathways studied by in vivo microdialysis: comparison of naive and chronic nicotine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study [frontiersin.org]
- 24. Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. etd.auburn.edu [etd.auburn.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4-Dimethoxyphenyl)piperazine
This document provides essential procedural guidance for the safe and compliant disposal of 1-(2,4-Dimethoxyphenyl)piperazine. As a substituted piperazine and an aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols herein are based on established safety principles and regulatory standards, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety.
Core Principle: Hazard-Aware Waste Management
The foundation of proper chemical disposal is a thorough understanding of the substance's inherent risks. This compound, like many aromatic amines, presents multiple hazards that dictate its handling from initial use to final disposal. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and their ability to be absorbed through the skin.[1][2] Therefore, treating this compound as hazardous waste is not merely a regulatory formality but a critical safety measure.
The primary directive, echoed across numerous Safety Data Sheets (SDS) for analogous compounds, is that this material must be disposed of via an approved, licensed hazardous waste disposal facility.[3][4][5][6][7] Under no circumstances should it be released into the environment by discharging to drains, sewers, or general refuse.[7][8][9]
Hazard Identification Summary
The hazard profile, synthesized from data on closely related piperazine derivatives, necessitates stringent control measures.
| Hazard Classification | Description | Rationale and Primary Risk | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns with prolonged contact. | The amine functional group can be corrosive. Dermal contact is a primary route of exposure that must be prevented. | [5][9][10][11][12] |
| Serious Eye Damage/Irritation | Can cause serious and potentially permanent eye damage. | Direct contact with dust or splashes can lead to severe injury. Ocular protection is mandatory. | [4][5][9][10][11][12] |
| Respiratory Irritation/Sensitization | May cause respiratory irritation or allergy/asthma symptoms if inhaled. | Fine particulates can be easily aerosolized and inhaled, leading to acute irritation or long-term sensitization. | [4][9][10][11][12] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion can lead to systemic toxic effects. Strict hygiene practices are essential to prevent accidental ingestion. | [7][11] |
| Environmental Hazard | Potentially toxic to aquatic life. | Release into waterways can cause significant harm to ecosystems. This drives the prohibition of drain disposal. | [1][8] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The necessary containment measures for using the chemical are equally critical when preparing its waste.
-
Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood. This is the most effective way to control the inhalation hazard by preventing the dispersion of dust or vapors.[3][12] An eyewash station and safety shower must be readily accessible.[6][13]
-
Personal Protective Equipment (PPE) : A multi-barrier approach is required to prevent exposure.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if contamination occurs.
-
Eye/Face Protection : Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[3][10][12][14]
-
Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, chemical-resistant aprons or suits may be necessary.[3][14]
-
Respiratory Protection : If there is a risk of generating significant dust and engineering controls are insufficient, use a NIOSH-approved respirator.[3][4]
-
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for managing this compound waste from the point of generation to its final collection.
Step 1: Waste Identification and Segregation
Immediately classify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Empty containers, which retain hazardous residues.
-
Solutions containing the compound.
Causality : Segregating chemical waste at the source is a cornerstone of laboratory safety. It prevents dangerous reactions between incompatible waste streams and ensures that the waste is routed to the correct disposal pathway.[8] Aromatic amine wastes must be kept separate from substances like strong acids and oxidizing agents.[8][15]
Step 2: Waste Containerization
Select a waste container that is chemically compatible with aromatic amines and suitable for solid or liquid waste as appropriate. The container must have a tightly sealing lid to prevent the release of fumes or dust.[3][5][8]
Step 3: Labeling
Properly label the waste container before adding any waste. The label must be clear, durable, and include the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Corrosive," "Irritant," "Toxic").
-
The date accumulation started.
-
Contact information for the responsible researcher or lab.
Causality : Accurate labeling is a regulatory requirement and a critical communication tool. It informs personnel and waste handlers of the container's contents and associated dangers, ensuring safe handling throughout the disposal chain.
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within or near the laboratory. This area must be:
-
Well-ventilated.[8]
-
Away from heat, direct sunlight, and sources of ignition.[8][15]
-
Segregated from incompatible materials.[13]
-
Under the control of laboratory personnel.
The container must remain closed at all times except when adding waste.[3][5]
Step 5: Final Disposal
The ultimate disposal of this compound must be managed by a licensed professional hazardous waste disposal company.[7][8] Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and approved protocol for doing so. The most common and accepted disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7]
Causality : Professional disposal services have the expertise and permitted facilities to handle and destroy hazardous chemicals in an environmentally sound and legally compliant manner. This absolves the generator of the complex technical and regulatory burden of waste treatment.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.[13]
-
Control Ignition Sources : If the material is in a flammable solvent, remove all sources of ignition.[13][15]
-
Don PPE : Don the appropriate PPE as described in Section 2 before re-entering the area.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[1][8] Do not use combustible materials like paper towels for large spills.
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[13][16] Avoid creating dust.[3][4]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or detergent solution, and manage all cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of chemical waste.
Regulatory Imperative
It is the legal responsibility of the chemical waste generator to ensure complete and accurate classification and disposal of hazardous materials.[6][16] Regulations from bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provide the legal framework for hazardous waste management.[16][17][18] Always consult your institution's EHS department and adhere to all local, state, and federal regulations.[13]
References
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024). SKC Inc.[Link]
- Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96% - Cole-Parmer. Cole-Parmer. [Link]
- Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS)
- Management of Hazardous Waste Pharmaceuticals | US EPA. U.S. Environmental Protection Agency. [Link]
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. (2019). JD Supra. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. skcinc.com [skcinc.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. aksci.com [aksci.com]
- 13. nj.gov [nj.gov]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. epa.gov [epa.gov]
- 18. shipmangoodwin.com [shipmangoodwin.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,4-Dimethoxyphenyl)piperazine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(2,4-Dimethoxyphenyl)piperazine. As a scientist, your safety is paramount. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.
Disclaimer: The following guidance is based on the hazard profiles of structurally similar compounds, such as 1-(2-Methoxyphenyl)piperazine. An exact Safety Data Sheet (SDS) for this compound was not retrieved. Researchers must consult the specific SDS provided by their chemical supplier for definitive hazard information before commencing any work.
Hazard Assessment: Understanding the Risks
Based on analogous piperazine derivatives, this compound is anticipated to present several key hazards.[1][2][3][4][5] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The severity of these hazards dictates the level of personal protective equipment required.
Anticipated GHS Hazard Profile
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2][3] |
Note: Some piperazine compounds can be corrosive or act as sensitizers, causing severe burns or allergic reactions upon repeated exposure.[6] Therefore, minimizing exposure is critical.
Core Directive: Selecting Mission-Critical PPE
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. The principle is to create an effective barrier between you and the chemical agent.
Eye and Face Protection: The First Line of Defense
-
Why: The classification "Causes serious eye irritation" (H319) means that even minor contact with dust particles can lead to significant and potentially lasting damage.[1][2][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles are strongly recommended, especially when handling larger quantities or if there is a significant risk of dust generation. They provide a complete seal around the eyes, offering superior protection.[7]
-
Face Shield: A face shield should be worn in conjunction with goggles when there is a risk of a splash or a more substantial release of the material.
Hand Protection: Preventing Dermal Absorption
-
Why: This compound is expected to cause skin irritation (H315) upon contact.[1][2][3] Protective gloves are the essential barrier to prevent this.
-
Recommended Gloves: Nitrile gloves are a standard and effective choice for handling solid chemicals. Always check the manufacturer's specifications for compatibility and breakthrough time.
-
Protocol:
-
Always inspect gloves for tears or holes before use.
-
Use proper technique to remove gloves to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Body Protection: Shielding Against Contamination
-
Why: To prevent incidental contact with skin and contamination of personal clothing.
-
Requirement: A standard, buttoned lab coat must be worn at all times in the laboratory. Ensure the sleeves are of appropriate length to cover the wrists.
-
Best Practice: For operations with a higher risk of dust generation, consider using disposable sleeves over your lab coat for added protection.
Respiratory Protection: Controlling Inhalation Hazards
-
Why: The H335 classification, "May cause respiratory irritation," is a critical directive.[1][2][3] Fine powders can easily become airborne and be inhaled, causing irritation to the nose, throat, and lungs.
-
Primary Engineering Control: All handling of this compound powder, including weighing and transfers, must be performed inside a certified chemical fume hood. This is the most effective way to contain dust and vapors.
-
Secondary Respiratory Protection: If a fume hood is unavailable or in the event of an emergency (e.g., a large spill), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training.
Operational Plan: From Preparation to Disposal
A safe workflow involves planning every step, from how you will put on your PPE to how you will dispose of the waste.
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for ensuring you are adequately protected for the task at hand.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
